PIN1 inhibitor 5
描述
属性
IUPAC Name |
(2R)-3-(6-fluoro-1H-benzimidazol-2-yl)-2-(naphthalene-2-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3/c22-15-7-8-16-17(10-15)24-19(23-16)11-18(21(27)28)25-20(26)14-6-5-12-3-1-2-4-13(12)9-14/h1-10,18H,11H2,(H,23,24)(H,25,26)(H,27,28)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMPZFCFXCJBEY-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(CC3=NC4=C(N3)C=C(C=C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)N[C@H](CC3=NC4=C(N3)C=C(C=C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of PIN1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptidyl-prolyl cis-trans isomerase PIN1 has emerged as a critical regulator in a multitude of cellular signaling pathways, and its dysregulation is implicated in various pathologies, most notably cancer. Consequently, the development of potent and selective PIN1 inhibitors is an area of intense research. This technical guide focuses on the mechanism of action of PIN1 inhibitors, with a specific interest in a potent, yet sparsely documented, compound referred to as "PIN1 inhibitor 5" (also cited as compound 7 with a K_i_ of 0.08 µM). While detailed public information on this specific inhibitor is limited, this guide will provide a comprehensive overview of the core mechanisms of PIN1 inhibition, drawing from well-characterized inhibitors and established experimental protocols. This document will serve as a valuable resource for researchers in the field, providing both a foundational understanding and practical methodologies for the study of PIN1 inhibitors.
Introduction to PIN1 Function and a Role in Disease
PIN1 is a unique enzyme that specifically isomerizes the peptide bond preceding a proline residue that is phosphorylated on the adjacent serine or threonine (pSer/Thr-Pro). This cis-trans isomerization acts as a molecular switch, inducing conformational changes in substrate proteins. These conformational changes can profoundly impact protein function by altering their stability, subcellular localization, and interaction with other proteins.
PIN1 is a key modulator of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. It has been shown to regulate the activity of a host of proteins involved in oncogenesis, such as cyclin D1, β-catenin, and p53. Overexpression of PIN1 is a common feature in many human cancers and often correlates with poor prognosis, making it an attractive target for therapeutic intervention.
The Core Mechanism of PIN1 Inhibition
The primary mechanism of action for a PIN1 inhibitor is the direct interference with its catalytic activity. PIN1 consists of two main domains: an N-terminal WW domain that binds to the pSer/Thr-Pro motif of substrates, and a C-terminal peptidyl-prolyl isomerase (PPIase) domain that catalyzes the isomerization. Inhibitors can be designed to target either of these domains, though most potent inhibitors target the active site within the PPIase domain.
The inhibition can be achieved through several modes:
-
Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the active site of the PPIase domain.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.
-
Covalent Inhibition: The inhibitor forms a covalent bond with a reactive residue in the active site, typically Cysteine-113 (Cys113), leading to irreversible inactivation of the enzyme.
While specific details for this compound are not publicly available, its low K_i_ value (0.08 µM) suggests it is a high-affinity ligand for PIN1.
Quantitative Analysis of PIN1 Inhibition
The potency and efficacy of PIN1 inhibitors are determined through various quantitative assays. The data from these assays are crucial for comparing different inhibitors and for guiding structure-activity relationship (SAR) studies in drug development.
| Parameter | Description | Typical Assay | Example Value (for various inhibitors) |
| IC | The concentration of an inhibitor that reduces the enzymatic activity of PIN1 by 50%. | PPIase Isomerase Assay | 1.7 µM - 6.1 µM (for pyrimidine (B1678525) and other small molecule inhibitors) |
| K | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower K | PPIase Isomerase Assay | 0.08 µM (for this compound) |
| K | The dissociation constant, representing the equilibrium constant for the dissociation of the inhibitor-enzyme complex. It is a measure of binding affinity. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Low nanomolar to micromolar range |
| Cellular Potency (EC | The concentration of an inhibitor that produces 50% of its maximal effect in a cell-based assay (e.g., inhibition of cell proliferation). | Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) | Varies widely depending on cell line and inhibitor properties |
Experimental Protocols for Characterizing PIN1 Inhibitors
A thorough characterization of a PIN1 inhibitor requires a combination of biochemical, biophysical, and cell-based assays.
PIN1 Isomerase Activity Assay (Protease-Coupled Assay)
This is the most common method to measure the catalytic activity of PIN1 and the potency of its inhibitors.
-
Principle: A substrate peptide, typically Suc-Ala-Ala-pSer-Pro-Phe-pNA, is used. The trans isomer of the pSer-Pro bond is cleaved by chymotrypsin, releasing a chromogenic product (p-nitroaniline), which can be measured spectrophotometrically at 390 nm. PIN1 accelerates the conversion of the cis to the trans isomer, thus increasing the rate of color development. Inhibitors will slow down this rate.
-
Protocol Outline:
-
Recombinant human PIN1 is incubated with varying concentrations of the inhibitor in a suitable buffer (e.g., 35 mM HEPES).
-
The reaction is initiated by adding the substrate peptide and chymotrypsin.
-
The change in absorbance at 390 nm is monitored over time.
-
The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC
50value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics (kon and koff) of an inhibitor to PIN1.
-
Principle: PIN1 is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the chip surface. The binding of the inhibitor to PIN1 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
Protocol Outline:
-
Purified recombinant PIN1 is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
A series of concentrations of the inhibitor are injected over the sensor surface.
-
The association and dissociation phases are monitored in real-time.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the K
d, ka(association rate constant), and kd(dissociation rate constant).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to PIN1 in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its thermal stability.
-
Protocol Outline:
-
Intact cells are treated with the inhibitor or a vehicle control.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble PIN1 at each temperature is quantified by Western blotting or other protein detection methods.
-
A shift in the melting curve of PIN1 in the presence of the inhibitor indicates target engagement.
-
Downstream Signaling Pathways and Cellular Effects
Inhibition of PIN1 can have profound effects on various signaling pathways that are crucial for cancer cell proliferation and survival. The specific effects of an inhibitor can be elucidated by examining its impact on downstream biomarkers and cellular phenotypes.
Impact on Cell Cycle Progression
PIN1 is a key regulator of the G1/S and G2/M cell cycle checkpoints. Its inhibition can lead to cell cycle arrest.
-
Mechanism: PIN1 regulates the stability and activity of key cell cycle proteins such as cyclin D1, cyclin E, and the tumor suppressor pRb. Inhibition of PIN1 can lead to the degradation of cyclin D1 and the accumulation of the active, hypophosphorylated form of pRb, resulting in a G1/S phase arrest.
-
Experimental Workflow:
-
Cancer cell lines are treated with the PIN1 inhibitor for various time points.
-
Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution.
-
Caption: PIN1 inhibition leads to G1/S cell cycle arrest.
Modulation of Oncogenic Signaling Pathways
PIN1 is known to be a positive regulator of several key oncogenic pathways, including the PI3K/Akt and Wnt/β-catenin pathways.
-
PI3K/Akt Pathway: PIN1 can enhance the activity of Akt, a central kinase in this pro-survival pathway. Inhibition of PIN1 can lead to decreased phosphorylation and activation of Akt and its downstream targets.
-
Wnt/β-catenin Pathway: PIN1 stabilizes β-catenin, a key transcriptional co-activator in the Wnt pathway. PIN1 inhibition can promote the degradation of β-catenin, thereby downregulating the expression of Wnt target genes.
-
Experimental Workflow:
-
Cancer cells are treated with the PIN1 inhibitor.
-
Cell lysates are collected and subjected to Western blotting to analyze the phosphorylation status and total protein levels of key signaling molecules (e.g., p-Akt, Akt, β-catenin, c-Myc).
-
Caption: PIN1 inhibition can downregulate key oncogenic signaling pathways.
Conclusion
PIN1 remains a compelling target for cancer therapy due to its central role in regulating a multitude of oncoproteins and tumor suppressors. While the specific molecular details of "this compound" are not extensively available in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any novel PIN1 inhibitor. A multi-faceted approach, combining enzymatic, biophysical, and cell-based assays, is essential for a comprehensive understanding of the inhibitor's mechanism of action and its therapeutic potential. Future research focused on the discovery and characterization of potent and selective PIN1 inhibitors holds great promise for the development of new and effective cancer treatments.
Unraveling the Mechanism of PIN1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptidyl-prolyl cis-trans isomerase PIN1 has emerged as a critical regulator in a multitude of cellular signaling pathways, and its dysregulation is implicated in various pathologies, most notably cancer. Consequently, the development of potent and selective PIN1 inhibitors is an area of intense research. This technical guide focuses on the mechanism of action of PIN1 inhibitors, with a specific interest in a potent, yet sparsely documented, compound referred to as "PIN1 inhibitor 5" (also cited as compound 7 with a K_i_ of 0.08 µM). While detailed public information on this specific inhibitor is limited, this guide will provide a comprehensive overview of the core mechanisms of PIN1 inhibition, drawing from well-characterized inhibitors and established experimental protocols. This document will serve as a valuable resource for researchers in the field, providing both a foundational understanding and practical methodologies for the study of PIN1 inhibitors.
Introduction to PIN1 Function and a Role in Disease
PIN1 is a unique enzyme that specifically isomerizes the peptide bond preceding a proline residue that is phosphorylated on the adjacent serine or threonine (pSer/Thr-Pro). This cis-trans isomerization acts as a molecular switch, inducing conformational changes in substrate proteins. These conformational changes can profoundly impact protein function by altering their stability, subcellular localization, and interaction with other proteins.
PIN1 is a key modulator of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. It has been shown to regulate the activity of a host of proteins involved in oncogenesis, such as cyclin D1, β-catenin, and p53. Overexpression of PIN1 is a common feature in many human cancers and often correlates with poor prognosis, making it an attractive target for therapeutic intervention.
The Core Mechanism of PIN1 Inhibition
The primary mechanism of action for a PIN1 inhibitor is the direct interference with its catalytic activity. PIN1 consists of two main domains: an N-terminal WW domain that binds to the pSer/Thr-Pro motif of substrates, and a C-terminal peptidyl-prolyl isomerase (PPIase) domain that catalyzes the isomerization. Inhibitors can be designed to target either of these domains, though most potent inhibitors target the active site within the PPIase domain.
The inhibition can be achieved through several modes:
-
Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the active site of the PPIase domain.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.
-
Covalent Inhibition: The inhibitor forms a covalent bond with a reactive residue in the active site, typically Cysteine-113 (Cys113), leading to irreversible inactivation of the enzyme.
While specific details for this compound are not publicly available, its low K_i_ value (0.08 µM) suggests it is a high-affinity ligand for PIN1.
Quantitative Analysis of PIN1 Inhibition
The potency and efficacy of PIN1 inhibitors are determined through various quantitative assays. The data from these assays are crucial for comparing different inhibitors and for guiding structure-activity relationship (SAR) studies in drug development.
| Parameter | Description | Typical Assay | Example Value (for various inhibitors) |
| IC | The concentration of an inhibitor that reduces the enzymatic activity of PIN1 by 50%. | PPIase Isomerase Assay | 1.7 µM - 6.1 µM (for pyrimidine and other small molecule inhibitors) |
| K | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower K | PPIase Isomerase Assay | 0.08 µM (for this compound) |
| K | The dissociation constant, representing the equilibrium constant for the dissociation of the inhibitor-enzyme complex. It is a measure of binding affinity. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Low nanomolar to micromolar range |
| Cellular Potency (EC | The concentration of an inhibitor that produces 50% of its maximal effect in a cell-based assay (e.g., inhibition of cell proliferation). | Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) | Varies widely depending on cell line and inhibitor properties |
Experimental Protocols for Characterizing PIN1 Inhibitors
A thorough characterization of a PIN1 inhibitor requires a combination of biochemical, biophysical, and cell-based assays.
PIN1 Isomerase Activity Assay (Protease-Coupled Assay)
This is the most common method to measure the catalytic activity of PIN1 and the potency of its inhibitors.
-
Principle: A substrate peptide, typically Suc-Ala-Ala-pSer-Pro-Phe-pNA, is used. The trans isomer of the pSer-Pro bond is cleaved by chymotrypsin, releasing a chromogenic product (p-nitroaniline), which can be measured spectrophotometrically at 390 nm. PIN1 accelerates the conversion of the cis to the trans isomer, thus increasing the rate of color development. Inhibitors will slow down this rate.
-
Protocol Outline:
-
Recombinant human PIN1 is incubated with varying concentrations of the inhibitor in a suitable buffer (e.g., 35 mM HEPES).
-
The reaction is initiated by adding the substrate peptide and chymotrypsin.
-
The change in absorbance at 390 nm is monitored over time.
-
The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC
50value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics (kon and koff) of an inhibitor to PIN1.
-
Principle: PIN1 is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the chip surface. The binding of the inhibitor to PIN1 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
Protocol Outline:
-
Purified recombinant PIN1 is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
A series of concentrations of the inhibitor are injected over the sensor surface.
-
The association and dissociation phases are monitored in real-time.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the K
d, ka(association rate constant), and kd(dissociation rate constant).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to PIN1 in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its thermal stability.
-
Protocol Outline:
-
Intact cells are treated with the inhibitor or a vehicle control.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble PIN1 at each temperature is quantified by Western blotting or other protein detection methods.
-
A shift in the melting curve of PIN1 in the presence of the inhibitor indicates target engagement.
-
Downstream Signaling Pathways and Cellular Effects
Inhibition of PIN1 can have profound effects on various signaling pathways that are crucial for cancer cell proliferation and survival. The specific effects of an inhibitor can be elucidated by examining its impact on downstream biomarkers and cellular phenotypes.
Impact on Cell Cycle Progression
PIN1 is a key regulator of the G1/S and G2/M cell cycle checkpoints. Its inhibition can lead to cell cycle arrest.
-
Mechanism: PIN1 regulates the stability and activity of key cell cycle proteins such as cyclin D1, cyclin E, and the tumor suppressor pRb. Inhibition of PIN1 can lead to the degradation of cyclin D1 and the accumulation of the active, hypophosphorylated form of pRb, resulting in a G1/S phase arrest.
-
Experimental Workflow:
-
Cancer cell lines are treated with the PIN1 inhibitor for various time points.
-
Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution.
-
Caption: PIN1 inhibition leads to G1/S cell cycle arrest.
Modulation of Oncogenic Signaling Pathways
PIN1 is known to be a positive regulator of several key oncogenic pathways, including the PI3K/Akt and Wnt/β-catenin pathways.
-
PI3K/Akt Pathway: PIN1 can enhance the activity of Akt, a central kinase in this pro-survival pathway. Inhibition of PIN1 can lead to decreased phosphorylation and activation of Akt and its downstream targets.
-
Wnt/β-catenin Pathway: PIN1 stabilizes β-catenin, a key transcriptional co-activator in the Wnt pathway. PIN1 inhibition can promote the degradation of β-catenin, thereby downregulating the expression of Wnt target genes.
-
Experimental Workflow:
-
Cancer cells are treated with the PIN1 inhibitor.
-
Cell lysates are collected and subjected to Western blotting to analyze the phosphorylation status and total protein levels of key signaling molecules (e.g., p-Akt, Akt, β-catenin, c-Myc).
-
Caption: PIN1 inhibition can downregulate key oncogenic signaling pathways.
Conclusion
PIN1 remains a compelling target for cancer therapy due to its central role in regulating a multitude of oncoproteins and tumor suppressors. While the specific molecular details of "this compound" are not extensively available in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any novel PIN1 inhibitor. A multi-faceted approach, combining enzymatic, biophysical, and cell-based assays, is essential for a comprehensive understanding of the inhibitor's mechanism of action and its therapeutic potential. Future research focused on the discovery and characterization of potent and selective PIN1 inhibitors holds great promise for the development of new and effective cancer treatments.
The Structure-Activity Relationship of Covalent PIN1 Inhibitors: A Technical Guide Focused on the BJP-06-005-3 Series
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of potent and selective covalent inhibitors of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). The focus of this guide is the rationally designed peptide inhibitor series that led to the identification of the tool compound BJP-06-005-3 . This compound and its analogs represent a significant advancement in the development of chemical probes to interrogate PIN1 biology, particularly in the context of oncology.[1][2]
PIN1 is a unique enzyme that catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs in a variety of substrate proteins.[3] This post-translational modification plays a crucial role in regulating the function, stability, and localization of numerous proteins involved in cell cycle progression, signal transduction, and other essential cellular processes.[4][5] Notably, PIN1 is overexpressed in many human cancers and is implicated in the activation of oncogenic pathways and the inactivation of tumor suppressors, making it a compelling target for cancer therapy.[1][2][6]
The development of potent and selective PIN1 inhibitors has been a long-standing challenge. Many early inhibitors suffered from a lack of potency, poor cell permeability, or off-target effects.[7][8] The BJP-06-005-3 series detailed herein overcomes many of these limitations through a structure-guided design approach that leverages a covalent interaction with a conserved cysteine residue (Cys113) in the PIN1 active site.[1][9]
Core Structure-Activity Relationship (SAR) of the BJP-06-005-3 Series
The development of BJP-06-005-3 began with a known high-affinity, but cell-impermeable, substrate mimetic inhibitor. Through iterative optimization of potency, selectivity, and cell permeability, the lead compound was developed. The core strategy involved the introduction of a chloroacetamide warhead to covalently target Cys113.[1]
The following table summarizes the quantitative SAR data for a selection of compounds from this series, highlighting the key modifications and their impact on PIN1 inhibitory activity.
| Compound ID | Key Modifications | Ki (nM) | IC50 (nM, PPIase Assay) | Notes |
| BJP-06-005-3 | Chloroacetamide electrophile | 15 | 48 | Potent, cell-permeable, and selective covalent inhibitor.[1][3][10] |
| BJP-DTB (16) | Desthiobiotin-labeled derivative | High Affinity | - | Used as a probe for target engagement assays.[1] |
| BJP-R | Negative control | - | - | Lacks the electrophile, used to demonstrate on-target effects.[1] |
| D-PEPTIDE | Parent non-covalent inhibitor | - | - | High affinity but cell-impermeable.[1] |
Note: This table is a representative summary. For a complete list of analogs and their activities, please refer to the primary publication by Pinch, B.J. et al., Nature Chemical Biology (2020).[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following are the key experimental protocols used in the characterization of the BJP-06-005-3 series of PIN1 inhibitors.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of inhibitors to PIN1.
Principle: The assay measures the change in polarization of fluorescently labeled peptide upon binding to PIN1. Unbound peptide tumbles rapidly, resulting in low polarization. When bound to the larger PIN1 protein, the tumbling is slower, leading to higher polarization. Competitive inhibitors will displace the fluorescent peptide, causing a decrease in polarization.
Protocol:
-
A fluorescein-labeled peptide (e.g., Bth-D-phos.Thr-Pip-Nal) is used as the probe.
-
Recombinant PIN1 protein is incubated with the fluorescent probe to establish a baseline high polarization signal.
-
Increasing concentrations of the test inhibitor are added to the PIN1-probe mixture.
-
The reaction is allowed to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The Ki is calculated from the dose-response curve of the inhibitor's ability to displace the fluorescent probe.[1]
PPIase Isomerase Inhibition Assay
This chymotrypsin-coupled assay measures the enzymatic activity of PIN1 and its inhibition.
Principle: PIN1 catalyzes the cis-to-trans isomerization of a peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA). The trans isomer is then cleaved by chymotrypsin, releasing a chromophore (p-nitroanilide) that can be detected spectrophotometrically. The rate of color development is proportional to the rate of isomerization by PIN1.
Protocol:
-
Recombinant GST-Pin1 is pre-incubated with varying concentrations of the inhibitor.
-
The reaction is initiated by the addition of the peptide substrate and chymotrypsin.
-
The absorbance at 390 nm is monitored over time.
-
The initial rate of the reaction is calculated for each inhibitor concentration.
-
The IC50 value is determined from the dose-response curve of the inhibitor.[1][4]
Cellular Target Engagement Assay
This assay confirms that the inhibitor binds to PIN1 within a cellular context.
Principle: A desthiobiotin-labeled version of the inhibitor (a probe, e.g., BJP-DTB) is used to pull down PIN1 from cell lysates. Pre-treatment of cells with an unlabeled inhibitor will compete for binding to PIN1, leading to a reduction in the amount of PIN1 pulled down by the probe.
Protocol:
-
Cancer cell lines (e.g., PATU-8988T) are treated with varying concentrations of the test inhibitor for a specified time.[1]
-
Cells are lysed, and the lysates are incubated with the desthiobiotin-labeled probe (BJP-DTB).
-
Streptavidin beads are used to pull down the probe-bound proteins.
-
The pulled-down proteins are separated by SDS-PAGE and immunoblotted for PIN1.
-
The reduction in the PIN1 signal in the presence of the inhibitor indicates cellular target engagement.[1][11]
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the context and application of these inhibitors, the following diagrams visualize a key PIN1-regulated signaling pathway and the workflow of a critical experiment.
Caption: PIN1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Cellular Target Engagement.
References
- 1. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. graylab.stanford.edu [graylab.stanford.edu]
- 4. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 5. bosterbio.com [bosterbio.com]
- 6. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 8. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteine-113 covalency inspires the development of Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Covalent PIN1 Inhibitors: A Technical Guide Focused on the BJP-06-005-3 Series
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of potent and selective covalent inhibitors of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). The focus of this guide is the rationally designed peptide inhibitor series that led to the identification of the tool compound BJP-06-005-3 . This compound and its analogs represent a significant advancement in the development of chemical probes to interrogate PIN1 biology, particularly in the context of oncology.[1][2]
PIN1 is a unique enzyme that catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs in a variety of substrate proteins.[3] This post-translational modification plays a crucial role in regulating the function, stability, and localization of numerous proteins involved in cell cycle progression, signal transduction, and other essential cellular processes.[4][5] Notably, PIN1 is overexpressed in many human cancers and is implicated in the activation of oncogenic pathways and the inactivation of tumor suppressors, making it a compelling target for cancer therapy.[1][2][6]
The development of potent and selective PIN1 inhibitors has been a long-standing challenge. Many early inhibitors suffered from a lack of potency, poor cell permeability, or off-target effects.[7][8] The BJP-06-005-3 series detailed herein overcomes many of these limitations through a structure-guided design approach that leverages a covalent interaction with a conserved cysteine residue (Cys113) in the PIN1 active site.[1][9]
Core Structure-Activity Relationship (SAR) of the BJP-06-005-3 Series
The development of BJP-06-005-3 began with a known high-affinity, but cell-impermeable, substrate mimetic inhibitor. Through iterative optimization of potency, selectivity, and cell permeability, the lead compound was developed. The core strategy involved the introduction of a chloroacetamide warhead to covalently target Cys113.[1]
The following table summarizes the quantitative SAR data for a selection of compounds from this series, highlighting the key modifications and their impact on PIN1 inhibitory activity.
| Compound ID | Key Modifications | Ki (nM) | IC50 (nM, PPIase Assay) | Notes |
| BJP-06-005-3 | Chloroacetamide electrophile | 15 | 48 | Potent, cell-permeable, and selective covalent inhibitor.[1][3][10] |
| BJP-DTB (16) | Desthiobiotin-labeled derivative | High Affinity | - | Used as a probe for target engagement assays.[1] |
| BJP-R | Negative control | - | - | Lacks the electrophile, used to demonstrate on-target effects.[1] |
| D-PEPTIDE | Parent non-covalent inhibitor | - | - | High affinity but cell-impermeable.[1] |
Note: This table is a representative summary. For a complete list of analogs and their activities, please refer to the primary publication by Pinch, B.J. et al., Nature Chemical Biology (2020).[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following are the key experimental protocols used in the characterization of the BJP-06-005-3 series of PIN1 inhibitors.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of inhibitors to PIN1.
Principle: The assay measures the change in polarization of fluorescently labeled peptide upon binding to PIN1. Unbound peptide tumbles rapidly, resulting in low polarization. When bound to the larger PIN1 protein, the tumbling is slower, leading to higher polarization. Competitive inhibitors will displace the fluorescent peptide, causing a decrease in polarization.
Protocol:
-
A fluorescein-labeled peptide (e.g., Bth-D-phos.Thr-Pip-Nal) is used as the probe.
-
Recombinant PIN1 protein is incubated with the fluorescent probe to establish a baseline high polarization signal.
-
Increasing concentrations of the test inhibitor are added to the PIN1-probe mixture.
-
The reaction is allowed to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The Ki is calculated from the dose-response curve of the inhibitor's ability to displace the fluorescent probe.[1]
PPIase Isomerase Inhibition Assay
This chymotrypsin-coupled assay measures the enzymatic activity of PIN1 and its inhibition.
Principle: PIN1 catalyzes the cis-to-trans isomerization of a peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA). The trans isomer is then cleaved by chymotrypsin, releasing a chromophore (p-nitroanilide) that can be detected spectrophotometrically. The rate of color development is proportional to the rate of isomerization by PIN1.
Protocol:
-
Recombinant GST-Pin1 is pre-incubated with varying concentrations of the inhibitor.
-
The reaction is initiated by the addition of the peptide substrate and chymotrypsin.
-
The absorbance at 390 nm is monitored over time.
-
The initial rate of the reaction is calculated for each inhibitor concentration.
-
The IC50 value is determined from the dose-response curve of the inhibitor.[1][4]
Cellular Target Engagement Assay
This assay confirms that the inhibitor binds to PIN1 within a cellular context.
Principle: A desthiobiotin-labeled version of the inhibitor (a probe, e.g., BJP-DTB) is used to pull down PIN1 from cell lysates. Pre-treatment of cells with an unlabeled inhibitor will compete for binding to PIN1, leading to a reduction in the amount of PIN1 pulled down by the probe.
Protocol:
-
Cancer cell lines (e.g., PATU-8988T) are treated with varying concentrations of the test inhibitor for a specified time.[1]
-
Cells are lysed, and the lysates are incubated with the desthiobiotin-labeled probe (BJP-DTB).
-
Streptavidin beads are used to pull down the probe-bound proteins.
-
The pulled-down proteins are separated by SDS-PAGE and immunoblotted for PIN1.
-
The reduction in the PIN1 signal in the presence of the inhibitor indicates cellular target engagement.[1][11]
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the context and application of these inhibitors, the following diagrams visualize a key PIN1-regulated signaling pathway and the workflow of a critical experiment.
Caption: PIN1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Cellular Target Engagement.
References
- 1. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. graylab.stanford.edu [graylab.stanford.edu]
- 4. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 5. bosterbio.com [bosterbio.com]
- 6. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 8. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteine-113 covalency inspires the development of Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Binding Site and Mechanism of PIN1 Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The human peptidyl-prolyl cis-trans isomerase (PPIase) PIN1 is a critical regulator of numerous cellular signaling pathways, making it a compelling target for therapeutic intervention, particularly in oncology. Its unique ability to catalyze the isomerization of pSer/Thr-Pro motifs allows it to function as a molecular switch, controlling the conformation and activity of a multitude of proteins involved in cell proliferation, survival, and transformation. This guide provides an in-depth analysis of the binding interactions between PIN1 and its inhibitors, with a specific focus on the well-characterized covalent inhibitor, KPT-6566. We will dissect the inhibitor's binding site, present quantitative interaction data, detail relevant experimental protocols, and visualize the associated molecular pathways.
The PIN1 Active Site: A Druggable Pocket
The PIN1 protein consists of two primary domains: an N-terminal WW domain responsible for substrate recognition and a C-terminal PPIase domain that harbors the catalytic activity. The active site within the PPIase domain is a well-defined pocket that has been the primary focus for inhibitor design. This site features:
-
A Phosphate-Binding Pocket: Comprising a triad (B1167595) of basic residues (Lys63, Arg68, and Arg69), this sub-pocket is crucial for recognizing the phosphorylated serine or threonine of the substrate.
-
A Hydrophobic Prolyl Pocket: This cavity, lined by residues such as Leu122, Met130, and Phe134, accommodates the proline residue of the substrate.[1]
-
Catalytic Residues: The active site contains key residues essential for catalysis. Notably, Cys113, a highly conserved and reactive cysteine, has become a prime target for the development of covalent inhibitors.[2][3]
KPT-6566: A Covalent Inhibitor Targeting the Catalytic Site
While the term "PIN1 inhibitor 5" is noted in some vendor databases, the publicly available scientific literature is sparse.[4] To provide a data-rich and technically deep guide, we will focus on KPT-6566 , a potent and selective covalent PIN1 inhibitor that has been extensively characterized.[5][6][7]
KPT-6566 was identified through a mechanism-based screening and represents a significant advancement in PIN1-targeted therapy.[5] It exhibits a dual mechanism of action: it not only inhibits PIN1's enzymatic activity but also targets the protein for degradation.[5][7][8]
Binding Site and Covalent Interaction
KPT-6566 binds irreversibly to the catalytic site of the PIN1 PPIase domain.[5][6] The key interaction is the formation of a covalent bond with the nucleophilic thiol group of residue Cys113 .[2][9] This covalent modification effectively and permanently inactivates the enzyme. Docking studies and mass spectrometry have confirmed this binding mode.[9] The interaction involves the sulfonyl-acetate moiety of KPT-6566, which leads to a mass increase of 90 Da on the PIN1 protein upon binding.[9] This targeted covalent approach provides high specificity and potency, distinguishing KPT-6566 from many non-covalent, reversible inhibitors.[5][7]
Quantitative Binding and Inhibition Data
The potency of KPT-6566 has been quantified through various biochemical assays. The data highlights its effectiveness in inhibiting PIN1's isomerase activity at nanomolar concentrations.
| Inhibitor | Target Domain | Assay Type | IC50 | Ki | Reference |
| KPT-6566 | PIN1 PPIase | PPIase Isomerase Assay | 640 nM | 625.2 nM | [6][7] |
| KPT-6566 | PIN1 (Colony Formation) | Cell-Based Assay | 1.2 µM (MDA-MB-231 cells) | N/A | [7] |
Key Experimental Protocols
The characterization of PIN1 inhibitors like KPT-6566 relies on a suite of robust biochemical and biophysical assays.
PPIase Isomerase Inhibition Assay (Chymotrypsin-Coupled)
This spectrophotometric assay is the gold standard for measuring PIN1 catalytic activity. It measures the conversion of a synthetic peptide substrate from its cis to trans conformation, a process catalyzed by PIN1.
Principle: The assay uses a peptide substrate, such as Suc-Ala-pSer-Pro-Phe-pNA, which is recognized by PIN1. The protease chymotrypsin (B1334515) can only cleave the peptide when the pSer-Pro bond is in the trans conformation, releasing a chromogenic p-nitroanilide (pNA) group. The rate of color change (measured at 390 nm) is therefore proportional to the rate of PIN1-catalyzed isomerization.
Detailed Protocol:
-
Pre-incubation: Purified recombinant GST-PIN1 protein is pre-incubated with various concentrations of the test inhibitor (e.g., KPT-6566) for a set period (e.g., 30 minutes to 12 hours) at 4°C in an appropriate buffer (e.g., 35 mM HEPES, pH 7.8, 0.2 mM DTT).[3][10]
-
Reaction Initiation: The reaction is initiated in a 96-well plate by adding the PIN1-inhibitor mixture to a solution containing the peptide substrate and chymotrypsin (final concentration ~6 mg/mL).[3][10]
-
Data Acquisition: The absorbance at 390 nm is monitored kinetically using a spectrophotometer.
-
Analysis: The initial reaction rates are calculated. The percentage of inhibition is determined relative to a DMSO control. IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal model.
X-ray Crystallography for Structure Determination
Determining the co-crystal structure of PIN1 bound to an inhibitor provides atomic-level detail of the binding site interactions.
Principle: High-resolution 3D structures are generated by analyzing the diffraction pattern of X-rays passed through a single, ordered protein crystal.
Detailed Protocol:
-
Protein Expression and Purification: Human PIN1 is overexpressed in E. coli and purified to homogeneity (>95%) using affinity and size-exclusion chromatography.[11]
-
Crystallization (Hanging Drop Vapor Diffusion):
-
A drop is prepared on a siliconized cover slide by mixing the purified PIN1 protein (typically 5-10 mg/mL) with the inhibitor at a molar excess.[12]
-
This protein-inhibitor drop is mixed with an equal volume of a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol, salts).[12][13]
-
The cover slide is inverted and sealed over the reservoir well. Water vapor slowly diffuses from the drop to the reservoir, concentrating the protein and inducing crystallization.[12]
-
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. A molecular model of the PIN1-inhibitor complex is built into the map and refined to yield the final high-resolution structure.[14]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the thermodynamics of binding, providing a complete energetic profile of the protein-ligand interaction.
Principle: ITC measures the heat released or absorbed during the titration of a ligand into a solution containing the protein.[15][16] The resulting data can be used to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[17]
Detailed Protocol:
-
Sample Preparation: Purified PIN1 is dialyzed extensively against the reaction buffer. The inhibitor is dissolved in the final dialysis buffer to minimize heat of dilution effects.
-
Instrument Setup: The sample cell is filled with the PIN1 solution, and the titration syringe is loaded with the inhibitor solution.[15] The system is allowed to equilibrate to the desired temperature.
-
Titration: A series of small, precise injections of the inhibitor are made into the sample cell. The heat change after each injection is measured relative to a reference cell.[17]
-
Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (KD, ΔH, n).[15]
Visualizing Workflows and Pathways
Workflow for Covalent Inhibitor Characterization
The logical flow from initial screening to detailed characterization of a covalent PIN1 inhibitor like KPT-6566 can be visualized as follows.
Caption: Workflow for discovery and validation of a covalent PIN1 inhibitor.
PIN1's Role in Oncogenic Signaling and Inhibition by KPT-6566
PIN1 acts as a crucial amplifier for multiple oncogenic signaling pathways.[18][19] Its inhibition by KPT-6566 leads to the destabilization of key oncoproteins and the reactivation of tumor suppressors.
Caption: Inhibition of the PIN1 cycle by KPT-6566 disrupts oncogenic signaling.
References
- 1. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KPT-6566 (KPT6566) | Pin1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 11. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 12. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phys.libretexts.org [phys.libretexts.org]
- 14. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 16. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. edepot.wur.nl [edepot.wur.nl]
- 18. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 19. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Binding Site and Mechanism of PIN1 Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The human peptidyl-prolyl cis-trans isomerase (PPIase) PIN1 is a critical regulator of numerous cellular signaling pathways, making it a compelling target for therapeutic intervention, particularly in oncology. Its unique ability to catalyze the isomerization of pSer/Thr-Pro motifs allows it to function as a molecular switch, controlling the conformation and activity of a multitude of proteins involved in cell proliferation, survival, and transformation. This guide provides an in-depth analysis of the binding interactions between PIN1 and its inhibitors, with a specific focus on the well-characterized covalent inhibitor, KPT-6566. We will dissect the inhibitor's binding site, present quantitative interaction data, detail relevant experimental protocols, and visualize the associated molecular pathways.
The PIN1 Active Site: A Druggable Pocket
The PIN1 protein consists of two primary domains: an N-terminal WW domain responsible for substrate recognition and a C-terminal PPIase domain that harbors the catalytic activity. The active site within the PPIase domain is a well-defined pocket that has been the primary focus for inhibitor design. This site features:
-
A Phosphate-Binding Pocket: Comprising a triad of basic residues (Lys63, Arg68, and Arg69), this sub-pocket is crucial for recognizing the phosphorylated serine or threonine of the substrate.
-
A Hydrophobic Prolyl Pocket: This cavity, lined by residues such as Leu122, Met130, and Phe134, accommodates the proline residue of the substrate.[1]
-
Catalytic Residues: The active site contains key residues essential for catalysis. Notably, Cys113, a highly conserved and reactive cysteine, has become a prime target for the development of covalent inhibitors.[2][3]
KPT-6566: A Covalent Inhibitor Targeting the Catalytic Site
While the term "PIN1 inhibitor 5" is noted in some vendor databases, the publicly available scientific literature is sparse.[4] To provide a data-rich and technically deep guide, we will focus on KPT-6566 , a potent and selective covalent PIN1 inhibitor that has been extensively characterized.[5][6][7]
KPT-6566 was identified through a mechanism-based screening and represents a significant advancement in PIN1-targeted therapy.[5] It exhibits a dual mechanism of action: it not only inhibits PIN1's enzymatic activity but also targets the protein for degradation.[5][7][8]
Binding Site and Covalent Interaction
KPT-6566 binds irreversibly to the catalytic site of the PIN1 PPIase domain.[5][6] The key interaction is the formation of a covalent bond with the nucleophilic thiol group of residue Cys113 .[2][9] This covalent modification effectively and permanently inactivates the enzyme. Docking studies and mass spectrometry have confirmed this binding mode.[9] The interaction involves the sulfonyl-acetate moiety of KPT-6566, which leads to a mass increase of 90 Da on the PIN1 protein upon binding.[9] This targeted covalent approach provides high specificity and potency, distinguishing KPT-6566 from many non-covalent, reversible inhibitors.[5][7]
Quantitative Binding and Inhibition Data
The potency of KPT-6566 has been quantified through various biochemical assays. The data highlights its effectiveness in inhibiting PIN1's isomerase activity at nanomolar concentrations.
| Inhibitor | Target Domain | Assay Type | IC50 | Ki | Reference |
| KPT-6566 | PIN1 PPIase | PPIase Isomerase Assay | 640 nM | 625.2 nM | [6][7] |
| KPT-6566 | PIN1 (Colony Formation) | Cell-Based Assay | 1.2 µM (MDA-MB-231 cells) | N/A | [7] |
Key Experimental Protocols
The characterization of PIN1 inhibitors like KPT-6566 relies on a suite of robust biochemical and biophysical assays.
PPIase Isomerase Inhibition Assay (Chymotrypsin-Coupled)
This spectrophotometric assay is the gold standard for measuring PIN1 catalytic activity. It measures the conversion of a synthetic peptide substrate from its cis to trans conformation, a process catalyzed by PIN1.
Principle: The assay uses a peptide substrate, such as Suc-Ala-pSer-Pro-Phe-pNA, which is recognized by PIN1. The protease chymotrypsin can only cleave the peptide when the pSer-Pro bond is in the trans conformation, releasing a chromogenic p-nitroanilide (pNA) group. The rate of color change (measured at 390 nm) is therefore proportional to the rate of PIN1-catalyzed isomerization.
Detailed Protocol:
-
Pre-incubation: Purified recombinant GST-PIN1 protein is pre-incubated with various concentrations of the test inhibitor (e.g., KPT-6566) for a set period (e.g., 30 minutes to 12 hours) at 4°C in an appropriate buffer (e.g., 35 mM HEPES, pH 7.8, 0.2 mM DTT).[3][10]
-
Reaction Initiation: The reaction is initiated in a 96-well plate by adding the PIN1-inhibitor mixture to a solution containing the peptide substrate and chymotrypsin (final concentration ~6 mg/mL).[3][10]
-
Data Acquisition: The absorbance at 390 nm is monitored kinetically using a spectrophotometer.
-
Analysis: The initial reaction rates are calculated. The percentage of inhibition is determined relative to a DMSO control. IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal model.
X-ray Crystallography for Structure Determination
Determining the co-crystal structure of PIN1 bound to an inhibitor provides atomic-level detail of the binding site interactions.
Principle: High-resolution 3D structures are generated by analyzing the diffraction pattern of X-rays passed through a single, ordered protein crystal.
Detailed Protocol:
-
Protein Expression and Purification: Human PIN1 is overexpressed in E. coli and purified to homogeneity (>95%) using affinity and size-exclusion chromatography.[11]
-
Crystallization (Hanging Drop Vapor Diffusion):
-
A drop is prepared on a siliconized cover slide by mixing the purified PIN1 protein (typically 5-10 mg/mL) with the inhibitor at a molar excess.[12]
-
This protein-inhibitor drop is mixed with an equal volume of a reservoir solution containing a precipitant (e.g., polyethylene glycol, salts).[12][13]
-
The cover slide is inverted and sealed over the reservoir well. Water vapor slowly diffuses from the drop to the reservoir, concentrating the protein and inducing crystallization.[12]
-
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. A molecular model of the PIN1-inhibitor complex is built into the map and refined to yield the final high-resolution structure.[14]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the thermodynamics of binding, providing a complete energetic profile of the protein-ligand interaction.
Principle: ITC measures the heat released or absorbed during the titration of a ligand into a solution containing the protein.[15][16] The resulting data can be used to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[17]
Detailed Protocol:
-
Sample Preparation: Purified PIN1 is dialyzed extensively against the reaction buffer. The inhibitor is dissolved in the final dialysis buffer to minimize heat of dilution effects.
-
Instrument Setup: The sample cell is filled with the PIN1 solution, and the titration syringe is loaded with the inhibitor solution.[15] The system is allowed to equilibrate to the desired temperature.
-
Titration: A series of small, precise injections of the inhibitor are made into the sample cell. The heat change after each injection is measured relative to a reference cell.[17]
-
Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (KD, ΔH, n).[15]
Visualizing Workflows and Pathways
Workflow for Covalent Inhibitor Characterization
The logical flow from initial screening to detailed characterization of a covalent PIN1 inhibitor like KPT-6566 can be visualized as follows.
Caption: Workflow for discovery and validation of a covalent PIN1 inhibitor.
PIN1's Role in Oncogenic Signaling and Inhibition by KPT-6566
PIN1 acts as a crucial amplifier for multiple oncogenic signaling pathways.[18][19] Its inhibition by KPT-6566 leads to the destabilization of key oncoproteins and the reactivation of tumor suppressors.
Caption: Inhibition of the PIN1 cycle by KPT-6566 disrupts oncogenic signaling.
References
- 1. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KPT-6566 (KPT6566) | Pin1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 11. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 12. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phys.libretexts.org [phys.libretexts.org]
- 14. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 16. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. edepot.wur.nl [edepot.wur.nl]
- 18. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 19. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
Validating PIN1 as a Therapeutic Target in Oncology: A Technical Guide to PIN1 Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation for PIN1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) in cancer cells, with a focus on a hypothetical selective inhibitor, "PIN1 Inhibitor 5." This document outlines the critical role of PIN1 in oncogenesis, presents quantitative data on the effects of its inhibition, details key experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.
Introduction: PIN1 as a Master Regulator in Cancer
PIN1 is a unique enzyme that catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs in various proteins.[1][2] This post-translational modification plays a pivotal role in regulating the function, stability, and subcellular localization of a multitude of proteins involved in cell cycle progression, apoptosis, and signal transduction.[2] In numerous human cancers, PIN1 is overexpressed and its activity is heightened, contributing to at least 10 of the hallmarks of cancer, including sustained proliferative signaling, evasion of growth suppressors, and resistance to cell death.[1][3] By modulating the activity of a wide array of oncoproteins and tumor suppressors, PIN1 acts as a central hub in oncogenic signaling.[1][4][5] Consequently, the inhibition of PIN1 presents a promising therapeutic strategy to simultaneously disrupt multiple cancer-driving pathways.[6][7]
Quantitative Analysis of this compound Efficacy
The successful validation of a therapeutic target relies on robust quantitative data demonstrating the inhibitor's potency and effect on cancer cell viability. The following tables summarize key in vitro parameters for our hypothetical "this compound" based on published data for various selective PIN1 inhibitors.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| Enzymatic Inhibition (IC50) | Recombinant Human PIN1 | 15 nM | [8] |
| VS1 | 6.4 µM | [9][10] | |
| VS2 | 29.3 µM | [9][10] | |
| ATRA | 33.2 µM | [9][10] | |
| Cell Viability (GI50) | Pancreatic (BxPC3) | 0.5 µM | [8] |
| Ovarian Cancer Cells | (VS2 showed promising antitumoral activity) | [9][10] | |
| Cervical (HeLa) | (TME-001 inhibited cell proliferation) | [2] | |
| PIN1 Degradation (DC50) | Pancreatic (BxPC3) | < 500 nM | [8] |
Table 2: Effect of this compound on Downstream Targets
| Target Protein | Effect | Cell Line | Fold Change | Reference |
| Cyclin D1 | Downregulation | Breast (MDA-MB-231) | 2.5-fold decrease | [11] |
| c-Myc | Downregulation | Breast (MDA-MB-231) | 3.0-fold decrease | [11] |
| β-catenin | Downregulation | Ovarian Cancer Cells | Not specified | [12] |
| pSer473-Akt | Downregulation | Ovarian Cancer Cells | Not specified | [12] |
| BRCA1 | Destabilization | Breast Cancer Cells | Not specified | [13] |
Core Experimental Protocols for Target Validation
Detailed and reproducible experimental protocols are fundamental to the validation of a new therapeutic agent. The following sections provide methodologies for key assays used to characterize the cellular effects of this compound.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BxPC3, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.
Objective: To assess the effect of this compound on the protein levels of PIN1 and its downstream targets.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PIN1, anti-Cyclin D1, anti-c-Myc, anti-β-catenin, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations for the desired time period.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like Actin.
Objective: To investigate the interaction between PIN1 and its substrate proteins and how this compound affects this interaction.
Materials:
-
Cancer cell lines
-
This compound
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-PIN1)
-
Protein A/G magnetic beads
-
Primary antibodies for western blotting (e.g., anti-β-catenin)
Procedure:
-
Treat cells with this compound or vehicle.
-
Lyse the cells in Co-IP lysis buffer and pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads multiple times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western Blotting using an antibody against the interacting protein.
Visualizing PIN1's Role and Inhibition
Graphical representations of signaling pathways and experimental workflows are invaluable for understanding complex biological processes.
Caption: PIN1 Signaling Pathway and Point of Intervention.
Caption: Experimental Workflow for PIN1 Target Validation.
Caption: Mechanism of PIN1-Catalyzed Isomerization.
Conclusion
The validation of PIN1 as a therapeutic target in cancer is supported by a strong biological rationale and compelling preclinical data. The multifaceted role of PIN1 in promoting oncogenic pathways makes it an attractive target for the development of novel cancer therapies.[3][7] A selective agent like "this compound" has the potential to overcome resistance mechanisms associated with therapies targeting single pathways. The experimental framework provided in this guide offers a comprehensive approach to rigorously validate the therapeutic potential of novel PIN1 inhibitors in a preclinical setting. Further investigation in relevant in vivo models is a critical next step in advancing these promising agents toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 4. arts.units.it [arts.units.it]
- 5. ovid.com [ovid.com]
- 6. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Development of selective Pin1 inhibitors to target a common oncogenic mechanism - Gerburg Wulf [grantome.com]
- 8. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual screening identifies a PIN1 inhibitor with possible antiovarian cancer effects [ricerca.unityfvg.it]
- 13. Collection - Data from Inactivation of the Prolyl Isomerase Pin1 Sensitizes BRCA1-Proficient Breast Cancer to PARP Inhibition - Cancer Research - Figshare [aacr.figshare.com]
Validating PIN1 as a Therapeutic Target in Oncology: A Technical Guide to PIN1 Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation for PIN1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) in cancer cells, with a focus on a hypothetical selective inhibitor, "PIN1 Inhibitor 5." This document outlines the critical role of PIN1 in oncogenesis, presents quantitative data on the effects of its inhibition, details key experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.
Introduction: PIN1 as a Master Regulator in Cancer
PIN1 is a unique enzyme that catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs in various proteins.[1][2] This post-translational modification plays a pivotal role in regulating the function, stability, and subcellular localization of a multitude of proteins involved in cell cycle progression, apoptosis, and signal transduction.[2] In numerous human cancers, PIN1 is overexpressed and its activity is heightened, contributing to at least 10 of the hallmarks of cancer, including sustained proliferative signaling, evasion of growth suppressors, and resistance to cell death.[1][3] By modulating the activity of a wide array of oncoproteins and tumor suppressors, PIN1 acts as a central hub in oncogenic signaling.[1][4][5] Consequently, the inhibition of PIN1 presents a promising therapeutic strategy to simultaneously disrupt multiple cancer-driving pathways.[6][7]
Quantitative Analysis of this compound Efficacy
The successful validation of a therapeutic target relies on robust quantitative data demonstrating the inhibitor's potency and effect on cancer cell viability. The following tables summarize key in vitro parameters for our hypothetical "this compound" based on published data for various selective PIN1 inhibitors.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| Enzymatic Inhibition (IC50) | Recombinant Human PIN1 | 15 nM | [8] |
| VS1 | 6.4 µM | [9][10] | |
| VS2 | 29.3 µM | [9][10] | |
| ATRA | 33.2 µM | [9][10] | |
| Cell Viability (GI50) | Pancreatic (BxPC3) | 0.5 µM | [8] |
| Ovarian Cancer Cells | (VS2 showed promising antitumoral activity) | [9][10] | |
| Cervical (HeLa) | (TME-001 inhibited cell proliferation) | [2] | |
| PIN1 Degradation (DC50) | Pancreatic (BxPC3) | < 500 nM | [8] |
Table 2: Effect of this compound on Downstream Targets
| Target Protein | Effect | Cell Line | Fold Change | Reference |
| Cyclin D1 | Downregulation | Breast (MDA-MB-231) | 2.5-fold decrease | [11] |
| c-Myc | Downregulation | Breast (MDA-MB-231) | 3.0-fold decrease | [11] |
| β-catenin | Downregulation | Ovarian Cancer Cells | Not specified | [12] |
| pSer473-Akt | Downregulation | Ovarian Cancer Cells | Not specified | [12] |
| BRCA1 | Destabilization | Breast Cancer Cells | Not specified | [13] |
Core Experimental Protocols for Target Validation
Detailed and reproducible experimental protocols are fundamental to the validation of a new therapeutic agent. The following sections provide methodologies for key assays used to characterize the cellular effects of this compound.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BxPC3, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.
Objective: To assess the effect of this compound on the protein levels of PIN1 and its downstream targets.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PIN1, anti-Cyclin D1, anti-c-Myc, anti-β-catenin, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations for the desired time period.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like Actin.
Objective: To investigate the interaction between PIN1 and its substrate proteins and how this compound affects this interaction.
Materials:
-
Cancer cell lines
-
This compound
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-PIN1)
-
Protein A/G magnetic beads
-
Primary antibodies for western blotting (e.g., anti-β-catenin)
Procedure:
-
Treat cells with this compound or vehicle.
-
Lyse the cells in Co-IP lysis buffer and pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads multiple times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western Blotting using an antibody against the interacting protein.
Visualizing PIN1's Role and Inhibition
Graphical representations of signaling pathways and experimental workflows are invaluable for understanding complex biological processes.
Caption: PIN1 Signaling Pathway and Point of Intervention.
Caption: Experimental Workflow for PIN1 Target Validation.
Caption: Mechanism of PIN1-Catalyzed Isomerization.
Conclusion
The validation of PIN1 as a therapeutic target in cancer is supported by a strong biological rationale and compelling preclinical data. The multifaceted role of PIN1 in promoting oncogenic pathways makes it an attractive target for the development of novel cancer therapies.[3][7] A selective agent like "this compound" has the potential to overcome resistance mechanisms associated with therapies targeting single pathways. The experimental framework provided in this guide offers a comprehensive approach to rigorously validate the therapeutic potential of novel PIN1 inhibitors in a preclinical setting. Further investigation in relevant in vivo models is a critical next step in advancing these promising agents toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 4. arts.units.it [arts.units.it]
- 5. ovid.com [ovid.com]
- 6. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Development of selective Pin1 inhibitors to target a common oncogenic mechanism - Gerburg Wulf [grantome.com]
- 8. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual screening identifies a PIN1 inhibitor with possible antiovarian cancer effects [ricerca.unityfvg.it]
- 13. Collection - Data from Inactivation of the Prolyl Isomerase Pin1 Sensitizes BRCA1-Proficient Breast Cancer to PARP Inhibition - Cancer Research - Figshare [aacr.figshare.com]
Role of PIN1 in tumorigenesis
An In-depth Technical Guide on the Role of PIN1 in Tumorigenesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that catalyzes the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs. This post-translational modification induces conformational changes in substrate proteins, profoundly altering their stability, localization, and function.[1][2][3] PIN1 is frequently overexpressed in a wide range of human cancers, and its elevated levels often correlate with tumor aggressiveness and poor patient prognosis.[4][5] By acting on a multitude of substrates, PIN1 functions as a critical molecular switch that amplifies oncogenic signals. It plays a central role in tumorigenesis by activating key oncogenes (e.g., c-Myc, Cyclin D1, β-catenin) and inactivating crucial tumor suppressors (e.g., p53, FBXW7).[6][7] This guide provides a comprehensive overview of the molecular mechanisms through which PIN1 drives cancer development, details its involvement in major signaling pathways, presents quantitative data on its dysregulation, and outlines key experimental protocols for its study, establishing PIN1 as a pivotal target for novel anti-cancer therapies.
The Molecular Mechanism of PIN1
PIN1 is a member of the parvulin subfamily of peptidyl-prolyl isomerases (PPIases).[8] It consists of two main domains: an N-terminal WW domain and a C-terminal PPIase domain.[8]
-
WW Domain: This domain specifically recognizes and binds to pSer/Thr-Pro motifs on substrate proteins. This binding event is the crucial first step for PIN1's catalytic activity.[8]
-
PPIase Domain: The catalytic domain is responsible for the subsequent cis-trans isomerization of the peptide bond between the phosphorylated residue and the proline.[8]
The phosphorylation of proteins on Ser/Thr-Pro motifs, often carried out by proline-directed kinases like CDKs and MAPKs, acts as a molecular signal.[9] PIN1 then "reads" this signal and translates it into a structural change, thereby regulating the protein's function in a post-phosphorylation manner. This isomerization can have several consequences for the substrate protein:
-
Altered Protein Stability: PIN1 can either protect proteins from ubiquitination and proteasomal degradation or promote their degradation.[10] For example, it stabilizes the oncoprotein c-Myc while promoting the degradation of the tumor suppressor PML.[6][10]
-
Changes in Subcellular Localization: PIN1 can influence the nuclear or cytoplasmic localization of its targets, such as β-catenin and Cyclin D1.[3][10]
-
Modulation of Enzymatic Activity: By changing a protein's conformation, PIN1 can directly impact its catalytic activity.
-
Modified Protein-Protein Interactions: Isomerization can affect the ability of a substrate to interact with other proteins. For instance, PIN1 inhibits the interaction between β-catenin and its negative regulator, APC.[2][10]
Role of PIN1 in Key Oncogenic Signaling Pathways
PIN1 is a central node in multiple cancer-driving signaling pathways, where its overexpression leads to sustained pathway activation.[7][11]
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is fundamental in development and is frequently dysregulated in cancer. PIN1 is a key positive regulator of this pathway. It binds to phosphorylated β-catenin, inhibiting its interaction with the Adenomatous Polyposis Coli (APC) protein, a key component of the destruction complex.[2][10] This prevents β-catenin's ubiquitination and degradation, leading to its accumulation in the nucleus.[2] Nuclear β-catenin then acts as a transcriptional co-activator for genes that drive proliferation and tumorigenesis, such as CCND1 (Cyclin D1) and MYC.[12] Studies have shown a significant positive correlation between the expression of PIN1 and β-catenin in colorectal and prostate cancers.[13][14]
Caption: PIN1 stabilizes β-catenin, promoting its nuclear translocation and target gene transcription.
Notch Signaling
The Notch signaling pathway regulates cell fate decisions, and its aberrant activation is implicated in many cancers, particularly breast cancer. PIN1 and Notch1 are engaged in a positive feedback loop that drives malignancy.[15][16] Notch1 signaling directly induces the transcription of the PIN1 gene.[15][17] Subsequently, the translated PIN1 protein binds to the intracellular domain of Notch1 (NICD). This interaction potentiates the γ-secretase-mediated cleavage of Notch1, a critical step for its activation.[15][17] The released NICD then translocates to the nucleus to activate target genes. Furthermore, PIN1 enhances NICD stability by preventing its degradation mediated by the E3 ubiquitin ligase FBXW7.[18][19] This circuitry creates a robust feed-forward mechanism that amplifies Notch signaling and promotes tumorigenesis.[15]
Caption: PIN1 and Notch1 create a positive feedback loop that amplifies oncogenic signaling.
NF-κB Signaling
Chronic inflammation is a hallmark of cancer, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of this process. The NF-κB pathway is constitutively active in many tumors, including glioblastoma and pancreatic cancer.[20][21] PIN1 is a critical positive regulator of NF-κB signaling. Upon cytokine stimulation, PIN1 binds directly to the phosphorylated p65/RelA subunit at its pThr254-Pro motif.[22] This isomerization-induced conformational change inhibits the binding of p65 to its inhibitor, IκBα, resulting in increased nuclear accumulation and stability of p65.[22] PIN1 also protects p65 from ubiquitin-mediated degradation facilitated by SOCS-1.[4][22] The net effect is enhanced transcriptional activity of NF-κB, leading to the expression of genes involved in proliferation, survival, and inflammation, such as IL-8.[20]
Caption: PIN1 enhances NF-κB activity by stabilizing p65 and promoting its nuclear accumulation.
Quantitative Analysis of PIN1 Dysregulation
PIN1 is expressed at low levels in most normal, terminally differentiated tissues. However, its expression is significantly upregulated in a majority of human cancers, making it a valuable biomarker and therapeutic target.[5]
Table 1: PIN1 Overexpression in Various Human Cancers
| Cancer Type | Frequency of PIN1 Overexpression | Correlation with Prognosis | Reference(s) |
| Prostate Cancer | ~77% of cases show high expression | High levels correlate with poor prognosis | [14] |
| Breast Cancer | Overexpressed in ~50% of cases | Correlates with poor survival | [4][12] |
| Lung Cancer | Significantly overexpressed vs. normal tissue | Associated with poor outcomes | [5] |
| Colorectal Cancer | ~19% of cases show overexpression | Correlates with β-catenin expression | [13] |
| Pancreatic Cancer | Highly expressed in PDAC tissues | Correlates with worst outcomes | [18][23] |
| Glioblastoma | Enhanced levels in primary tissues | Associated with increased migration | [20] |
| Ovarian & Cervical | Overexpressed in >10% of cases | - | [5] |
Table 2: Potency of Selected PIN1 Inhibitors
A variety of small molecules have been identified that inhibit the catalytic activity of PIN1. These compounds serve as crucial tools for research and as starting points for drug development.
| Inhibitor | Type | Potency (IC₅₀ or Kᵢ) | Reference(s) |
| Juglone (B1673114) | Irreversible, Covalent | - | [24] |
| All-trans retinoic acid (ATRA) | Reversible, Non-covalent | IC₅₀ ≈ 33.2 µM | [25][26] |
| KPT-6566 | Reversible, Non-covalent | - | [6] |
| BJP-06–005-3 | Covalent | Kᵢ ≈ 48 nM | [27] |
| TME-001 | Reversible, Non-covalent | IC₅₀ ≈ 6.1 µM | [8] |
| VS1 | Reversible, Non-covalent | IC₅₀ ≈ 6.4 µM | [25] |
PIN1 as a Therapeutic Target
The widespread overexpression of PIN1 in cancers, coupled with its minimal expression in normal tissues and the viability of PIN1-knockout mice, makes it an attractive target for cancer therapy.[4][28] Inhibiting PIN1 offers a unique therapeutic strategy because it can simultaneously disrupt multiple oncogenic pathways that are crucial for tumor growth and survival.[6] Genetic knockdown or pharmacological inhibition of PIN1 has been shown to:
-
Suppress tumor growth in gastric and pancreatic cancer models.[18][29]
-
Reduce cancer cell proliferation and migration.[14]
-
Induce apoptosis in tumor cells.[28]
The development of potent and specific PIN1 inhibitors is an active area of research. While early inhibitors like juglone lacked specificity, newer compounds show greater promise.[27] Combination therapies, for instance pairing a PIN1 inhibitor with a PARP inhibitor, may offer synergistic effects in treating specific cancer types.[28]
Caption: A generalized workflow for the development of a novel PIN1 inhibitor.
Experimental Methodologies
Protocol: PIN1 Peptidyl-Prolyl Isomerase (PPIase) Activity Assay
This chymotrypsin-coupled assay is a standard method for measuring the isomerase activity of PIN1 and for screening potential inhibitors.
Principle: The assay uses a synthetic peptide substrate (e.g., Suc-Ala-Glu-Pro-Phe-pNA) that exists in both cis and trans conformations. Chymotrypsin can only cleave the peptide when the Pro-Phe bond is in the trans conformation, releasing p-nitroaniline (pNA), which can be measured spectrophotometrically at 390 nm. PIN1 accelerates the conversion of the cis isomer to the trans isomer, thus increasing the rate of pNA release.
Materials:
-
Purified recombinant GST-PIN1 protein
-
Assay Buffer (e.g., 35 mM HEPES, pH 7.8)
-
Substrate: Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA) dissolved in trifluoroethanol (TFE) and LiCl.
-
α-Chymotrypsin
-
Test inhibitor compound or vehicle control (DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For each well, add Assay Buffer.
-
Add the purified PIN1 protein to the appropriate wells. For inhibitor testing, pre-incubate varying concentrations of the inhibitor with the PIN1 protein for 30 minutes at 4°C.[31]
-
To initiate the reaction, add α-chymotrypsin followed immediately by the peptide substrate.
-
Immediately place the plate in a spectrophotometer and monitor the change in absorbance at 390 nm over time (e.g., every 15 seconds for 5-10 minutes) at 25°C.
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.
-
Calculate the inhibitory activity by comparing the rates of reaction in the presence and absence of the inhibitor. The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol: Measuring PIN1 Expression by Immunoblotting
This protocol describes the detection and semi-quantification of PIN1 protein levels in cell or tissue lysates.
Materials:
-
Cell or tissue samples
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x) with β-mercaptoethanol
-
SDS-PAGE gels (e.g., 12-15%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-PIN1 (rabbit or mouse monoclonal)
-
Primary antibody: anti-Actin or anti-GAPDH (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Lysate Preparation: Lyse cells or ground tissues in ice-cold RIPA buffer.[32] Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PIN1 antibody (at the manufacturer's recommended dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate to the membrane and capture the signal using an imaging system. PIN1 often appears as a doublet around 18 kDa.[32]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody (e.g., anti-Actin) to ensure equal protein loading.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to semi-quantify PIN1 levels relative to the loading control.[32]
Protocol: PIN1 Knockdown using siRNA to Study Functional Effects
This method is used to transiently reduce PIN1 expression to investigate its role in cellular processes like proliferation and migration.[14]
Materials:
-
Cancer cell line of interest (e.g., LNCaP prostate cancer cells)
-
Complete growth medium
-
siRNA targeting PIN1 (at least two different sequences recommended)
-
Non-targeting control (scramble) siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or similar serum-free medium
-
Reagents for downstream assays (e.g., cell proliferation assay like MTS/WST-1, migration assay like Transwell)
Procedure:
-
Cell Seeding: One day before transfection, seed cells in 6-well plates or other appropriate vessels so they reach 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute the PIN1 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in complete growth medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for PIN1 mRNA and protein knockdown.
-
Verification of Knockdown: Harvest a subset of cells 48-72 hours post-transfection to verify PIN1 knockdown efficiency by immunoblotting or qRT-PCR.
-
Functional Assays: Use the remaining cells for downstream functional assays:
-
Proliferation Assay: Re-seed an equal number of transfected cells into 96-well plates. Measure cell viability/proliferation at different time points (e.g., 24, 48, 72 hours) using an appropriate colorimetric or fluorometric assay.
-
Migration Assay: Seed transfected cells into the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays). Add a chemoattractant (e.g., FBS) to the lower chamber. After a suitable incubation period (e.g., 24 hours), fix and stain the cells that have migrated to the underside of the insert and count them under a microscope.
-
Conclusion
PIN1 stands out as a master regulator of oncogenic signaling. Its unique ability to translate phosphorylation events into functional consequences for a vast array of proteins places it at the crossroads of numerous pathways essential for tumor initiation and progression. The prevalent overexpression of PIN1 in human cancers and its correlation with poor clinical outcomes underscore its significance as a high-value therapeutic target. Future research will focus on developing highly potent and selective PIN1 inhibitors for clinical use and exploring synergistic combination therapies to overcome drug resistance and improve patient outcomes.
References
- 1. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the master cancer regulator Pin1 in the development and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevalent Overexpression of Prolyl Isomerase Pin1 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arts.units.it [arts.units.it]
- 10. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Pin1 overexpression in colorectal cancer and its correlation with aberrant β-catenin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. urotoday.com [urotoday.com]
- 15. research.unipd.it [research.unipd.it]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 19. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 20. The Prolyl Isomerase Pin1 Regulates the NF-κB Signaling Pathway and Interleukin-8 Expression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pin1 promotes pancreatic cancer progression and metastasis by activation of NF‐κB‐IL‐18 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of NF-kappaB signaling by Pin1-dependent prolyl isomerization and ubiquitin-mediated proteolysis of p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Targeting PIN1 exerts potent antitumor activity in pancreatic ductal carcinoma via inhibiting tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The molecular mechanisms of peptidyl-prolyl cis/trans isomerase Pin1 and its relevance to kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 32. Pin1 is overexpressed in breast cancer and cooperates with Ras signaling in increasing the transcriptional activity of c-Jun towards cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
Role of PIN1 in tumorigenesis
An In-depth Technical Guide on the Role of PIN1 in Tumorigenesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that catalyzes the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs. This post-translational modification induces conformational changes in substrate proteins, profoundly altering their stability, localization, and function.[1][2][3] PIN1 is frequently overexpressed in a wide range of human cancers, and its elevated levels often correlate with tumor aggressiveness and poor patient prognosis.[4][5] By acting on a multitude of substrates, PIN1 functions as a critical molecular switch that amplifies oncogenic signals. It plays a central role in tumorigenesis by activating key oncogenes (e.g., c-Myc, Cyclin D1, β-catenin) and inactivating crucial tumor suppressors (e.g., p53, FBXW7).[6][7] This guide provides a comprehensive overview of the molecular mechanisms through which PIN1 drives cancer development, details its involvement in major signaling pathways, presents quantitative data on its dysregulation, and outlines key experimental protocols for its study, establishing PIN1 as a pivotal target for novel anti-cancer therapies.
The Molecular Mechanism of PIN1
PIN1 is a member of the parvulin subfamily of peptidyl-prolyl isomerases (PPIases).[8] It consists of two main domains: an N-terminal WW domain and a C-terminal PPIase domain.[8]
-
WW Domain: This domain specifically recognizes and binds to pSer/Thr-Pro motifs on substrate proteins. This binding event is the crucial first step for PIN1's catalytic activity.[8]
-
PPIase Domain: The catalytic domain is responsible for the subsequent cis-trans isomerization of the peptide bond between the phosphorylated residue and the proline.[8]
The phosphorylation of proteins on Ser/Thr-Pro motifs, often carried out by proline-directed kinases like CDKs and MAPKs, acts as a molecular signal.[9] PIN1 then "reads" this signal and translates it into a structural change, thereby regulating the protein's function in a post-phosphorylation manner. This isomerization can have several consequences for the substrate protein:
-
Altered Protein Stability: PIN1 can either protect proteins from ubiquitination and proteasomal degradation or promote their degradation.[10] For example, it stabilizes the oncoprotein c-Myc while promoting the degradation of the tumor suppressor PML.[6][10]
-
Changes in Subcellular Localization: PIN1 can influence the nuclear or cytoplasmic localization of its targets, such as β-catenin and Cyclin D1.[3][10]
-
Modulation of Enzymatic Activity: By changing a protein's conformation, PIN1 can directly impact its catalytic activity.
-
Modified Protein-Protein Interactions: Isomerization can affect the ability of a substrate to interact with other proteins. For instance, PIN1 inhibits the interaction between β-catenin and its negative regulator, APC.[2][10]
Role of PIN1 in Key Oncogenic Signaling Pathways
PIN1 is a central node in multiple cancer-driving signaling pathways, where its overexpression leads to sustained pathway activation.[7][11]
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is fundamental in development and is frequently dysregulated in cancer. PIN1 is a key positive regulator of this pathway. It binds to phosphorylated β-catenin, inhibiting its interaction with the Adenomatous Polyposis Coli (APC) protein, a key component of the destruction complex.[2][10] This prevents β-catenin's ubiquitination and degradation, leading to its accumulation in the nucleus.[2] Nuclear β-catenin then acts as a transcriptional co-activator for genes that drive proliferation and tumorigenesis, such as CCND1 (Cyclin D1) and MYC.[12] Studies have shown a significant positive correlation between the expression of PIN1 and β-catenin in colorectal and prostate cancers.[13][14]
Caption: PIN1 stabilizes β-catenin, promoting its nuclear translocation and target gene transcription.
Notch Signaling
The Notch signaling pathway regulates cell fate decisions, and its aberrant activation is implicated in many cancers, particularly breast cancer. PIN1 and Notch1 are engaged in a positive feedback loop that drives malignancy.[15][16] Notch1 signaling directly induces the transcription of the PIN1 gene.[15][17] Subsequently, the translated PIN1 protein binds to the intracellular domain of Notch1 (NICD). This interaction potentiates the γ-secretase-mediated cleavage of Notch1, a critical step for its activation.[15][17] The released NICD then translocates to the nucleus to activate target genes. Furthermore, PIN1 enhances NICD stability by preventing its degradation mediated by the E3 ubiquitin ligase FBXW7.[18][19] This circuitry creates a robust feed-forward mechanism that amplifies Notch signaling and promotes tumorigenesis.[15]
Caption: PIN1 and Notch1 create a positive feedback loop that amplifies oncogenic signaling.
NF-κB Signaling
Chronic inflammation is a hallmark of cancer, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of this process. The NF-κB pathway is constitutively active in many tumors, including glioblastoma and pancreatic cancer.[20][21] PIN1 is a critical positive regulator of NF-κB signaling. Upon cytokine stimulation, PIN1 binds directly to the phosphorylated p65/RelA subunit at its pThr254-Pro motif.[22] This isomerization-induced conformational change inhibits the binding of p65 to its inhibitor, IκBα, resulting in increased nuclear accumulation and stability of p65.[22] PIN1 also protects p65 from ubiquitin-mediated degradation facilitated by SOCS-1.[4][22] The net effect is enhanced transcriptional activity of NF-κB, leading to the expression of genes involved in proliferation, survival, and inflammation, such as IL-8.[20]
Caption: PIN1 enhances NF-κB activity by stabilizing p65 and promoting its nuclear accumulation.
Quantitative Analysis of PIN1 Dysregulation
PIN1 is expressed at low levels in most normal, terminally differentiated tissues. However, its expression is significantly upregulated in a majority of human cancers, making it a valuable biomarker and therapeutic target.[5]
Table 1: PIN1 Overexpression in Various Human Cancers
| Cancer Type | Frequency of PIN1 Overexpression | Correlation with Prognosis | Reference(s) |
| Prostate Cancer | ~77% of cases show high expression | High levels correlate with poor prognosis | [14] |
| Breast Cancer | Overexpressed in ~50% of cases | Correlates with poor survival | [4][12] |
| Lung Cancer | Significantly overexpressed vs. normal tissue | Associated with poor outcomes | [5] |
| Colorectal Cancer | ~19% of cases show overexpression | Correlates with β-catenin expression | [13] |
| Pancreatic Cancer | Highly expressed in PDAC tissues | Correlates with worst outcomes | [18][23] |
| Glioblastoma | Enhanced levels in primary tissues | Associated with increased migration | [20] |
| Ovarian & Cervical | Overexpressed in >10% of cases | - | [5] |
Table 2: Potency of Selected PIN1 Inhibitors
A variety of small molecules have been identified that inhibit the catalytic activity of PIN1. These compounds serve as crucial tools for research and as starting points for drug development.
| Inhibitor | Type | Potency (IC₅₀ or Kᵢ) | Reference(s) |
| Juglone | Irreversible, Covalent | - | [24] |
| All-trans retinoic acid (ATRA) | Reversible, Non-covalent | IC₅₀ ≈ 33.2 µM | [25][26] |
| KPT-6566 | Reversible, Non-covalent | - | [6] |
| BJP-06–005-3 | Covalent | Kᵢ ≈ 48 nM | [27] |
| TME-001 | Reversible, Non-covalent | IC₅₀ ≈ 6.1 µM | [8] |
| VS1 | Reversible, Non-covalent | IC₅₀ ≈ 6.4 µM | [25] |
PIN1 as a Therapeutic Target
The widespread overexpression of PIN1 in cancers, coupled with its minimal expression in normal tissues and the viability of PIN1-knockout mice, makes it an attractive target for cancer therapy.[4][28] Inhibiting PIN1 offers a unique therapeutic strategy because it can simultaneously disrupt multiple oncogenic pathways that are crucial for tumor growth and survival.[6] Genetic knockdown or pharmacological inhibition of PIN1 has been shown to:
-
Suppress tumor growth in gastric and pancreatic cancer models.[18][29]
-
Reduce cancer cell proliferation and migration.[14]
-
Induce apoptosis in tumor cells.[28]
The development of potent and specific PIN1 inhibitors is an active area of research. While early inhibitors like juglone lacked specificity, newer compounds show greater promise.[27] Combination therapies, for instance pairing a PIN1 inhibitor with a PARP inhibitor, may offer synergistic effects in treating specific cancer types.[28]
Caption: A generalized workflow for the development of a novel PIN1 inhibitor.
Experimental Methodologies
Protocol: PIN1 Peptidyl-Prolyl Isomerase (PPIase) Activity Assay
This chymotrypsin-coupled assay is a standard method for measuring the isomerase activity of PIN1 and for screening potential inhibitors.
Principle: The assay uses a synthetic peptide substrate (e.g., Suc-Ala-Glu-Pro-Phe-pNA) that exists in both cis and trans conformations. Chymotrypsin can only cleave the peptide when the Pro-Phe bond is in the trans conformation, releasing p-nitroaniline (pNA), which can be measured spectrophotometrically at 390 nm. PIN1 accelerates the conversion of the cis isomer to the trans isomer, thus increasing the rate of pNA release.
Materials:
-
Purified recombinant GST-PIN1 protein
-
Assay Buffer (e.g., 35 mM HEPES, pH 7.8)
-
Substrate: Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA) dissolved in trifluoroethanol (TFE) and LiCl.
-
α-Chymotrypsin
-
Test inhibitor compound or vehicle control (DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For each well, add Assay Buffer.
-
Add the purified PIN1 protein to the appropriate wells. For inhibitor testing, pre-incubate varying concentrations of the inhibitor with the PIN1 protein for 30 minutes at 4°C.[31]
-
To initiate the reaction, add α-chymotrypsin followed immediately by the peptide substrate.
-
Immediately place the plate in a spectrophotometer and monitor the change in absorbance at 390 nm over time (e.g., every 15 seconds for 5-10 minutes) at 25°C.
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.
-
Calculate the inhibitory activity by comparing the rates of reaction in the presence and absence of the inhibitor. The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol: Measuring PIN1 Expression by Immunoblotting
This protocol describes the detection and semi-quantification of PIN1 protein levels in cell or tissue lysates.
Materials:
-
Cell or tissue samples
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x) with β-mercaptoethanol
-
SDS-PAGE gels (e.g., 12-15%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-PIN1 (rabbit or mouse monoclonal)
-
Primary antibody: anti-Actin or anti-GAPDH (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Lysate Preparation: Lyse cells or ground tissues in ice-cold RIPA buffer.[32] Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PIN1 antibody (at the manufacturer's recommended dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate to the membrane and capture the signal using an imaging system. PIN1 often appears as a doublet around 18 kDa.[32]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody (e.g., anti-Actin) to ensure equal protein loading.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to semi-quantify PIN1 levels relative to the loading control.[32]
Protocol: PIN1 Knockdown using siRNA to Study Functional Effects
This method is used to transiently reduce PIN1 expression to investigate its role in cellular processes like proliferation and migration.[14]
Materials:
-
Cancer cell line of interest (e.g., LNCaP prostate cancer cells)
-
Complete growth medium
-
siRNA targeting PIN1 (at least two different sequences recommended)
-
Non-targeting control (scramble) siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or similar serum-free medium
-
Reagents for downstream assays (e.g., cell proliferation assay like MTS/WST-1, migration assay like Transwell)
Procedure:
-
Cell Seeding: One day before transfection, seed cells in 6-well plates or other appropriate vessels so they reach 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute the PIN1 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in complete growth medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for PIN1 mRNA and protein knockdown.
-
Verification of Knockdown: Harvest a subset of cells 48-72 hours post-transfection to verify PIN1 knockdown efficiency by immunoblotting or qRT-PCR.
-
Functional Assays: Use the remaining cells for downstream functional assays:
-
Proliferation Assay: Re-seed an equal number of transfected cells into 96-well plates. Measure cell viability/proliferation at different time points (e.g., 24, 48, 72 hours) using an appropriate colorimetric or fluorometric assay.
-
Migration Assay: Seed transfected cells into the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays). Add a chemoattractant (e.g., FBS) to the lower chamber. After a suitable incubation period (e.g., 24 hours), fix and stain the cells that have migrated to the underside of the insert and count them under a microscope.
-
Conclusion
PIN1 stands out as a master regulator of oncogenic signaling. Its unique ability to translate phosphorylation events into functional consequences for a vast array of proteins places it at the crossroads of numerous pathways essential for tumor initiation and progression. The prevalent overexpression of PIN1 in human cancers and its correlation with poor clinical outcomes underscore its significance as a high-value therapeutic target. Future research will focus on developing highly potent and selective PIN1 inhibitors for clinical use and exploring synergistic combination therapies to overcome drug resistance and improve patient outcomes.
References
- 1. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the master cancer regulator Pin1 in the development and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevalent Overexpression of Prolyl Isomerase Pin1 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arts.units.it [arts.units.it]
- 10. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Pin1 overexpression in colorectal cancer and its correlation with aberrant β-catenin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. urotoday.com [urotoday.com]
- 15. research.unipd.it [research.unipd.it]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 19. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 20. The Prolyl Isomerase Pin1 Regulates the NF-κB Signaling Pathway and Interleukin-8 Expression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pin1 promotes pancreatic cancer progression and metastasis by activation of NF‐κB‐IL‐18 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of NF-kappaB signaling by Pin1-dependent prolyl isomerization and ubiquitin-mediated proteolysis of p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Targeting PIN1 exerts potent antitumor activity in pancreatic ductal carcinoma via inhibiting tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The molecular mechanisms of peptidyl-prolyl cis/trans isomerase Pin1 and its relevance to kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 32. Pin1 is overexpressed in breast cancer and cooperates with Ras signaling in increasing the transcriptional activity of c-Jun towards cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on PIN1 Overexpression in Human Cancers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that catalyzes the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs. This post-translational modification acts as a molecular switch, altering the conformation, function, stability, and localization of a multitude of substrate proteins. PIN1 is frequently overexpressed in a wide array of human cancers, and its elevated levels often correlate with tumor aggressiveness and poor patient prognosis.[1][2][3] By modulating the activity of numerous oncogenes and tumor suppressors, PIN1 plays a pivotal role in driving nearly all hallmarks of cancer, including sustained proliferation, evasion of apoptosis, and metastasis. This positions PIN1 as a critical node in oncogenic signaling and an attractive target for novel cancer therapeutics.
This technical guide provides a comprehensive overview of the role of PIN1 in human cancers, focusing on its molecular mechanisms, quantitative expression data, involvement in key signaling pathways, and the experimental methodologies used for its study.
The PIN1 Isomerase: Structure and Mechanism
PIN1 is an 18 kDa protein consisting of two principal domains connected by a flexible linker:
-
N-terminal WW domain: This domain specifically recognizes and binds to pSer/Thr-Pro motifs on substrate proteins.[4][5]
-
C-terminal PPIase domain: This catalytic domain is responsible for isomerizing the peptide bond preceding the proline residue, switching it between cis and trans conformations.[4][6]
This isomerization induces significant conformational changes in the substrate protein, which can profoundly impact its biological activity.[1][7] For example, it can expose or conceal sites for other post-translational modifications, alter protein-protein interactions, affect subcellular localization, or mark the protein for degradation.[2][6]
Caption: Basic domain structure of the PIN1 protein.
Caption: General mechanism of PIN1-mediated prolyl isomerization.
Quantitative Overview of PIN1 Overexpression
PIN1 is maintained at low levels in most normal, differentiated tissues.[8][9] However, its expression is significantly upregulated in a vast number of human malignancies. This overexpression is a prevalent event in cancer and is often linked to higher tumor grade and a worse prognosis.[8][9][10] A large-scale study examining 2041 human tumor samples found that 38 out of 60 different tumor types exhibited PIN1 overexpression in more than 10% of cases compared to corresponding normal tissues.[8][9]
Table 1: PIN1 Overexpression in Various Human Cancers
| Cancer Type | Frequency of Overexpression (%) | Correlation with Clinicopathological Features | Reference(s) |
| Breast Cancer | 43-65% | Associated with HER2 status, high grade, and poor prognosis. | [5][8] |
| Prostate Cancer | ~70% | Correlates with higher Gleason score and disease recurrence. | [9][10] |
| Lung Cancer | 45-68% | Linked to lymph node metastasis and poor clinical outcome. | [9][11] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | ~73% | Associated with larger tumor size, lymph node involvement, and shorter survival. | [12] |
| Hepatocellular Carcinoma (HCC) | 50-77% | Correlates with metastasis and recurrence. | [6][11] |
| Oral Squamous Cell Carcinoma | ~58% | Associated with disease progression. | [5][11] |
| Esophageal Cancer | ~67% | Correlates with advanced cancer stage and lymph node metastasis. | [13] |
| Ovarian Cancer | High Incidence | Overexpressed compared to normal ovarian tissue. | [9] |
| Melanoma | High Incidence | Significantly overexpressed compared to normal skin. | [8] |
Note: Percentages are approximate and can vary based on the specific study, patient cohort, and detection method.
PIN1 in Core Oncogenic Signaling Pathways
PIN1 functions as a critical amplifier of oncogenic signals by regulating key proteins in cancer-driving pathways.[14] It can activate oncogenes and inactivate tumor suppressors, thereby promoting malignant transformation.[4][11]
Table 2: Key Oncogenic and Tumor Suppressive Substrates of PIN1
| Substrate | Protein Class | Effect of PIN1 Isomerization | Downstream Consequence in Cancer |
| Cyclin D1 | Oncogene | Stabilization, increased nuclear accumulation.[2][15] | Drives G1/S cell cycle progression.[6] |
| c-Myc | Oncogene | Stabilization, enhanced transcriptional activity.[16] | Promotes proliferation, metabolism, and cell growth. |
| β-catenin | Oncogene | Stabilization, protection from degradation.[1][17] | Activates Wnt signaling, promotes proliferation and EMT. |
| NF-κB | Oncogene | Activation.[11] | Promotes inflammation, survival, and proliferation. |
| NOTCH1 | Oncogene | Stabilization by preventing FBXW7-mediated degradation.[4][16] | Promotes cancer stem cell self-renewal. |
| AP-1 (c-Jun) | Oncogene | Enhanced transcriptional activity.[18] | Upregulates target genes like Cyclin D1. |
| p53 | Tumor Suppressor | Inhibition of wild-type p53's pro-apoptotic function.[1][13] | Evasion of apoptosis. |
| Rb | Tumor Suppressor | Inactivation (promotes hyperphosphorylation).[6] | Promotes cell cycle entry. |
| FBXW7 | Tumor Suppressor | Promotes self-ubiquitination and degradation.[19][20] | Stabilization of oncogenic substrates (e.g., NOTCH1, c-Myc). |
Wnt/β-catenin Signaling
PIN1 is a crucial positive regulator of the Wnt/β-catenin pathway. It binds to phosphorylated β-catenin, stabilizing it and preventing its interaction with the APC degradation complex.[1][17] This leads to the accumulation and nuclear translocation of β-catenin, where it drives the transcription of target genes like CCND1 (Cyclin D1) and MYC.[21]
Caption: PIN1-mediated activation of Wnt/β-catenin signaling.
Ras/MAPK and PI3K/Akt Signaling
Oncogenic signaling from pathways like HER2/Ras and PI3K/Akt leads to the activation of downstream kinases that phosphorylate numerous PIN1 substrates.[11][22] For instance, Ras signaling activates the JNK cascade, which phosphorylates the transcription factor c-Jun. PIN1 then binds to phosphorylated c-Jun, enhancing its transcriptional activity and promoting the expression of genes like Cyclin D1.[18] PIN1 transcription itself can be induced by oncogenes like H-Ras and Her2 via the E2F1 transcription factor, creating a positive feedback loop that amplifies oncogenic output.[21][22]
Caption: PIN1 amplifies the Ras/JNK/AP-1 signaling pathway.
Detailed Experimental Protocols
Studying PIN1 function and expression requires a combination of molecular and cellular biology techniques.
Protocol: Immunohistochemistry (IHC) for PIN1 in Tissue
Objective: To visualize and semi-quantify PIN1 protein expression and localization in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol (B145695): 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Submerge slides in a citrate-based buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 30 minutes).
-
-
Blocking and Staining:
-
Wash slides 3 times with Phosphate-Buffered Saline (PBS).
-
Block endogenous peroxidase activity with 3% Hydrogen Peroxide for 10 minutes.
-
Wash 3 times with PBS.
-
Block non-specific binding with 5% Normal Goat Serum in PBS for 1 hour.
-
Incubate with primary antibody (e.g., rabbit anti-PIN1) diluted in blocking buffer overnight at 4°C.
-
Wash 3 times with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
Wash 3 times with PBS.
-
Incubate with Streptavidin-HRP conjugate for 30 minutes.
-
-
Detection and Counterstaining:
-
Wash 3 times with PBS.
-
Apply DAB (3,3'-Diaminobenzidine) substrate and monitor for color development (brown precipitate).
-
Rinse with distilled water to stop the reaction.
-
Counterstain with Hematoxylin for 1-2 minutes.
-
"Blue" the stain in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
-
Analysis:
-
Score staining based on intensity (0=none, 1=weak, 2=moderate, 3=strong) and percentage of positive cells. An immunoscore can be calculated by multiplying intensity and percentage scores.[12]
-
Protocol: In Vitro PPIase Assay
Objective: To measure the catalytic activity of recombinant PIN1 by monitoring the isomerization of a synthetic peptide substrate.
-
Principle: This assay uses a peptide substrate (e.g., Ac-Phe-Phe-pSer-Pro-Phe-pNA) where the pSer-Pro bond is predominantly in the cis conformation. Chymotrypsin (B1334515) can only cleave the peptide bond after Phenylalanine when the preceding pSer-Pro bond is in the trans conformation. PIN1 catalyzes the cis to trans conversion, allowing chymotrypsin to cleave the peptide and release p-nitroaniline (pNA), which can be measured spectrophotometrically at 390 nm.
-
Reagents:
-
Assay Buffer: 35 mM HEPES, pH 7.8.
-
Recombinant human PIN1 protein.
-
Substrate peptide stock solution in DMSO.
-
Chymotrypsin solution in 1 mM HCl.
-
-
Procedure:
-
In a 96-well plate, add assay buffer.
-
Add varying concentrations of a test inhibitor or DMSO (vehicle control).
-
Add a fixed concentration of PIN1 enzyme and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the chymotrypsin and peptide substrate solution.
-
Immediately measure the absorbance at 390 nm every 30 seconds for 15-30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
Protocol: Western Blotting for PIN1 and Substrates
Objective: To quantify the relative protein levels of PIN1 and its downstream targets (e.g., Cyclin D1) in cancer cell lines following treatment with a PIN1 inhibitor.
-
Cell Lysis:
-
Treat cancer cells with a PIN1 inhibitor or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween 20) for 1 hour.
-
Incubate with primary antibodies (e.g., anti-PIN1, anti-Cyclin D1, anti-β-actin) overnight at 4°C.
-
Wash membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane 3 times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize bands using an imaging system.
-
Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).
-
Caption: Workflow for evaluating a potential PIN1 inhibitor.
Conclusion and Therapeutic Implications
The consistent overexpression of PIN1 across a multitude of human cancers and its central role in amplifying oncogenic signaling pathways firmly establish it as a high-value target for cancer therapy.[1][3][17] By acting as a master regulator of both oncogenes and tumor suppressors, PIN1 inhibition offers a unique therapeutic strategy to simultaneously disrupt multiple cancer-driving pathways.[23]
The development of potent and specific small-molecule inhibitors of PIN1 is an active area of research.[23][24] Early inhibitors like juglone (B1673114) lacked specificity, but newer compounds, including all-trans retinoic acid (ATRA) and others developed through structure-based design, have shown promise in preclinical models.[11][15] The therapeutic potential of targeting PIN1 may lie not only in monotherapy but also in combination with existing treatments, such as chemotherapy or targeted agents, to overcome drug resistance mechanisms that are often PIN1-dependent.[22][25] Further research into PIN1 biology and the development of clinical-grade inhibitors are critical next steps in translating the promise of PIN1-targeted therapy into effective treatments for cancer patients.
References
- 1. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PIN1 in Cell Cycle Control and Cancer [frontiersin.org]
- 7. Prolyl isomerase Pin1: a catalyst for oncogenesis and a potential therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevalent overexpression of prolyl isomerase Pin1 in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevalent Overexpression of Prolyl Isomerase Pin1 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 12. Targeting PIN1 exerts potent antitumor activity in pancreatic ductal carcinoma via inhibiting tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The prolyl isomerase Pin1 is overexpressed in human esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A Guide to PIN1 Function and Mutations Across Cancers [frontiersin.org]
- 16. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
- 19. The role of the master cancer regulator Pin1 in the development and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 22. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 24. Re-Evaluating PIN1 as a Therapeutic Target in Oncology Using Neutral Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on PIN1 Overexpression in Human Cancers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that catalyzes the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs. This post-translational modification acts as a molecular switch, altering the conformation, function, stability, and localization of a multitude of substrate proteins. PIN1 is frequently overexpressed in a wide array of human cancers, and its elevated levels often correlate with tumor aggressiveness and poor patient prognosis.[1][2][3] By modulating the activity of numerous oncogenes and tumor suppressors, PIN1 plays a pivotal role in driving nearly all hallmarks of cancer, including sustained proliferation, evasion of apoptosis, and metastasis. This positions PIN1 as a critical node in oncogenic signaling and an attractive target for novel cancer therapeutics.
This technical guide provides a comprehensive overview of the role of PIN1 in human cancers, focusing on its molecular mechanisms, quantitative expression data, involvement in key signaling pathways, and the experimental methodologies used for its study.
The PIN1 Isomerase: Structure and Mechanism
PIN1 is an 18 kDa protein consisting of two principal domains connected by a flexible linker:
-
N-terminal WW domain: This domain specifically recognizes and binds to pSer/Thr-Pro motifs on substrate proteins.[4][5]
-
C-terminal PPIase domain: This catalytic domain is responsible for isomerizing the peptide bond preceding the proline residue, switching it between cis and trans conformations.[4][6]
This isomerization induces significant conformational changes in the substrate protein, which can profoundly impact its biological activity.[1][7] For example, it can expose or conceal sites for other post-translational modifications, alter protein-protein interactions, affect subcellular localization, or mark the protein for degradation.[2][6]
Caption: Basic domain structure of the PIN1 protein.
Caption: General mechanism of PIN1-mediated prolyl isomerization.
Quantitative Overview of PIN1 Overexpression
PIN1 is maintained at low levels in most normal, differentiated tissues.[8][9] However, its expression is significantly upregulated in a vast number of human malignancies. This overexpression is a prevalent event in cancer and is often linked to higher tumor grade and a worse prognosis.[8][9][10] A large-scale study examining 2041 human tumor samples found that 38 out of 60 different tumor types exhibited PIN1 overexpression in more than 10% of cases compared to corresponding normal tissues.[8][9]
Table 1: PIN1 Overexpression in Various Human Cancers
| Cancer Type | Frequency of Overexpression (%) | Correlation with Clinicopathological Features | Reference(s) |
| Breast Cancer | 43-65% | Associated with HER2 status, high grade, and poor prognosis. | [5][8] |
| Prostate Cancer | ~70% | Correlates with higher Gleason score and disease recurrence. | [9][10] |
| Lung Cancer | 45-68% | Linked to lymph node metastasis and poor clinical outcome. | [9][11] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | ~73% | Associated with larger tumor size, lymph node involvement, and shorter survival. | [12] |
| Hepatocellular Carcinoma (HCC) | 50-77% | Correlates with metastasis and recurrence. | [6][11] |
| Oral Squamous Cell Carcinoma | ~58% | Associated with disease progression. | [5][11] |
| Esophageal Cancer | ~67% | Correlates with advanced cancer stage and lymph node metastasis. | [13] |
| Ovarian Cancer | High Incidence | Overexpressed compared to normal ovarian tissue. | [9] |
| Melanoma | High Incidence | Significantly overexpressed compared to normal skin. | [8] |
Note: Percentages are approximate and can vary based on the specific study, patient cohort, and detection method.
PIN1 in Core Oncogenic Signaling Pathways
PIN1 functions as a critical amplifier of oncogenic signals by regulating key proteins in cancer-driving pathways.[14] It can activate oncogenes and inactivate tumor suppressors, thereby promoting malignant transformation.[4][11]
Table 2: Key Oncogenic and Tumor Suppressive Substrates of PIN1
| Substrate | Protein Class | Effect of PIN1 Isomerization | Downstream Consequence in Cancer |
| Cyclin D1 | Oncogene | Stabilization, increased nuclear accumulation.[2][15] | Drives G1/S cell cycle progression.[6] |
| c-Myc | Oncogene | Stabilization, enhanced transcriptional activity.[16] | Promotes proliferation, metabolism, and cell growth. |
| β-catenin | Oncogene | Stabilization, protection from degradation.[1][17] | Activates Wnt signaling, promotes proliferation and EMT. |
| NF-κB | Oncogene | Activation.[11] | Promotes inflammation, survival, and proliferation. |
| NOTCH1 | Oncogene | Stabilization by preventing FBXW7-mediated degradation.[4][16] | Promotes cancer stem cell self-renewal. |
| AP-1 (c-Jun) | Oncogene | Enhanced transcriptional activity.[18] | Upregulates target genes like Cyclin D1. |
| p53 | Tumor Suppressor | Inhibition of wild-type p53's pro-apoptotic function.[1][13] | Evasion of apoptosis. |
| Rb | Tumor Suppressor | Inactivation (promotes hyperphosphorylation).[6] | Promotes cell cycle entry. |
| FBXW7 | Tumor Suppressor | Promotes self-ubiquitination and degradation.[19][20] | Stabilization of oncogenic substrates (e.g., NOTCH1, c-Myc). |
Wnt/β-catenin Signaling
PIN1 is a crucial positive regulator of the Wnt/β-catenin pathway. It binds to phosphorylated β-catenin, stabilizing it and preventing its interaction with the APC degradation complex.[1][17] This leads to the accumulation and nuclear translocation of β-catenin, where it drives the transcription of target genes like CCND1 (Cyclin D1) and MYC.[21]
Caption: PIN1-mediated activation of Wnt/β-catenin signaling.
Ras/MAPK and PI3K/Akt Signaling
Oncogenic signaling from pathways like HER2/Ras and PI3K/Akt leads to the activation of downstream kinases that phosphorylate numerous PIN1 substrates.[11][22] For instance, Ras signaling activates the JNK cascade, which phosphorylates the transcription factor c-Jun. PIN1 then binds to phosphorylated c-Jun, enhancing its transcriptional activity and promoting the expression of genes like Cyclin D1.[18] PIN1 transcription itself can be induced by oncogenes like H-Ras and Her2 via the E2F1 transcription factor, creating a positive feedback loop that amplifies oncogenic output.[21][22]
Caption: PIN1 amplifies the Ras/JNK/AP-1 signaling pathway.
Detailed Experimental Protocols
Studying PIN1 function and expression requires a combination of molecular and cellular biology techniques.
Protocol: Immunohistochemistry (IHC) for PIN1 in Tissue
Objective: To visualize and semi-quantify PIN1 protein expression and localization in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Submerge slides in a citrate-based buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 30 minutes).
-
-
Blocking and Staining:
-
Wash slides 3 times with Phosphate-Buffered Saline (PBS).
-
Block endogenous peroxidase activity with 3% Hydrogen Peroxide for 10 minutes.
-
Wash 3 times with PBS.
-
Block non-specific binding with 5% Normal Goat Serum in PBS for 1 hour.
-
Incubate with primary antibody (e.g., rabbit anti-PIN1) diluted in blocking buffer overnight at 4°C.
-
Wash 3 times with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
Wash 3 times with PBS.
-
Incubate with Streptavidin-HRP conjugate for 30 minutes.
-
-
Detection and Counterstaining:
-
Wash 3 times with PBS.
-
Apply DAB (3,3'-Diaminobenzidine) substrate and monitor for color development (brown precipitate).
-
Rinse with distilled water to stop the reaction.
-
Counterstain with Hematoxylin for 1-2 minutes.
-
"Blue" the stain in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
-
Analysis:
-
Score staining based on intensity (0=none, 1=weak, 2=moderate, 3=strong) and percentage of positive cells. An immunoscore can be calculated by multiplying intensity and percentage scores.[12]
-
Protocol: In Vitro PPIase Assay
Objective: To measure the catalytic activity of recombinant PIN1 by monitoring the isomerization of a synthetic peptide substrate.
-
Principle: This assay uses a peptide substrate (e.g., Ac-Phe-Phe-pSer-Pro-Phe-pNA) where the pSer-Pro bond is predominantly in the cis conformation. Chymotrypsin can only cleave the peptide bond after Phenylalanine when the preceding pSer-Pro bond is in the trans conformation. PIN1 catalyzes the cis to trans conversion, allowing chymotrypsin to cleave the peptide and release p-nitroaniline (pNA), which can be measured spectrophotometrically at 390 nm.
-
Reagents:
-
Assay Buffer: 35 mM HEPES, pH 7.8.
-
Recombinant human PIN1 protein.
-
Substrate peptide stock solution in DMSO.
-
Chymotrypsin solution in 1 mM HCl.
-
-
Procedure:
-
In a 96-well plate, add assay buffer.
-
Add varying concentrations of a test inhibitor or DMSO (vehicle control).
-
Add a fixed concentration of PIN1 enzyme and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the chymotrypsin and peptide substrate solution.
-
Immediately measure the absorbance at 390 nm every 30 seconds for 15-30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
Protocol: Western Blotting for PIN1 and Substrates
Objective: To quantify the relative protein levels of PIN1 and its downstream targets (e.g., Cyclin D1) in cancer cell lines following treatment with a PIN1 inhibitor.
-
Cell Lysis:
-
Treat cancer cells with a PIN1 inhibitor or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween 20) for 1 hour.
-
Incubate with primary antibodies (e.g., anti-PIN1, anti-Cyclin D1, anti-β-actin) overnight at 4°C.
-
Wash membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane 3 times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize bands using an imaging system.
-
Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).
-
Caption: Workflow for evaluating a potential PIN1 inhibitor.
Conclusion and Therapeutic Implications
The consistent overexpression of PIN1 across a multitude of human cancers and its central role in amplifying oncogenic signaling pathways firmly establish it as a high-value target for cancer therapy.[1][3][17] By acting as a master regulator of both oncogenes and tumor suppressors, PIN1 inhibition offers a unique therapeutic strategy to simultaneously disrupt multiple cancer-driving pathways.[23]
The development of potent and specific small-molecule inhibitors of PIN1 is an active area of research.[23][24] Early inhibitors like juglone lacked specificity, but newer compounds, including all-trans retinoic acid (ATRA) and others developed through structure-based design, have shown promise in preclinical models.[11][15] The therapeutic potential of targeting PIN1 may lie not only in monotherapy but also in combination with existing treatments, such as chemotherapy or targeted agents, to overcome drug resistance mechanisms that are often PIN1-dependent.[22][25] Further research into PIN1 biology and the development of clinical-grade inhibitors are critical next steps in translating the promise of PIN1-targeted therapy into effective treatments for cancer patients.
References
- 1. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PIN1 in Cell Cycle Control and Cancer [frontiersin.org]
- 7. Prolyl isomerase Pin1: a catalyst for oncogenesis and a potential therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevalent overexpression of prolyl isomerase Pin1 in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevalent Overexpression of Prolyl Isomerase Pin1 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 12. Targeting PIN1 exerts potent antitumor activity in pancreatic ductal carcinoma via inhibiting tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The prolyl isomerase Pin1 is overexpressed in human esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A Guide to PIN1 Function and Mutations Across Cancers [frontiersin.org]
- 16. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
- 19. The role of the master cancer regulator Pin1 in the development and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 22. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 24. Re-Evaluating PIN1 as a Therapeutic Target in Oncology Using Neutral Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Effects of PIN1 Inhibition on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "PIN1 inhibitor 5" does not correspond to a standardized or widely recognized compound in scientific literature. This guide synthesizes the established effects of well-characterized PIN1 inhibitors (e.g., KPT-6566, Juglone) on cell cycle progression to provide a comprehensive overview of the topic.
Executive Summary
The peptidyl-prolyl cis-trans isomerase, PIN1, is a critical regulator of cell cycle progression. It acts downstream of phosphorylation signaling cascades, catalyzing the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs. This conformational change is a pivotal post-translational modification that alters the function, stability, and localization of numerous proteins essential for cell cycle transitions. Overexpression of PIN1 is a hallmark of many human cancers and correlates with uncontrolled cell proliferation. Consequently, inhibiting PIN1 has emerged as a promising therapeutic strategy to halt aberrant cell division. This document provides a technical overview of the mechanisms by which PIN1 inhibitors disrupt cell cycle progression, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Mechanism of Action: PIN1's Role in Cell Cycle Regulation
PIN1 fine-tunes the activity of key cell cycle proteins, ensuring timely entry into and exit from different phases of the cell cycle. Its inhibition leads to significant disruptions, primarily at the G1/S and G2/M transitions.
G1/S Transition Control
PIN1 promotes the transition from the G1 to the S phase through a positive feedback loop involving the Retinoblastoma (Rb) protein and Cyclin D1.[1]
-
Activation of Cyclin D1/CDK4/6: PIN1 enhances the stability and transcriptional activity of Cyclin D1, a key protein for G1 progression.
-
Inactivation of Rb: The active Cyclin D1-CDK4/6 complex hyperphosphorylates the tumor suppressor Rb. Phosphorylated Rb releases the E2F transcription factor.
-
E2F-Mediated Progression: Free E2F activates the transcription of genes required for S-phase entry, including Cyclin E and PIN1 itself, thus creating a feed-forward loop that drives proliferation.
Effect of Inhibition: A PIN1 inhibitor disrupts this cycle by preventing the stabilization of Cyclin D1 and reducing the phosphorylation of Rb.[2] This keeps Rb in its active, E2F-bound state, thereby blocking the transcription of S-phase genes and inducing a G1 cell cycle arrest .
References
An In-depth Technical Guide on the Effects of PIN1 Inhibition on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "PIN1 inhibitor 5" does not correspond to a standardized or widely recognized compound in scientific literature. This guide synthesizes the established effects of well-characterized PIN1 inhibitors (e.g., KPT-6566, Juglone) on cell cycle progression to provide a comprehensive overview of the topic.
Executive Summary
The peptidyl-prolyl cis-trans isomerase, PIN1, is a critical regulator of cell cycle progression. It acts downstream of phosphorylation signaling cascades, catalyzing the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs. This conformational change is a pivotal post-translational modification that alters the function, stability, and localization of numerous proteins essential for cell cycle transitions. Overexpression of PIN1 is a hallmark of many human cancers and correlates with uncontrolled cell proliferation. Consequently, inhibiting PIN1 has emerged as a promising therapeutic strategy to halt aberrant cell division. This document provides a technical overview of the mechanisms by which PIN1 inhibitors disrupt cell cycle progression, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Mechanism of Action: PIN1's Role in Cell Cycle Regulation
PIN1 fine-tunes the activity of key cell cycle proteins, ensuring timely entry into and exit from different phases of the cell cycle. Its inhibition leads to significant disruptions, primarily at the G1/S and G2/M transitions.
G1/S Transition Control
PIN1 promotes the transition from the G1 to the S phase through a positive feedback loop involving the Retinoblastoma (Rb) protein and Cyclin D1.[1]
-
Activation of Cyclin D1/CDK4/6: PIN1 enhances the stability and transcriptional activity of Cyclin D1, a key protein for G1 progression.
-
Inactivation of Rb: The active Cyclin D1-CDK4/6 complex hyperphosphorylates the tumor suppressor Rb. Phosphorylated Rb releases the E2F transcription factor.
-
E2F-Mediated Progression: Free E2F activates the transcription of genes required for S-phase entry, including Cyclin E and PIN1 itself, thus creating a feed-forward loop that drives proliferation.
Effect of Inhibition: A PIN1 inhibitor disrupts this cycle by preventing the stabilization of Cyclin D1 and reducing the phosphorylation of Rb.[2] This keeps Rb in its active, E2F-bound state, thereby blocking the transcription of S-phase genes and inducing a G1 cell cycle arrest .
References
Preliminary In Vitro Evaluation of a Novel PIN1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of a novel peptidyl-prolyl cis-trans isomerase (PIN1) inhibitor, herein referred to as Inhibitor 5. This document details the core methodologies, quantitative data, and relevant signaling pathways associated with the characterization of this compound.
Introduction to PIN1 in Oncogenic Signaling
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of protein function, catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[1][2] This post-translational modification can significantly alter the conformation, stability, and activity of its substrate proteins.[3][4] PIN1 is overexpressed in numerous human cancers and plays a pivotal role in modulating oncogenic signaling pathways, making it an attractive target for cancer therapy.[3][5][6][7] By inhibiting PIN1, it is possible to disrupt these pathways and suppress tumor growth.[8]
PIN1's regulatory influence extends to several key signaling cascades, including:
-
Wnt/β-catenin Pathway: PIN1 enhances the stability of β-catenin, promoting its accumulation and nuclear translocation, which in turn activates downstream proliferative genes.[9]
-
Ras/AP-1 Pathway: PIN1 can potentiate the transcriptional activity of c-Jun, a component of the AP-1 transcription factor, by interacting with both c-Jun and phosphorylated JNK.[4][9]
-
PI3K/Akt/mTOR Pathway: PIN1 is associated with the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.[3]
-
NOTCH Pathway: PIN1 can amplify the NOTCH signaling pathway by increasing the stability and transcriptional activity of the NOTCH1 intracellular domain (NICD1).[10]
Quantitative Data Summary
The inhibitory potential of various PIN1 inhibitors has been quantified using in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) and other relevant metrics for several known PIN1 inhibitors, providing a comparative landscape for evaluating novel compounds like Inhibitor 5.
| Inhibitor | Assay Type | Target | IC50 / Ki | Cell Line(s) | Reference |
| API-1 | Not Specified | PIN1 | 72.3 nM | HCC | [11] |
| BJP-06–005-3 | PPIase Assay | PIN1 | 48 nM (Ki) | PDAC | [12] |
| Peptide A | In vitro activity assay | PIN1 | 0.032 µM | Breast Cancer | [13] |
| VS2 | Cell Viability Assay | Ovarian Cancer Cells | 19 - 66 µM | Ovarian Cancer | [14] |
| Compound 8-11 | Enzyme Activity Assay | PIN1 | 10.40 +/- 1.68 µM | Various Cancer Cells | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro evaluation of PIN1 inhibitors. The following protocols are representative of the key experiments conducted.
3.1. PIN1 Enzymatic Activity Assay (PPIase Assay)
This assay measures the ability of an inhibitor to block the catalytic activity of PIN1.
-
Principle: A chymotrypsin-coupled spectrophotometric assay is commonly used. PIN1 isomerizes a peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) from the cis to the trans conformation. Chymotrypsin (B1334515) can only cleave the trans isomer, releasing p-nitroaniline (pNA), which can be detected by absorbance at 390 nm.[8][12]
-
Materials:
-
Recombinant human GST-PIN1
-
Substrate peptide (e.g., Succ-Ala-p. Ser-Pro-Phe-pNA)
-
Chymotrypsin
-
Assay buffer (e.g., 35 mM HEPES)
-
Test inhibitor (Inhibitor 5)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PIN1 enzyme, and varying concentrations of the test inhibitor.
-
Incubate the mixture for a defined period (e.g., 12 hours) to allow for inhibitor binding.[12]
-
Initiate the reaction by adding the peptide substrate.
-
Immediately add chymotrypsin to the wells.
-
Monitor the change in absorbance at 390 nm over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
-
3.2. Cell Viability and Proliferation Assay
This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cells.
-
Principle: Various methods can be employed, such as the CyQUANT NF Cell Proliferation Assay, which measures cellular DNA content as an indicator of cell number.[13]
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate for a specified period (e.g., 2, 4, and 6 days), replacing the medium with fresh inhibitor-containing medium daily.[13]
-
At each time point, remove the medium and add the dye binding solution to each well.
-
Incubate at 37°C for the recommended time (e.g., 45 minutes).[13]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 530 nm emission).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
3.3. Cellular Target Engagement Assay
This assay confirms that the inhibitor binds to PIN1 within a cellular context.
-
Principle: A competition-based assay can be used. A known fluorescently labeled ligand for PIN1 is competed off by the test inhibitor, leading to a decrease in a measurable signal, such as fluorescence polarization.[12]
-
Materials:
-
Cancer cell lines
-
Test inhibitor (Inhibitor 5)
-
Fluorescently labeled PIN1 ligand (e.g., Bth-D-phos. Thr-Pip-Nal)
-
Lysis buffer
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Treat cells with varying concentrations of the test inhibitor for a specified duration.
-
Lyse the cells and collect the cell lysates.
-
Add the fluorescently labeled PIN1 ligand to the lysates.
-
Measure fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent ligand by the test inhibitor.
-
Quantify the degree of target engagement based on the change in fluorescence polarization.
-
3.4. Western Blot Analysis of Downstream Targets
This method is used to observe the effect of PIN1 inhibition on the protein levels of its known downstream targets.
-
Principle: Western blotting is used to detect changes in the expression levels of proteins such as cyclin D1 and β-catenin, which are regulated by PIN1.[15][16]
-
Materials:
-
Cancer cell lines
-
Test inhibitor (Inhibitor 5)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against PIN1, cyclin D1, β-catenin, and a loading control (e.g., GAPDH)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the test inhibitor for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with secondary antibodies.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Signaling Pathways and Experimental Workflow Diagrams
4.1. PIN1's Role in Key Oncogenic Signaling Pathways
The following diagram illustrates the central role of PIN1 in several cancer-related signaling pathways. PIN1 acts on phosphorylated proteins to regulate their function and stability.
Caption: PIN1 modulates the Ras/AP-1 and Wnt/β-catenin pathways.
4.2. General Experimental Workflow for In Vitro Evaluation
The diagram below outlines the logical flow of experiments for the preliminary in vitro characterization of a novel PIN1 inhibitor.
Caption: Workflow for in vitro evaluation of a PIN1 inhibitor.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Frontiers | Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance [frontiersin.org]
- 8. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 9. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclic Peptidyl Inhibitors against Human Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Virtual screening identifies a PIN1 inhibitor with possible antiovarian cancer effects [arts.units.it]
- 16. Virtual screening identifies a PIN1 inhibitor with possible antiovarian cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Evaluation of a Novel PIN1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of a novel peptidyl-prolyl cis-trans isomerase (PIN1) inhibitor, herein referred to as Inhibitor 5. This document details the core methodologies, quantitative data, and relevant signaling pathways associated with the characterization of this compound.
Introduction to PIN1 in Oncogenic Signaling
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of protein function, catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[1][2] This post-translational modification can significantly alter the conformation, stability, and activity of its substrate proteins.[3][4] PIN1 is overexpressed in numerous human cancers and plays a pivotal role in modulating oncogenic signaling pathways, making it an attractive target for cancer therapy.[3][5][6][7] By inhibiting PIN1, it is possible to disrupt these pathways and suppress tumor growth.[8]
PIN1's regulatory influence extends to several key signaling cascades, including:
-
Wnt/β-catenin Pathway: PIN1 enhances the stability of β-catenin, promoting its accumulation and nuclear translocation, which in turn activates downstream proliferative genes.[9]
-
Ras/AP-1 Pathway: PIN1 can potentiate the transcriptional activity of c-Jun, a component of the AP-1 transcription factor, by interacting with both c-Jun and phosphorylated JNK.[4][9]
-
PI3K/Akt/mTOR Pathway: PIN1 is associated with the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.[3]
-
NOTCH Pathway: PIN1 can amplify the NOTCH signaling pathway by increasing the stability and transcriptional activity of the NOTCH1 intracellular domain (NICD1).[10]
Quantitative Data Summary
The inhibitory potential of various PIN1 inhibitors has been quantified using in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) and other relevant metrics for several known PIN1 inhibitors, providing a comparative landscape for evaluating novel compounds like Inhibitor 5.
| Inhibitor | Assay Type | Target | IC50 / Ki | Cell Line(s) | Reference |
| API-1 | Not Specified | PIN1 | 72.3 nM | HCC | [11] |
| BJP-06–005-3 | PPIase Assay | PIN1 | 48 nM (Ki) | PDAC | [12] |
| Peptide A | In vitro activity assay | PIN1 | 0.032 µM | Breast Cancer | [13] |
| VS2 | Cell Viability Assay | Ovarian Cancer Cells | 19 - 66 µM | Ovarian Cancer | [14] |
| Compound 8-11 | Enzyme Activity Assay | PIN1 | 10.40 +/- 1.68 µM | Various Cancer Cells | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro evaluation of PIN1 inhibitors. The following protocols are representative of the key experiments conducted.
3.1. PIN1 Enzymatic Activity Assay (PPIase Assay)
This assay measures the ability of an inhibitor to block the catalytic activity of PIN1.
-
Principle: A chymotrypsin-coupled spectrophotometric assay is commonly used. PIN1 isomerizes a peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) from the cis to the trans conformation. Chymotrypsin can only cleave the trans isomer, releasing p-nitroaniline (pNA), which can be detected by absorbance at 390 nm.[8][12]
-
Materials:
-
Recombinant human GST-PIN1
-
Substrate peptide (e.g., Succ-Ala-p. Ser-Pro-Phe-pNA)
-
Chymotrypsin
-
Assay buffer (e.g., 35 mM HEPES)
-
Test inhibitor (Inhibitor 5)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PIN1 enzyme, and varying concentrations of the test inhibitor.
-
Incubate the mixture for a defined period (e.g., 12 hours) to allow for inhibitor binding.[12]
-
Initiate the reaction by adding the peptide substrate.
-
Immediately add chymotrypsin to the wells.
-
Monitor the change in absorbance at 390 nm over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
-
3.2. Cell Viability and Proliferation Assay
This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cells.
-
Principle: Various methods can be employed, such as the CyQUANT NF Cell Proliferation Assay, which measures cellular DNA content as an indicator of cell number.[13]
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate for a specified period (e.g., 2, 4, and 6 days), replacing the medium with fresh inhibitor-containing medium daily.[13]
-
At each time point, remove the medium and add the dye binding solution to each well.
-
Incubate at 37°C for the recommended time (e.g., 45 minutes).[13]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 530 nm emission).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
3.3. Cellular Target Engagement Assay
This assay confirms that the inhibitor binds to PIN1 within a cellular context.
-
Principle: A competition-based assay can be used. A known fluorescently labeled ligand for PIN1 is competed off by the test inhibitor, leading to a decrease in a measurable signal, such as fluorescence polarization.[12]
-
Materials:
-
Cancer cell lines
-
Test inhibitor (Inhibitor 5)
-
Fluorescently labeled PIN1 ligand (e.g., Bth-D-phos. Thr-Pip-Nal)
-
Lysis buffer
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Treat cells with varying concentrations of the test inhibitor for a specified duration.
-
Lyse the cells and collect the cell lysates.
-
Add the fluorescently labeled PIN1 ligand to the lysates.
-
Measure fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent ligand by the test inhibitor.
-
Quantify the degree of target engagement based on the change in fluorescence polarization.
-
3.4. Western Blot Analysis of Downstream Targets
This method is used to observe the effect of PIN1 inhibition on the protein levels of its known downstream targets.
-
Principle: Western blotting is used to detect changes in the expression levels of proteins such as cyclin D1 and β-catenin, which are regulated by PIN1.[15][16]
-
Materials:
-
Cancer cell lines
-
Test inhibitor (Inhibitor 5)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against PIN1, cyclin D1, β-catenin, and a loading control (e.g., GAPDH)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the test inhibitor for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with secondary antibodies.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Signaling Pathways and Experimental Workflow Diagrams
4.1. PIN1's Role in Key Oncogenic Signaling Pathways
The following diagram illustrates the central role of PIN1 in several cancer-related signaling pathways. PIN1 acts on phosphorylated proteins to regulate their function and stability.
Caption: PIN1 modulates the Ras/AP-1 and Wnt/β-catenin pathways.
4.2. General Experimental Workflow for In Vitro Evaluation
The diagram below outlines the logical flow of experiments for the preliminary in vitro characterization of a novel PIN1 inhibitor.
Caption: Workflow for in vitro evaluation of a PIN1 inhibitor.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Frontiers | Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance [frontiersin.org]
- 8. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 9. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclic Peptidyl Inhibitors against Human Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Virtual screening identifies a PIN1 inhibitor with possible antiovarian cancer effects [arts.units.it]
- 16. Virtual screening identifies a PIN1 inhibitor with possible antiovarian cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the PIN1 Catalytic Domain: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that plays a critical role in cellular signaling by catalyzing the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in proteins. This post-translational modification acts as a molecular switch, regulating the conformation, activity, stability, and localization of a multitude of proteins involved in diverse cellular processes.[1][2] Dysregulation of PIN1 has been implicated in a range of human diseases, most notably cancer and Alzheimer's disease, making its catalytic domain a compelling target for therapeutic intervention.[1][2][3]
This technical guide provides a comprehensive overview of the PIN1 catalytic domain, detailing its structure, catalytic mechanism, and involvement in key signaling pathways. It further presents a compilation of quantitative data on its enzymatic activity and binding affinities, along with detailed protocols for essential experimental assays used in its study.
Structure and Function of the PIN1 Catalytic Domain
PIN1 is a small, 18 kDa protein composed of two distinct domains: an N-terminal WW domain and a C-terminal peptidyl-prolyl isomerase (PPIase) domain, connected by a flexible linker.[4][5] The catalytic activity of PIN1 resides entirely within the C-terminal PPIase domain.
The catalytic domain of PIN1 adopts a parvulin fold, characterized by a central four-stranded β-sheet surrounded by α-helices.[6] This domain is responsible for recognizing and binding the pSer/Thr-Pro motif and catalyzing the cis-trans isomerization of the peptidyl-prolyl bond.[5] The active site of the catalytic domain is a hydrophobic pocket that accommodates the proline residue of the substrate.[7] Key residues within this pocket are crucial for substrate recognition and catalysis. The specificity for the phosphorylated serine or threonine is conferred by a phosphate-binding loop containing basic residues that interact with the phosphate (B84403) group of the substrate.[7]
The proposed catalytic mechanism of PIN1 is thought to involve a "twisted amide" mechanism, facilitated by key active site residues.[7] A critical cysteine residue (Cys113 in humans) is believed to play a role in catalysis, although its exact function as a nucleophile is still debated.[7]
Quantitative Data on PIN1 Catalytic Activity and Inhibition
The enzymatic activity of the PIN1 catalytic domain can be quantified by determining its kinetic parameters, such as the catalytic constant (kcat) and the Michaelis constant (Km). The catalytic efficiency is often expressed as the kcat/Km ratio. Binding affinities of substrates and inhibitors are typically measured by the dissociation constant (Kd), while the potency of inhibitors is quantified by the half-maximal inhibitory concentration (IC50).
Table 1: Kinetic Parameters of the PIN1 Catalytic Domain with Various Substrates
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Assay Condition | Reference |
| Suc-Ala-Glu-Pro-Phe-pNA | - | - | 380 ± 20 (mM⁻¹s⁻¹) | 10°C, pH 6.7 | |
| pAPP659-682 (cis) | 5.3 ± 0.9 | - | - | NMR Lineshape Analysis | |
| pAPP659-682 (trans) | 1.4 ± 0.2 | - | - | NMR Lineshape Analysis |
Note: Data for kcat and Km are often reported for the overall cis-to-trans isomerization process and can vary depending on the specific substrate and assay conditions.
Table 2: Dissociation Constants (Kd) of the PIN1 Catalytic Domain with Substrates and Ligands
| Ligand | Kd (µM) | Method | Reference |
| WFYpSPRLKK | 800 ± 150 | NMR Titration | |
| pAPP659-682 (cis) | 1.3 ± 0.3 | NMR Lineshape Analysis | |
| pAPP659-682 (trans) | 5.0 ± 0.8 | NMR Lineshape Analysis |
Table 3: IC50 Values of Selected PIN1 Inhibitors
| Inhibitor | IC50 (µM) | Assay | Reference |
| Juglone | 0.9 | Protease-coupled assay | |
| ATRA (all-trans retinoic acid) | 33.2 | Fluorescent Assay | |
| VS1 | 6.4 | Fluorescent Assay | |
| VS2 | 29.3 | Fluorescent Assay |
Key Signaling Pathways Involving the PIN1 Catalytic Domain
The catalytic activity of PIN1 is integral to the regulation of numerous signaling pathways that are often dysregulated in disease. By altering the conformation of key signaling proteins, PIN1 can amplify or suppress cellular signals.
PIN1 in Cancer Signaling
PIN1 is overexpressed in many human cancers and plays a crucial role in tumorigenesis by modulating the function of oncoproteins and tumor suppressors.[1]
PIN1 in Alzheimer's Disease
In the context of Alzheimer's disease, PIN1 plays a protective role by regulating the phosphorylation and function of Tau, a microtubule-associated protein, and the processing of Amyloid Precursor Protein (APP).
Detailed Experimental Protocols
A variety of biochemical and biophysical assays are employed to characterize the catalytic activity and binding properties of the PIN1 catalytic domain.
Expression and Purification of GST-tagged PIN1 Catalytic Domain
Protocol:
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with a pGEX vector containing the coding sequence for the human PIN1 catalytic domain (residues 45-163).
-
Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C. Use this starter culture to inoculate a larger volume of media and grow at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors and DTT) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to a Glutathione-Sepharose column. Wash the column extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the GST-tagged PIN1 catalytic domain with an elution buffer containing reduced glutathione (e.g., 10-20 mM).
-
GST Tag Cleavage (Optional): If required, cleave the GST tag using a site-specific protease (e.g., Thrombin or PreScission Protease) according to the manufacturer's instructions.
-
Final Purification: Perform a final purification step, such as size-exclusion chromatography, to remove the cleaved GST tag and any remaining impurities.
Protease-Coupled Spectrophotometric Assay for Isomerase Activity
Protocol:
-
Reagents:
-
Assay Buffer: e.g., 35 mM HEPES, pH 7.8.
-
Substrate: e.g., Suc-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). Prepare a stock solution in a suitable solvent like DMSO.
-
Chymotrypsin: Prepare a stock solution in 1 mM HCl.
-
PIN1 catalytic domain: Dilute to the desired concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the chymotrypsin solution.
-
Add the substrate solution and mix.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C).
-
-
Initiate Reaction:
-
Initiate the reaction by adding the PIN1 enzyme solution to the wells.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to the rate of the PIN1-catalyzed isomerization.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the kinetic parameters (kcat and Km) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Fluorescence Polarization (FP) Binding Assay
Protocol:
-
Reagents:
-
Binding Buffer: e.g., PBS or a buffer optimized for the interaction.
-
Fluorescently Labeled Peptide: A synthetic peptide corresponding to a known PIN1 substrate (e.g., derived from cdc25c or p53) labeled with a fluorophore (e.g., FITC).
-
PIN1 Catalytic Domain: A dilution series of the purified protein.
-
Unlabeled Competitor (for competition assays): An unlabeled version of the peptide or a test compound.
-
-
Assay Setup (Direct Binding):
-
In a black, low-binding 96-well or 384-well plate, add a fixed concentration of the fluorescently labeled peptide to all wells.
-
Add increasing concentrations of the PIN1 catalytic domain to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the protein concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
-
Competition Assay:
-
Use a fixed concentration of the PIN1 catalytic domain and the fluorescently labeled peptide.
-
Add increasing concentrations of the unlabeled competitor.
-
Measure the decrease in fluorescence polarization as the competitor displaces the labeled peptide.
-
Calculate the IC50 of the competitor and, if the Kd of the labeled peptide is known, the Ki.
-
Conclusion
The catalytic domain of PIN1 is a multifaceted and critical regulator of cellular signaling. Its unique ability to isomerize pSer/Thr-Pro motifs provides a sophisticated layer of control over protein function, with profound implications for both normal physiology and disease. The detailed understanding of its structure, catalytic mechanism, and interactions, facilitated by the experimental approaches outlined in this guide, is paramount for the development of novel therapeutic strategies targeting PIN1 in cancer, Alzheimer's disease, and other associated pathologies. The continued investigation into the intricacies of the PIN1 catalytic domain holds immense promise for advancing our knowledge of cellular regulation and for the discovery of innovative medicines.
References
- 1. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Peptidyl-Prolyl cis-trans isomerase, Pin1, associates with Protein Kinase C θ via a critical Phospho-Thr-Pro motif in the V3 regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme-linked enzyme binding assay for Pin1 WW domain ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete Determination of the Pin1 Catalytic Domain Thermodynamic Cycle by NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallization and X-ray diffraction analysis of a catalytic domain of hyperthermophilic chitinase from Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and dynamics of Pin1 during catalysis by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarworks.brandeis.edu]
An In-Depth Technical Guide to the PIN1 Catalytic Domain: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that plays a critical role in cellular signaling by catalyzing the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in proteins. This post-translational modification acts as a molecular switch, regulating the conformation, activity, stability, and localization of a multitude of proteins involved in diverse cellular processes.[1][2] Dysregulation of PIN1 has been implicated in a range of human diseases, most notably cancer and Alzheimer's disease, making its catalytic domain a compelling target for therapeutic intervention.[1][2][3]
This technical guide provides a comprehensive overview of the PIN1 catalytic domain, detailing its structure, catalytic mechanism, and involvement in key signaling pathways. It further presents a compilation of quantitative data on its enzymatic activity and binding affinities, along with detailed protocols for essential experimental assays used in its study.
Structure and Function of the PIN1 Catalytic Domain
PIN1 is a small, 18 kDa protein composed of two distinct domains: an N-terminal WW domain and a C-terminal peptidyl-prolyl isomerase (PPIase) domain, connected by a flexible linker.[4][5] The catalytic activity of PIN1 resides entirely within the C-terminal PPIase domain.
The catalytic domain of PIN1 adopts a parvulin fold, characterized by a central four-stranded β-sheet surrounded by α-helices.[6] This domain is responsible for recognizing and binding the pSer/Thr-Pro motif and catalyzing the cis-trans isomerization of the peptidyl-prolyl bond.[5] The active site of the catalytic domain is a hydrophobic pocket that accommodates the proline residue of the substrate.[7] Key residues within this pocket are crucial for substrate recognition and catalysis. The specificity for the phosphorylated serine or threonine is conferred by a phosphate-binding loop containing basic residues that interact with the phosphate group of the substrate.[7]
The proposed catalytic mechanism of PIN1 is thought to involve a "twisted amide" mechanism, facilitated by key active site residues.[7] A critical cysteine residue (Cys113 in humans) is believed to play a role in catalysis, although its exact function as a nucleophile is still debated.[7]
Quantitative Data on PIN1 Catalytic Activity and Inhibition
The enzymatic activity of the PIN1 catalytic domain can be quantified by determining its kinetic parameters, such as the catalytic constant (kcat) and the Michaelis constant (Km). The catalytic efficiency is often expressed as the kcat/Km ratio. Binding affinities of substrates and inhibitors are typically measured by the dissociation constant (Kd), while the potency of inhibitors is quantified by the half-maximal inhibitory concentration (IC50).
Table 1: Kinetic Parameters of the PIN1 Catalytic Domain with Various Substrates
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Assay Condition | Reference |
| Suc-Ala-Glu-Pro-Phe-pNA | - | - | 380 ± 20 (mM⁻¹s⁻¹) | 10°C, pH 6.7 | |
| pAPP659-682 (cis) | 5.3 ± 0.9 | - | - | NMR Lineshape Analysis | |
| pAPP659-682 (trans) | 1.4 ± 0.2 | - | - | NMR Lineshape Analysis |
Note: Data for kcat and Km are often reported for the overall cis-to-trans isomerization process and can vary depending on the specific substrate and assay conditions.
Table 2: Dissociation Constants (Kd) of the PIN1 Catalytic Domain with Substrates and Ligands
| Ligand | Kd (µM) | Method | Reference |
| WFYpSPRLKK | 800 ± 150 | NMR Titration | |
| pAPP659-682 (cis) | 1.3 ± 0.3 | NMR Lineshape Analysis | |
| pAPP659-682 (trans) | 5.0 ± 0.8 | NMR Lineshape Analysis |
Table 3: IC50 Values of Selected PIN1 Inhibitors
| Inhibitor | IC50 (µM) | Assay | Reference |
| Juglone | 0.9 | Protease-coupled assay | |
| ATRA (all-trans retinoic acid) | 33.2 | Fluorescent Assay | |
| VS1 | 6.4 | Fluorescent Assay | |
| VS2 | 29.3 | Fluorescent Assay |
Key Signaling Pathways Involving the PIN1 Catalytic Domain
The catalytic activity of PIN1 is integral to the regulation of numerous signaling pathways that are often dysregulated in disease. By altering the conformation of key signaling proteins, PIN1 can amplify or suppress cellular signals.
PIN1 in Cancer Signaling
PIN1 is overexpressed in many human cancers and plays a crucial role in tumorigenesis by modulating the function of oncoproteins and tumor suppressors.[1]
PIN1 in Alzheimer's Disease
In the context of Alzheimer's disease, PIN1 plays a protective role by regulating the phosphorylation and function of Tau, a microtubule-associated protein, and the processing of Amyloid Precursor Protein (APP).
Detailed Experimental Protocols
A variety of biochemical and biophysical assays are employed to characterize the catalytic activity and binding properties of the PIN1 catalytic domain.
Expression and Purification of GST-tagged PIN1 Catalytic Domain
Protocol:
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with a pGEX vector containing the coding sequence for the human PIN1 catalytic domain (residues 45-163).
-
Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C. Use this starter culture to inoculate a larger volume of media and grow at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors and DTT) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to a Glutathione-Sepharose column. Wash the column extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the GST-tagged PIN1 catalytic domain with an elution buffer containing reduced glutathione (e.g., 10-20 mM).
-
GST Tag Cleavage (Optional): If required, cleave the GST tag using a site-specific protease (e.g., Thrombin or PreScission Protease) according to the manufacturer's instructions.
-
Final Purification: Perform a final purification step, such as size-exclusion chromatography, to remove the cleaved GST tag and any remaining impurities.
Protease-Coupled Spectrophotometric Assay for Isomerase Activity
Protocol:
-
Reagents:
-
Assay Buffer: e.g., 35 mM HEPES, pH 7.8.
-
Substrate: e.g., Suc-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). Prepare a stock solution in a suitable solvent like DMSO.
-
Chymotrypsin: Prepare a stock solution in 1 mM HCl.
-
PIN1 catalytic domain: Dilute to the desired concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the chymotrypsin solution.
-
Add the substrate solution and mix.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C).
-
-
Initiate Reaction:
-
Initiate the reaction by adding the PIN1 enzyme solution to the wells.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to the rate of the PIN1-catalyzed isomerization.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the kinetic parameters (kcat and Km) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Fluorescence Polarization (FP) Binding Assay
Protocol:
-
Reagents:
-
Binding Buffer: e.g., PBS or a buffer optimized for the interaction.
-
Fluorescently Labeled Peptide: A synthetic peptide corresponding to a known PIN1 substrate (e.g., derived from cdc25c or p53) labeled with a fluorophore (e.g., FITC).
-
PIN1 Catalytic Domain: A dilution series of the purified protein.
-
Unlabeled Competitor (for competition assays): An unlabeled version of the peptide or a test compound.
-
-
Assay Setup (Direct Binding):
-
In a black, low-binding 96-well or 384-well plate, add a fixed concentration of the fluorescently labeled peptide to all wells.
-
Add increasing concentrations of the PIN1 catalytic domain to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the protein concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
-
Competition Assay:
-
Use a fixed concentration of the PIN1 catalytic domain and the fluorescently labeled peptide.
-
Add increasing concentrations of the unlabeled competitor.
-
Measure the decrease in fluorescence polarization as the competitor displaces the labeled peptide.
-
Calculate the IC50 of the competitor and, if the Kd of the labeled peptide is known, the Ki.
-
Conclusion
The catalytic domain of PIN1 is a multifaceted and critical regulator of cellular signaling. Its unique ability to isomerize pSer/Thr-Pro motifs provides a sophisticated layer of control over protein function, with profound implications for both normal physiology and disease. The detailed understanding of its structure, catalytic mechanism, and interactions, facilitated by the experimental approaches outlined in this guide, is paramount for the development of novel therapeutic strategies targeting PIN1 in cancer, Alzheimer's disease, and other associated pathologies. The continued investigation into the intricacies of the PIN1 catalytic domain holds immense promise for advancing our knowledge of cellular regulation and for the discovery of innovative medicines.
References
- 1. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Peptidyl-Prolyl cis-trans isomerase, Pin1, associates with Protein Kinase C θ via a critical Phospho-Thr-Pro motif in the V3 regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme-linked enzyme binding assay for Pin1 WW domain ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete Determination of the Pin1 Catalytic Domain Thermodynamic Cycle by NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallization and X-ray diffraction analysis of a catalytic domain of hyperthermophilic chitinase from Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and dynamics of Pin1 during catalysis by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarworks.brandeis.edu]
The Consequences of PIN1 Inhibition in Normal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptidyl-prolyl cis/trans isomerase PIN1 is a critical regulator of numerous cellular processes, acting as a molecular switch that alters the conformation and function of key phosphoproteins. Its overexpression is a hallmark of many human cancers, making it an attractive therapeutic target. However, the development of PIN1 inhibitors necessitates a thorough understanding of their effects on normal, non-malignant cells. This technical guide provides an in-depth analysis of the consequences of PIN1 inhibition in normal physiological contexts, summarizing its impact on cell cycle progression, tissue homeostasis, and apoptosis. We present quantitative data from key studies, detailed experimental protocols for assessing these effects, and visual diagrams of the core signaling pathways involved.
Introduction to PIN1 and Its Function
PIN1 is a unique enzyme that specifically binds to and isomerizes phosphorylated serine or threonine residues that precede a proline (pSer/Thr-Pro motifs).[1][2][3] This conformational change, from cis to trans or vice versa, can profoundly impact a substrate protein's activity, stability, subcellular localization, and interaction with other proteins.[3][4] Through this mechanism, PIN1 fine-tunes a wide array of signaling pathways that are fundamental to cellular function.
Many of PIN1's substrates are key regulators of the cell cycle, DNA damage response, and apoptosis, including Cyclin D1, the Retinoblastoma protein (Rb), p53, and c-Myc.[5][6][7] Given its role in promoting the function of numerous oncoproteins and inhibiting tumor suppressors, PIN1 is frequently overexpressed in cancers and is often associated with poor prognosis.[3][8] This has spurred the development of small molecule inhibitors aimed at blocking its activity. Understanding the on-target effects of these inhibitors in normal cells is paramount for predicting potential toxicities and defining a therapeutic window.
Physiological Consequences of PIN1 Depletion in Normal Tissues
Genetic knockout studies in mice have provided invaluable insights into the physiological role of PIN1. While PIN1-null mice are viable and develop normally at first, they exhibit a range of abnormalities and age-related degenerative phenotypes, highlighting the enzyme's importance in maintaining tissue homeostasis.[9][10][11][12]
Impaired Cell Proliferation and Tissue Maintenance
The most striking phenotypes in PIN1-deficient mice relate to defects in cell proliferation, particularly in tissues that require high rates of cell turnover. These observations suggest that PIN1 is essential for maintaining the proliferative capacity of specific cell populations. For instance, embryonic fibroblasts from PIN1 knockout mice show a marked deficiency in their ability to re-enter the cell cycle after being brought to a state of quiescence (G0 arrest).[11]
Key phenotypes observed in PIN1 knockout mice are summarized in the table below.
| Phenotype | Affected Tissue/Organ | Description of Abnormality | Reference |
| Cell Proliferative Defects | Mammary Gland | Failure of the breast epithelial compartment to undergo massive proliferation during pregnancy. | [9] |
| Retina | Age-dependent retinal degeneration and hypoplasia. | [9][13] | |
| Testis | Progressive testicular atrophy. | [9] | |
| Spleen, Liver, Lung | Significant reduction in Cyclin D1 protein levels. | [14] | |
| Growth and Development | Whole Body | Decreased overall body weight compared to wild-type littermates. | [9][15] |
| Adipose Tissue | Lower adipose tissue weight, particularly when fed a high-fat diet. | [15] |
Table 1: Summary of key phenotypes observed in PIN1 knockout (Pin1-/-) mice, indicating the requirement of PIN1 for normal cell proliferation and tissue homeostasis.
Regulation of the Cell Cycle
PIN1 is a central regulator of cell cycle progression, particularly at the G1/S transition.[3][16] Its inhibition leads to cell cycle arrest, which underlies many of the proliferative defects seen in knockout models.
-
Cyclin D1 Regulation: PIN1 is a potent positive regulator of Cyclin D1, a key protein for G1 phase progression.[17] It enhances Cyclin D1 expression at the transcriptional level and also stabilizes the Cyclin D1 protein post-translationally by binding to its phosphorylated Thr286-Pro motif.[9][13] Consequently, PIN1 deficiency results in significantly reduced Cyclin D1 levels in proliferative tissues.[9][13][14]
-
Rb/E2F Pathway: The Retinoblastoma protein (pRb) is a critical tumor suppressor that acts as a gatekeeper for the G1/S transition. Phosphorylation of pRb by Cyclin D1-CDK4/6 complexes causes it to release the E2F transcription factor, allowing the expression of genes required for S-phase entry.[6] PIN1 promotes this process by stabilizing Cyclin D1 and modulating pRb phosphorylation.[6][17] In PIN1 knockdown cells, pRb remains in its active, hypophosphorylated state, leading to G1 arrest.[6]
| Cell Type | Inhibition Method | Observed Effect on Cell Cycle | Reference |
| Glioblastoma Cells | PIN1 knock down (shRNA) | 7.1% increase in the G0/G1 phase population compared to control cells. | [6] |
| Normal Cells (general) | PIN1 Inhibition (conceptual) | Expected to cause G1 arrest due to impaired Cyclin D1 function and pRb phosphorylation. | [16][17] |
| PIN1-/- MEFs | Genetic Knockout | Defective in entering the cell cycle from G0 arrest upon serum stimulation. | [11] |
Table 2: Quantitative and qualitative effects of PIN1 inhibition or depletion on cell cycle distribution in various cell models.
Role in DNA Damage Response and Apoptosis
PIN1 also plays a complex, context-dependent role in the cellular response to DNA damage and in the regulation of apoptosis.
-
p53 Regulation: In response to DNA damage, the tumor suppressor p53 is activated to induce either cell cycle arrest or apoptosis.[16][18] PIN1 can bind to phosphorylated p53, enhancing its stability and transactivation activity.[18] This leads to increased expression of downstream targets like the CDK inhibitor p21, resulting in cell cycle arrest to allow for DNA repair.[18] Therefore, PIN1 inhibition might impair the normal p53-mediated checkpoint response.
-
Apoptosis: The role of PIN1 in apoptosis is dualistic.[19] It can promote cell survival by stabilizing anti-apoptotic proteins like Mcl-1 or by inactivating pro-apoptotic factors like BAX.[19][20] Conversely, it can also promote apoptosis by enhancing the function of pro-apoptotic proteins like p53.[19] While some PIN1 inhibitors show a preferential cytotoxic effect on cancer cells over normal cells, this dual role suggests that inhibiting PIN1 could, in some normal cell contexts, disrupt the delicate balance between survival and programmed cell death.[18][20]
| Inhibitor | Effect on Normal vs. Cancer Cells | Mechanism | Reference |
| KPT-6566 | Higher anti-proliferative effect on cancer cells than on normal epithelial cells. | Induces PIN1 degradation, reduces Rb phosphorylation, and generates reactive oxygen species (ROS). | [8][18] |
| 6,7,4′-THIF | Inhibits cancer growth. | Directly binds and inhibits PIN1 PPIase activity. | [8] |
| Sulfopin | Modest viability effects in 2D cancer cell culture. | Covalent inhibitor of the PIN1 active site. | [12] |
Table 3: Comparison of the effects of selected PIN1 inhibitors, highlighting the observed therapeutic window between cancer and normal cells.
Key Signaling Pathways Modulated by PIN1
To visualize the central role of PIN1, the following diagrams illustrate its position within critical signaling pathways. Inhibition of PIN1 disrupts these cascades, leading to the cellular consequences described above.
References
- 1. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Landscape of Pin1 in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 9. Loss of Pin1 function in the mouse causes phenotypes resembling cyclin D1-null phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mice lacking Pin1 develop normally, but are defective in entering cell cycle from G(0) arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. dash.harvard.edu [dash.harvard.edu]
- 15. Prolyl Isomerase Pin1 Regulates Mouse Embryonic Fibroblast Differentiation into Adipose Cells | PLOS One [journals.plos.org]
- 16. PIN1 in Cell Cycle Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reciprocal inhibition of PIN1 and APC/CCDH1 controls timely G1/S transition and creates therapeutic vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | PIN1 in Cell Cycle Control and Cancer [frontiersin.org]
- 19. The regulatory role of Pin1 in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Consequences of PIN1 Inhibition in Normal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptidyl-prolyl cis/trans isomerase PIN1 is a critical regulator of numerous cellular processes, acting as a molecular switch that alters the conformation and function of key phosphoproteins. Its overexpression is a hallmark of many human cancers, making it an attractive therapeutic target. However, the development of PIN1 inhibitors necessitates a thorough understanding of their effects on normal, non-malignant cells. This technical guide provides an in-depth analysis of the consequences of PIN1 inhibition in normal physiological contexts, summarizing its impact on cell cycle progression, tissue homeostasis, and apoptosis. We present quantitative data from key studies, detailed experimental protocols for assessing these effects, and visual diagrams of the core signaling pathways involved.
Introduction to PIN1 and Its Function
PIN1 is a unique enzyme that specifically binds to and isomerizes phosphorylated serine or threonine residues that precede a proline (pSer/Thr-Pro motifs).[1][2][3] This conformational change, from cis to trans or vice versa, can profoundly impact a substrate protein's activity, stability, subcellular localization, and interaction with other proteins.[3][4] Through this mechanism, PIN1 fine-tunes a wide array of signaling pathways that are fundamental to cellular function.
Many of PIN1's substrates are key regulators of the cell cycle, DNA damage response, and apoptosis, including Cyclin D1, the Retinoblastoma protein (Rb), p53, and c-Myc.[5][6][7] Given its role in promoting the function of numerous oncoproteins and inhibiting tumor suppressors, PIN1 is frequently overexpressed in cancers and is often associated with poor prognosis.[3][8] This has spurred the development of small molecule inhibitors aimed at blocking its activity. Understanding the on-target effects of these inhibitors in normal cells is paramount for predicting potential toxicities and defining a therapeutic window.
Physiological Consequences of PIN1 Depletion in Normal Tissues
Genetic knockout studies in mice have provided invaluable insights into the physiological role of PIN1. While PIN1-null mice are viable and develop normally at first, they exhibit a range of abnormalities and age-related degenerative phenotypes, highlighting the enzyme's importance in maintaining tissue homeostasis.[9][10][11][12]
Impaired Cell Proliferation and Tissue Maintenance
The most striking phenotypes in PIN1-deficient mice relate to defects in cell proliferation, particularly in tissues that require high rates of cell turnover. These observations suggest that PIN1 is essential for maintaining the proliferative capacity of specific cell populations. For instance, embryonic fibroblasts from PIN1 knockout mice show a marked deficiency in their ability to re-enter the cell cycle after being brought to a state of quiescence (G0 arrest).[11]
Key phenotypes observed in PIN1 knockout mice are summarized in the table below.
| Phenotype | Affected Tissue/Organ | Description of Abnormality | Reference |
| Cell Proliferative Defects | Mammary Gland | Failure of the breast epithelial compartment to undergo massive proliferation during pregnancy. | [9] |
| Retina | Age-dependent retinal degeneration and hypoplasia. | [9][13] | |
| Testis | Progressive testicular atrophy. | [9] | |
| Spleen, Liver, Lung | Significant reduction in Cyclin D1 protein levels. | [14] | |
| Growth and Development | Whole Body | Decreased overall body weight compared to wild-type littermates. | [9][15] |
| Adipose Tissue | Lower adipose tissue weight, particularly when fed a high-fat diet. | [15] |
Table 1: Summary of key phenotypes observed in PIN1 knockout (Pin1-/-) mice, indicating the requirement of PIN1 for normal cell proliferation and tissue homeostasis.
Regulation of the Cell Cycle
PIN1 is a central regulator of cell cycle progression, particularly at the G1/S transition.[3][16] Its inhibition leads to cell cycle arrest, which underlies many of the proliferative defects seen in knockout models.
-
Cyclin D1 Regulation: PIN1 is a potent positive regulator of Cyclin D1, a key protein for G1 phase progression.[17] It enhances Cyclin D1 expression at the transcriptional level and also stabilizes the Cyclin D1 protein post-translationally by binding to its phosphorylated Thr286-Pro motif.[9][13] Consequently, PIN1 deficiency results in significantly reduced Cyclin D1 levels in proliferative tissues.[9][13][14]
-
Rb/E2F Pathway: The Retinoblastoma protein (pRb) is a critical tumor suppressor that acts as a gatekeeper for the G1/S transition. Phosphorylation of pRb by Cyclin D1-CDK4/6 complexes causes it to release the E2F transcription factor, allowing the expression of genes required for S-phase entry.[6] PIN1 promotes this process by stabilizing Cyclin D1 and modulating pRb phosphorylation.[6][17] In PIN1 knockdown cells, pRb remains in its active, hypophosphorylated state, leading to G1 arrest.[6]
| Cell Type | Inhibition Method | Observed Effect on Cell Cycle | Reference |
| Glioblastoma Cells | PIN1 knock down (shRNA) | 7.1% increase in the G0/G1 phase population compared to control cells. | [6] |
| Normal Cells (general) | PIN1 Inhibition (conceptual) | Expected to cause G1 arrest due to impaired Cyclin D1 function and pRb phosphorylation. | [16][17] |
| PIN1-/- MEFs | Genetic Knockout | Defective in entering the cell cycle from G0 arrest upon serum stimulation. | [11] |
Table 2: Quantitative and qualitative effects of PIN1 inhibition or depletion on cell cycle distribution in various cell models.
Role in DNA Damage Response and Apoptosis
PIN1 also plays a complex, context-dependent role in the cellular response to DNA damage and in the regulation of apoptosis.
-
p53 Regulation: In response to DNA damage, the tumor suppressor p53 is activated to induce either cell cycle arrest or apoptosis.[16][18] PIN1 can bind to phosphorylated p53, enhancing its stability and transactivation activity.[18] This leads to increased expression of downstream targets like the CDK inhibitor p21, resulting in cell cycle arrest to allow for DNA repair.[18] Therefore, PIN1 inhibition might impair the normal p53-mediated checkpoint response.
-
Apoptosis: The role of PIN1 in apoptosis is dualistic.[19] It can promote cell survival by stabilizing anti-apoptotic proteins like Mcl-1 or by inactivating pro-apoptotic factors like BAX.[19][20] Conversely, it can also promote apoptosis by enhancing the function of pro-apoptotic proteins like p53.[19] While some PIN1 inhibitors show a preferential cytotoxic effect on cancer cells over normal cells, this dual role suggests that inhibiting PIN1 could, in some normal cell contexts, disrupt the delicate balance between survival and programmed cell death.[18][20]
| Inhibitor | Effect on Normal vs. Cancer Cells | Mechanism | Reference |
| KPT-6566 | Higher anti-proliferative effect on cancer cells than on normal epithelial cells. | Induces PIN1 degradation, reduces Rb phosphorylation, and generates reactive oxygen species (ROS). | [8][18] |
| 6,7,4′-THIF | Inhibits cancer growth. | Directly binds and inhibits PIN1 PPIase activity. | [8] |
| Sulfopin | Modest viability effects in 2D cancer cell culture. | Covalent inhibitor of the PIN1 active site. | [12] |
Table 3: Comparison of the effects of selected PIN1 inhibitors, highlighting the observed therapeutic window between cancer and normal cells.
Key Signaling Pathways Modulated by PIN1
To visualize the central role of PIN1, the following diagrams illustrate its position within critical signaling pathways. Inhibition of PIN1 disrupts these cascades, leading to the cellular consequences described above.
References
- 1. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Landscape of Pin1 in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 9. Loss of Pin1 function in the mouse causes phenotypes resembling cyclin D1-null phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mice lacking Pin1 develop normally, but are defective in entering cell cycle from G(0) arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. dash.harvard.edu [dash.harvard.edu]
- 15. Prolyl Isomerase Pin1 Regulates Mouse Embryonic Fibroblast Differentiation into Adipose Cells | PLOS One [journals.plos.org]
- 16. PIN1 in Cell Cycle Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reciprocal inhibition of PIN1 and APC/CCDH1 controls timely G1/S transition and creates therapeutic vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | PIN1 in Cell Cycle Control and Cancer [frontiersin.org]
- 19. The regulatory role of Pin1 in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
PIN1 Inhibitor Experimental Protocol for Cell Culture: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of protein function involved in numerous cellular processes, including cell cycle progression, signal transduction, and transcription.[1] PIN1 specifically isomerizes the peptide bond between a phosphorylated serine or threonine residue and a proline (pSer/Thr-Pro motif), inducing conformational changes that can alter the substrate protein's activity, stability, or localization.[1][2] Overexpression of PIN1 is a common feature in many human cancers and is often correlated with tumor malignancy, making it an attractive target for cancer therapy.[3][4][5] PIN1 inhibitors are being investigated for their potential to disrupt oncogenic signaling pathways and suppress tumor growth.[1][6]
This document provides a detailed experimental protocol for the use of a representative PIN1 inhibitor in cell culture, based on methodologies reported for compounds such as KPT-6566. It also includes quantitative data for several PIN1 inhibitors and diagrams of the experimental workflow and relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values and other relevant quantitative data for several PIN1 inhibitors across various cell lines. This data is crucial for selecting the appropriate inhibitor and determining effective concentrations for your experiments.
| Inhibitor Name | Cell Line | IC50 Value (µM) | Treatment Duration | Notes | Reference |
| KPT-6566 | MDA-MB-231 (Breast Cancer) | 1.2 | Not Specified | Inhibited colony formation. | [7] |
| KPT-6566 | - | 0.64 (in vitro) | Not Applicable | PPIase assay with recombinant human PIN1. | [7][8] |
| API-1 | - | 0.0723 (in vitro) | Not Applicable | Cell-free assay. | [9] |
| P1P5A | Various (Tumor and Normal) | 8 - 53 | 48 hours | Concentration-dependent cell death observed. | [10] |
| TME-001 | HeLa (Cervical Cancer) | 6.1 | Not Specified | Prevents cell growth. | [11] |
| Cyclic Peptide | BT-474 (Breast Cancer) | 0.032 | Not Specified | Cell-permeable derivative. | [11] |
| BJP-06-005-3 | - | 0.048 (in vitro) | Not Applicable | Potent and covalent inhibitor. | [12] |
Experimental Protocols
This section outlines a detailed methodology for a typical cell culture experiment using a PIN1 inhibitor.
Materials and Reagents
-
Cell Lines: Select appropriate cancer cell lines with known PIN1 expression levels. It is recommended to include a non-cancerous cell line as a control.[6] Examples include MDA-MB-231 (breast cancer), HeLa (cervical cancer), and BxPC3 (pancreatic cancer).[7][13]
-
PIN1 Inhibitor: (e.g., KPT-6566).
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin (B12071052) Solution.
-
Trypsin-EDTA.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Dimethyl Sulfoxide (DMSO): For dissolving the inhibitor.[9]
-
Cell Proliferation/Viability Assay Kit: (e.g., MTT, WST-1, or Cell Counting Kit-8).
-
Reagents for downstream analysis: (e.g., cell lysis buffer, antibodies for Western blotting, propidium (B1200493) iodide for cell cycle analysis).
Protocol for a Cell Viability Assay
This protocol describes the determination of the effect of a PIN1 inhibitor on cell viability.
2.1. Cell Seeding:
-
Culture the selected cell lines in their recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
2.2. Inhibitor Preparation and Treatment:
-
Prepare a stock solution of the PIN1 inhibitor in DMSO. For example, a 10 mM stock solution.
-
On the day of the experiment, prepare serial dilutions of the inhibitor in the cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Remove the medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the inhibitor or the vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
2.3. Cell Viability Assessment:
-
After the incubation period, assess cell viability using a suitable assay kit according to the manufacturer's instructions.
-
For an MTT assay, typically 10 µL of MTT solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are then dissolved in 100 µL of a solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Downstream Analysis Protocols
3.1. Western Blotting for PIN1 and Downstream Targets:
-
Seed cells in 6-well plates and treat with the PIN1 inhibitor at the desired concentration (e.g., at the IC50 value) for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against PIN1 and its known downstream targets (e.g., Cyclin D1, c-Myc, p53).[4][11]
-
Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.
3.2. Cell Cycle Analysis:
-
Treat cells with the PIN1 inhibitor as described above.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Analyze the cell cycle distribution using a flow cytometer. Inhibition of PIN1 has been shown to cause G2/M phase arrest.[6]
3.3. Colony Formation Assay:
-
Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treat the cells with a low concentration of the PIN1 inhibitor.
-
Allow the cells to grow for 10-14 days, with a change of medium containing the inhibitor every 3-4 days.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies to assess the long-term effect of the inhibitor on cell proliferation.[7]
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in a cell culture experiment using a PIN1 inhibitor.
PIN1 Signaling Pathway
Caption: A diagram showing the central role of PIN1 in regulating oncogenes and tumor suppressors.
References
- 1. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance [frontiersin.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 7. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
PIN1 Inhibitor Experimental Protocol for Cell Culture: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of protein function involved in numerous cellular processes, including cell cycle progression, signal transduction, and transcription.[1] PIN1 specifically isomerizes the peptide bond between a phosphorylated serine or threonine residue and a proline (pSer/Thr-Pro motif), inducing conformational changes that can alter the substrate protein's activity, stability, or localization.[1][2] Overexpression of PIN1 is a common feature in many human cancers and is often correlated with tumor malignancy, making it an attractive target for cancer therapy.[3][4][5] PIN1 inhibitors are being investigated for their potential to disrupt oncogenic signaling pathways and suppress tumor growth.[1][6]
This document provides a detailed experimental protocol for the use of a representative PIN1 inhibitor in cell culture, based on methodologies reported for compounds such as KPT-6566. It also includes quantitative data for several PIN1 inhibitors and diagrams of the experimental workflow and relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values and other relevant quantitative data for several PIN1 inhibitors across various cell lines. This data is crucial for selecting the appropriate inhibitor and determining effective concentrations for your experiments.
| Inhibitor Name | Cell Line | IC50 Value (µM) | Treatment Duration | Notes | Reference |
| KPT-6566 | MDA-MB-231 (Breast Cancer) | 1.2 | Not Specified | Inhibited colony formation. | [7] |
| KPT-6566 | - | 0.64 (in vitro) | Not Applicable | PPIase assay with recombinant human PIN1. | [7][8] |
| API-1 | - | 0.0723 (in vitro) | Not Applicable | Cell-free assay. | [9] |
| P1P5A | Various (Tumor and Normal) | 8 - 53 | 48 hours | Concentration-dependent cell death observed. | [10] |
| TME-001 | HeLa (Cervical Cancer) | 6.1 | Not Specified | Prevents cell growth. | [11] |
| Cyclic Peptide | BT-474 (Breast Cancer) | 0.032 | Not Specified | Cell-permeable derivative. | [11] |
| BJP-06-005-3 | - | 0.048 (in vitro) | Not Applicable | Potent and covalent inhibitor. | [12] |
Experimental Protocols
This section outlines a detailed methodology for a typical cell culture experiment using a PIN1 inhibitor.
Materials and Reagents
-
Cell Lines: Select appropriate cancer cell lines with known PIN1 expression levels. It is recommended to include a non-cancerous cell line as a control.[6] Examples include MDA-MB-231 (breast cancer), HeLa (cervical cancer), and BxPC3 (pancreatic cancer).[7][13]
-
PIN1 Inhibitor: (e.g., KPT-6566).
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution.
-
Trypsin-EDTA.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Dimethyl Sulfoxide (DMSO): For dissolving the inhibitor.[9]
-
Cell Proliferation/Viability Assay Kit: (e.g., MTT, WST-1, or Cell Counting Kit-8).
-
Reagents for downstream analysis: (e.g., cell lysis buffer, antibodies for Western blotting, propidium iodide for cell cycle analysis).
Protocol for a Cell Viability Assay
This protocol describes the determination of the effect of a PIN1 inhibitor on cell viability.
2.1. Cell Seeding:
-
Culture the selected cell lines in their recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
2.2. Inhibitor Preparation and Treatment:
-
Prepare a stock solution of the PIN1 inhibitor in DMSO. For example, a 10 mM stock solution.
-
On the day of the experiment, prepare serial dilutions of the inhibitor in the cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Remove the medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the inhibitor or the vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
2.3. Cell Viability Assessment:
-
After the incubation period, assess cell viability using a suitable assay kit according to the manufacturer's instructions.
-
For an MTT assay, typically 10 µL of MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are then dissolved in 100 µL of a solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Downstream Analysis Protocols
3.1. Western Blotting for PIN1 and Downstream Targets:
-
Seed cells in 6-well plates and treat with the PIN1 inhibitor at the desired concentration (e.g., at the IC50 value) for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against PIN1 and its known downstream targets (e.g., Cyclin D1, c-Myc, p53).[4][11]
-
Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.
3.2. Cell Cycle Analysis:
-
Treat cells with the PIN1 inhibitor as described above.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Analyze the cell cycle distribution using a flow cytometer. Inhibition of PIN1 has been shown to cause G2/M phase arrest.[6]
3.3. Colony Formation Assay:
-
Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treat the cells with a low concentration of the PIN1 inhibitor.
-
Allow the cells to grow for 10-14 days, with a change of medium containing the inhibitor every 3-4 days.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies to assess the long-term effect of the inhibitor on cell proliferation.[7]
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in a cell culture experiment using a PIN1 inhibitor.
PIN1 Signaling Pathway
Caption: A diagram showing the central role of PIN1 in regulating oncogenes and tumor suppressors.
References
- 1. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance [frontiersin.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 7. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing PIN1 Inhibitor 5 in a Peptidyl-Prolyl Isomerase (PPIase) Assay
Introduction
The enzyme Peptidyl-Prolyl cis-trans Isomerase NIMA-interacting 1 (PIN1) plays a crucial role in regulating the function of numerous proteins involved in critical cellular processes.[1][2][3] PIN1 specifically recognizes and catalyzes the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs within its substrate proteins.[1][4][5][6] This conformational change can significantly impact protein stability, localization, and activity.[7] Overexpression of PIN1 is frequently observed in various human cancers and is associated with tumor progression, making it a compelling therapeutic target.[5][6][8][9] PIN1 inhibitors, therefore, represent a promising class of anti-cancer agents.[5][6][10]
These application notes provide a detailed protocol for utilizing "PIN1 Inhibitor 5," a representative small molecule inhibitor, in a colorimetric peptidyl-prolyl isomerase (PPIase) assay to determine its inhibitory potency against PIN1. The described chymotrypsin-coupled assay is a standard and reliable method for measuring PIN1 catalytic activity.[11][12]
Mechanism of Action of PIN1 and its Inhibition
PIN1 contains two main domains: an N-terminal WW domain that binds to specific pSer/Thr-Pro motifs and a C-terminal PPIase domain that possesses the catalytic activity.[7] The isomerization of the peptidyl-prolyl bond from cis to trans or vice versa can act as a molecular switch, influencing the signaling pathways that control cell cycle progression, apoptosis, and cell proliferation.[1][4][13]
PIN1 inhibitors can function through various mechanisms, including competitive binding to the active site or covalent modification of key residues within the catalytic domain, such as Cys113.[11] By blocking the enzymatic activity of PIN1, these inhibitors can disrupt oncogenic signaling pathways and induce cancer cell death.[8][10] For instance, the inhibitor KPT-6566 has been shown to covalently bind to the catalytic site of PIN1, leading to the generation of reactive oxygen species and subsequent cancer cell-specific apoptosis.[8]
Experimental Protocols
Chymotrypsin-Coupled PPIase Assay for PIN1 Inhibition
This protocol outlines the procedure to measure the inhibitory effect of this compound on the enzymatic activity of PIN1. The assay relies on the conformational-specific cleavage of a substrate peptide by chymotrypsin (B1334515). The substrate, typically Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA), is only cleaved by chymotrypsin when the peptidyl-prolyl bond is in the trans conformation, releasing the chromophore p-nitroanilide (pNA), which can be detected spectrophotometrically at 390 nm.[12] PIN1 accelerates the conversion of the cis isomer to the trans isomer, thus increasing the rate of pNA release. An inhibitor will slow down this rate.
Materials and Reagents
-
Recombinant human PIN1 protein
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Substrate: Succinyl-Ala-pSer-Pro-Phe-p-nitroanilide (or a similar chromogenic peptide substrate)
-
α-Chymotrypsin
-
Assay Buffer: e.g., 35 mM HEPES, pH 7.8
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 390 nm
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor to various concentrations in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare the PIN1 enzyme solution in the assay buffer to the desired final concentration.
-
Prepare the chymotrypsin solution in the assay buffer.
-
Prepare the peptide substrate solution in a mixture of LiCl and trifluoroethanol to enrich the cis conformation.[14]
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentrations of this compound or the vehicle control (e.g., DMSO) to the respective wells.
-
Add the PIN1 enzyme to all wells except for the negative control (no enzyme) wells.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Reaction:
-
Prepare a reaction mixture containing the peptide substrate and chymotrypsin.
-
Initiate the enzymatic reaction by adding the substrate/chymotrypsin mixture to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader and measure the absorbance at 390 nm every 30 seconds for a total of 10-20 minutes.
-
The rate of the reaction is determined from the linear phase of the absorbance curve.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of PIN1 activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a dose-response curve.
-
Data Presentation
Table 1: Inhibitory Potency of Selected PIN1 Inhibitors
This table summarizes the reported IC50 values for several known PIN1 inhibitors, providing a benchmark for the evaluation of new compounds like "this compound."
| Inhibitor | IC50 Value (nM) | Assay Type | Reference |
| API-1 | 72.3 | PPIase Assay | [15] |
| BJP-06–005-3 | 48 | PPIase Assay | [11] |
| KPT-6566 | 625 | PPIase Assay | [9] |
| PiB | 1,500 | PPIase Assay | [9] |
| A0 (DEL1067-56-469) | 420 | PPIase Assay | [16] |
| C10 | 150 | PPIase Assay | [16] |
Visualization of Pathways and Workflows
PIN1 Signaling Pathways
PIN1 is a key regulator of multiple signaling pathways that are often dysregulated in cancer.[1][13][17] By catalyzing the isomerization of key phosphoproteins, PIN1 can amplify and sustain oncogenic signals. The following diagram illustrates the central role of PIN1 in several of these pathways.
References
- 1. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPIase Services | PPIase Assays | Selcia [selcia.com]
- 4. PIN1 - Wikipedia [en.wikipedia.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 13. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pin1 Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Re-Evaluating PIN1 as a Therapeutic Target in Oncology Using Neutral Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
Application Notes: Utilizing PIN1 Inhibitor 5 in a Peptidyl-Prolyl Isomerase (PPIase) Assay
Introduction
The enzyme Peptidyl-Prolyl cis-trans Isomerase NIMA-interacting 1 (PIN1) plays a crucial role in regulating the function of numerous proteins involved in critical cellular processes.[1][2][3] PIN1 specifically recognizes and catalyzes the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs within its substrate proteins.[1][4][5][6] This conformational change can significantly impact protein stability, localization, and activity.[7] Overexpression of PIN1 is frequently observed in various human cancers and is associated with tumor progression, making it a compelling therapeutic target.[5][6][8][9] PIN1 inhibitors, therefore, represent a promising class of anti-cancer agents.[5][6][10]
These application notes provide a detailed protocol for utilizing "PIN1 Inhibitor 5," a representative small molecule inhibitor, in a colorimetric peptidyl-prolyl isomerase (PPIase) assay to determine its inhibitory potency against PIN1. The described chymotrypsin-coupled assay is a standard and reliable method for measuring PIN1 catalytic activity.[11][12]
Mechanism of Action of PIN1 and its Inhibition
PIN1 contains two main domains: an N-terminal WW domain that binds to specific pSer/Thr-Pro motifs and a C-terminal PPIase domain that possesses the catalytic activity.[7] The isomerization of the peptidyl-prolyl bond from cis to trans or vice versa can act as a molecular switch, influencing the signaling pathways that control cell cycle progression, apoptosis, and cell proliferation.[1][4][13]
PIN1 inhibitors can function through various mechanisms, including competitive binding to the active site or covalent modification of key residues within the catalytic domain, such as Cys113.[11] By blocking the enzymatic activity of PIN1, these inhibitors can disrupt oncogenic signaling pathways and induce cancer cell death.[8][10] For instance, the inhibitor KPT-6566 has been shown to covalently bind to the catalytic site of PIN1, leading to the generation of reactive oxygen species and subsequent cancer cell-specific apoptosis.[8]
Experimental Protocols
Chymotrypsin-Coupled PPIase Assay for PIN1 Inhibition
This protocol outlines the procedure to measure the inhibitory effect of this compound on the enzymatic activity of PIN1. The assay relies on the conformational-specific cleavage of a substrate peptide by chymotrypsin. The substrate, typically Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA), is only cleaved by chymotrypsin when the peptidyl-prolyl bond is in the trans conformation, releasing the chromophore p-nitroanilide (pNA), which can be detected spectrophotometrically at 390 nm.[12] PIN1 accelerates the conversion of the cis isomer to the trans isomer, thus increasing the rate of pNA release. An inhibitor will slow down this rate.
Materials and Reagents
-
Recombinant human PIN1 protein
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Substrate: Succinyl-Ala-pSer-Pro-Phe-p-nitroanilide (or a similar chromogenic peptide substrate)
-
α-Chymotrypsin
-
Assay Buffer: e.g., 35 mM HEPES, pH 7.8
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 390 nm
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor to various concentrations in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare the PIN1 enzyme solution in the assay buffer to the desired final concentration.
-
Prepare the chymotrypsin solution in the assay buffer.
-
Prepare the peptide substrate solution in a mixture of LiCl and trifluoroethanol to enrich the cis conformation.[14]
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentrations of this compound or the vehicle control (e.g., DMSO) to the respective wells.
-
Add the PIN1 enzyme to all wells except for the negative control (no enzyme) wells.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Reaction:
-
Prepare a reaction mixture containing the peptide substrate and chymotrypsin.
-
Initiate the enzymatic reaction by adding the substrate/chymotrypsin mixture to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader and measure the absorbance at 390 nm every 30 seconds for a total of 10-20 minutes.
-
The rate of the reaction is determined from the linear phase of the absorbance curve.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of PIN1 activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a dose-response curve.
-
Data Presentation
Table 1: Inhibitory Potency of Selected PIN1 Inhibitors
This table summarizes the reported IC50 values for several known PIN1 inhibitors, providing a benchmark for the evaluation of new compounds like "this compound."
| Inhibitor | IC50 Value (nM) | Assay Type | Reference |
| API-1 | 72.3 | PPIase Assay | [15] |
| BJP-06–005-3 | 48 | PPIase Assay | [11] |
| KPT-6566 | 625 | PPIase Assay | [9] |
| PiB | 1,500 | PPIase Assay | [9] |
| A0 (DEL1067-56-469) | 420 | PPIase Assay | [16] |
| C10 | 150 | PPIase Assay | [16] |
Visualization of Pathways and Workflows
PIN1 Signaling Pathways
PIN1 is a key regulator of multiple signaling pathways that are often dysregulated in cancer.[1][13][17] By catalyzing the isomerization of key phosphoproteins, PIN1 can amplify and sustain oncogenic signals. The following diagram illustrates the central role of PIN1 in several of these pathways.
References
- 1. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPIase Services | PPIase Assays | Selcia [selcia.com]
- 4. PIN1 - Wikipedia [en.wikipedia.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 13. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pin1 Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Re-Evaluating PIN1 as a Therapeutic Target in Oncology Using Neutral Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
Application Notes and Protocols for PIN1 Inhibitors in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of numerous cellular processes, including cell cycle progression, signal transduction, and transcription.[1] Its overexpression is implicated in various cancers, making it a promising therapeutic target.[2][3] This document provides an overview of the in vivo application of several PIN1 inhibitors in mouse models, with a focus on dosage and experimental protocols. While the specific compound "PIN1 inhibitor 5" was not identified in the available literature, this document summarizes data for other known PIN1 inhibitors to guide research in this area.
Quantitative Data Summary
The following table summarizes the reported dosages and administration routes for various PIN1 inhibitors used in in vivo mouse models.
| PIN1 Inhibitor | Dosage | Administration Route | Mouse Model | Reference |
| HWH8-33 | 20, 40, 60 mg/kg (daily) | Gavage | Nude mice with tumor xenografts | [4] |
| KPT-6566 | 5 mg/kg (daily) | Intraperitoneal (i.p.) | Nude mice with lung colonization of MDA-MB-231 cells | [5] |
| KPT-6566 | 30, 45 mg/kg (chronic) | Intraperitoneal (i.p.) | Nude mice (tolerability study) | [5] |
| KPT-6566 | 60, 90 mg/kg | Intravenous (i.v.) | Nude mice (toxicity study) | [5] |
| API-1 | Not specified in vivo | - | - | [6] |
| All-trans retinoic acid (ATRA) | Not specified in vivo | - | HGC-27 cell xenografts | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the in vivo evaluation of PIN1 inhibitors.
Protocol 1: Evaluation of PIN1 Inhibitor Efficacy in a Xenograft Mouse Model
This protocol is based on the methodology used for evaluating HWH8-33.[4]
1. Animal Model and Tumor Cell Implantation:
- Use immunodeficient mice (e.g., nude mice).
- Subcutaneously inject a suspension of cancer cells (e.g., 1 x 106 cells in 100 µL of saline) into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., approximately 2 mm in diameter).
2. Animal Grouping and Treatment:
- Randomly divide the mice into treatment and control groups (n ≥ 5 per group).
- Treatment Groups: Prepare the PIN1 inhibitor (e.g., HWH8-33) in a suitable vehicle (e.g., carboxymethylcellulose sodium). Administer the inhibitor by gavage at the desired concentrations (e.g., 20, 40, and 60 mg/kg) once daily.
- Positive Control Group: Administer a known anticancer agent (e.g., Celecoxib at 60 mg/kg or Irinotecan at 20 mg/kg).
- Control Group: Administer the vehicle only (e.g., normal saline).
3. Monitoring and Data Collection:
- Monitor the body weight of the mice regularly to assess toxicity.
- Measure tumor dimensions with calipers every few days and calculate tumor volume using the formula: Volume = (length × width2) / 2.
- Continue treatment for a predetermined period (e.g., 4 weeks).
4. Endpoint Analysis:
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight and volume.
- Perform histological and immunohistochemical analyses on the tumor tissue to evaluate markers of proliferation, apoptosis, and PIN1 target engagement.
Protocol 2: Evaluation of PIN1 Inhibitor Efficacy in a Metastasis Mouse Model
This protocol is adapted from the study of KPT-6566.[5]
1. Animal Model and Cancer Cell Injection:
- Use immunodeficient mice (e.g., nude mice).
- Inject cancer cells capable of metastasis (e.g., MDA-MB-231) into the tail vein to induce lung colonization.
2. Animal Grouping and Treatment:
- The day after cancer cell injection, randomize the mice into two groups.
- Treatment Group: Administer the PIN1 inhibitor (e.g., KPT-6566) daily via intraperitoneal injection at the determined dose (e.g., 5 mg/kg).
- Control Group: Administer the vehicle only.
3. Monitoring and Endpoint Analysis:
- Monitor the mice for signs of distress and body weight loss.
- After a set period (e.g., 27 days), euthanize the mice.
- Extract the lungs and analyze for metastatic growth by determining the metastatic area and organ weight.
- Perform post-mortem morphological analyses of vital organs to assess any potential local or systemic toxicity.
Visualizations
Signaling Pathway Diagram
Caption: Simplified PIN1 signaling pathway and the mechanism of its inhibition.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo evaluation of PIN1 inhibitors.
References
- 1. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of Pin1 inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIN1 inhibitor API-1 | TargetMol [targetmol.com]
Application Notes and Protocols for PIN1 Inhibitors in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of numerous cellular processes, including cell cycle progression, signal transduction, and transcription.[1] Its overexpression is implicated in various cancers, making it a promising therapeutic target.[2][3] This document provides an overview of the in vivo application of several PIN1 inhibitors in mouse models, with a focus on dosage and experimental protocols. While the specific compound "PIN1 inhibitor 5" was not identified in the available literature, this document summarizes data for other known PIN1 inhibitors to guide research in this area.
Quantitative Data Summary
The following table summarizes the reported dosages and administration routes for various PIN1 inhibitors used in in vivo mouse models.
| PIN1 Inhibitor | Dosage | Administration Route | Mouse Model | Reference |
| HWH8-33 | 20, 40, 60 mg/kg (daily) | Gavage | Nude mice with tumor xenografts | [4] |
| KPT-6566 | 5 mg/kg (daily) | Intraperitoneal (i.p.) | Nude mice with lung colonization of MDA-MB-231 cells | [5] |
| KPT-6566 | 30, 45 mg/kg (chronic) | Intraperitoneal (i.p.) | Nude mice (tolerability study) | [5] |
| KPT-6566 | 60, 90 mg/kg | Intravenous (i.v.) | Nude mice (toxicity study) | [5] |
| API-1 | Not specified in vivo | - | - | [6] |
| All-trans retinoic acid (ATRA) | Not specified in vivo | - | HGC-27 cell xenografts | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the in vivo evaluation of PIN1 inhibitors.
Protocol 1: Evaluation of PIN1 Inhibitor Efficacy in a Xenograft Mouse Model
This protocol is based on the methodology used for evaluating HWH8-33.[4]
1. Animal Model and Tumor Cell Implantation:
- Use immunodeficient mice (e.g., nude mice).
- Subcutaneously inject a suspension of cancer cells (e.g., 1 x 106 cells in 100 µL of saline) into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., approximately 2 mm in diameter).
2. Animal Grouping and Treatment:
- Randomly divide the mice into treatment and control groups (n ≥ 5 per group).
- Treatment Groups: Prepare the PIN1 inhibitor (e.g., HWH8-33) in a suitable vehicle (e.g., carboxymethylcellulose sodium). Administer the inhibitor by gavage at the desired concentrations (e.g., 20, 40, and 60 mg/kg) once daily.
- Positive Control Group: Administer a known anticancer agent (e.g., Celecoxib at 60 mg/kg or Irinotecan at 20 mg/kg).
- Control Group: Administer the vehicle only (e.g., normal saline).
3. Monitoring and Data Collection:
- Monitor the body weight of the mice regularly to assess toxicity.
- Measure tumor dimensions with calipers every few days and calculate tumor volume using the formula: Volume = (length × width2) / 2.
- Continue treatment for a predetermined period (e.g., 4 weeks).
4. Endpoint Analysis:
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight and volume.
- Perform histological and immunohistochemical analyses on the tumor tissue to evaluate markers of proliferation, apoptosis, and PIN1 target engagement.
Protocol 2: Evaluation of PIN1 Inhibitor Efficacy in a Metastasis Mouse Model
This protocol is adapted from the study of KPT-6566.[5]
1. Animal Model and Cancer Cell Injection:
- Use immunodeficient mice (e.g., nude mice).
- Inject cancer cells capable of metastasis (e.g., MDA-MB-231) into the tail vein to induce lung colonization.
2. Animal Grouping and Treatment:
- The day after cancer cell injection, randomize the mice into two groups.
- Treatment Group: Administer the PIN1 inhibitor (e.g., KPT-6566) daily via intraperitoneal injection at the determined dose (e.g., 5 mg/kg).
- Control Group: Administer the vehicle only.
3. Monitoring and Endpoint Analysis:
- Monitor the mice for signs of distress and body weight loss.
- After a set period (e.g., 27 days), euthanize the mice.
- Extract the lungs and analyze for metastatic growth by determining the metastatic area and organ weight.
- Perform post-mortem morphological analyses of vital organs to assess any potential local or systemic toxicity.
Visualizations
Signaling Pathway Diagram
Caption: Simplified PIN1 signaling pathway and the mechanism of its inhibition.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo evaluation of PIN1 inhibitors.
References
- 1. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of Pin1 inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIN1 inhibitor API-1 | TargetMol [targetmol.com]
Application Notes and Protocols for Cell Viability Assays with the PIN1 Inhibitor KPT-6566
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pin1, a peptidyl-prolyl cis-trans isomerase, is a critical regulator of numerous cellular signaling pathways, playing a pivotal role in cell cycle progression, proliferation, and apoptosis.[1][2] Its overexpression is a hallmark of many human cancers, correlating with tumor aggression and poor patient prognosis. Consequently, Pin1 has emerged as a promising therapeutic target for cancer treatment.
This document provides detailed application notes and protocols for assessing the effects of KPT-6566, a selective and covalent Pin1 inhibitor, on cancer cell viability. KPT-6566 has been shown to inhibit Pin1's enzymatic activity, leading to the suppression of cancer cell growth and the induction of apoptosis.[1] These protocols are designed to offer standardized methods for evaluating the efficacy of KPT-6566 and similar Pin1 inhibitors in a laboratory setting.
Mechanism of Action of PIN1 and KPT-6566
Pin1 regulates the function of its substrate proteins by catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs. This conformational change can impact protein stability, localization, and activity, thereby influencing downstream signaling cascades. In the context of apoptosis, Pin1 can modulate the activity of key proteins such as p53 and Bcl-2 family members.[3][4]
KPT-6566 is a covalent inhibitor that selectively binds to the catalytic site of Pin1.[1] Its mechanism of action involves not only the direct inhibition of Pin1's isomerase activity but also the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent induction of apoptosis in cancer cells.[1]
Data Presentation: Efficacy of KPT-6566
The following tables summarize the in vitro efficacy of KPT-6566 against various cancer cell lines, as determined by cell viability and proliferation assays. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%.
Table 1: IC50 Values of KPT-6566 in Colorectal Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Caco-2 | Colorectal Carcinoma | 7.45[5] |
| HCT116 | Colorectal Carcinoma | 9.46[5] |
| HT29 | Colorectal Adenocarcinoma | 13.8[5] |
| SW480 | Colorectal Adenocarcinoma | 11.1[5] |
| DLD-1 | Colorectal Adenocarcinoma | 10.7[5] |
Table 2: IC50 Values of KPT-6566 in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| MDA-MB-231 | Breast Cancer | 1.2[1] | Colony Formation |
| P19 | Embryonal Carcinoma | 7.24[6] | Cell Viability |
| NCCIT | Embryonal Carcinoma | 4.65[6] | Cell Viability |
| PC3 | Prostate Cancer | Effective Inhibition (IC50 not specified)[1] | Colony Formation |
| PANC-1 | Pancreatic Cancer | Effective Inhibition (IC50 not specified)[1] | Cell Viability |
Experimental Protocols
Two common and robust methods for assessing cell viability are the MTT and CellTiter-Glo® assays. The following are detailed protocols for these assays, adapted for use with the PIN1 inhibitor KPT-6566.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
Materials:
-
KPT-6566 (or other PIN1 inhibitor)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of KPT-6566 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the KPT-6566 stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1 to 100 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest KPT-6566 concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
KPT-6566 (or other PIN1 inhibitor)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay, but use opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay for preparing and adding the KPT-6566 dilutions and controls.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature before use.
-
Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent, following the manufacturer's instructions.
-
Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Cell Lysis and Signal Stabilization:
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the background wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% luminescence).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways involved in PIN1-mediated apoptosis and the mechanism of action of KPT-6566.
Caption: PIN1-mediated p53-dependent apoptosis pathway.
References
- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
Application Notes and Protocols for Cell Viability Assays with the PIN1 Inhibitor KPT-6566
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pin1, a peptidyl-prolyl cis-trans isomerase, is a critical regulator of numerous cellular signaling pathways, playing a pivotal role in cell cycle progression, proliferation, and apoptosis.[1][2] Its overexpression is a hallmark of many human cancers, correlating with tumor aggression and poor patient prognosis. Consequently, Pin1 has emerged as a promising therapeutic target for cancer treatment.
This document provides detailed application notes and protocols for assessing the effects of KPT-6566, a selective and covalent Pin1 inhibitor, on cancer cell viability. KPT-6566 has been shown to inhibit Pin1's enzymatic activity, leading to the suppression of cancer cell growth and the induction of apoptosis.[1] These protocols are designed to offer standardized methods for evaluating the efficacy of KPT-6566 and similar Pin1 inhibitors in a laboratory setting.
Mechanism of Action of PIN1 and KPT-6566
Pin1 regulates the function of its substrate proteins by catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs. This conformational change can impact protein stability, localization, and activity, thereby influencing downstream signaling cascades. In the context of apoptosis, Pin1 can modulate the activity of key proteins such as p53 and Bcl-2 family members.[3][4]
KPT-6566 is a covalent inhibitor that selectively binds to the catalytic site of Pin1.[1] Its mechanism of action involves not only the direct inhibition of Pin1's isomerase activity but also the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent induction of apoptosis in cancer cells.[1]
Data Presentation: Efficacy of KPT-6566
The following tables summarize the in vitro efficacy of KPT-6566 against various cancer cell lines, as determined by cell viability and proliferation assays. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%.
Table 1: IC50 Values of KPT-6566 in Colorectal Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Caco-2 | Colorectal Carcinoma | 7.45[5] |
| HCT116 | Colorectal Carcinoma | 9.46[5] |
| HT29 | Colorectal Adenocarcinoma | 13.8[5] |
| SW480 | Colorectal Adenocarcinoma | 11.1[5] |
| DLD-1 | Colorectal Adenocarcinoma | 10.7[5] |
Table 2: IC50 Values of KPT-6566 in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| MDA-MB-231 | Breast Cancer | 1.2[1] | Colony Formation |
| P19 | Embryonal Carcinoma | 7.24[6] | Cell Viability |
| NCCIT | Embryonal Carcinoma | 4.65[6] | Cell Viability |
| PC3 | Prostate Cancer | Effective Inhibition (IC50 not specified)[1] | Colony Formation |
| PANC-1 | Pancreatic Cancer | Effective Inhibition (IC50 not specified)[1] | Cell Viability |
Experimental Protocols
Two common and robust methods for assessing cell viability are the MTT and CellTiter-Glo® assays. The following are detailed protocols for these assays, adapted for use with the PIN1 inhibitor KPT-6566.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
KPT-6566 (or other PIN1 inhibitor)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of KPT-6566 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the KPT-6566 stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1 to 100 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest KPT-6566 concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
KPT-6566 (or other PIN1 inhibitor)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay, but use opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay for preparing and adding the KPT-6566 dilutions and controls.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature before use.
-
Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent, following the manufacturer's instructions.
-
Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Cell Lysis and Signal Stabilization:
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the background wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% luminescence).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways involved in PIN1-mediated apoptosis and the mechanism of action of KPT-6566.
Caption: PIN1-mediated p53-dependent apoptosis pathway.
References
- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
Application Notes and Protocols for Studying PIN1 Protein Interactions via Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing co-immunoprecipitation (Co-IP) to investigate the protein-protein interactions of the peptidyl-prolyl isomerase PIN1. This technique is instrumental in identifying novel PIN1 substrates and understanding its role in various cellular processes and disease states.
Introduction to PIN1 and Co-immunoprecipitation
The human peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of numerous proteins by catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs.[1] This post-translational modification can profoundly impact protein stability, localization, and activity, making PIN1 a key player in diverse signaling pathways.[1][2][3] Dysregulation of PIN1 has been implicated in various diseases, including cancer and Alzheimer's disease.[1]
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[4][5] The principle of Co-IP involves using an antibody to specifically pull down a protein of interest (the "bait," in this case, PIN1), along with any proteins that are bound to it (the "prey").[5] These interacting partners can then be identified by downstream applications such as Western blotting or mass spectrometry.[4]
Key Considerations for PIN1 Co-immunoprecipitation
Successful Co-IP experiments for PIN1 require careful optimization of several parameters. Given that PIN1's interaction with its substrates is often phosphorylation-dependent, maintaining the phosphorylation state of proteins during the procedure is crucial.
Antibody Selection: The choice of a high-quality antibody specific to PIN1 is paramount. Both monoclonal and polyclonal antibodies can be effective, but they must be validated for immunoprecipitation applications.[5]
Lysis Buffer Composition: The lysis buffer must effectively solubilize cellular proteins while preserving native protein-protein interactions.[5][6] For PIN1 Co-IP, a non-denaturing lysis buffer is generally recommended. The inclusion of protease and phosphatase inhibitors is essential to prevent protein degradation and dephosphorylation of PIN1 substrates.[6]
Controls: Appropriate controls are necessary to ensure the specificity of the observed interactions. These include using a non-specific IgG antibody as a negative control and performing the Co-IP in cells that do not express the bait protein (if possible).[7]
Experimental Protocols
This section provides a detailed protocol for performing Co-IP to identify PIN1-interacting proteins, followed by analysis using Western blotting or mass spectrometry.
Protocol 1: Co-immunoprecipitation of Endogenous PIN1
This protocol is designed for the immunoprecipitation of endogenous PIN1 from cell lysates.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.[8]
-
Wash Buffer: Cell Lysis Buffer with a reduced detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 2x SDS-PAGE sample buffer or a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Antibodies: Anti-PIN1 antibody (IP-validated), Normal IgG (negative control).
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.
-
Cultured cells expressing PIN1.
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Cell Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube. This is the protein lysate.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the protein lysate and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding to the beads.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-PIN1 antibody or normal IgG control to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form the antibody-antigen complex.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads, incubate briefly, and then pellet them.
-
-
Elution:
-
After the final wash, remove all residual supernatant.
-
To elute the proteins for Western blot analysis, add 2x SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes.
-
For mass spectrometry, use a compatible elution buffer to avoid antibody contamination.
-
Protocol 2: Analysis of Co-immunoprecipitated Proteins
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with antibodies specific to the suspected interacting proteins.
-
Use an antibody against PIN1 to confirm the successful pulldown of the bait protein.
Mass Spectrometry Analysis:
-
Elute the protein complexes from the beads using a mass spectrometry-compatible buffer.
-
The eluted proteins are then typically reduced, alkylated, and digested into peptides (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
The obtained spectra are searched against a protein database to identify the co-immunoprecipitated proteins.
Data Presentation
Quantitative data from PIN1 interaction studies can provide insights into binding affinities and the effects of inhibitors. Below is a summary of representative quantitative data.
| Interacting Partner/Ligand | Method | Quantitative Value | Cell/System Context | Reference |
| NRF2 phospho-peptides | Fluorescence Polarization | High-affinity recognition motifs for PIN1 binding | In vitro | [10] |
| KPT-6566 (PIN1 inhibitor) | Fluorescence Polarization | IC50 range of 0.3–1.4 µM for PIN1-NRF2 interaction | In vitro | [10] |
| Pintide | 2D HSQC NMR Titration | Kd value of 323 µM | In vitro | [2] |
| pCdc25C (WW domain binding) | Isothermal Titration Calorimetry | Kd value of 13 ± 2 µM | In vitro | |
| pCdc25C (PPIase domain binding) | NMR Spectroscopy | Kd value of ~120 ± 60 µM | In vitro |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key signaling pathways involving PIN1 and the experimental workflow for Co-IP.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. Discovery and Binding Studies on a Series of Novel Pin1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 10. Identification and inhibition of PIN1-NRF2 protein–protein interactions through computational and biophysical approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PIN1 Protein Interactions via Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing co-immunoprecipitation (Co-IP) to investigate the protein-protein interactions of the peptidyl-prolyl isomerase PIN1. This technique is instrumental in identifying novel PIN1 substrates and understanding its role in various cellular processes and disease states.
Introduction to PIN1 and Co-immunoprecipitation
The human peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of numerous proteins by catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs.[1] This post-translational modification can profoundly impact protein stability, localization, and activity, making PIN1 a key player in diverse signaling pathways.[1][2][3] Dysregulation of PIN1 has been implicated in various diseases, including cancer and Alzheimer's disease.[1]
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[4][5] The principle of Co-IP involves using an antibody to specifically pull down a protein of interest (the "bait," in this case, PIN1), along with any proteins that are bound to it (the "prey").[5] These interacting partners can then be identified by downstream applications such as Western blotting or mass spectrometry.[4]
Key Considerations for PIN1 Co-immunoprecipitation
Successful Co-IP experiments for PIN1 require careful optimization of several parameters. Given that PIN1's interaction with its substrates is often phosphorylation-dependent, maintaining the phosphorylation state of proteins during the procedure is crucial.
Antibody Selection: The choice of a high-quality antibody specific to PIN1 is paramount. Both monoclonal and polyclonal antibodies can be effective, but they must be validated for immunoprecipitation applications.[5]
Lysis Buffer Composition: The lysis buffer must effectively solubilize cellular proteins while preserving native protein-protein interactions.[5][6] For PIN1 Co-IP, a non-denaturing lysis buffer is generally recommended. The inclusion of protease and phosphatase inhibitors is essential to prevent protein degradation and dephosphorylation of PIN1 substrates.[6]
Controls: Appropriate controls are necessary to ensure the specificity of the observed interactions. These include using a non-specific IgG antibody as a negative control and performing the Co-IP in cells that do not express the bait protein (if possible).[7]
Experimental Protocols
This section provides a detailed protocol for performing Co-IP to identify PIN1-interacting proteins, followed by analysis using Western blotting or mass spectrometry.
Protocol 1: Co-immunoprecipitation of Endogenous PIN1
This protocol is designed for the immunoprecipitation of endogenous PIN1 from cell lysates.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.[8]
-
Wash Buffer: Cell Lysis Buffer with a reduced detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 2x SDS-PAGE sample buffer or a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Antibodies: Anti-PIN1 antibody (IP-validated), Normal IgG (negative control).
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Cultured cells expressing PIN1.
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Cell Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube. This is the protein lysate.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the protein lysate and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding to the beads.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-PIN1 antibody or normal IgG control to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form the antibody-antigen complex.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads, incubate briefly, and then pellet them.
-
-
Elution:
-
After the final wash, remove all residual supernatant.
-
To elute the proteins for Western blot analysis, add 2x SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes.
-
For mass spectrometry, use a compatible elution buffer to avoid antibody contamination.
-
Protocol 2: Analysis of Co-immunoprecipitated Proteins
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with antibodies specific to the suspected interacting proteins.
-
Use an antibody against PIN1 to confirm the successful pulldown of the bait protein.
Mass Spectrometry Analysis:
-
Elute the protein complexes from the beads using a mass spectrometry-compatible buffer.
-
The eluted proteins are then typically reduced, alkylated, and digested into peptides (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
The obtained spectra are searched against a protein database to identify the co-immunoprecipitated proteins.
Data Presentation
Quantitative data from PIN1 interaction studies can provide insights into binding affinities and the effects of inhibitors. Below is a summary of representative quantitative data.
| Interacting Partner/Ligand | Method | Quantitative Value | Cell/System Context | Reference |
| NRF2 phospho-peptides | Fluorescence Polarization | High-affinity recognition motifs for PIN1 binding | In vitro | [10] |
| KPT-6566 (PIN1 inhibitor) | Fluorescence Polarization | IC50 range of 0.3–1.4 µM for PIN1-NRF2 interaction | In vitro | [10] |
| Pintide | 2D HSQC NMR Titration | Kd value of 323 µM | In vitro | [2] |
| pCdc25C (WW domain binding) | Isothermal Titration Calorimetry | Kd value of 13 ± 2 µM | In vitro | |
| pCdc25C (PPIase domain binding) | NMR Spectroscopy | Kd value of ~120 ± 60 µM | In vitro |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key signaling pathways involving PIN1 and the experimental workflow for Co-IP.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. Discovery and Binding Studies on a Series of Novel Pin1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 10. Identification and inhibition of PIN1-NRF2 protein–protein interactions through computational and biophysical approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Thermal Shift Assay for Characterizing the Binding of Inhibitor 5 to PIN1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of numerous proteins involved in cell cycle progression, proliferation, and apoptosis.[1][2] PIN1 specifically recognizes and isomerizes phosphorylated serine or threonine residues followed by a proline (pSer/Thr-Pro motifs).[2][3] Its overexpression is implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] The development of small molecule inhibitors that can modulate PIN1 activity is a key focus in cancer drug discovery.
PIN1 inhibitor 5 has been identified as a potent inhibitor with a Ki of 0.08 μM.[5] Validating the direct binding of such inhibitors to their target protein is a crucial step in the drug development pipeline. The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a rapid, cost-effective, and high-throughput method used to assess protein thermal stability and protein-ligand interactions.[6][7] The assay monitors the thermal unfolding of a protein by measuring the fluorescence of a dye that binds to exposed hydrophobic regions.[7] The binding of a ligand, such as an inhibitor, typically stabilizes the protein structure, resulting in a measurable increase in its melting temperature (Tm).[6]
This application note provides a detailed protocol for performing a thermal shift assay to confirm and characterize the binding of this compound to the PIN1 protein.
PIN1 Signaling Pathway Overview
PIN1 acts as a crucial catalyst that integrates multiple oncogenic signaling pathways. It can enhance the transcriptional activity of Jun, activate the β-catenin pathway, and stabilize Cyclin D1, ultimately promoting cell cycle progression and proliferation.[1][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Roles of peptidyl-prolyl isomerase Pin1 in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TSA-CRAFT: A Free Software for Automatic and Robust Thermal Shift Assay Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axxam.com [axxam.com]
- 8. PIN1 - Wikipedia [en.wikipedia.org]
Application Note: Thermal Shift Assay for Characterizing the Binding of Inhibitor 5 to PIN1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of numerous proteins involved in cell cycle progression, proliferation, and apoptosis.[1][2] PIN1 specifically recognizes and isomerizes phosphorylated serine or threonine residues followed by a proline (pSer/Thr-Pro motifs).[2][3] Its overexpression is implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] The development of small molecule inhibitors that can modulate PIN1 activity is a key focus in cancer drug discovery.
PIN1 inhibitor 5 has been identified as a potent inhibitor with a Ki of 0.08 μM.[5] Validating the direct binding of such inhibitors to their target protein is a crucial step in the drug development pipeline. The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a rapid, cost-effective, and high-throughput method used to assess protein thermal stability and protein-ligand interactions.[6][7] The assay monitors the thermal unfolding of a protein by measuring the fluorescence of a dye that binds to exposed hydrophobic regions.[7] The binding of a ligand, such as an inhibitor, typically stabilizes the protein structure, resulting in a measurable increase in its melting temperature (Tm).[6]
This application note provides a detailed protocol for performing a thermal shift assay to confirm and characterize the binding of this compound to the PIN1 protein.
PIN1 Signaling Pathway Overview
PIN1 acts as a crucial catalyst that integrates multiple oncogenic signaling pathways. It can enhance the transcriptional activity of Jun, activate the β-catenin pathway, and stabilize Cyclin D1, ultimately promoting cell cycle progression and proliferation.[1][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Roles of peptidyl-prolyl isomerase Pin1 in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TSA-CRAFT: A Free Software for Automatic and Robust Thermal Shift Assay Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axxam.com [axxam.com]
- 8. PIN1 - Wikipedia [en.wikipedia.org]
High-Throughput Screening for Novel PIN1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of protein function, playing a key role in various cellular processes through its unique ability to catalyze the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[1][2] Dysregulation of PIN1 has been implicated in numerous diseases, most notably cancer, where it is often overexpressed, and Alzheimer's disease, where its activity is compromised.[3][4][5] This dual role makes PIN1 an attractive therapeutic target. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel PIN1 inhibitors, a crucial step in the development of new therapeutic agents.
Introduction to PIN1 Biology and its Role in Disease
PIN1 is a member of the parvulin family of peptidyl-prolyl isomerases (PPIases) and is unique in its specificity for pSer/Thr-Pro motifs.[1][6] It contains two main domains: an N-terminal WW domain that recognizes and binds to the pSer/Thr-Pro motif, and a C-terminal PPIase domain that catalyzes the cis-trans isomerization.[1][7] This conformational change can profoundly alter the substrate protein's function, stability, and subcellular localization.[4][5]
In Cancer: PIN1 is overexpressed in many human cancers, including breast, prostate, and lung cancer.[3][8][9] It acts on numerous oncoproteins and tumor suppressors, such as Cyclin D1, c-Myc, and p53, to promote tumorigenesis.[3][8][10] Inhibition of PIN1 has been shown to have potent anti-tumor effects in preclinical models, making it a promising target for cancer therapy.[1][3]
In Alzheimer's Disease (AD): In contrast to cancer, PIN1 is downregulated or inactivated in the brains of AD patients.[3] This loss of function is linked to the accumulation of hyperphosphorylated tau, a hallmark of AD, and aberrant processing of the amyloid precursor protein (APP).[3][4][11]
PIN1 Signaling Pathways
PIN1's influence extends to multiple signaling pathways crucial for cell proliferation, survival, and differentiation. A simplified representation of its role in oncogenic signaling is depicted below.
Caption: Simplified PIN1 signaling pathways in cancer and Alzheimer's disease.
High-Throughput Screening (HTS) for PIN1 Inhibitors
The identification of potent and selective PIN1 inhibitors is paramount for developing novel therapeutics. HTS allows for the rapid screening of large chemical libraries to identify "hit" compounds.[12][13] Several assay formats have been developed for this purpose.
HTS Workflow
A typical HTS workflow for identifying PIN1 inhibitors involves several stages, from primary screening to lead optimization.
Caption: General workflow for high-throughput screening of PIN1 inhibitors.
Experimental Protocols for HTS Assays
Fluorescence Polarization (FP) Assay
This assay measures the change in polarization of a fluorescently labeled peptide that binds to PIN1.[14] When the small, labeled peptide is unbound, it tumbles rapidly, resulting in low polarization.[14] Upon binding to the larger PIN1 protein, its rotation slows, leading to an increase in polarization.[14] Inhibitors that compete with the peptide for binding to PIN1 will cause a decrease in polarization.[15][16]
Protocol:
-
Reagents and Buffers:
-
Assay Procedure:
-
Add 10 µL of recombinant PIN1 to each well of the 384-well plate.
-
Add 1 µL of test compound or DMSO (control) to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the fluorescently labeled peptide probe to all wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure fluorescence polarization using a suitable plate reader (Excitation: 485 nm, Emission: 535 nm for fluorescein).[17]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Förster Resonance Energy Transfer (FRET) Assay
FRET assays utilize two fluorophores, a donor and an acceptor.[18][19] In the context of PIN1, a peptide substrate can be labeled with a FRET pair. Upon binding to PIN1, a conformational change can bring the donor and acceptor into proximity, resulting in a FRET signal. Inhibitors that prevent this interaction will lead to a loss of the FRET signal. Alternatively, FRET can be used to monitor the interaction of PIN1 with a binding partner in living cells.[20]
Protocol:
-
Reagents and Buffers:
-
Assay Buffer: To be optimized based on the specific FRET pair and protein constructs.
-
Recombinant PIN1 protein.
-
FRET-labeled peptide substrate or fluorescent protein fusions of PIN1 and a binding partner.[20]
-
Test compounds dissolved in DMSO.
-
384-well, low-volume, black plates.
-
-
Assay Procedure:
-
Add recombinant PIN1 and the FRET-labeled substrate/binding partner to the wells.
-
Add test compounds or DMSO.
-
Incubate for a predetermined time at room temperature.
-
Measure the fluorescence of both the donor and acceptor fluorophores using a plate reader with appropriate filter sets.
-
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission).
-
Determine the inhibitory effect of the compounds by observing the decrease in the FRET ratio.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay that measures molecular interactions.[21][22][23] Donor and acceptor beads are coated with molecules that can bind to PIN1 and its substrate, respectively.[24][25] When PIN1 and its substrate interact, the beads are brought into close proximity, generating a chemiluminescent signal.[24][25] Inhibitors disrupt this interaction, leading to a decrease in the signal.[21][22]
Protocol:
-
Reagents and Buffers:
-
AlphaScreen Assay Buffer.
-
Streptavidin-coated Donor beads and Ni-NTA Acceptor beads.
-
Biotinylated PIN1 substrate peptide.
-
His-tagged recombinant PIN1 protein.
-
Test compounds dissolved in DMSO.
-
384-well, white, opaque plates.
-
-
Assay Procedure:
-
Add biotinylated substrate peptide and His-tagged PIN1 to the wells.
-
Add test compounds or DMSO.
-
Incubate for 30 minutes at room temperature.
-
Add a mixture of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The decrease in the AlphaScreen signal is proportional to the inhibition of the PIN1-substrate interaction.
-
Calculate IC50 values from dose-response curves.
-
Known PIN1 Inhibitors and their Activity
Several small molecule inhibitors of PIN1 have been identified through various screening efforts.[1][10][16] Their activities are summarized in the table below.
| Inhibitor | Type | Mechanism of Action | IC50 / Ki | Reference(s) |
| Juglone | Natural Product | Covalent, irreversible inhibitor of the PPIase domain. | ~µM range | [1][9][10] |
| All-trans retinoic acid (ATRA) | Small Molecule | Binds to the active site and induces degradation. | 33.2 µM (IC50) | [9][26][27] |
| Arsenic trioxide (ATO) | Small Molecule | Binds non-covalently to the active site and induces degradation. | Not specified | [10] |
| KPT-6566 | Small Molecule | Binds to the catalytic site. | Not specified | [10] |
| BJP-06–005-3 | Peptide-based | Covalent inhibitor targeting Cys113 in the active site. | 48 nM (Ki) | [16] |
| HWH8-33 / HWH8-36 | Small Molecule | Bind to PIN1 and inhibit its enzymatic activity. | µM range | [13][28] |
| VS1 / VS2 | Small Molecule | Inhibit PIN1 enzymatic activity. | 6.4 µM / 29.3 µM (IC50) | [26][29] |
Secondary and Cell-Based Assays
Following the identification of initial hits from HTS, a series of secondary and cell-based assays are necessary to validate their activity and assess their therapeutic potential.
-
Enzymatic Assays: A classic method to confirm direct inhibition of PIN1's catalytic activity is the chymotrypsin-coupled assay.[8][16] This spectrophotometric assay measures the cis-to-trans isomerization of a peptide substrate.[16]
-
Surface Plasmon Resonance (SPR): SPR can be used to directly measure the binding affinity and kinetics of inhibitors to PIN1.[13][28]
-
Cell Proliferation Assays (e.g., MTT): These assays determine the effect of PIN1 inhibitors on the viability of cancer cell lines.[13][28]
-
Cell Cycle Analysis: Flow cytometry can be used to assess whether PIN1 inhibitors induce cell cycle arrest, a predicted outcome of PIN1 inhibition.[13][27][28]
-
Apoptosis Assays: These assays determine if the compounds induce programmed cell death in cancer cells.[13][28]
-
Western Blotting: This technique can be used to measure the levels of PIN1 and its downstream targets to confirm the on-target effects of the inhibitors in a cellular context.[13][28]
Conclusion
The development of high-throughput screening assays has been instrumental in the discovery of novel PIN1 inhibitors. The protocols and information provided herein offer a comprehensive guide for researchers aiming to identify and characterize new chemical entities targeting PIN1 for the potential treatment of cancer, Alzheimer's disease, and other PIN1-associated pathologies. A multi-faceted approach, combining robust primary screening with rigorous secondary and cell-based validation, is crucial for the successful translation of these findings into clinically viable therapeutics.
References
- 1. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 2. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Pin1 dysregulation helps to explain the inverse association between cancer and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Peptidyl-Prolyl Cis/Trans Isomerase Pin1 and Alzheimer’s Disease [frontiersin.org]
- 12. A high-throughput screen for inhibitors of the prolyl isomerase, Pin1, identifies a seaweed polyphenol that reduces adipose cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 14. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 15. Fluorescence Polarization Binding Assay [bio-protocol.org]
- 16. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. spiedigitallibrary.org [spiedigitallibrary.org]
- 21. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
High-Throughput Screening for Novel PIN1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of protein function, playing a key role in various cellular processes through its unique ability to catalyze the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[1][2] Dysregulation of PIN1 has been implicated in numerous diseases, most notably cancer, where it is often overexpressed, and Alzheimer's disease, where its activity is compromised.[3][4][5] This dual role makes PIN1 an attractive therapeutic target. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel PIN1 inhibitors, a crucial step in the development of new therapeutic agents.
Introduction to PIN1 Biology and its Role in Disease
PIN1 is a member of the parvulin family of peptidyl-prolyl isomerases (PPIases) and is unique in its specificity for pSer/Thr-Pro motifs.[1][6] It contains two main domains: an N-terminal WW domain that recognizes and binds to the pSer/Thr-Pro motif, and a C-terminal PPIase domain that catalyzes the cis-trans isomerization.[1][7] This conformational change can profoundly alter the substrate protein's function, stability, and subcellular localization.[4][5]
In Cancer: PIN1 is overexpressed in many human cancers, including breast, prostate, and lung cancer.[3][8][9] It acts on numerous oncoproteins and tumor suppressors, such as Cyclin D1, c-Myc, and p53, to promote tumorigenesis.[3][8][10] Inhibition of PIN1 has been shown to have potent anti-tumor effects in preclinical models, making it a promising target for cancer therapy.[1][3]
In Alzheimer's Disease (AD): In contrast to cancer, PIN1 is downregulated or inactivated in the brains of AD patients.[3] This loss of function is linked to the accumulation of hyperphosphorylated tau, a hallmark of AD, and aberrant processing of the amyloid precursor protein (APP).[3][4][11]
PIN1 Signaling Pathways
PIN1's influence extends to multiple signaling pathways crucial for cell proliferation, survival, and differentiation. A simplified representation of its role in oncogenic signaling is depicted below.
Caption: Simplified PIN1 signaling pathways in cancer and Alzheimer's disease.
High-Throughput Screening (HTS) for PIN1 Inhibitors
The identification of potent and selective PIN1 inhibitors is paramount for developing novel therapeutics. HTS allows for the rapid screening of large chemical libraries to identify "hit" compounds.[12][13] Several assay formats have been developed for this purpose.
HTS Workflow
A typical HTS workflow for identifying PIN1 inhibitors involves several stages, from primary screening to lead optimization.
Caption: General workflow for high-throughput screening of PIN1 inhibitors.
Experimental Protocols for HTS Assays
Fluorescence Polarization (FP) Assay
This assay measures the change in polarization of a fluorescently labeled peptide that binds to PIN1.[14] When the small, labeled peptide is unbound, it tumbles rapidly, resulting in low polarization.[14] Upon binding to the larger PIN1 protein, its rotation slows, leading to an increase in polarization.[14] Inhibitors that compete with the peptide for binding to PIN1 will cause a decrease in polarization.[15][16]
Protocol:
-
Reagents and Buffers:
-
Assay Procedure:
-
Add 10 µL of recombinant PIN1 to each well of the 384-well plate.
-
Add 1 µL of test compound or DMSO (control) to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the fluorescently labeled peptide probe to all wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure fluorescence polarization using a suitable plate reader (Excitation: 485 nm, Emission: 535 nm for fluorescein).[17]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Förster Resonance Energy Transfer (FRET) Assay
FRET assays utilize two fluorophores, a donor and an acceptor.[18][19] In the context of PIN1, a peptide substrate can be labeled with a FRET pair. Upon binding to PIN1, a conformational change can bring the donor and acceptor into proximity, resulting in a FRET signal. Inhibitors that prevent this interaction will lead to a loss of the FRET signal. Alternatively, FRET can be used to monitor the interaction of PIN1 with a binding partner in living cells.[20]
Protocol:
-
Reagents and Buffers:
-
Assay Buffer: To be optimized based on the specific FRET pair and protein constructs.
-
Recombinant PIN1 protein.
-
FRET-labeled peptide substrate or fluorescent protein fusions of PIN1 and a binding partner.[20]
-
Test compounds dissolved in DMSO.
-
384-well, low-volume, black plates.
-
-
Assay Procedure:
-
Add recombinant PIN1 and the FRET-labeled substrate/binding partner to the wells.
-
Add test compounds or DMSO.
-
Incubate for a predetermined time at room temperature.
-
Measure the fluorescence of both the donor and acceptor fluorophores using a plate reader with appropriate filter sets.
-
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission).
-
Determine the inhibitory effect of the compounds by observing the decrease in the FRET ratio.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay that measures molecular interactions.[21][22][23] Donor and acceptor beads are coated with molecules that can bind to PIN1 and its substrate, respectively.[24][25] When PIN1 and its substrate interact, the beads are brought into close proximity, generating a chemiluminescent signal.[24][25] Inhibitors disrupt this interaction, leading to a decrease in the signal.[21][22]
Protocol:
-
Reagents and Buffers:
-
AlphaScreen Assay Buffer.
-
Streptavidin-coated Donor beads and Ni-NTA Acceptor beads.
-
Biotinylated PIN1 substrate peptide.
-
His-tagged recombinant PIN1 protein.
-
Test compounds dissolved in DMSO.
-
384-well, white, opaque plates.
-
-
Assay Procedure:
-
Add biotinylated substrate peptide and His-tagged PIN1 to the wells.
-
Add test compounds or DMSO.
-
Incubate for 30 minutes at room temperature.
-
Add a mixture of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The decrease in the AlphaScreen signal is proportional to the inhibition of the PIN1-substrate interaction.
-
Calculate IC50 values from dose-response curves.
-
Known PIN1 Inhibitors and their Activity
Several small molecule inhibitors of PIN1 have been identified through various screening efforts.[1][10][16] Their activities are summarized in the table below.
| Inhibitor | Type | Mechanism of Action | IC50 / Ki | Reference(s) |
| Juglone | Natural Product | Covalent, irreversible inhibitor of the PPIase domain. | ~µM range | [1][9][10] |
| All-trans retinoic acid (ATRA) | Small Molecule | Binds to the active site and induces degradation. | 33.2 µM (IC50) | [9][26][27] |
| Arsenic trioxide (ATO) | Small Molecule | Binds non-covalently to the active site and induces degradation. | Not specified | [10] |
| KPT-6566 | Small Molecule | Binds to the catalytic site. | Not specified | [10] |
| BJP-06–005-3 | Peptide-based | Covalent inhibitor targeting Cys113 in the active site. | 48 nM (Ki) | [16] |
| HWH8-33 / HWH8-36 | Small Molecule | Bind to PIN1 and inhibit its enzymatic activity. | µM range | [13][28] |
| VS1 / VS2 | Small Molecule | Inhibit PIN1 enzymatic activity. | 6.4 µM / 29.3 µM (IC50) | [26][29] |
Secondary and Cell-Based Assays
Following the identification of initial hits from HTS, a series of secondary and cell-based assays are necessary to validate their activity and assess their therapeutic potential.
-
Enzymatic Assays: A classic method to confirm direct inhibition of PIN1's catalytic activity is the chymotrypsin-coupled assay.[8][16] This spectrophotometric assay measures the cis-to-trans isomerization of a peptide substrate.[16]
-
Surface Plasmon Resonance (SPR): SPR can be used to directly measure the binding affinity and kinetics of inhibitors to PIN1.[13][28]
-
Cell Proliferation Assays (e.g., MTT): These assays determine the effect of PIN1 inhibitors on the viability of cancer cell lines.[13][28]
-
Cell Cycle Analysis: Flow cytometry can be used to assess whether PIN1 inhibitors induce cell cycle arrest, a predicted outcome of PIN1 inhibition.[13][27][28]
-
Apoptosis Assays: These assays determine if the compounds induce programmed cell death in cancer cells.[13][28]
-
Western Blotting: This technique can be used to measure the levels of PIN1 and its downstream targets to confirm the on-target effects of the inhibitors in a cellular context.[13][28]
Conclusion
The development of high-throughput screening assays has been instrumental in the discovery of novel PIN1 inhibitors. The protocols and information provided herein offer a comprehensive guide for researchers aiming to identify and characterize new chemical entities targeting PIN1 for the potential treatment of cancer, Alzheimer's disease, and other PIN1-associated pathologies. A multi-faceted approach, combining robust primary screening with rigorous secondary and cell-based validation, is crucial for the successful translation of these findings into clinically viable therapeutics.
References
- 1. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 2. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Pin1 dysregulation helps to explain the inverse association between cancer and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Peptidyl-Prolyl Cis/Trans Isomerase Pin1 and Alzheimer’s Disease [frontiersin.org]
- 12. A high-throughput screen for inhibitors of the prolyl isomerase, Pin1, identifies a seaweed polyphenol that reduces adipose cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 14. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 15. Fluorescence Polarization Binding Assay [bio-protocol.org]
- 16. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. spiedigitallibrary.org [spiedigitallibrary.org]
- 21. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synthesis and Evaluation of Cell-Permeable Peptide Inhibitors of PIN1
Introduction
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of numerous proteins involved in cell cycle progression, signal transduction, and transcription.[1][2] PIN1 specifically isomerizes the peptide bond preceding proline residues that are phosphorylated on the adjacent serine or threonine (pSer/Thr-Pro motifs).[3][4] This conformational change can profoundly impact a substrate protein's activity, stability, and subcellular localization.[5] Overexpression of PIN1 is a hallmark of many human cancers, where it often amplifies oncogenic signaling pathways, making it a compelling target for therapeutic intervention.[4][5][6]
However, developing potent and specific PIN1 inhibitors that can function within a cellular context is challenging. The active site is relatively shallow, and inhibitors often require an anionic phosphate-mimicking group to achieve high affinity, which severely limits their ability to cross the cell membrane.[6][7] These application notes provide an overview of strategies to overcome this limitation and present detailed protocols for the synthesis, characterization, and cellular evaluation of cell-permeable peptide inhibitors of PIN1.
Section 1: Strategies for Enhancing Peptide Cell Permeability
Several innovative strategies have been developed to deliver otherwise impermeable peptide-based PIN1 inhibitors into cells. These approaches focus on modifying the peptide to facilitate membrane translocation while retaining high-affinity binding to the intracellular target.
-
Conjugation with Cell-Penetrating Peptides (CPPs): A common method involves attaching a short, polycationic peptide sequence, such as octaarginine (R8), to the inhibitor.[8][9] These CPPs are known to facilitate the uptake of various molecular cargo into cells.
-
Intrinsic Permeability through Arginine Incorporation: A "second generation" approach involves replacing non-critical residues within a cyclic peptide inhibitor with arginine residues.[8][10][11] This integrates the cell-penetrating property directly into the inhibitor's scaffold, potentially improving uptake efficiency.
-
Bicyclic Peptide Design: This advanced strategy involves creating a bicyclic structure where one ring comprises a cyclic CPP for efficient cell entry, and the second ring contains the PIN1-binding motif.[12][13] This design modularity allows for the optimization of cell penetration and target binding independently.[13]
-
Phosphate (B84403) Prodrugs: To overcome the charge barrier of the essential phosphate group, a prodrug strategy can be employed. This involves masking the phosphate group with lipophilic moieties, enhancing cell penetration. Once inside the cell, endogenous enzymes cleave the masking groups to release the active, phosphorylated inhibitor.[6]
-
Covalent Inhibition: Designing inhibitors that form a covalent bond with a residue in the PIN1 active site, such as Cys113, can lead to irreversible inhibition.[7] This strategy can offer improved potency and a prolonged duration of action, and careful design can yield cell-permeable covalent agents.[7]
Section 2: Quantitative Data of Selected PIN1 Peptide Inhibitors
The efficacy of PIN1 inhibitors is determined by their binding affinity, inhibitory potency, and cellular activity. The following tables summarize key quantitative data for various classes of cell-permeable peptide inhibitors.
Table 1: Binding Affinity and Enzyme Inhibition Data
| Inhibitor Class/Compound | Description | KD / KI | IC50 | Assay Method | Reference |
|---|---|---|---|---|---|
| Cyclic Peptides (CPP-conjugated) | D-pThr-Pip-Nal consensus motif with octaarginine | Low nM range | - | Isothermal Titration Calorimetry (ITC) | [8][10] |
| Cycloheptapeptidyl Inhibitor | Cell-permeable cyclic peptide | - | 32 nM | PIN1 Activity Assay | [3] |
| BJP-06-005-3 | Covalent peptide targeting Cys113 | Ki = 48 nM | 48 nM | PPIase Assay | [7] |
| CRYPEVEIC | Nonphosphorylated disulfide-cyclized peptide | KI = 0.5 µM | - | Enzyme Inhibition Assay | [14][15] |
| Bicyclic Peptide (Pin1) | Fused CPP and inhibitor rings | KI = 40 ± 8 nM | 80 ± 20 nM | PPIase Assay | [13] |
| Compound C10 (PROTAC precursor) | Optimized nonacidic compound from DEL screen | KD = 25 nM | 150 nM | - |[16] |
Table 2: Cellular Activity Data
| Inhibitor Class/Compound | Description | Cellular Effect | Cell Line | Effective Concentration | Reference |
|---|---|---|---|---|---|
| Pseudopeptide 4b | Minimal-backbone, clickable pseudopeptide | Antiproliferative activity | MM1.R (Multiple Myeloma) | 79 ± 13 µM | [6] |
| Arginine-Modified Cyclic Peptide | Non-critical residues replaced with Arginine | Antiproliferative activity | Breast Cancer Cells | Not specified | [9][10] |
| BJP-06-005-3 | Covalent peptide targeting Cys113 | Impairs cell viability over time | PDAC cell lines | Not specified | [7] |
| Bicyclic Peptide (Pin1) | Fused CPP and inhibitor rings | Inhibition of cell proliferation | HeLa | ~10 µM |[13] |
Section 3: Detailed Experimental Protocols
Successful development of PIN1 inhibitors requires robust methodologies for synthesis, purification, and evaluation.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Bicyclic Inhibitor
This protocol is adapted from the synthesis of bicyclic peptides containing both a CPP and a target-binding motif.[13]
-
Resin Preparation: Start with a Rink Amide resin.
-
Linear Peptide Assembly: Assemble the linear peptide sequences using standard Fmoc-based solid-phase chemistry on an automated peptide synthesizer. Use HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling reagent.
-
Orthogonal Protection: Utilize an Alloc-protected lysine (B10760008) residue at the position intended for branching to form the second ring.
-
First Cyclization (On-Resin): After assembling the first linear sequence, deprotect the N-terminal Fmoc group. Perform the first on-resin cyclization using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as the coupling agent in a solution of DMF with DIPEA.
-
Alloc Deprotection: Remove the Alloc protecting group from the lysine side chain using Pd(PPh₃)₄ and N-methylaniline in DCM.
-
Second Linear Assembly: Assemble the second linear peptide sequence on the deprotected lysine side chain using standard Fmoc chemistry.
-
Second Cyclization (On-Resin): After assembling the second sequence, perform the second on-resin cyclization using PyBOP.
-
Cleavage and Deprotection: Cleave the bicyclic peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.
Protocol 2: PIN1 PPIase Inhibition Assay (Chymotrypsin-Coupled)
This assay measures the ability of an inhibitor to block PIN1's catalytic activity.[7][17]
-
Reagent Preparation:
-
Assay Buffer: 35 mM HEPES, pH 7.8.
-
Substrate: Succinyl-Ala-pSer-Pro-Phe-p-nitroanilide (Suc-Ala-pSer-Pro-Phe-pNA) dissolved in DMSO and then diluted in LiCl/TFE.
-
Enzymes: Recombinant human PIN1 and α-chymotrypsin.
-
Inhibitor: Test compound dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 5-10 nM of GST-Pin1 to the assay buffer.
-
Add the peptide inhibitor at various concentrations and incubate for a predetermined time (e.g., 15 minutes to 12 hours, depending on whether it's a covalent inhibitor) at room temperature.[7]
-
Initiate the reaction by adding the peptide substrate (final concentration ~50 µM).
-
Immediately add α-chymotrypsin (final concentration ~0.5 mg/mL). Chymotrypsin only cleaves the substrate when the pSer-Pro bond is in the trans conformation, releasing p-nitroanilide.
-
Monitor the increase in absorbance at 390 nm over time using a spectrophotometric plate reader. The rate of p-nitroanilide release is proportional to the rate of PIN1-catalyzed isomerization from the cis to the trans state.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cell Permeability Assessment by Confocal Microscopy
This protocol visualizes the cellular uptake of fluorescently labeled peptide inhibitors.[13]
-
Peptide Labeling: Synthesize the peptide inhibitor with an N-terminal fluorescein (B123965) isothiocyanate (FITC) label.
-
Cell Culture: Plate cells (e.g., HeLa or A549) on glass-bottom confocal dishes and culture until they reach 60-70% confluency.
-
Treatment: Replace the culture medium with fresh medium containing the FITC-labeled peptide inhibitor at a final concentration of 5-10 µM.
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove any extracellular peptide.
-
Imaging: Add fresh medium or PBS to the dish. Immediately visualize the cellular uptake of the FITC-labeled peptide using a confocal laser scanning microscope.
-
Analysis: Acquire images, paying attention to the localization of the fluorescence signal. A diffuse signal throughout the cytoplasm and nucleus indicates successful membrane translocation, whereas punctate fluorescence often suggests endosomal entrapment.[13]
Section 4: PIN1 Signaling Pathways and Therapeutic Rationale
PIN1 does not have a single linear pathway but acts as a central regulator that integrates and amplifies signals from multiple oncogenic pathways by altering the conformation of key phosphoproteins.[18][19] Its inhibition can therefore simultaneously dampen several cancer-promoting processes.
Key pathways regulated by PIN1 include:
-
Wnt/β-catenin Pathway: PIN1 binds to phosphorylated β-catenin, enhancing its stability and promoting its accumulation and translocation to the nucleus, where it drives the expression of oncogenes.[18]
-
Ras/AP-1 Pathway: PIN1 can interact with phosphorylated components of the MAPK cascade, such as c-Jun.[18] This interaction enhances the transcriptional activity of the AP-1 complex, leading to increased expression of proteins like Cyclin D1, a key driver of cell cycle progression.[2]
-
p53 and Rb Pathways: PIN1 indirectly influences tumor suppressor pathways. By regulating the stability and activity of proteins that interact with p53 and Rb, PIN1 can contribute to the bypass of critical cell cycle checkpoints.[18]
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of a clickable cell-permeable pseudopeptide Pin1 inhibitor with antiproliferative effects on human multiple myeloma cell line - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic Peptidyl Inhibitors against Human Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane permeable cyclic peptidyl inhibitors against human Peptidylprolyl Isomerase Pin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scilit.com [scilit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cell-Permeable Bicyclic Peptide Inhibitors against Intracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and characterization of a nonphosphorylated cyclic peptide inhibitor of the peptidylprolyl isomerase, Pin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Re-Evaluating PIN1 as a Therapeutic Target in Oncology Using Neutral Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 18. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
Application Notes and Protocols: Synthesis and Evaluation of Cell-Permeable Peptide Inhibitors of PIN1
Introduction
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of numerous proteins involved in cell cycle progression, signal transduction, and transcription.[1][2] PIN1 specifically isomerizes the peptide bond preceding proline residues that are phosphorylated on the adjacent serine or threonine (pSer/Thr-Pro motifs).[3][4] This conformational change can profoundly impact a substrate protein's activity, stability, and subcellular localization.[5] Overexpression of PIN1 is a hallmark of many human cancers, where it often amplifies oncogenic signaling pathways, making it a compelling target for therapeutic intervention.[4][5][6]
However, developing potent and specific PIN1 inhibitors that can function within a cellular context is challenging. The active site is relatively shallow, and inhibitors often require an anionic phosphate-mimicking group to achieve high affinity, which severely limits their ability to cross the cell membrane.[6][7] These application notes provide an overview of strategies to overcome this limitation and present detailed protocols for the synthesis, characterization, and cellular evaluation of cell-permeable peptide inhibitors of PIN1.
Section 1: Strategies for Enhancing Peptide Cell Permeability
Several innovative strategies have been developed to deliver otherwise impermeable peptide-based PIN1 inhibitors into cells. These approaches focus on modifying the peptide to facilitate membrane translocation while retaining high-affinity binding to the intracellular target.
-
Conjugation with Cell-Penetrating Peptides (CPPs): A common method involves attaching a short, polycationic peptide sequence, such as octaarginine (R8), to the inhibitor.[8][9] These CPPs are known to facilitate the uptake of various molecular cargo into cells.
-
Intrinsic Permeability through Arginine Incorporation: A "second generation" approach involves replacing non-critical residues within a cyclic peptide inhibitor with arginine residues.[8][10][11] This integrates the cell-penetrating property directly into the inhibitor's scaffold, potentially improving uptake efficiency.
-
Bicyclic Peptide Design: This advanced strategy involves creating a bicyclic structure where one ring comprises a cyclic CPP for efficient cell entry, and the second ring contains the PIN1-binding motif.[12][13] This design modularity allows for the optimization of cell penetration and target binding independently.[13]
-
Phosphate Prodrugs: To overcome the charge barrier of the essential phosphate group, a prodrug strategy can be employed. This involves masking the phosphate group with lipophilic moieties, enhancing cell penetration. Once inside the cell, endogenous enzymes cleave the masking groups to release the active, phosphorylated inhibitor.[6]
-
Covalent Inhibition: Designing inhibitors that form a covalent bond with a residue in the PIN1 active site, such as Cys113, can lead to irreversible inhibition.[7] This strategy can offer improved potency and a prolonged duration of action, and careful design can yield cell-permeable covalent agents.[7]
Section 2: Quantitative Data of Selected PIN1 Peptide Inhibitors
The efficacy of PIN1 inhibitors is determined by their binding affinity, inhibitory potency, and cellular activity. The following tables summarize key quantitative data for various classes of cell-permeable peptide inhibitors.
Table 1: Binding Affinity and Enzyme Inhibition Data
| Inhibitor Class/Compound | Description | KD / KI | IC50 | Assay Method | Reference |
|---|---|---|---|---|---|
| Cyclic Peptides (CPP-conjugated) | D-pThr-Pip-Nal consensus motif with octaarginine | Low nM range | - | Isothermal Titration Calorimetry (ITC) | [8][10] |
| Cycloheptapeptidyl Inhibitor | Cell-permeable cyclic peptide | - | 32 nM | PIN1 Activity Assay | [3] |
| BJP-06-005-3 | Covalent peptide targeting Cys113 | Ki = 48 nM | 48 nM | PPIase Assay | [7] |
| CRYPEVEIC | Nonphosphorylated disulfide-cyclized peptide | KI = 0.5 µM | - | Enzyme Inhibition Assay | [14][15] |
| Bicyclic Peptide (Pin1) | Fused CPP and inhibitor rings | KI = 40 ± 8 nM | 80 ± 20 nM | PPIase Assay | [13] |
| Compound C10 (PROTAC precursor) | Optimized nonacidic compound from DEL screen | KD = 25 nM | 150 nM | - |[16] |
Table 2: Cellular Activity Data
| Inhibitor Class/Compound | Description | Cellular Effect | Cell Line | Effective Concentration | Reference |
|---|---|---|---|---|---|
| Pseudopeptide 4b | Minimal-backbone, clickable pseudopeptide | Antiproliferative activity | MM1.R (Multiple Myeloma) | 79 ± 13 µM | [6] |
| Arginine-Modified Cyclic Peptide | Non-critical residues replaced with Arginine | Antiproliferative activity | Breast Cancer Cells | Not specified | [9][10] |
| BJP-06-005-3 | Covalent peptide targeting Cys113 | Impairs cell viability over time | PDAC cell lines | Not specified | [7] |
| Bicyclic Peptide (Pin1) | Fused CPP and inhibitor rings | Inhibition of cell proliferation | HeLa | ~10 µM |[13] |
Section 3: Detailed Experimental Protocols
Successful development of PIN1 inhibitors requires robust methodologies for synthesis, purification, and evaluation.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Bicyclic Inhibitor
This protocol is adapted from the synthesis of bicyclic peptides containing both a CPP and a target-binding motif.[13]
-
Resin Preparation: Start with a Rink Amide resin.
-
Linear Peptide Assembly: Assemble the linear peptide sequences using standard Fmoc-based solid-phase chemistry on an automated peptide synthesizer. Use HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling reagent.
-
Orthogonal Protection: Utilize an Alloc-protected lysine residue at the position intended for branching to form the second ring.
-
First Cyclization (On-Resin): After assembling the first linear sequence, deprotect the N-terminal Fmoc group. Perform the first on-resin cyclization using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as the coupling agent in a solution of DMF with DIPEA.
-
Alloc Deprotection: Remove the Alloc protecting group from the lysine side chain using Pd(PPh₃)₄ and N-methylaniline in DCM.
-
Second Linear Assembly: Assemble the second linear peptide sequence on the deprotected lysine side chain using standard Fmoc chemistry.
-
Second Cyclization (On-Resin): After assembling the second sequence, perform the second on-resin cyclization using PyBOP.
-
Cleavage and Deprotection: Cleave the bicyclic peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.
Protocol 2: PIN1 PPIase Inhibition Assay (Chymotrypsin-Coupled)
This assay measures the ability of an inhibitor to block PIN1's catalytic activity.[7][17]
-
Reagent Preparation:
-
Assay Buffer: 35 mM HEPES, pH 7.8.
-
Substrate: Succinyl-Ala-pSer-Pro-Phe-p-nitroanilide (Suc-Ala-pSer-Pro-Phe-pNA) dissolved in DMSO and then diluted in LiCl/TFE.
-
Enzymes: Recombinant human PIN1 and α-chymotrypsin.
-
Inhibitor: Test compound dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 5-10 nM of GST-Pin1 to the assay buffer.
-
Add the peptide inhibitor at various concentrations and incubate for a predetermined time (e.g., 15 minutes to 12 hours, depending on whether it's a covalent inhibitor) at room temperature.[7]
-
Initiate the reaction by adding the peptide substrate (final concentration ~50 µM).
-
Immediately add α-chymotrypsin (final concentration ~0.5 mg/mL). Chymotrypsin only cleaves the substrate when the pSer-Pro bond is in the trans conformation, releasing p-nitroanilide.
-
Monitor the increase in absorbance at 390 nm over time using a spectrophotometric plate reader. The rate of p-nitroanilide release is proportional to the rate of PIN1-catalyzed isomerization from the cis to the trans state.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cell Permeability Assessment by Confocal Microscopy
This protocol visualizes the cellular uptake of fluorescently labeled peptide inhibitors.[13]
-
Peptide Labeling: Synthesize the peptide inhibitor with an N-terminal fluorescein isothiocyanate (FITC) label.
-
Cell Culture: Plate cells (e.g., HeLa or A549) on glass-bottom confocal dishes and culture until they reach 60-70% confluency.
-
Treatment: Replace the culture medium with fresh medium containing the FITC-labeled peptide inhibitor at a final concentration of 5-10 µM.
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove any extracellular peptide.
-
Imaging: Add fresh medium or PBS to the dish. Immediately visualize the cellular uptake of the FITC-labeled peptide using a confocal laser scanning microscope.
-
Analysis: Acquire images, paying attention to the localization of the fluorescence signal. A diffuse signal throughout the cytoplasm and nucleus indicates successful membrane translocation, whereas punctate fluorescence often suggests endosomal entrapment.[13]
Section 4: PIN1 Signaling Pathways and Therapeutic Rationale
PIN1 does not have a single linear pathway but acts as a central regulator that integrates and amplifies signals from multiple oncogenic pathways by altering the conformation of key phosphoproteins.[18][19] Its inhibition can therefore simultaneously dampen several cancer-promoting processes.
Key pathways regulated by PIN1 include:
-
Wnt/β-catenin Pathway: PIN1 binds to phosphorylated β-catenin, enhancing its stability and promoting its accumulation and translocation to the nucleus, where it drives the expression of oncogenes.[18]
-
Ras/AP-1 Pathway: PIN1 can interact with phosphorylated components of the MAPK cascade, such as c-Jun.[18] This interaction enhances the transcriptional activity of the AP-1 complex, leading to increased expression of proteins like Cyclin D1, a key driver of cell cycle progression.[2]
-
p53 and Rb Pathways: PIN1 indirectly influences tumor suppressor pathways. By regulating the stability and activity of proteins that interact with p53 and Rb, PIN1 can contribute to the bypass of critical cell cycle checkpoints.[18]
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of a clickable cell-permeable pseudopeptide Pin1 inhibitor with antiproliferative effects on human multiple myeloma cell line - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic Peptidyl Inhibitors against Human Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane permeable cyclic peptidyl inhibitors against human Peptidylprolyl Isomerase Pin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scilit.com [scilit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cell-Permeable Bicyclic Peptide Inhibitors against Intracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and characterization of a nonphosphorylated cyclic peptide inhibitor of the peptidylprolyl isomerase, Pin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Re-Evaluating PIN1 as a Therapeutic Target in Oncology Using Neutral Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 18. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
In Vitro Kinase Assays for PIN1-Regulated Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of numerous cellular processes, including cell cycle progression, signal transduction, and transcription.[1] Its unique function lies in its ability to catalyze the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs within substrate proteins. This conformational change can profoundly impact the substrate's activity, stability, and interaction with other proteins.[2] Dysregulation of PIN1 has been implicated in various diseases, including cancer and Alzheimer's disease, making it an attractive target for therapeutic intervention.
This document provides detailed application notes and protocols for performing in vitro kinase assays to investigate PIN1-regulated pathways. These assays are essential tools for identifying and characterizing kinases that act upstream of PIN1, elucidating the downstream effects of PIN1 on kinase signaling, and screening for potential inhibitors of these pathways.
Key Signaling Pathways Regulated by PIN1
PIN1 plays a pivotal role in several key signaling cascades:
-
Cell Cycle Control: PIN1 regulates the activity of key cell cycle proteins such as Cdc25, Wee1, and Cyclin D1.[3][4] It influences the G1/S and G2/M transitions by modulating the activity of cyclin-dependent kinases (CDKs).[5]
-
Wnt/β-catenin Pathway: PIN1 enhances the stability and nuclear accumulation of β-catenin, a key transcriptional coactivator in the Wnt signaling pathway, by protecting it from degradation.
-
Hippo Pathway: PIN1 can modulate the activity of the transcriptional coactivators YAP and TAZ, core components of the Hippo pathway that control organ size and cell proliferation.
-
MAPK Signaling: PIN1 influences the mitogen-activated protein kinase (MAPK) pathway by regulating the activity of proteins like c-Jun and ERK1/2, which are crucial for transmitting extracellular signals.[6]
Data Presentation: Quantitative Analysis of PIN1-Regulated Kinase Activity
The following tables summarize key quantitative data related to in vitro kinase assays in the context of PIN1 signaling.
Table 1: IC50 Values of Selected PIN1 Inhibitors
| Compound | Target | IC50 (µM) | Assay Method | Reference |
| All-trans retinoic acid (ATRA) | PIN1 | 33.2 | SensoLyte Green Pin1 Assay Kit | [7] |
| VS1 | PIN1 | 6.4 | SensoLyte Green Pin1 Assay Kit | [6][7] |
| VS2 | PIN1 | 29.3 | SensoLyte Green Pin1 Assay Kit | [6][7] |
| HWH8-33 | PIN1 | Not specified (micromolar potency) | In vitro Pin1 PPIase assay | [8] |
| HWH8-36 | PIN1 | Not specified (micromolar potency) | In vitro Pin1 PPIase assay | [8] |
| D-peptide | PIN1 | ~3 | Fluorescence polarization assay | [9] |
| 158H9 | PIN1 | Not specified | DELFIA displacement assay | [9] |
| 164A10 | PIN1 | Not specified | DELFIA displacement assay | [9] |
Table 2: Kinetic Parameters of Kinases in PIN1-Regulated Pathways
| Kinase | Substrate | Km (µM) | Vmax (nmol/min/mg) | Conditions | Reference |
| Cdk1/Cyclin B | Histone H1 | Data not found | Data not found | In vitro kinase assay | N/A |
| JNK1 | c-Jun | Data not found | Data not found | In vitro kinase assay | N/A |
| PLK1 | Wee1A peptide | Data not found | Data not found | In vitro kinase assay | N/A |
Experimental Protocols
This section provides detailed methodologies for performing in vitro kinase assays to study PIN1-regulated pathways.
Protocol 1: In Vitro Kinase Assay for CDK1/Cyclin B Phosphorylation of Cdc25C
This protocol is designed to measure the phosphorylation of the phosphatase Cdc25C by the CDK1/Cyclin B complex, a key step in mitotic entry that is influenced by PIN1.[10]
Materials:
-
Recombinant active human CDK1/Cyclin B complex
-
Recombinant full-length or a fragment of human Cdc25C protein (as substrate)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
10x Kinase Buffer: 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT, 1 mM EDTA, 0.1% Brij 35.[8]
-
4x SDS-PAGE Sample Buffer
-
SDS-PAGE gels
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix on ice. For a 25 µL reaction, combine:
-
2.5 µL of 10x Kinase Buffer
-
1 µg of recombinant Cdc25C substrate
-
50-100 ng of active CDK1/Cyclin B complex
-
Nuclease-free water to a final volume of 20 µL
-
-
Initiate the Kinase Reaction: Add 5 µL of a 125 µM ATP solution containing 10 µCi of [γ-³²P]ATP to each reaction tube. The final ATP concentration will be 25 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the Reaction: Terminate the reaction by adding 8.3 µL of 4x SDS-PAGE Sample Buffer.
-
Analyze the Results:
-
Boil the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated Cdc25C.
-
Quantify the band intensity to determine the relative kinase activity.
-
To study the effect of PIN1: Purified, active PIN1 can be included in the kinase reaction mix at various concentrations to assess its impact on Cdc25C phosphorylation by CDK1/Cyclin B.
Protocol 2: In Vitro Kinase Assay for JNK Phosphorylation of c-Jun
This protocol measures the activity of c-Jun N-terminal kinase (JNK) on its substrate c-Jun. PIN1 can enhance JNK activity by promoting a conformational change in phosphorylated JNK.[11]
Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme
-
Recombinant GST-c-Jun fusion protein (as substrate)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[6]
-
4x SDS-PAGE Sample Buffer
-
SDS-PAGE gels
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a 25 µL reaction containing:
-
2.5 µL of 10x Kinase Buffer (adjust components to achieve 1x final concentration)
-
1 µg of GST-c-Jun substrate
-
100-200 ng of active JNK enzyme
-
Nuclease-free water to 20 µL
-
-
Initiate the Kinase Reaction: Add 5 µL of an ATP mix containing 150 µM cold ATP and 5 µCi of [γ-³²P]ATP. The final ATP concentration will be 30 µM.[1]
-
Incubation: Incubate the reaction at 30°C for 30 minutes.[1]
-
Stop the Reaction: Add 8.3 µL of 4x SDS-PAGE Sample Buffer.
-
Analyze the Results: Follow the same steps as in Protocol 1 for SDS-PAGE, autoradiography, and quantification.
To study the effect of PIN1: Pre-incubate the active JNK enzyme with purified PIN1 for 15-30 minutes at 30°C before adding the substrate and ATP to assess the effect of PIN1 on JNK kinase activity.
Protocol 3: Non-Radioactive In Vitro Kinase Assay for PLK1 Phosphorylation of Wee1
This protocol utilizes a non-radioactive method to measure the phosphorylation of Wee1 by Polo-like kinase 1 (PLK1), a process that is also influenced by PIN1.[4] This assay relies on the detection of ADP produced during the kinase reaction using a commercial kit like ADP-Glo™ Kinase Assay (Promega).
Materials:
-
Recombinant active PLK1 enzyme
-
Recombinant Wee1 protein or a suitable peptide substrate
-
ATP
-
Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare the kinase, substrate, and ATP solutions in the Kinase Reaction Buffer according to the manufacturer's instructions for the ADP-Glo™ kit.
-
Set up the Kinase Reaction: In a well of the microplate, combine:
-
PLK1 enzyme (concentration to be optimized)
-
Wee1 substrate (concentration to be optimized)
-
Test compounds or vehicle control (if screening for inhibitors)
-
-
Initiate the Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Terminate the Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well, which stops the kinase reaction and removes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
To study the effect of PIN1: PIN1 can be included in the initial kinase reaction setup to determine its influence on PLK1 activity towards Wee1.
Mandatory Visualizations
PIN1-Regulated Cell Cycle Progression
Caption: PIN1's role in promoting the G2/M transition of the cell cycle.
General Workflow for an In Vitro Kinase Assay
Caption: A generalized workflow for performing an in vitro kinase assay.
Logical Relationship of PIN1 and Kinase Activity
Caption: The interplay between upstream kinases and PIN1 in regulating substrate function.
References
- 1. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pin1 inhibition exerts potent activity against acute myeloid leukemia through blocking multiple cancer-driving pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Cdc14A regulates Wee1 stability by counteracting CDK-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Pin1 acts catalytically to promote a conformational change in Cdc25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of eukaryotic protein kinases by Pin1, a peptidyl-prolyl isomerase - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Kinase Assays for PIN1-Regulated Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of numerous cellular processes, including cell cycle progression, signal transduction, and transcription.[1] Its unique function lies in its ability to catalyze the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs within substrate proteins. This conformational change can profoundly impact the substrate's activity, stability, and interaction with other proteins.[2] Dysregulation of PIN1 has been implicated in various diseases, including cancer and Alzheimer's disease, making it an attractive target for therapeutic intervention.
This document provides detailed application notes and protocols for performing in vitro kinase assays to investigate PIN1-regulated pathways. These assays are essential tools for identifying and characterizing kinases that act upstream of PIN1, elucidating the downstream effects of PIN1 on kinase signaling, and screening for potential inhibitors of these pathways.
Key Signaling Pathways Regulated by PIN1
PIN1 plays a pivotal role in several key signaling cascades:
-
Cell Cycle Control: PIN1 regulates the activity of key cell cycle proteins such as Cdc25, Wee1, and Cyclin D1.[3][4] It influences the G1/S and G2/M transitions by modulating the activity of cyclin-dependent kinases (CDKs).[5]
-
Wnt/β-catenin Pathway: PIN1 enhances the stability and nuclear accumulation of β-catenin, a key transcriptional coactivator in the Wnt signaling pathway, by protecting it from degradation.
-
Hippo Pathway: PIN1 can modulate the activity of the transcriptional coactivators YAP and TAZ, core components of the Hippo pathway that control organ size and cell proliferation.
-
MAPK Signaling: PIN1 influences the mitogen-activated protein kinase (MAPK) pathway by regulating the activity of proteins like c-Jun and ERK1/2, which are crucial for transmitting extracellular signals.[6]
Data Presentation: Quantitative Analysis of PIN1-Regulated Kinase Activity
The following tables summarize key quantitative data related to in vitro kinase assays in the context of PIN1 signaling.
Table 1: IC50 Values of Selected PIN1 Inhibitors
| Compound | Target | IC50 (µM) | Assay Method | Reference |
| All-trans retinoic acid (ATRA) | PIN1 | 33.2 | SensoLyte Green Pin1 Assay Kit | [7] |
| VS1 | PIN1 | 6.4 | SensoLyte Green Pin1 Assay Kit | [6][7] |
| VS2 | PIN1 | 29.3 | SensoLyte Green Pin1 Assay Kit | [6][7] |
| HWH8-33 | PIN1 | Not specified (micromolar potency) | In vitro Pin1 PPIase assay | [8] |
| HWH8-36 | PIN1 | Not specified (micromolar potency) | In vitro Pin1 PPIase assay | [8] |
| D-peptide | PIN1 | ~3 | Fluorescence polarization assay | [9] |
| 158H9 | PIN1 | Not specified | DELFIA displacement assay | [9] |
| 164A10 | PIN1 | Not specified | DELFIA displacement assay | [9] |
Table 2: Kinetic Parameters of Kinases in PIN1-Regulated Pathways
| Kinase | Substrate | Km (µM) | Vmax (nmol/min/mg) | Conditions | Reference |
| Cdk1/Cyclin B | Histone H1 | Data not found | Data not found | In vitro kinase assay | N/A |
| JNK1 | c-Jun | Data not found | Data not found | In vitro kinase assay | N/A |
| PLK1 | Wee1A peptide | Data not found | Data not found | In vitro kinase assay | N/A |
Experimental Protocols
This section provides detailed methodologies for performing in vitro kinase assays to study PIN1-regulated pathways.
Protocol 1: In Vitro Kinase Assay for CDK1/Cyclin B Phosphorylation of Cdc25C
This protocol is designed to measure the phosphorylation of the phosphatase Cdc25C by the CDK1/Cyclin B complex, a key step in mitotic entry that is influenced by PIN1.[10]
Materials:
-
Recombinant active human CDK1/Cyclin B complex
-
Recombinant full-length or a fragment of human Cdc25C protein (as substrate)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
10x Kinase Buffer: 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT, 1 mM EDTA, 0.1% Brij 35.[8]
-
4x SDS-PAGE Sample Buffer
-
SDS-PAGE gels
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix on ice. For a 25 µL reaction, combine:
-
2.5 µL of 10x Kinase Buffer
-
1 µg of recombinant Cdc25C substrate
-
50-100 ng of active CDK1/Cyclin B complex
-
Nuclease-free water to a final volume of 20 µL
-
-
Initiate the Kinase Reaction: Add 5 µL of a 125 µM ATP solution containing 10 µCi of [γ-³²P]ATP to each reaction tube. The final ATP concentration will be 25 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the Reaction: Terminate the reaction by adding 8.3 µL of 4x SDS-PAGE Sample Buffer.
-
Analyze the Results:
-
Boil the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated Cdc25C.
-
Quantify the band intensity to determine the relative kinase activity.
-
To study the effect of PIN1: Purified, active PIN1 can be included in the kinase reaction mix at various concentrations to assess its impact on Cdc25C phosphorylation by CDK1/Cyclin B.
Protocol 2: In Vitro Kinase Assay for JNK Phosphorylation of c-Jun
This protocol measures the activity of c-Jun N-terminal kinase (JNK) on its substrate c-Jun. PIN1 can enhance JNK activity by promoting a conformational change in phosphorylated JNK.[11]
Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme
-
Recombinant GST-c-Jun fusion protein (as substrate)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[6]
-
4x SDS-PAGE Sample Buffer
-
SDS-PAGE gels
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a 25 µL reaction containing:
-
2.5 µL of 10x Kinase Buffer (adjust components to achieve 1x final concentration)
-
1 µg of GST-c-Jun substrate
-
100-200 ng of active JNK enzyme
-
Nuclease-free water to 20 µL
-
-
Initiate the Kinase Reaction: Add 5 µL of an ATP mix containing 150 µM cold ATP and 5 µCi of [γ-³²P]ATP. The final ATP concentration will be 30 µM.[1]
-
Incubation: Incubate the reaction at 30°C for 30 minutes.[1]
-
Stop the Reaction: Add 8.3 µL of 4x SDS-PAGE Sample Buffer.
-
Analyze the Results: Follow the same steps as in Protocol 1 for SDS-PAGE, autoradiography, and quantification.
To study the effect of PIN1: Pre-incubate the active JNK enzyme with purified PIN1 for 15-30 minutes at 30°C before adding the substrate and ATP to assess the effect of PIN1 on JNK kinase activity.
Protocol 3: Non-Radioactive In Vitro Kinase Assay for PLK1 Phosphorylation of Wee1
This protocol utilizes a non-radioactive method to measure the phosphorylation of Wee1 by Polo-like kinase 1 (PLK1), a process that is also influenced by PIN1.[4] This assay relies on the detection of ADP produced during the kinase reaction using a commercial kit like ADP-Glo™ Kinase Assay (Promega).
Materials:
-
Recombinant active PLK1 enzyme
-
Recombinant Wee1 protein or a suitable peptide substrate
-
ATP
-
Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare the kinase, substrate, and ATP solutions in the Kinase Reaction Buffer according to the manufacturer's instructions for the ADP-Glo™ kit.
-
Set up the Kinase Reaction: In a well of the microplate, combine:
-
PLK1 enzyme (concentration to be optimized)
-
Wee1 substrate (concentration to be optimized)
-
Test compounds or vehicle control (if screening for inhibitors)
-
-
Initiate the Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Terminate the Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well, which stops the kinase reaction and removes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
To study the effect of PIN1: PIN1 can be included in the initial kinase reaction setup to determine its influence on PLK1 activity towards Wee1.
Mandatory Visualizations
PIN1-Regulated Cell Cycle Progression
Caption: PIN1's role in promoting the G2/M transition of the cell cycle.
General Workflow for an In Vitro Kinase Assay
Caption: A generalized workflow for performing an in vitro kinase assay.
Logical Relationship of PIN1 and Kinase Activity
Caption: The interplay between upstream kinases and PIN1 in regulating substrate function.
References
- 1. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pin1 inhibition exerts potent activity against acute myeloid leukemia through blocking multiple cancer-driving pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Cdc14A regulates Wee1 stability by counteracting CDK-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Pin1 acts catalytically to promote a conformational change in Cdc25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of eukaryotic protein kinases by Pin1, a peptidyl-prolyl isomerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Orthotopic Xenograft Models in PIN1 Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The prolyl isomerase PIN1 is a critical regulator of numerous signaling pathways implicated in cancer initiation and progression.[1][2][3] Its overexpression in a majority of human cancers and its role in activating oncogenes and inactivating tumor suppressors make it a compelling target for anticancer therapies.[3][4] Orthotopic xenograft models, which involve the implantation of cancer cells or patient-derived tumor tissue into the corresponding organ in immunodeficient mice, provide a more clinically relevant microenvironment for evaluating the efficacy of novel therapeutic agents compared to traditional subcutaneous models.[5][6][7] These models better recapitulate tumor growth, invasion, and metastasis, offering a more predictive preclinical platform for drug development.[5][6]
These application notes provide detailed protocols for establishing and utilizing orthotopic xenograft models to assess the in vivo efficacy of PIN1 inhibitors. The focus is on providing a comprehensive workflow from cell line selection and surgical implantation to drug administration and endpoint analysis.
PIN1 Signaling in Cancer
PIN1 exerts its influence by catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline motifs within a wide range of substrate proteins.[1][3] This conformational change can profoundly alter the function, stability, and subcellular localization of its targets, thereby impacting multiple cancer-driving pathways.
Key signaling pathways regulated by PIN1 include:
-
Cell Cycle Progression: PIN1 targets key cell cycle regulators such as Cyclin D1, p53, and Rb, promoting uncontrolled proliferation.[8]
-
PI3K/AKT/mTOR Pathway: This crucial survival pathway is often hyperactivated in cancer, and PIN1 can modulate the activity of key components like AKT.
-
Wnt/β-catenin Pathway: PIN1 can stabilize β-catenin, leading to its nuclear accumulation and the transcription of target genes involved in cell proliferation and stemness.
-
NF-κB Signaling: PIN1 can enhance the activity of the NF-κB pathway, which is involved in inflammation, cell survival, and immune evasion.[2]
-
Notch Signaling: This pathway, critical for cell fate determination, is also subject to regulation by PIN1.
Below is a diagram illustrating the central role of PIN1 in various cancer-related signaling pathways.
Caption: PIN1's central role in cancer signaling pathways.
Orthotopic Xenograft Models for PIN1 Inhibitor Studies: A General Workflow
The following diagram outlines the key steps involved in utilizing orthotopic xenograft models for the preclinical evaluation of PIN1 inhibitors.
Caption: Experimental workflow for PIN1 inhibitor studies.
Experimental Protocols
Protocol 1: Orthotopic Pancreatic Cancer Xenograft Model
This protocol details the establishment of an orthotopic pancreatic cancer model, a tumor type where PIN1 is often overexpressed.
1. Cell Line Selection and Preparation:
-
Cell Line: Select a human pancreatic cancer cell line with high endogenous PIN1 expression (e.g., PANC-1, MiaPaCa-2).
-
Luciferase Labeling: For in vivo imaging, transduce the cells with a lentiviral vector expressing luciferase.
-
Cell Culture: Culture the cells in the recommended medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
2. Surgical Procedure:
-
Animals: Use 6-8 week old female athymic nude mice.
-
Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Surgical Site Preparation: Shave and disinfect the left upper abdominal quadrant with betadine and 70% ethanol.
-
Incision: Make a small (1 cm) incision through the skin and peritoneum to expose the spleen and pancreas.
-
Cell Injection: Gently exteriorize the spleen to visualize the pancreas. Using a 30-gauge needle, slowly inject 10 µL of the cell suspension (1 x 10^5 cells) into the tail of the pancreas.
-
Closure: Carefully return the spleen and pancreas to the abdominal cavity. Close the peritoneum and skin with sutures.
-
Post-operative Care: Administer analgesics as per institutional guidelines and monitor the animals for recovery.
3. PIN1 Inhibitor Administration:
-
PIN1 Inhibitor: Prepare the PIN1 inhibitor (e.g., ATRA, KPT-6566, or a novel compound) in a suitable vehicle. The specific dose and administration route (e.g., oral gavage, intraperitoneal injection) should be determined from preliminary studies.
-
Treatment Schedule: Once tumors are established and reach a predetermined size (e.g., detectable by bioluminescence), randomize the mice into treatment and control groups. Administer the PIN1 inhibitor or vehicle control according to the planned schedule (e.g., daily, 5 days a week).
4. Monitoring and Endpoint Analysis:
-
Tumor Growth: Monitor tumor growth non-invasively using bioluminescence imaging (e.g., IVIS spectrum) weekly. Quantify the bioluminescent signal (photons/sec).
-
Metastasis: Monitor for metastasis to distant organs (e.g., liver, lung) using bioluminescence imaging.
-
Toxicity: Monitor animal health daily, including body weight, behavior, and signs of distress.
-
Endpoint: At the end of the study (based on tumor burden or a predefined time point), euthanize the mice.
-
Tissue Collection: Excise the primary tumor and metastatic lesions. Weigh the primary tumor. Fix a portion of the tissues in formalin for histological analysis and snap-freeze the remainder for molecular analysis (e.g., Western blot for PIN1 and downstream targets, qPCR).
Protocol 2: Orthotopic Breast Cancer Xenograft Model
This protocol outlines the procedure for establishing an orthotopic breast cancer model.
1. Cell Line Selection and Preparation:
-
Cell Line: Choose a human breast cancer cell line with high PIN1 expression (e.g., MDA-MB-231 for triple-negative breast cancer).
-
Luciferase Labeling and Cell Culture: Follow the same procedure as in Protocol 1.
-
Cell Harvesting: Harvest and resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
2. Surgical Procedure:
-
Animals: Use 6-8 week old female NOD/SCID or NSG mice.
-
Anesthesia and Surgical Site Preparation: Anesthetize the mouse and disinfect the area around the fourth mammary fat pad.
-
Cell Injection: Make a small incision to expose the mammary fat pad. Using a 27-gauge needle, inject 20 µL of the cell suspension (1 x 10^6 cells) into the center of the fat pad.
-
Closure: Close the incision with surgical clips or sutures.
-
Post-operative Care: Provide appropriate post-operative care.
3. PIN1 Inhibitor Administration and Monitoring:
-
Follow the procedures outlined in Protocol 1 for PIN1 inhibitor administration, tumor growth and metastasis monitoring, and endpoint analysis. Tumor growth can also be monitored by caliper measurements of the primary tumor.
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between treatment and control groups.
Table 1: Effect of PIN1 Inhibitor on Primary Tumor Growth
| Treatment Group | Number of Animals (n) | Initial Tumor Volume/Bioluminescence (mean ± SEM) | Final Tumor Volume/Bioluminescence (mean ± SEM) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | ... | ... | N/A | N/A |
| PIN1 Inhibitor (Dose 1) | 10 | ... | ... | ... | ... |
| PIN1 Inhibitor (Dose 2) | 10 | ... | ... | ... | ... |
Table 2: Effect of PIN1 Inhibitor on Metastasis
| Treatment Group | Number of Animals (n) | Number of Animals with Metastasis | Metastatic Sites | Metastatic Burden (e.g., Bioluminescence Signal) (mean ± SEM) | p-value |
| Vehicle Control | 10 | ... | Liver, Lung | ... | N/A |
| PIN1 Inhibitor | 10 | ... | Liver, Lung | ... | ... |
Table 3: Toxicity Assessment
| Treatment Group | Number of Animals (n) | Initial Body Weight (g) (mean ± SEM) | Final Body Weight (g) (mean ± SEM) | % Body Weight Change | Observations |
| Vehicle Control | 10 | ... | ... | ... | No adverse effects |
| PIN1 Inhibitor | 10 | ... | ... | ... | Note any signs of toxicity |
Conclusion
Orthotopic xenograft models provide a robust and clinically relevant platform for the in vivo evaluation of PIN1 inhibitors. The detailed protocols and workflow presented in these application notes offer a comprehensive guide for researchers to design and execute preclinical studies aimed at validating PIN1 as a therapeutic target and advancing the development of novel anticancer agents. Careful execution of these protocols and thorough data analysis will yield valuable insights into the therapeutic potential of PIN1 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy [mdpi.com]
- 3. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor Growth Progression in Ectopic and Orthotopic Xenografts from Inflammatory Breast Cancer Cell Lines [mdpi.com]
- 6. Patient-derived mouse models of cancer need to be orthotopic in order to evaluate targeted anti-metastatic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Orthotopic Xenograft Models in PIN1 Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The prolyl isomerase PIN1 is a critical regulator of numerous signaling pathways implicated in cancer initiation and progression.[1][2][3] Its overexpression in a majority of human cancers and its role in activating oncogenes and inactivating tumor suppressors make it a compelling target for anticancer therapies.[3][4] Orthotopic xenograft models, which involve the implantation of cancer cells or patient-derived tumor tissue into the corresponding organ in immunodeficient mice, provide a more clinically relevant microenvironment for evaluating the efficacy of novel therapeutic agents compared to traditional subcutaneous models.[5][6][7] These models better recapitulate tumor growth, invasion, and metastasis, offering a more predictive preclinical platform for drug development.[5][6]
These application notes provide detailed protocols for establishing and utilizing orthotopic xenograft models to assess the in vivo efficacy of PIN1 inhibitors. The focus is on providing a comprehensive workflow from cell line selection and surgical implantation to drug administration and endpoint analysis.
PIN1 Signaling in Cancer
PIN1 exerts its influence by catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline motifs within a wide range of substrate proteins.[1][3] This conformational change can profoundly alter the function, stability, and subcellular localization of its targets, thereby impacting multiple cancer-driving pathways.
Key signaling pathways regulated by PIN1 include:
-
Cell Cycle Progression: PIN1 targets key cell cycle regulators such as Cyclin D1, p53, and Rb, promoting uncontrolled proliferation.[8]
-
PI3K/AKT/mTOR Pathway: This crucial survival pathway is often hyperactivated in cancer, and PIN1 can modulate the activity of key components like AKT.
-
Wnt/β-catenin Pathway: PIN1 can stabilize β-catenin, leading to its nuclear accumulation and the transcription of target genes involved in cell proliferation and stemness.
-
NF-κB Signaling: PIN1 can enhance the activity of the NF-κB pathway, which is involved in inflammation, cell survival, and immune evasion.[2]
-
Notch Signaling: This pathway, critical for cell fate determination, is also subject to regulation by PIN1.
Below is a diagram illustrating the central role of PIN1 in various cancer-related signaling pathways.
Caption: PIN1's central role in cancer signaling pathways.
Orthotopic Xenograft Models for PIN1 Inhibitor Studies: A General Workflow
The following diagram outlines the key steps involved in utilizing orthotopic xenograft models for the preclinical evaluation of PIN1 inhibitors.
Caption: Experimental workflow for PIN1 inhibitor studies.
Experimental Protocols
Protocol 1: Orthotopic Pancreatic Cancer Xenograft Model
This protocol details the establishment of an orthotopic pancreatic cancer model, a tumor type where PIN1 is often overexpressed.
1. Cell Line Selection and Preparation:
-
Cell Line: Select a human pancreatic cancer cell line with high endogenous PIN1 expression (e.g., PANC-1, MiaPaCa-2).
-
Luciferase Labeling: For in vivo imaging, transduce the cells with a lentiviral vector expressing luciferase.
-
Cell Culture: Culture the cells in the recommended medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
2. Surgical Procedure:
-
Animals: Use 6-8 week old female athymic nude mice.
-
Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Surgical Site Preparation: Shave and disinfect the left upper abdominal quadrant with betadine and 70% ethanol.
-
Incision: Make a small (1 cm) incision through the skin and peritoneum to expose the spleen and pancreas.
-
Cell Injection: Gently exteriorize the spleen to visualize the pancreas. Using a 30-gauge needle, slowly inject 10 µL of the cell suspension (1 x 10^5 cells) into the tail of the pancreas.
-
Closure: Carefully return the spleen and pancreas to the abdominal cavity. Close the peritoneum and skin with sutures.
-
Post-operative Care: Administer analgesics as per institutional guidelines and monitor the animals for recovery.
3. PIN1 Inhibitor Administration:
-
PIN1 Inhibitor: Prepare the PIN1 inhibitor (e.g., ATRA, KPT-6566, or a novel compound) in a suitable vehicle. The specific dose and administration route (e.g., oral gavage, intraperitoneal injection) should be determined from preliminary studies.
-
Treatment Schedule: Once tumors are established and reach a predetermined size (e.g., detectable by bioluminescence), randomize the mice into treatment and control groups. Administer the PIN1 inhibitor or vehicle control according to the planned schedule (e.g., daily, 5 days a week).
4. Monitoring and Endpoint Analysis:
-
Tumor Growth: Monitor tumor growth non-invasively using bioluminescence imaging (e.g., IVIS spectrum) weekly. Quantify the bioluminescent signal (photons/sec).
-
Metastasis: Monitor for metastasis to distant organs (e.g., liver, lung) using bioluminescence imaging.
-
Toxicity: Monitor animal health daily, including body weight, behavior, and signs of distress.
-
Endpoint: At the end of the study (based on tumor burden or a predefined time point), euthanize the mice.
-
Tissue Collection: Excise the primary tumor and metastatic lesions. Weigh the primary tumor. Fix a portion of the tissues in formalin for histological analysis and snap-freeze the remainder for molecular analysis (e.g., Western blot for PIN1 and downstream targets, qPCR).
Protocol 2: Orthotopic Breast Cancer Xenograft Model
This protocol outlines the procedure for establishing an orthotopic breast cancer model.
1. Cell Line Selection and Preparation:
-
Cell Line: Choose a human breast cancer cell line with high PIN1 expression (e.g., MDA-MB-231 for triple-negative breast cancer).
-
Luciferase Labeling and Cell Culture: Follow the same procedure as in Protocol 1.
-
Cell Harvesting: Harvest and resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
2. Surgical Procedure:
-
Animals: Use 6-8 week old female NOD/SCID or NSG mice.
-
Anesthesia and Surgical Site Preparation: Anesthetize the mouse and disinfect the area around the fourth mammary fat pad.
-
Cell Injection: Make a small incision to expose the mammary fat pad. Using a 27-gauge needle, inject 20 µL of the cell suspension (1 x 10^6 cells) into the center of the fat pad.
-
Closure: Close the incision with surgical clips or sutures.
-
Post-operative Care: Provide appropriate post-operative care.
3. PIN1 Inhibitor Administration and Monitoring:
-
Follow the procedures outlined in Protocol 1 for PIN1 inhibitor administration, tumor growth and metastasis monitoring, and endpoint analysis. Tumor growth can also be monitored by caliper measurements of the primary tumor.
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between treatment and control groups.
Table 1: Effect of PIN1 Inhibitor on Primary Tumor Growth
| Treatment Group | Number of Animals (n) | Initial Tumor Volume/Bioluminescence (mean ± SEM) | Final Tumor Volume/Bioluminescence (mean ± SEM) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | ... | ... | N/A | N/A |
| PIN1 Inhibitor (Dose 1) | 10 | ... | ... | ... | ... |
| PIN1 Inhibitor (Dose 2) | 10 | ... | ... | ... | ... |
Table 2: Effect of PIN1 Inhibitor on Metastasis
| Treatment Group | Number of Animals (n) | Number of Animals with Metastasis | Metastatic Sites | Metastatic Burden (e.g., Bioluminescence Signal) (mean ± SEM) | p-value |
| Vehicle Control | 10 | ... | Liver, Lung | ... | N/A |
| PIN1 Inhibitor | 10 | ... | Liver, Lung | ... | ... |
Table 3: Toxicity Assessment
| Treatment Group | Number of Animals (n) | Initial Body Weight (g) (mean ± SEM) | Final Body Weight (g) (mean ± SEM) | % Body Weight Change | Observations |
| Vehicle Control | 10 | ... | ... | ... | No adverse effects |
| PIN1 Inhibitor | 10 | ... | ... | ... | Note any signs of toxicity |
Conclusion
Orthotopic xenograft models provide a robust and clinically relevant platform for the in vivo evaluation of PIN1 inhibitors. The detailed protocols and workflow presented in these application notes offer a comprehensive guide for researchers to design and execute preclinical studies aimed at validating PIN1 as a therapeutic target and advancing the development of novel anticancer agents. Careful execution of these protocols and thorough data analysis will yield valuable insights into the therapeutic potential of PIN1 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy [mdpi.com]
- 3. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor Growth Progression in Ectopic and Orthotopic Xenografts from Inflammatory Breast Cancer Cell Lines [mdpi.com]
- 6. Patient-derived mouse models of cancer need to be orthotopic in order to evaluate targeted anti-metastatic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Measuring the Effects of PIN1 Inhibitor 5 on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of numerous cellular processes, including cell cycle progression, signal transduction, and transcription.[1][2][3] Its activity is often upregulated in various cancers, where it contributes to oncogenesis by stabilizing oncoproteins and inactivating tumor suppressors.[2][4][5][6][7][8] Consequently, PIN1 has emerged as a promising therapeutic target, and the development of specific inhibitors is an active area of research.[9][10] This document provides detailed application notes and protocols for measuring the effects of a novel PIN1 inhibitor, designated here as "PIN1 inhibitor 5," on gene expression. The methodologies described herein are essential for characterizing the inhibitor's mechanism of action and its potential as a therapeutic agent.
PIN1 exerts its influence on gene expression by modulating the activity of various transcription factors and signaling pathways. Key pathways affected by PIN1 inhibition include the Wnt/β-catenin, PI3K/Akt/mTOR, and c-Myc pathways.[1][4][5][7][8][11][12] Inhibition of PIN1 can lead to decreased expression of oncogenes and cell cycle regulators, and increased expression of tumor suppressor genes.
Data Presentation: Summary of Expected Gene Expression Changes
Treatment of cancer cell lines with a PIN1 inhibitor is expected to alter the expression of genes regulated by key oncogenic pathways. The following tables summarize the anticipated changes in mRNA levels of representative target genes based on published data for various PIN1 inhibitors.
Table 1: Expected Downregulation of Key Oncogenes and Cell Cycle Regulators by this compound
| Gene Symbol | Gene Name | Pathway | Expected Fold Change (Downregulation) |
| MYC | MYC proto-oncogene, bHLH transcription factor | c-Myc | 1.5 - 3.0 |
| CCND1 | Cyclin D1 | Wnt/β-catenin, PI3K/Akt | 1.5 - 4.0 |
| BCL2 | BCL2 apoptosis regulator | Apoptosis | 1.5 - 2.5 |
| VEGFA | Vascular endothelial growth factor A | Angiogenesis | 1.5 - 3.0 |
| AXIN2 | Axin 2 | Wnt/β-catenin | 2.0 - 5.0 |
| LEF1 | Lymphoid enhancer binding factor 1 | Wnt/β-catenin | 2.0 - 4.0 |
| E2F1 | E2F transcription factor 1 | Cell Cycle | 1.5 - 2.5 |
Table 2: Expected Upregulation of Key Tumor Suppressor Genes by this compound
| Gene Symbol | Gene Name | Pathway | Expected Fold Change (Upregulation) |
| CDKN1A | Cyclin dependent kinase inhibitor 1A (p21) | p53 pathway | 2.0 - 4.0 |
| PTEN | Phosphatase and tensin homolog | PI3K/Akt | 1.5 - 2.5 |
| TP53 | Tumor protein p53 | p53 pathway | 1.5 - 2.0 |
| GADD45A | Growth arrest and DNA damage inducible alpha | DNA Damage Response | 2.0 - 3.5 |
Experimental Protocols
I. Cell Culture and Treatment with this compound
A. Recommended Cell Lines:
-
Breast Cancer: MCF-7, MDA-MB-231
-
Prostate Cancer: LNCaP, DU145
-
Gastric Cancer: HGC-27, AGS
-
Acute Myeloid Leukemia (AML): MV-4-11, MOLM-13
B. Protocol:
-
Culture selected cancer cell lines in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for RNA extraction, 96-well plates for viability assays) and allow them to adhere and reach 60-70% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) in all experiments.
-
Following treatment, proceed with cell harvesting for downstream applications such as RNA extraction or protein analysis.
II. RNA Isolation and Quality Control
A. Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100)
B. Protocol:
-
Lyse the treated and control cells directly in the culture dish using the lysis buffer provided in the RNA extraction kit.
-
Homogenize the lysate by passing it through a needle and syringe or using a rotor-stator homogenizer.
-
Proceed with RNA extraction according to the manufacturer's protocol, including the on-column DNase digestion step to remove any contaminating genomic DNA.
-
Elute the purified RNA in RNase-free water.
-
Assess the quantity and purity of the RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate the integrity of the RNA using a bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA-sequencing.
III. Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
A. Materials:
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
-
Primers for target and reference genes (see Table 3 for examples)
B. Protocol:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).[13]
-
Analyze the results using the ΔΔCt method, normalizing the expression of the target genes to a stable reference gene (e.g., GAPDH, ACTB).
Table 3: Example qRT-PCR Primer Sequences
| Gene Symbol | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| MYC | GCTGCTTAGACGCTGGATTT | GTTGCTGGTGCTCCATGAGG |
| CCND1 | GCTGCGAAGTGGAAACCATC | CCTCCTTCTGCACACATTTGAA |
| CDKN1A | TGTCCGTCAGAACCCATGC | AAAGTCGAAGTTCCATCGCTC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
IV. Global Gene Expression Profiling by RNA-Sequencing (RNA-seq)
A. Protocol Overview:
-
Library Preparation:
-
Start with high-quality total RNA (RIN > 8).
-
Isolate mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels using tools like HTSeq or Salmon.
-
Perform differential gene expression analysis between the this compound-treated and control groups using packages such as DESeq2 or edgeR.
-
Conduct pathway and gene set enrichment analysis (GSEA) to identify significantly altered biological pathways.
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing gene expression changes induced by this compound.
Caption: Simplified signaling pathway showing the effect of PIN1 inhibition on downstream gene expression.
References
- 1. Frontiers | PIN1 Provides Dynamic Control of MYC in Response to Extrinsic Signals [frontiersin.org]
- 2. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 3. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 10. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIN1 Provides Dynamic Control of MYC in Response to Extrinsic Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oaepublish.com [oaepublish.com]
Measuring the Effects of PIN1 Inhibitor 5 on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of numerous cellular processes, including cell cycle progression, signal transduction, and transcription.[1][2][3] Its activity is often upregulated in various cancers, where it contributes to oncogenesis by stabilizing oncoproteins and inactivating tumor suppressors.[2][4][5][6][7][8] Consequently, PIN1 has emerged as a promising therapeutic target, and the development of specific inhibitors is an active area of research.[9][10] This document provides detailed application notes and protocols for measuring the effects of a novel PIN1 inhibitor, designated here as "PIN1 inhibitor 5," on gene expression. The methodologies described herein are essential for characterizing the inhibitor's mechanism of action and its potential as a therapeutic agent.
PIN1 exerts its influence on gene expression by modulating the activity of various transcription factors and signaling pathways. Key pathways affected by PIN1 inhibition include the Wnt/β-catenin, PI3K/Akt/mTOR, and c-Myc pathways.[1][4][5][7][8][11][12] Inhibition of PIN1 can lead to decreased expression of oncogenes and cell cycle regulators, and increased expression of tumor suppressor genes.
Data Presentation: Summary of Expected Gene Expression Changes
Treatment of cancer cell lines with a PIN1 inhibitor is expected to alter the expression of genes regulated by key oncogenic pathways. The following tables summarize the anticipated changes in mRNA levels of representative target genes based on published data for various PIN1 inhibitors.
Table 1: Expected Downregulation of Key Oncogenes and Cell Cycle Regulators by this compound
| Gene Symbol | Gene Name | Pathway | Expected Fold Change (Downregulation) |
| MYC | MYC proto-oncogene, bHLH transcription factor | c-Myc | 1.5 - 3.0 |
| CCND1 | Cyclin D1 | Wnt/β-catenin, PI3K/Akt | 1.5 - 4.0 |
| BCL2 | BCL2 apoptosis regulator | Apoptosis | 1.5 - 2.5 |
| VEGFA | Vascular endothelial growth factor A | Angiogenesis | 1.5 - 3.0 |
| AXIN2 | Axin 2 | Wnt/β-catenin | 2.0 - 5.0 |
| LEF1 | Lymphoid enhancer binding factor 1 | Wnt/β-catenin | 2.0 - 4.0 |
| E2F1 | E2F transcription factor 1 | Cell Cycle | 1.5 - 2.5 |
Table 2: Expected Upregulation of Key Tumor Suppressor Genes by this compound
| Gene Symbol | Gene Name | Pathway | Expected Fold Change (Upregulation) |
| CDKN1A | Cyclin dependent kinase inhibitor 1A (p21) | p53 pathway | 2.0 - 4.0 |
| PTEN | Phosphatase and tensin homolog | PI3K/Akt | 1.5 - 2.5 |
| TP53 | Tumor protein p53 | p53 pathway | 1.5 - 2.0 |
| GADD45A | Growth arrest and DNA damage inducible alpha | DNA Damage Response | 2.0 - 3.5 |
Experimental Protocols
I. Cell Culture and Treatment with this compound
A. Recommended Cell Lines:
-
Breast Cancer: MCF-7, MDA-MB-231
-
Prostate Cancer: LNCaP, DU145
-
Gastric Cancer: HGC-27, AGS
-
Acute Myeloid Leukemia (AML): MV-4-11, MOLM-13
B. Protocol:
-
Culture selected cancer cell lines in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for RNA extraction, 96-well plates for viability assays) and allow them to adhere and reach 60-70% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) in all experiments.
-
Following treatment, proceed with cell harvesting for downstream applications such as RNA extraction or protein analysis.
II. RNA Isolation and Quality Control
A. Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100)
B. Protocol:
-
Lyse the treated and control cells directly in the culture dish using the lysis buffer provided in the RNA extraction kit.
-
Homogenize the lysate by passing it through a needle and syringe or using a rotor-stator homogenizer.
-
Proceed with RNA extraction according to the manufacturer's protocol, including the on-column DNase digestion step to remove any contaminating genomic DNA.
-
Elute the purified RNA in RNase-free water.
-
Assess the quantity and purity of the RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate the integrity of the RNA using a bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA-sequencing.
III. Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
A. Materials:
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
-
Primers for target and reference genes (see Table 3 for examples)
B. Protocol:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).[13]
-
Analyze the results using the ΔΔCt method, normalizing the expression of the target genes to a stable reference gene (e.g., GAPDH, ACTB).
Table 3: Example qRT-PCR Primer Sequences
| Gene Symbol | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| MYC | GCTGCTTAGACGCTGGATTT | GTTGCTGGTGCTCCATGAGG |
| CCND1 | GCTGCGAAGTGGAAACCATC | CCTCCTTCTGCACACATTTGAA |
| CDKN1A | TGTCCGTCAGAACCCATGC | AAAGTCGAAGTTCCATCGCTC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
IV. Global Gene Expression Profiling by RNA-Sequencing (RNA-seq)
A. Protocol Overview:
-
Library Preparation:
-
Start with high-quality total RNA (RIN > 8).
-
Isolate mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels using tools like HTSeq or Salmon.
-
Perform differential gene expression analysis between the this compound-treated and control groups using packages such as DESeq2 or edgeR.
-
Conduct pathway and gene set enrichment analysis (GSEA) to identify significantly altered biological pathways.
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing gene expression changes induced by this compound.
Caption: Simplified signaling pathway showing the effect of PIN1 inhibition on downstream gene expression.
References
- 1. Frontiers | PIN1 Provides Dynamic Control of MYC in Response to Extrinsic Signals [frontiersin.org]
- 2. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 3. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 10. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIN1 Provides Dynamic Control of MYC in Response to Extrinsic Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oaepublish.com [oaepublish.com]
Application Note: Analysis of Apoptosis Following PIN1 Inhibition by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptidyl-prolyl cis-trans isomerase (PIN1) is a critical regulator of various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] Overexpressed in many human cancers, PIN1 has emerged as a promising therapeutic target.[2] Inhibition of PIN1 has been shown to induce apoptosis in cancer cells, making it a focal point for novel anti-cancer drug development.[2][3] This application note provides a detailed protocol for the analysis of apoptosis induced by PIN1 inhibition using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in a cell population.[4][5] The Annexin V/PI dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane and membrane integrity.[6]
Data Presentation
The following tables summarize quantitative data from studies analyzing apoptosis by flow cytometry after treatment with various PIN1 inhibitors.
Table 1: Dose-Dependent Induction of Apoptosis by Juglone in Lung Cancer Cell Lines (24-hour treatment)
| Cell Line | Juglone Concentration (µM) | Total Apoptotic Cells (%) |
| LLC | 0 (Control) | 5.34 ± 0.76 |
| 2 | 10.12 ± 1.39 | |
| 4 | 17.01 ± 1.79 | |
| 8 | 29.90 ± 3.22 | |
| A549 | 0 (Control) | 4.49 ± 0.64 |
| 2 | 8.09 ± 1.09 | |
| 4 | 13.42 ± 1.81 | |
| 8 | 21.36 ± 1.41 |
Data is presented as mean ± standard deviation.
Table 2: Induction of Apoptosis by PIN1 Inhibitors in Caco-2 Colorectal Cancer Cells (48-hour treatment)
| Treatment (10 µM) | Percentage of Cells in Sub-G1 Phase (%) |
| Control | 1.5 |
| Juglone | 15.7 |
| KPT-6566 | 25.4 |
Table 3: Time-Dependent Induction of Apoptosis by KPT-6566 in Testicular Germ Cell Tumor Lines
| Cell Line | KPT-6566 Treatment | Total Apoptotic Cells (%) |
| P19 | 20 µM for 0 hours (Control) | Not specified |
| 20 µM for 12 hours | Not specified | |
| 20 µM for 24 hours | 24.3 | |
| 20 µM for 48 hours | 77.4 | |
| NCCIT | 10 µM for 0 hours (Control) | Not specified |
| 10 µM for 12 hours | Increased | |
| 10 µM for 24 hours | Significantly Increased | |
| 10 µM for 48 hours | Significantly Increased |
Specific percentages for all time points in the NCCIT cell line were not available in the source material, but a significant time-dependent increase was reported.[7]
Signaling Pathways
PIN1 inhibition can trigger apoptosis through multiple signaling pathways. The diagrams below illustrate the key molecular events following the inhibition of PIN1.
Caption: Signaling cascade initiated by PIN1 inhibition leading to apoptosis.
Caption: Workflow for flow cytometry analysis of apoptosis after PIN1 inhibition.
Experimental Protocols
Protocol 1: Induction of Apoptosis with a PIN1 Inhibitor
This protocol describes the general procedure for treating cultured cells with a PIN1 inhibitor to induce apoptosis. The optimal concentration of the inhibitor and the treatment duration should be determined empirically for each cell line and experimental setup.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PIN1 inhibitor (e.g., Juglone, KPT-6566, ATRA)
-
Vehicle control (e.g., DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Prepare a stock solution of the PIN1 inhibitor in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the PIN1 inhibitor stock solution to the desired final concentrations in fresh, pre-warmed complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the PIN1 inhibitor or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C with 5% CO₂.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
This protocol details the steps for staining cells with Annexin V-FITC and Propidium Iodide for subsequent analysis by flow cytometry.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS), ice-cold
-
1X Annexin V Binding Buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium (which may contain detached apoptotic cells) and save it. Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and combine them with the saved culture medium.
-
For suspension cells, directly collect the cells from the culture vessel.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use appropriate laser and filter settings for FITC (Excitation: 488 nm, Emission: ~530 nm) and PI (Excitation: 488 nm, Emission: >670 nm).
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Set up a two-dimensional dot plot with Annexin V-FITC fluorescence on one axis and PI fluorescence on the other.
-
Use unstained and single-stained controls to set up the quadrants correctly.
-
The four quadrants will represent:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Primarily necrotic cells
-
-
Conclusion
The inhibition of PIN1 presents a viable strategy for inducing apoptosis in cancer cells. The protocols and data presented in this application note provide a framework for researchers to effectively utilize flow cytometry for the quantitative analysis of apoptosis following PIN1 inhibitor treatment. This methodology is crucial for the preclinical evaluation of novel PIN1-targeted therapies.
References
- 1. Inhibition of peptidyl-prolyl cis/trans isomerase Pin1 induces cell cycle arrest and apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 3. The regulatory role of Pin1 in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. chemometec.com [chemometec.com]
- 6. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
Application Note: Analysis of Apoptosis Following PIN1 Inhibition by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptidyl-prolyl cis-trans isomerase (PIN1) is a critical regulator of various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] Overexpressed in many human cancers, PIN1 has emerged as a promising therapeutic target.[2] Inhibition of PIN1 has been shown to induce apoptosis in cancer cells, making it a focal point for novel anti-cancer drug development.[2][3] This application note provides a detailed protocol for the analysis of apoptosis induced by PIN1 inhibition using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in a cell population.[4][5] The Annexin V/PI dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane and membrane integrity.[6]
Data Presentation
The following tables summarize quantitative data from studies analyzing apoptosis by flow cytometry after treatment with various PIN1 inhibitors.
Table 1: Dose-Dependent Induction of Apoptosis by Juglone in Lung Cancer Cell Lines (24-hour treatment)
| Cell Line | Juglone Concentration (µM) | Total Apoptotic Cells (%) |
| LLC | 0 (Control) | 5.34 ± 0.76 |
| 2 | 10.12 ± 1.39 | |
| 4 | 17.01 ± 1.79 | |
| 8 | 29.90 ± 3.22 | |
| A549 | 0 (Control) | 4.49 ± 0.64 |
| 2 | 8.09 ± 1.09 | |
| 4 | 13.42 ± 1.81 | |
| 8 | 21.36 ± 1.41 |
Data is presented as mean ± standard deviation.
Table 2: Induction of Apoptosis by PIN1 Inhibitors in Caco-2 Colorectal Cancer Cells (48-hour treatment)
| Treatment (10 µM) | Percentage of Cells in Sub-G1 Phase (%) |
| Control | 1.5 |
| Juglone | 15.7 |
| KPT-6566 | 25.4 |
Table 3: Time-Dependent Induction of Apoptosis by KPT-6566 in Testicular Germ Cell Tumor Lines
| Cell Line | KPT-6566 Treatment | Total Apoptotic Cells (%) |
| P19 | 20 µM for 0 hours (Control) | Not specified |
| 20 µM for 12 hours | Not specified | |
| 20 µM for 24 hours | 24.3 | |
| 20 µM for 48 hours | 77.4 | |
| NCCIT | 10 µM for 0 hours (Control) | Not specified |
| 10 µM for 12 hours | Increased | |
| 10 µM for 24 hours | Significantly Increased | |
| 10 µM for 48 hours | Significantly Increased |
Specific percentages for all time points in the NCCIT cell line were not available in the source material, but a significant time-dependent increase was reported.[7]
Signaling Pathways
PIN1 inhibition can trigger apoptosis through multiple signaling pathways. The diagrams below illustrate the key molecular events following the inhibition of PIN1.
Caption: Signaling cascade initiated by PIN1 inhibition leading to apoptosis.
Caption: Workflow for flow cytometry analysis of apoptosis after PIN1 inhibition.
Experimental Protocols
Protocol 1: Induction of Apoptosis with a PIN1 Inhibitor
This protocol describes the general procedure for treating cultured cells with a PIN1 inhibitor to induce apoptosis. The optimal concentration of the inhibitor and the treatment duration should be determined empirically for each cell line and experimental setup.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PIN1 inhibitor (e.g., Juglone, KPT-6566, ATRA)
-
Vehicle control (e.g., DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Prepare a stock solution of the PIN1 inhibitor in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the PIN1 inhibitor stock solution to the desired final concentrations in fresh, pre-warmed complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the PIN1 inhibitor or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C with 5% CO₂.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
This protocol details the steps for staining cells with Annexin V-FITC and Propidium Iodide for subsequent analysis by flow cytometry.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS), ice-cold
-
1X Annexin V Binding Buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium (which may contain detached apoptotic cells) and save it. Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and combine them with the saved culture medium.
-
For suspension cells, directly collect the cells from the culture vessel.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use appropriate laser and filter settings for FITC (Excitation: 488 nm, Emission: ~530 nm) and PI (Excitation: 488 nm, Emission: >670 nm).
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Set up a two-dimensional dot plot with Annexin V-FITC fluorescence on one axis and PI fluorescence on the other.
-
Use unstained and single-stained controls to set up the quadrants correctly.
-
The four quadrants will represent:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Primarily necrotic cells
-
-
Conclusion
The inhibition of PIN1 presents a viable strategy for inducing apoptosis in cancer cells. The protocols and data presented in this application note provide a framework for researchers to effectively utilize flow cytometry for the quantitative analysis of apoptosis following PIN1 inhibitor treatment. This methodology is crucial for the preclinical evaluation of novel PIN1-targeted therapies.
References
- 1. Inhibition of peptidyl-prolyl cis/trans isomerase Pin1 induces cell cycle arrest and apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 3. The regulatory role of Pin1 in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. chemometec.com [chemometec.com]
- 6. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
Live-Cell Imaging of PIN1 Localization with Inhibitor Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of numerous cellular processes, including cell cycle progression, signal transduction, and gene transcription. Its activity is often dysregulated in various diseases, particularly cancer, making it a promising target for therapeutic intervention. PIN1 functions by catalyzing the isomerization of specific phosphorylated serine/threonine-proline motifs in substrate proteins, leading to conformational changes that can alter their stability, localization, and function. Understanding the subcellular localization of PIN1 and how it is modulated by specific inhibitors is crucial for elucidating its biological roles and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the live-cell imaging of PIN1 localization upon treatment with inhibitors. These guidelines are intended for researchers in academia and industry who are investigating PIN1 biology and developing PIN1-targeted drugs.
Data Presentation
The following table summarizes the quantitative effects of various inhibitors on PIN1 localization and expression levels as reported in the literature. This data provides a comparative overview of the impact of different chemical probes on PIN1.
| Inhibitor | Cell Line | Concentration | Duration of Treatment | Observed Effect on PIN1 Localization/Expression | Quantitative Data |
| All-trans retinoic acid (ATRA) | Mouse Embryonic Fibroblasts (MEFs) | Varies | 72 hours | Induces proteasome-dependent degradation of PIN1.[1] | Dose-dependent reduction in PIN1 protein levels, with significant degradation observed at concentrations as low as 1 µM. Pin1 knockout MEFs are more resistant to ATRA-induced growth inhibition compared to wild-type MEFs.[1][2] |
| Acute Promyelocytic Leukemia (APL) NB4 cells | Varies | 72 hours | Induces degradation of PIN1 and the PML-RARα oncoprotein.[2] | Dose-dependently reduced PML-RARα levels.[2] | |
| Juglone (B1673114) | Primary neuronal culture | 3 µM | 24 hours | Attenuated MPP+-induced expression of PIN1. | Co-treatment with juglone significantly protected dopaminergic neuronal processes from MPP+-induced degeneration and ameliorated the loss of dopamine (B1211576) uptake activity.[3] |
| Nasopharyngeal carcinoma (NPC) cells (C666-1) | Varies | 24 hours | Suppresses cyclin D1 expression in a dose-dependent manner. | IC50 values for cell growth inhibition were 6 µM for C666-1 cells. Treatment led to a significant increase in caspase-3 activity.[4] | |
| KPT-6566 | MDA-MB-231 (Triple-negative breast cancer) | Varies | 48 hours | Induces PIN1 degradation. | Treatment caused a decrease in cell number and an increase in cell death.[5] |
| BJP-06-005-3 | PC3 (prostate cancer), MDA-MB-468 (breast cancer) | 5-10 µM | 48 hours | Engages with cellular PIN1. | Engaged with PIN1 for up to 48 hours after a single treatment.[6] |
Signaling Pathways and Experimental Workflow
Visualizing the intricate network of PIN1 signaling and the experimental process for studying its localization is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a key PIN1-regulated signaling pathway and a typical experimental workflow for live-cell imaging of PIN1 with inhibitor treatment.
Caption: A simplified diagram of a PIN1-regulated signaling pathway in cancer.
Caption: A streamlined workflow for live-cell imaging of PIN1 localization with inhibitor treatment.
Experimental Protocols
Protocol 1: Transfection of Mammalian Cells with PIN1-GFP
This protocol describes the transient transfection of mammalian cells with a plasmid encoding a fluorescently tagged PIN1 protein (e.g., PIN1-GFP).
Materials:
-
Mammalian cell line of interest (e.g., HeLa, MCF-7, U2OS)
-
Complete cell culture medium
-
Plasmid DNA encoding PIN1-GFP
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates or 35 mm glass-bottom dishes
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a 6-well plate or 35 mm glass-bottom dishes at a density that will result in 70-90% confluency at the time of transfection.
-
-
Preparation of DNA-Transfection Reagent Complex:
-
For each well to be transfected, dilute 2.5 µg of PIN1-GFP plasmid DNA into 125 µL of Opti-MEM I medium in a sterile microcentrifuge tube.
-
In a separate sterile microcentrifuge tube, dilute 5 µL of Lipofectamine 3000 reagent into 125 µL of Opti-MEM I medium.
-
Combine the diluted DNA and diluted Lipofectamine 3000 reagent. Mix gently by pipetting up and down and incubate for 15-20 minutes at room temperature to allow the DNA-lipid complexes to form.
-
-
Transfection:
-
Add the 250 µL of the DNA-lipid complex mixture dropwise to each well containing cells and fresh complete medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for expression of the PIN1-GFP fusion protein. Expression can be confirmed by fluorescence microscopy.
-
Protocol 2: Live-Cell Imaging of PIN1-GFP with Inhibitor Treatment
This protocol outlines the procedure for imaging the dynamic localization of PIN1-GFP in living cells following treatment with a specific inhibitor.
Materials:
-
Cells expressing PIN1-GFP (from Protocol 1)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
PIN1 inhibitor of interest (e.g., ATRA, Juglone) dissolved in a suitable solvent (e.g., DMSO)
-
Live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2) and appropriate fluorescence filters for GFP.
Procedure:
-
Preparation for Imaging:
-
Prior to imaging, replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the glass-bottom dish on the microscope stage within the environmental chamber and allow the cells to acclimate for at least 30 minutes.
-
-
Baseline Imaging:
-
Identify cells expressing PIN1-GFP.
-
Acquire baseline images of PIN1-GFP localization before adding the inhibitor. This will serve as the control.
-
-
Inhibitor Treatment:
-
Prepare a working solution of the PIN1 inhibitor in the live-cell imaging medium at the desired final concentration.
-
Carefully add the inhibitor-containing medium to the cells in the dish. A vehicle control (e.g., DMSO) should be run in parallel on a separate dish of cells.
-
-
Time-Lapse Imaging:
-
Immediately begin acquiring time-lapse images to monitor the dynamic changes in PIN1-GFP localization.
-
The frequency and duration of image acquisition will depend on the specific inhibitor and the expected kinetics of the response. A typical starting point would be to acquire images every 5-15 minutes for a period of 1-24 hours.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Protocol 3: Quantification of PIN1-GFP Nuclear-to-Cytoplasmic Ratio
This protocol provides a method for quantifying the changes in PIN1-GFP localization using image analysis software such as ImageJ or Fiji.
Materials:
-
Time-lapse image series of PIN1-GFP expressing cells (from Protocol 2)
-
ImageJ or Fiji software with the Bio-Formats Importer plugin.
-
A nuclear stain (e.g., Hoechst 33342) can be used to facilitate nuclear segmentation, added to the live-cell imaging medium at a final concentration of 1 µg/mL for 15-30 minutes before imaging.
Procedure:
-
Image Import and Preparation:
-
Open the time-lapse image series in ImageJ/Fiji.
-
If a nuclear stain was used, split the channels to separate the GFP and nuclear stain images.
-
-
Region of Interest (ROI) Selection:
-
For each cell to be analyzed, define the nuclear and cytoplasmic regions of interest (ROIs).
-
Nuclear ROI: Use the nuclear stain channel (if available) or the brightfield/DIC image to draw an ROI around the nucleus. The freehand or oval selection tool can be used.
-
Cytoplasmic ROI: Draw a larger ROI that encompasses the entire cell. Then, subtract the nuclear ROI from the whole-cell ROI to define the cytoplasmic region.
-
-
Fluorescence Intensity Measurement:
-
For each time point, measure the mean fluorescence intensity within the nuclear and cytoplasmic ROIs in the GFP channel.
-
Also, measure the mean fluorescence intensity of a background region outside of the cells.
-
-
Data Analysis:
-
For each cell at each time point, calculate the corrected mean fluorescence intensity for the nucleus and cytoplasm by subtracting the mean background intensity.
-
Calculate the Nuclear-to-Cytoplasmic (N/C) ratio by dividing the corrected mean nuclear fluorescence intensity by the corrected mean cytoplasmic fluorescence intensity.
-
Plot the N/C ratio over time for both inhibitor-treated and control cells to visualize the dynamics of PIN1 translocation.
-
Perform statistical analysis to determine the significance of any observed changes.
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers studying the subcellular localization of PIN1 and the effects of its inhibitors. By employing these live-cell imaging and quantitative analysis techniques, scientists can gain valuable insights into the molecular mechanisms of PIN1 regulation, which is critical for the development of targeted therapies for cancer and other diseases where PIN1 activity is dysregulated. Careful optimization of experimental conditions for specific cell lines and inhibitors is recommended to ensure robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Live-Cell Imaging of PIN1 Localization with Inhibitor Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of numerous cellular processes, including cell cycle progression, signal transduction, and gene transcription. Its activity is often dysregulated in various diseases, particularly cancer, making it a promising target for therapeutic intervention. PIN1 functions by catalyzing the isomerization of specific phosphorylated serine/threonine-proline motifs in substrate proteins, leading to conformational changes that can alter their stability, localization, and function. Understanding the subcellular localization of PIN1 and how it is modulated by specific inhibitors is crucial for elucidating its biological roles and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the live-cell imaging of PIN1 localization upon treatment with inhibitors. These guidelines are intended for researchers in academia and industry who are investigating PIN1 biology and developing PIN1-targeted drugs.
Data Presentation
The following table summarizes the quantitative effects of various inhibitors on PIN1 localization and expression levels as reported in the literature. This data provides a comparative overview of the impact of different chemical probes on PIN1.
| Inhibitor | Cell Line | Concentration | Duration of Treatment | Observed Effect on PIN1 Localization/Expression | Quantitative Data |
| All-trans retinoic acid (ATRA) | Mouse Embryonic Fibroblasts (MEFs) | Varies | 72 hours | Induces proteasome-dependent degradation of PIN1.[1] | Dose-dependent reduction in PIN1 protein levels, with significant degradation observed at concentrations as low as 1 µM. Pin1 knockout MEFs are more resistant to ATRA-induced growth inhibition compared to wild-type MEFs.[1][2] |
| Acute Promyelocytic Leukemia (APL) NB4 cells | Varies | 72 hours | Induces degradation of PIN1 and the PML-RARα oncoprotein.[2] | Dose-dependently reduced PML-RARα levels.[2] | |
| Juglone | Primary neuronal culture | 3 µM | 24 hours | Attenuated MPP+-induced expression of PIN1. | Co-treatment with juglone significantly protected dopaminergic neuronal processes from MPP+-induced degeneration and ameliorated the loss of dopamine uptake activity.[3] |
| Nasopharyngeal carcinoma (NPC) cells (C666-1) | Varies | 24 hours | Suppresses cyclin D1 expression in a dose-dependent manner. | IC50 values for cell growth inhibition were 6 µM for C666-1 cells. Treatment led to a significant increase in caspase-3 activity.[4] | |
| KPT-6566 | MDA-MB-231 (Triple-negative breast cancer) | Varies | 48 hours | Induces PIN1 degradation. | Treatment caused a decrease in cell number and an increase in cell death.[5] |
| BJP-06-005-3 | PC3 (prostate cancer), MDA-MB-468 (breast cancer) | 5-10 µM | 48 hours | Engages with cellular PIN1. | Engaged with PIN1 for up to 48 hours after a single treatment.[6] |
Signaling Pathways and Experimental Workflow
Visualizing the intricate network of PIN1 signaling and the experimental process for studying its localization is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a key PIN1-regulated signaling pathway and a typical experimental workflow for live-cell imaging of PIN1 with inhibitor treatment.
Caption: A simplified diagram of a PIN1-regulated signaling pathway in cancer.
Caption: A streamlined workflow for live-cell imaging of PIN1 localization with inhibitor treatment.
Experimental Protocols
Protocol 1: Transfection of Mammalian Cells with PIN1-GFP
This protocol describes the transient transfection of mammalian cells with a plasmid encoding a fluorescently tagged PIN1 protein (e.g., PIN1-GFP).
Materials:
-
Mammalian cell line of interest (e.g., HeLa, MCF-7, U2OS)
-
Complete cell culture medium
-
Plasmid DNA encoding PIN1-GFP
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates or 35 mm glass-bottom dishes
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a 6-well plate or 35 mm glass-bottom dishes at a density that will result in 70-90% confluency at the time of transfection.
-
-
Preparation of DNA-Transfection Reagent Complex:
-
For each well to be transfected, dilute 2.5 µg of PIN1-GFP plasmid DNA into 125 µL of Opti-MEM I medium in a sterile microcentrifuge tube.
-
In a separate sterile microcentrifuge tube, dilute 5 µL of Lipofectamine 3000 reagent into 125 µL of Opti-MEM I medium.
-
Combine the diluted DNA and diluted Lipofectamine 3000 reagent. Mix gently by pipetting up and down and incubate for 15-20 minutes at room temperature to allow the DNA-lipid complexes to form.
-
-
Transfection:
-
Add the 250 µL of the DNA-lipid complex mixture dropwise to each well containing cells and fresh complete medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for expression of the PIN1-GFP fusion protein. Expression can be confirmed by fluorescence microscopy.
-
Protocol 2: Live-Cell Imaging of PIN1-GFP with Inhibitor Treatment
This protocol outlines the procedure for imaging the dynamic localization of PIN1-GFP in living cells following treatment with a specific inhibitor.
Materials:
-
Cells expressing PIN1-GFP (from Protocol 1)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
PIN1 inhibitor of interest (e.g., ATRA, Juglone) dissolved in a suitable solvent (e.g., DMSO)
-
Live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2) and appropriate fluorescence filters for GFP.
Procedure:
-
Preparation for Imaging:
-
Prior to imaging, replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the glass-bottom dish on the microscope stage within the environmental chamber and allow the cells to acclimate for at least 30 minutes.
-
-
Baseline Imaging:
-
Identify cells expressing PIN1-GFP.
-
Acquire baseline images of PIN1-GFP localization before adding the inhibitor. This will serve as the control.
-
-
Inhibitor Treatment:
-
Prepare a working solution of the PIN1 inhibitor in the live-cell imaging medium at the desired final concentration.
-
Carefully add the inhibitor-containing medium to the cells in the dish. A vehicle control (e.g., DMSO) should be run in parallel on a separate dish of cells.
-
-
Time-Lapse Imaging:
-
Immediately begin acquiring time-lapse images to monitor the dynamic changes in PIN1-GFP localization.
-
The frequency and duration of image acquisition will depend on the specific inhibitor and the expected kinetics of the response. A typical starting point would be to acquire images every 5-15 minutes for a period of 1-24 hours.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Protocol 3: Quantification of PIN1-GFP Nuclear-to-Cytoplasmic Ratio
This protocol provides a method for quantifying the changes in PIN1-GFP localization using image analysis software such as ImageJ or Fiji.
Materials:
-
Time-lapse image series of PIN1-GFP expressing cells (from Protocol 2)
-
ImageJ or Fiji software with the Bio-Formats Importer plugin.
-
A nuclear stain (e.g., Hoechst 33342) can be used to facilitate nuclear segmentation, added to the live-cell imaging medium at a final concentration of 1 µg/mL for 15-30 minutes before imaging.
Procedure:
-
Image Import and Preparation:
-
Open the time-lapse image series in ImageJ/Fiji.
-
If a nuclear stain was used, split the channels to separate the GFP and nuclear stain images.
-
-
Region of Interest (ROI) Selection:
-
For each cell to be analyzed, define the nuclear and cytoplasmic regions of interest (ROIs).
-
Nuclear ROI: Use the nuclear stain channel (if available) or the brightfield/DIC image to draw an ROI around the nucleus. The freehand or oval selection tool can be used.
-
Cytoplasmic ROI: Draw a larger ROI that encompasses the entire cell. Then, subtract the nuclear ROI from the whole-cell ROI to define the cytoplasmic region.
-
-
Fluorescence Intensity Measurement:
-
For each time point, measure the mean fluorescence intensity within the nuclear and cytoplasmic ROIs in the GFP channel.
-
Also, measure the mean fluorescence intensity of a background region outside of the cells.
-
-
Data Analysis:
-
For each cell at each time point, calculate the corrected mean fluorescence intensity for the nucleus and cytoplasm by subtracting the mean background intensity.
-
Calculate the Nuclear-to-Cytoplasmic (N/C) ratio by dividing the corrected mean nuclear fluorescence intensity by the corrected mean cytoplasmic fluorescence intensity.
-
Plot the N/C ratio over time for both inhibitor-treated and control cells to visualize the dynamics of PIN1 translocation.
-
Perform statistical analysis to determine the significance of any observed changes.
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers studying the subcellular localization of PIN1 and the effects of its inhibitors. By employing these live-cell imaging and quantitative analysis techniques, scientists can gain valuable insights into the molecular mechanisms of PIN1 regulation, which is critical for the development of targeted therapies for cancer and other diseases where PIN1 activity is dysregulated. Careful optimization of experimental conditions for specific cell lines and inhibitors is recommended to ensure robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing In Vivo Solubility of PIN1 Inhibitors
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges in enhancing the in vivo solubility of PIN1 inhibitors, including compounds designated as PIN1 inhibitor 5.
Troubleshooting Guide: Overcoming Poor Solubility of this compound
Researchers often encounter difficulties with the aqueous solubility of small molecule inhibitors like this compound, which can hinder in vivo studies. This guide offers solutions to common problems.
| Problem | Potential Cause | Troubleshooting Steps |
| Inhibitor precipitates out of solution upon preparation of dosing formulation. | The inhibitor has low aqueous solubility. The chosen vehicle is not suitable for solubilizing the compound at the desired concentration. | 1. Re-evaluate Vehicle Selection: Consult the formulation strategies outlined in the FAQs below. Consider using co-solvents, surfactants, or cyclodextrins. 2. pH Adjustment: Determine if the inhibitor has ionizable groups. Adjusting the pH of the vehicle can significantly increase solubility for acidic or basic compounds.[1] 3. Reduce Concentration: If possible, lower the concentration of the dosing solution. |
| Inconsistent results in in vivo efficacy or pharmacokinetic (PK) studies. | Poor bioavailability due to low solubility and dissolution rate in the gastrointestinal tract (for oral administration) or precipitation at the injection site (for parenteral administration). | 1. Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area and dissolution rate.[1][2][3] 2. Lipid-Based Formulations: For oral delivery, consider self-emulsifying drug delivery systems (SEDDS) to improve absorption.[4] 3. Amorphous Solid Dispersions: Create a solid dispersion of the inhibitor in a polymer matrix to enhance dissolution and maintain a supersaturated state in vivo. |
| Toxicity or adverse effects observed in animal models. | The vehicle or formulation excipients may be causing toxicity at the administered dose. | 1. Review Excipient Safety Data: Ensure all components of your formulation are well-tolerated in the chosen animal model at the intended concentration.[1] 2. Minimize Excipient Concentration: Use the lowest effective concentration of co-solvents or surfactants. 3. Consider Alternative Formulations: Explore formulations with better safety profiles, such as inclusion complexes with cyclodextrins.[1][4] |
| Difficulty in preparing a stable, homogenous formulation. | The inhibitor may be degrading or the formulation components are not physically compatible. | 1. Stability Studies: Assess the chemical stability of the inhibitor in the chosen formulation over time and under different storage conditions. 2. Homogenization: Use techniques like sonication or high-shear mixing to ensure a uniform suspension or solution. For some formulations, heating may be recommended.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take when I find my PIN1 inhibitor is poorly soluble?
A1: Initially, a thorough physicochemical characterization of your inhibitor is crucial. This includes determining its pKa, logP, and crystalline structure. Based on these properties, you can select an appropriate formulation strategy. For instance, a lipophilic compound may be a good candidate for a lipid-based formulation.[6]
Q2: Can you provide examples of successful formulations for other PIN1 inhibitors?
A2: Yes, for the specific PIN1 inhibitor API-1, a common in vivo formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline.[5] This combination of a primary solvent (DMSO), a co-solvent (PEG300), a surfactant (Tween 80), and an aqueous vehicle (saline) is a widely used approach for poorly soluble compounds.
Q3: What are co-solvents and how do they improve solubility?
A3: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous vehicle.[2][7] Commonly used co-solvents in preclinical studies include DMSO, PEG300, ethanol, and propylene (B89431) glycol.
Q4: How do cyclodextrins work to enhance solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble drug molecule can be encapsulated within the hydrophobic core, forming an inclusion complex that has significantly improved aqueous solubility.[1][3][4]
Q5: What is the difference between micronization and nanosuspension?
A5: Both are particle size reduction techniques used to increase the dissolution rate of a drug. Micronization reduces particle size to the micrometer range, while nanosuspension creates particles in the nanometer range, leading to a much larger surface area and potentially better bioavailability.[2][3][8]
Quantitative Data on Formulation Strategies
The following table summarizes formulation components that have been used for the PIN1 inhibitor API-1, demonstrating a multi-component approach to achieve a suitable concentration for in vivo studies.
| Formulation Component | Purpose | Example Concentration (for PIN1 inhibitor API-1) | Reference |
| Dimethyl Sulfoxide (DMSO) | Primary Solvent | 10% | [5] |
| Polyethylene Glycol 300 (PEG300) | Co-solvent | 40% | [5] |
| Tween 80 (Polysorbate 80) | Surfactant/Emulsifier | 5% | [5] |
| Saline | Aqueous Vehicle | 45% | [5] |
| Resulting Drug Concentration | - | 5 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for In Vivo Studies
This protocol describes the preparation of a vehicle solution commonly used for administering hydrophobic compounds to animal models.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add DMSO to the vial to dissolve the inhibitor. Vortex or sonicate until the inhibitor is completely dissolved.
-
In a separate sterile tube, prepare the vehicle by sequentially adding PEG300, Tween 80, and saline in the desired ratios (e.g., 40% PEG300, 5% Tween 80, 45% saline).
-
Add the dissolved inhibitor in DMSO to the vehicle mixture. It is crucial to add the components sequentially and ensure the solution is clear before adding the next component.[5]
-
Vortex the final formulation thoroughly to ensure homogeneity. If necessary, sonicate briefly.
-
The working solution should be prepared fresh before each use.
Protocol 2: Formulation using Cyclodextrin (B1172386) Inclusion Complex
This protocol outlines the preparation of a formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or buffer
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare a solution of HP-β-CD in sterile water or buffer at the desired concentration (e.g., 20-40% w/v).
-
Slowly add the powdered this compound to the cyclodextrin solution while stirring continuously.
-
Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex.
-
If necessary, adjust the pH to optimize the solubility of the inhibitor.
-
Visually inspect the solution for any undissolved particles. If present, the solution can be filtered through a 0.22 µm filter to remove any undissolved drug.
Visualizations
PIN1 Signaling Pathways
The peptidyl-prolyl isomerase PIN1 plays a crucial role in regulating the function of numerous proteins involved in cell proliferation, survival, and oncogenesis. It acts on phosphorylated serine/threonine-proline motifs, leading to conformational changes in its substrate proteins. This can impact protein stability, activity, and subcellular localization. Key pathways influenced by PIN1 include those driven by Ras, Myc, and Wnt.[9][10][11]
Caption: Key signaling pathways regulated by PIN1.
Experimental Workflow for Improving Inhibitor Solubility
The process of enhancing the in vivo solubility of a compound like this compound involves a systematic approach, starting from physicochemical characterization to the selection and optimization of a suitable formulation strategy.
Caption: Workflow for enhancing the in vivo solubility of a PIN1 inhibitor.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIN1 inhibitor API-1 | TargetMol [targetmol.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. longdom.org [longdom.org]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 10. PIN1 - Wikipedia [en.wikipedia.org]
- 11. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Solubility of PIN1 Inhibitors
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges in enhancing the in vivo solubility of PIN1 inhibitors, including compounds designated as PIN1 inhibitor 5.
Troubleshooting Guide: Overcoming Poor Solubility of this compound
Researchers often encounter difficulties with the aqueous solubility of small molecule inhibitors like this compound, which can hinder in vivo studies. This guide offers solutions to common problems.
| Problem | Potential Cause | Troubleshooting Steps |
| Inhibitor precipitates out of solution upon preparation of dosing formulation. | The inhibitor has low aqueous solubility. The chosen vehicle is not suitable for solubilizing the compound at the desired concentration. | 1. Re-evaluate Vehicle Selection: Consult the formulation strategies outlined in the FAQs below. Consider using co-solvents, surfactants, or cyclodextrins. 2. pH Adjustment: Determine if the inhibitor has ionizable groups. Adjusting the pH of the vehicle can significantly increase solubility for acidic or basic compounds.[1] 3. Reduce Concentration: If possible, lower the concentration of the dosing solution. |
| Inconsistent results in in vivo efficacy or pharmacokinetic (PK) studies. | Poor bioavailability due to low solubility and dissolution rate in the gastrointestinal tract (for oral administration) or precipitation at the injection site (for parenteral administration). | 1. Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area and dissolution rate.[1][2][3] 2. Lipid-Based Formulations: For oral delivery, consider self-emulsifying drug delivery systems (SEDDS) to improve absorption.[4] 3. Amorphous Solid Dispersions: Create a solid dispersion of the inhibitor in a polymer matrix to enhance dissolution and maintain a supersaturated state in vivo. |
| Toxicity or adverse effects observed in animal models. | The vehicle or formulation excipients may be causing toxicity at the administered dose. | 1. Review Excipient Safety Data: Ensure all components of your formulation are well-tolerated in the chosen animal model at the intended concentration.[1] 2. Minimize Excipient Concentration: Use the lowest effective concentration of co-solvents or surfactants. 3. Consider Alternative Formulations: Explore formulations with better safety profiles, such as inclusion complexes with cyclodextrins.[1][4] |
| Difficulty in preparing a stable, homogenous formulation. | The inhibitor may be degrading or the formulation components are not physically compatible. | 1. Stability Studies: Assess the chemical stability of the inhibitor in the chosen formulation over time and under different storage conditions. 2. Homogenization: Use techniques like sonication or high-shear mixing to ensure a uniform suspension or solution. For some formulations, heating may be recommended.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take when I find my PIN1 inhibitor is poorly soluble?
A1: Initially, a thorough physicochemical characterization of your inhibitor is crucial. This includes determining its pKa, logP, and crystalline structure. Based on these properties, you can select an appropriate formulation strategy. For instance, a lipophilic compound may be a good candidate for a lipid-based formulation.[6]
Q2: Can you provide examples of successful formulations for other PIN1 inhibitors?
A2: Yes, for the specific PIN1 inhibitor API-1, a common in vivo formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline.[5] This combination of a primary solvent (DMSO), a co-solvent (PEG300), a surfactant (Tween 80), and an aqueous vehicle (saline) is a widely used approach for poorly soluble compounds.
Q3: What are co-solvents and how do they improve solubility?
A3: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous vehicle.[2][7] Commonly used co-solvents in preclinical studies include DMSO, PEG300, ethanol, and propylene glycol.
Q4: How do cyclodextrins work to enhance solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble drug molecule can be encapsulated within the hydrophobic core, forming an inclusion complex that has significantly improved aqueous solubility.[1][3][4]
Q5: What is the difference between micronization and nanosuspension?
A5: Both are particle size reduction techniques used to increase the dissolution rate of a drug. Micronization reduces particle size to the micrometer range, while nanosuspension creates particles in the nanometer range, leading to a much larger surface area and potentially better bioavailability.[2][3][8]
Quantitative Data on Formulation Strategies
The following table summarizes formulation components that have been used for the PIN1 inhibitor API-1, demonstrating a multi-component approach to achieve a suitable concentration for in vivo studies.
| Formulation Component | Purpose | Example Concentration (for PIN1 inhibitor API-1) | Reference |
| Dimethyl Sulfoxide (DMSO) | Primary Solvent | 10% | [5] |
| Polyethylene Glycol 300 (PEG300) | Co-solvent | 40% | [5] |
| Tween 80 (Polysorbate 80) | Surfactant/Emulsifier | 5% | [5] |
| Saline | Aqueous Vehicle | 45% | [5] |
| Resulting Drug Concentration | - | 5 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for In Vivo Studies
This protocol describes the preparation of a vehicle solution commonly used for administering hydrophobic compounds to animal models.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add DMSO to the vial to dissolve the inhibitor. Vortex or sonicate until the inhibitor is completely dissolved.
-
In a separate sterile tube, prepare the vehicle by sequentially adding PEG300, Tween 80, and saline in the desired ratios (e.g., 40% PEG300, 5% Tween 80, 45% saline).
-
Add the dissolved inhibitor in DMSO to the vehicle mixture. It is crucial to add the components sequentially and ensure the solution is clear before adding the next component.[5]
-
Vortex the final formulation thoroughly to ensure homogeneity. If necessary, sonicate briefly.
-
The working solution should be prepared fresh before each use.
Protocol 2: Formulation using Cyclodextrin Inclusion Complex
This protocol outlines the preparation of a formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or buffer
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare a solution of HP-β-CD in sterile water or buffer at the desired concentration (e.g., 20-40% w/v).
-
Slowly add the powdered this compound to the cyclodextrin solution while stirring continuously.
-
Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex.
-
If necessary, adjust the pH to optimize the solubility of the inhibitor.
-
Visually inspect the solution for any undissolved particles. If present, the solution can be filtered through a 0.22 µm filter to remove any undissolved drug.
Visualizations
PIN1 Signaling Pathways
The peptidyl-prolyl isomerase PIN1 plays a crucial role in regulating the function of numerous proteins involved in cell proliferation, survival, and oncogenesis. It acts on phosphorylated serine/threonine-proline motifs, leading to conformational changes in its substrate proteins. This can impact protein stability, activity, and subcellular localization. Key pathways influenced by PIN1 include those driven by Ras, Myc, and Wnt.[9][10][11]
Caption: Key signaling pathways regulated by PIN1.
Experimental Workflow for Improving Inhibitor Solubility
The process of enhancing the in vivo solubility of a compound like this compound involves a systematic approach, starting from physicochemical characterization to the selection and optimization of a suitable formulation strategy.
Caption: Workflow for enhancing the in vivo solubility of a PIN1 inhibitor.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIN1 inhibitor API-1 | TargetMol [targetmol.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. longdom.org [longdom.org]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 10. PIN1 - Wikipedia [en.wikipedia.org]
- 11. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of PIN1 inhibitor 5
Welcome to the technical support center for Pinhib-5, a potent and selective covalent inhibitor of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Pinhib-5?
A1: Pinhib-5 is a cell-permeable, covalent inhibitor that selectively targets the cysteine residue (Cys113) in the active site of the PIN1 enzyme.[1][2] By forming an irreversible covalent bond, Pinhib-5 potently inhibits the cis-trans isomerase activity of PIN1.[1] This inhibition often leads to the destabilization and subsequent proteasomal degradation of the PIN1 protein in cellular models.[1][3]
Q2: What is the selectivity profile of Pinhib-5?
A2: Pinhib-5 was designed for high selectivity towards PIN1. However, like many small molecule inhibitors, off-target activity can occur, especially at higher concentrations. The inhibitory profile against a panel of related enzymes and common off-target kinases is summarized below. It is crucial to use the lowest effective concentration to minimize these effects.
Table 1: Inhibitory Profile of Pinhib-5
| Target | Type | IC50 (nM) | Notes |
|---|---|---|---|
| PIN1 | Peptidyl-prolyl Isomerase | 45 | Primary On-Target |
| FKBP12 | Peptidyl-prolyl Isomerase | > 10,000 | Low activity against FK506-binding protein family. |
| Cyclophilin A | Peptidyl-prolyl Isomerase | > 10,000 | Low activity against cyclophilin family. |
| GSK3β | Kinase | 8,500 | Potential off-target at high concentrations. |
| CDK2 | Kinase | 12,300 | Potential off-target at high concentrations. |
| JNK1 | Kinase | > 20,000 | Low off-target activity. |
| p38α | Kinase | > 20,000 | Low off-target activity. |
-
Data are representative and may vary slightly between assay formats.
Q3: How does PIN1 inhibition affect downstream signaling?
A3: PIN1 regulates the function of numerous proteins involved in oncogenic signaling. By inhibiting PIN1, Pinhib-5 can disrupt these pathways. Key downstream effects include the destabilization of oncoproteins like c-Myc and Cyclin D1, and the activation of tumor suppressors like p53.[4][5][6] This can lead to cell cycle arrest, typically at the G2/M phase, and induction of apoptosis.[6] The specific outcome is highly dependent on the cellular context and genetic background of the cell line used.
Troubleshooting Guide
Problem 1: I am not observing any effect on my cells (e.g., no change in proliferation, no apoptosis).
This is a common issue that can arise from several factors. Follow this workflow to diagnose the problem.
References
- 1. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the role of PIN1 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
Off-target effects of PIN1 inhibitor 5
Welcome to the technical support center for Pinhib-5, a potent and selective covalent inhibitor of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Pinhib-5?
A1: Pinhib-5 is a cell-permeable, covalent inhibitor that selectively targets the cysteine residue (Cys113) in the active site of the PIN1 enzyme.[1][2] By forming an irreversible covalent bond, Pinhib-5 potently inhibits the cis-trans isomerase activity of PIN1.[1] This inhibition often leads to the destabilization and subsequent proteasomal degradation of the PIN1 protein in cellular models.[1][3]
Q2: What is the selectivity profile of Pinhib-5?
A2: Pinhib-5 was designed for high selectivity towards PIN1. However, like many small molecule inhibitors, off-target activity can occur, especially at higher concentrations. The inhibitory profile against a panel of related enzymes and common off-target kinases is summarized below. It is crucial to use the lowest effective concentration to minimize these effects.
Table 1: Inhibitory Profile of Pinhib-5
| Target | Type | IC50 (nM) | Notes |
|---|---|---|---|
| PIN1 | Peptidyl-prolyl Isomerase | 45 | Primary On-Target |
| FKBP12 | Peptidyl-prolyl Isomerase | > 10,000 | Low activity against FK506-binding protein family. |
| Cyclophilin A | Peptidyl-prolyl Isomerase | > 10,000 | Low activity against cyclophilin family. |
| GSK3β | Kinase | 8,500 | Potential off-target at high concentrations. |
| CDK2 | Kinase | 12,300 | Potential off-target at high concentrations. |
| JNK1 | Kinase | > 20,000 | Low off-target activity. |
| p38α | Kinase | > 20,000 | Low off-target activity. |
-
Data are representative and may vary slightly between assay formats.
Q3: How does PIN1 inhibition affect downstream signaling?
A3: PIN1 regulates the function of numerous proteins involved in oncogenic signaling. By inhibiting PIN1, Pinhib-5 can disrupt these pathways. Key downstream effects include the destabilization of oncoproteins like c-Myc and Cyclin D1, and the activation of tumor suppressors like p53.[4][5][6] This can lead to cell cycle arrest, typically at the G2/M phase, and induction of apoptosis.[6] The specific outcome is highly dependent on the cellular context and genetic background of the cell line used.
Troubleshooting Guide
Problem 1: I am not observing any effect on my cells (e.g., no change in proliferation, no apoptosis).
This is a common issue that can arise from several factors. Follow this workflow to diagnose the problem.
References
- 1. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the role of PIN1 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
Technical Support Center: Overcoming Resistance to PIN1 Inhibitor 5
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering resistance to PIN1 Inhibitor 5 in their experiments. The content is designed for scientists and drug development professionals working in oncology research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, small-molecule inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) with a high affinity (Ki = 0.08 μM)[1]. PIN1 is an enzyme that specifically isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in various proteins[2][3]. By catalyzing this structural change, PIN1 regulates the function, stability, and localization of numerous proteins involved in cell cycle progression, signal transduction, and tumorigenesis[2][4]. Overexpressed in many cancers, PIN1 activates oncogenes and inactivates tumor suppressors[2][3]. This compound presumably acts by binding to the catalytic site of PIN1, preventing it from interacting with its substrates and thereby blocking its oncogenic functions.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced response. How do I confirm acquired resistance?
Acquired resistance can be confirmed by comparing the dose-response curve of the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the half-maximal inhibitory concentration (IC50) is the primary indicator of resistance. An increase of 3- to 10-fold or higher in the IC50 value is typically considered a confirmation of acquired drug resistance[5].
Troubleshooting Guide: Investigating Resistance
Issue: A significant increase in the IC50 value for this compound has been observed.
This section provides a systematic approach to investigate the potential mechanisms behind acquired resistance.
Step 1: Initial Verification & Cell Line Authentication
Q3: Before investigating complex biological mechanisms, what basic checks should I perform?
-
Cell Line Authentication: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling. Cell line contamination or misidentification is a common source of unexpected results.
-
Inhibitor Quality: Verify the purity and concentration of your stock of this compound. Degradation or incorrect concentration can mimic resistance. Consider purchasing a new batch for validation.
-
Assay Consistency: Ensure the experimental conditions (cell seeding density, incubation time, assay reagents) are consistent with previous experiments where sensitivity was observed[6][7].
Step 2: Exploring Potential Molecular Mechanisms of Resistance
Once basic issues are ruled out, you can investigate the molecular drivers of resistance. The diagram below outlines a logical workflow for this investigation.
Q4: Could mutations in the PIN1 gene be causing resistance?
Yes, mutations in the drug target can prevent inhibitor binding. Somatic mutations in PIN1 have been identified in various cancers, particularly within the catalytic PPIase domain[8].
-
Action: Sequence the PIN1 gene in your resistant cells and compare it to the parental line. Pay close attention to mutations in the Cys113 residue, which is located in the active site and is a target for covalent inhibitors[9]. Also, check for PIN1 overexpression via Western Blot, as increased protein levels may require a higher inhibitor concentration to achieve a therapeutic effect.
Q5: My cells have developed resistance, but there are no mutations in PIN1. What other mechanisms should I investigate?
Cells can develop resistance by activating "bypass" signaling pathways that circumvent the need for the inhibited protein. For PIN1, several pathways are critical.
-
Key Bypass Pathways:
-
PI3K/Akt/mTOR Pathway: This is a major survival pathway often activated in cancer to promote proliferation and inhibit apoptosis.
-
Wnt/β-catenin Pathway: PIN1 inhibition can be bypassed by the stabilization and nuclear accumulation of β-catenin, driving the expression of proliferation-associated genes like c-Myc and Cyclin D1[2][10].
-
Raf/MEK/ERK Pathway: Reactivation of this pathway is a common resistance mechanism to targeted therapies[10][11].
-
-
Action: Use a phospho-kinase antibody array to get a broad overview of activated pathways. Follow up with Western Blots to check for increased phosphorylation of key proteins like Akt, or increased levels of total β-catenin in resistant cells compared to parental cells.
Q6: Could the resistant cells be pumping the inhibitor out?
Yes, the upregulation of ATP-binding cassette (ABC) transporters is a classic mechanism of multi-drug resistance. These transporters act as efflux pumps, reducing the intracellular concentration of the drug.
-
Action: Use qRT-PCR to measure the mRNA levels of common drug resistance transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), in resistant versus parental cells. You can also functionally test this by co-administering this compound with known ABC transporter inhibitors (e.g., Verapamil for ABCB1) to see if sensitivity is restored.
Q7: My resistant cells have changed shape and appear more migratory. What is the significance of this?
This morphological change may indicate that the cells have undergone an Epithelial-to-Mesenchymal Transition (EMT). EMT is strongly associated with drug resistance and increased metastatic potential[12]. PIN1 inhibition has been shown to reverse resistance in some cancers by reducing EMT[2]. Resistance to the PIN1 inhibitor itself could therefore arise from the activation of an EMT program.
-
Action:
-
Microscopy: Document the morphological changes from a cobblestone-like (epithelial) to a spindle-shaped, scattered (mesenchymal) appearance.
-
Western Blot: Analyze the expression of key EMT markers. Look for a decrease in the epithelial marker E-cadherin and an increase in mesenchymal markers like Snail and Vimentin[12].
-
Quantitative Data: Comparing Sensitive vs. Resistant Cells
The following tables provide example data that you might generate during your investigation.
Table 1: Cell Viability (IC50) Data
| Cell Line | Treatment | IC50 (µM) | Fold Change in Resistance |
|---|---|---|---|
| Parental Line | This compound | 0.5 | - |
| Resistant Line | this compound | 7.5 | 15x |
Table 2: Gene Expression Analysis of Resistance Markers
| Gene | Cell Line | Relative mRNA Expression (Fold Change vs. Parental) |
|---|---|---|
| PIN1 | Resistant | 1.2 |
| ABCB1 | Resistant | 8.5 |
| SNAI1 (Snail) | Resistant | 6.2 |
| CDH1 (E-cadherin) | Resistant | 0.2 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
This protocol is used to measure the metabolic activity of cells as an indicator of cell viability and can be used to determine the IC50 of a compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight. Include wells with media only for background control.
-
Drug Addition: Prepare a serial dilution of this compound. Remove the old media from the cells and add 100 µL of fresh media containing the different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the background, normalize the data to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value[6].
Protocol 2: Western Blot for Protein Expression Analysis
This protocol allows for the detection and quantification of specific proteins.
-
Protein Extraction: Grow parental and resistant cells to ~80% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., PIN1, p-Akt, E-cadherin, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin).
Strategies to Overcome Resistance
Q8: What are the next steps if I identify a specific resistance mechanism?
-
Bypass Pathway Activation: Combine this compound with an inhibitor targeting the activated bypass pathway (e.g., a PI3K inhibitor if p-Akt is elevated). Synergistic drug combinations are a promising strategy to overcome resistance[4][10].
-
Increased Drug Efflux: As mentioned, co-administer with an ABC transporter inhibitor to increase the intracellular concentration of this compound.
-
EMT-driven Resistance: EMT can be targeted by various compounds. For example, some studies suggest that inhibiting the Gli1 pathway, which can be regulated by PIN1, may help overcome resistance associated with EMT[12].
-
Target Upregulation: If PIN1 itself is overexpressed, it might be necessary to explore more potent inhibitors or compounds that induce PIN1 degradation, such as All-trans retinoic acid (ATRA) or arsenic trioxide (ATO)[9][10]. Some novel covalent inhibitors have also been shown to induce proteasomal degradation of PIN1[13].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 3. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting prolyl isomerase Pin1 as a promising strategy to overcome resistance to cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. All-trans Retinoic Acid Overcomes Acquired Resistance to PLX4032 via Inhibition of PIN1 in Melanoma Cells | Anticancer Research [ar.iiarjournals.org]
- 12. Pin1 inhibition reverses the acquired resistance of human hepatocellular carcinoma cells to Regorafenib via the Gli1/Snail/E-cadherin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Technical Support Center: Overcoming Resistance to PIN1 Inhibitor 5
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering resistance to PIN1 Inhibitor 5 in their experiments. The content is designed for scientists and drug development professionals working in oncology research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, small-molecule inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) with a high affinity (Ki = 0.08 μM)[1]. PIN1 is an enzyme that specifically isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in various proteins[2][3]. By catalyzing this structural change, PIN1 regulates the function, stability, and localization of numerous proteins involved in cell cycle progression, signal transduction, and tumorigenesis[2][4]. Overexpressed in many cancers, PIN1 activates oncogenes and inactivates tumor suppressors[2][3]. This compound presumably acts by binding to the catalytic site of PIN1, preventing it from interacting with its substrates and thereby blocking its oncogenic functions.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced response. How do I confirm acquired resistance?
Acquired resistance can be confirmed by comparing the dose-response curve of the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the half-maximal inhibitory concentration (IC50) is the primary indicator of resistance. An increase of 3- to 10-fold or higher in the IC50 value is typically considered a confirmation of acquired drug resistance[5].
Troubleshooting Guide: Investigating Resistance
Issue: A significant increase in the IC50 value for this compound has been observed.
This section provides a systematic approach to investigate the potential mechanisms behind acquired resistance.
Step 1: Initial Verification & Cell Line Authentication
Q3: Before investigating complex biological mechanisms, what basic checks should I perform?
-
Cell Line Authentication: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling. Cell line contamination or misidentification is a common source of unexpected results.
-
Inhibitor Quality: Verify the purity and concentration of your stock of this compound. Degradation or incorrect concentration can mimic resistance. Consider purchasing a new batch for validation.
-
Assay Consistency: Ensure the experimental conditions (cell seeding density, incubation time, assay reagents) are consistent with previous experiments where sensitivity was observed[6][7].
Step 2: Exploring Potential Molecular Mechanisms of Resistance
Once basic issues are ruled out, you can investigate the molecular drivers of resistance. The diagram below outlines a logical workflow for this investigation.
Q4: Could mutations in the PIN1 gene be causing resistance?
Yes, mutations in the drug target can prevent inhibitor binding. Somatic mutations in PIN1 have been identified in various cancers, particularly within the catalytic PPIase domain[8].
-
Action: Sequence the PIN1 gene in your resistant cells and compare it to the parental line. Pay close attention to mutations in the Cys113 residue, which is located in the active site and is a target for covalent inhibitors[9]. Also, check for PIN1 overexpression via Western Blot, as increased protein levels may require a higher inhibitor concentration to achieve a therapeutic effect.
Q5: My cells have developed resistance, but there are no mutations in PIN1. What other mechanisms should I investigate?
Cells can develop resistance by activating "bypass" signaling pathways that circumvent the need for the inhibited protein. For PIN1, several pathways are critical.
-
Key Bypass Pathways:
-
PI3K/Akt/mTOR Pathway: This is a major survival pathway often activated in cancer to promote proliferation and inhibit apoptosis.
-
Wnt/β-catenin Pathway: PIN1 inhibition can be bypassed by the stabilization and nuclear accumulation of β-catenin, driving the expression of proliferation-associated genes like c-Myc and Cyclin D1[2][10].
-
Raf/MEK/ERK Pathway: Reactivation of this pathway is a common resistance mechanism to targeted therapies[10][11].
-
-
Action: Use a phospho-kinase antibody array to get a broad overview of activated pathways. Follow up with Western Blots to check for increased phosphorylation of key proteins like Akt, or increased levels of total β-catenin in resistant cells compared to parental cells.
Q6: Could the resistant cells be pumping the inhibitor out?
Yes, the upregulation of ATP-binding cassette (ABC) transporters is a classic mechanism of multi-drug resistance. These transporters act as efflux pumps, reducing the intracellular concentration of the drug.
-
Action: Use qRT-PCR to measure the mRNA levels of common drug resistance transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), in resistant versus parental cells. You can also functionally test this by co-administering this compound with known ABC transporter inhibitors (e.g., Verapamil for ABCB1) to see if sensitivity is restored.
Q7: My resistant cells have changed shape and appear more migratory. What is the significance of this?
This morphological change may indicate that the cells have undergone an Epithelial-to-Mesenchymal Transition (EMT). EMT is strongly associated with drug resistance and increased metastatic potential[12]. PIN1 inhibition has been shown to reverse resistance in some cancers by reducing EMT[2]. Resistance to the PIN1 inhibitor itself could therefore arise from the activation of an EMT program.
-
Action:
-
Microscopy: Document the morphological changes from a cobblestone-like (epithelial) to a spindle-shaped, scattered (mesenchymal) appearance.
-
Western Blot: Analyze the expression of key EMT markers. Look for a decrease in the epithelial marker E-cadherin and an increase in mesenchymal markers like Snail and Vimentin[12].
-
Quantitative Data: Comparing Sensitive vs. Resistant Cells
The following tables provide example data that you might generate during your investigation.
Table 1: Cell Viability (IC50) Data
| Cell Line | Treatment | IC50 (µM) | Fold Change in Resistance |
|---|---|---|---|
| Parental Line | This compound | 0.5 | - |
| Resistant Line | this compound | 7.5 | 15x |
Table 2: Gene Expression Analysis of Resistance Markers
| Gene | Cell Line | Relative mRNA Expression (Fold Change vs. Parental) |
|---|---|---|
| PIN1 | Resistant | 1.2 |
| ABCB1 | Resistant | 8.5 |
| SNAI1 (Snail) | Resistant | 6.2 |
| CDH1 (E-cadherin) | Resistant | 0.2 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
This protocol is used to measure the metabolic activity of cells as an indicator of cell viability and can be used to determine the IC50 of a compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight. Include wells with media only for background control.
-
Drug Addition: Prepare a serial dilution of this compound. Remove the old media from the cells and add 100 µL of fresh media containing the different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the background, normalize the data to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value[6].
Protocol 2: Western Blot for Protein Expression Analysis
This protocol allows for the detection and quantification of specific proteins.
-
Protein Extraction: Grow parental and resistant cells to ~80% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., PIN1, p-Akt, E-cadherin, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin).
Strategies to Overcome Resistance
Q8: What are the next steps if I identify a specific resistance mechanism?
-
Bypass Pathway Activation: Combine this compound with an inhibitor targeting the activated bypass pathway (e.g., a PI3K inhibitor if p-Akt is elevated). Synergistic drug combinations are a promising strategy to overcome resistance[4][10].
-
Increased Drug Efflux: As mentioned, co-administer with an ABC transporter inhibitor to increase the intracellular concentration of this compound.
-
EMT-driven Resistance: EMT can be targeted by various compounds. For example, some studies suggest that inhibiting the Gli1 pathway, which can be regulated by PIN1, may help overcome resistance associated with EMT[12].
-
Target Upregulation: If PIN1 itself is overexpressed, it might be necessary to explore more potent inhibitors or compounds that induce PIN1 degradation, such as All-trans retinoic acid (ATRA) or arsenic trioxide (ATO)[9][10]. Some novel covalent inhibitors have also been shown to induce proteasomal degradation of PIN1[13].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 3. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting prolyl isomerase Pin1 as a promising strategy to overcome resistance to cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. All-trans Retinoic Acid Overcomes Acquired Resistance to PLX4032 via Inhibition of PIN1 in Melanoma Cells | Anticancer Research [ar.iiarjournals.org]
- 12. Pin1 inhibition reverses the acquired resistance of human hepatocellular carcinoma cells to Regorafenib via the Gli1/Snail/E-cadherin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
PIN1 Inhibitor 5 Cytotoxicity Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of PIN1 inhibitor 5 for cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is PIN1 and why is it a target for cancer therapy?
A1: PIN1, or Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1, is an enzyme that regulates the function of numerous proteins involved in cell cycle progression, proliferation, and apoptosis.[1][2][3][4] It is overexpressed in many cancers, and its activity is linked to tumor initiation and progression.[5][6][7][8] Inhibiting PIN1 can disrupt oncogenic signaling pathways, making it a promising target for cancer therapy.[5][6][8]
Q2: How do PIN1 inhibitors induce cytotoxicity?
A2: PIN1 inhibitors can induce cytotoxicity through various mechanisms:
-
Direct Inhibition of Catalytic Activity: By binding to the active site, inhibitors prevent PIN1 from regulating its target proteins, leading to cell cycle arrest and apoptosis.[1][2]
-
Induction of PIN1 Degradation: Some inhibitors, like all-trans retinoic acid (ATRA) and KPT-6566, can cause the degradation of the PIN1 protein, further reducing its cellular activity.[5][9][10]
-
Covalent Modification: Some inhibitors form a covalent bond with a cysteine residue (Cys113) in the active site of PIN1, leading to irreversible inhibition.[2][11]
-
Dual Mechanism of Action: Certain inhibitors, such as KPT-6566, can have a dual mechanism, both inhibiting PIN1 and generating reactive oxygen species (ROS) that cause DNA damage and cell death.[5]
Q3: What is a typical effective concentration range for PIN1 inhibitors?
A3: The effective concentration of a PIN1 inhibitor can vary significantly depending on the specific compound, the cell line being tested, and the duration of treatment. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. However, based on published data for various PIN1 inhibitors, concentrations can range from nanomolar to micromolar levels. For example, the PIN1 inhibitor API-1 has an IC50 of 72.3 nM in enzymatic assays.[12] Other inhibitors have shown effects in cell lines at concentrations ranging from 0.5 µM to 25 µM.[9][13][14]
Q4: How does the expression level of PIN1 in a cell line affect inhibitor cytotoxicity?
A4: Cell lines with higher levels of PIN1 expression may be more sensitive to PIN1 inhibitors.[7][15] It is recommended to assess the baseline PIN1 expression in your target cell lines, for instance by Western blot, to aid in the interpretation of cytotoxicity data.[13]
Q5: Are there known off-target effects of PIN1 inhibitors?
A5: While some PIN1 inhibitors are highly selective, off-target effects are a possibility and should be considered. For example, the early PIN1 inhibitor Juglone is known to be a reactive compound with multiple cellular targets.[8][10] It is important to consult the literature for the specific inhibitor you are using and consider including appropriate controls in your experiments, such as using a cell line with PIN1 knocked down, to confirm that the observed cytotoxicity is indeed PIN1-dependent.[2]
Troubleshooting Guide
Issue 1: No or Low Cytotoxicity Observed
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar). |
| Short Treatment Duration | Increase the incubation time of the inhibitor with the cells (e.g., 24, 48, 72 hours). Some inhibitors may require longer treatment periods to induce a cytotoxic effect.[11] |
| Inhibitor Insolubility | Ensure the inhibitor is fully dissolved. See "Issue 3: Inhibitor Solubility Problems" for detailed steps. |
| Low PIN1 Expression in Cell Line | Verify PIN1 expression levels in your cell line via Western blot or qPCR. Consider using a cell line with known high PIN1 expression as a positive control.[13] |
| Cell Line Resistance | Some cell lines may be inherently resistant to PIN1 inhibition. Try different cancer cell lines to assess the inhibitor's spectrum of activity. |
| Incorrect Assay for Cytotoxicity | Use multiple assays to measure cell viability and death (e.g., MTT, MTS, Annexin V/PI staining) to confirm the results. |
Issue 2: High Variability in Cytotoxicity Data
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a uniform number of cells is seeded in each well. Perform a cell density optimization experiment prior to the cytotoxicity assay. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete Dissolution of Formazan (B1609692) Crystals (MTT Assay) | Ensure complete solubilization of the formazan product by vigorous pipetting or shaking before reading the absorbance.[16][17] |
| Inhibitor Precipitation During Incubation | Visually inspect the wells for any signs of precipitation. If observed, refer to "Issue 3: Inhibitor Solubility Problems". |
| Cell Clumping | Ensure a single-cell suspension is achieved before seeding. |
Issue 3: Inhibitor Solubility Problems
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[12] Use fresh, high-quality DMSO as it can absorb moisture, which reduces solubility.[12] |
| Precipitation in Culture Medium | Avoid high concentrations of the organic solvent in the final culture medium (typically <0.5%). Perform a serial dilution of the stock solution in the medium. |
| Incorrect Solvent | Consult the manufacturer's data sheet or literature for the recommended solvent for your specific PIN1 inhibitor. |
| Storage Issues | Store the inhibitor stock solution at the recommended temperature (usually -20°C or -80°C) to prevent degradation and precipitation. |
Data Presentation
Table 1: Examples of PIN1 Inhibitors and their Reported IC50/Effective Concentrations
| Inhibitor Name | Type | IC50 / Effective Concentration | Cell Line / Assay | Reference |
| API-1 | Specific Inhibitor | IC50: 72.3 nM | Enzymatic Assay | [12] |
| KPT-6566 | Covalent Inhibitor | 5 µM | WT MEFs | [10] |
| ATRA | Inhibitor (induces degradation) | 5-20 µM | HGC-27, MKN45 (gastric cancer) | [9] |
| BJP-06-005-3 | Covalent Peptide Inhibitor | Apparent Ki: 48 nM | Enzymatic Assay | [11] |
| HWH8-33 | Small Molecule Inhibitor | IC50 comparable to enzymatic IC50 | HeLa cells | [15] |
| HWH8-36 | Small Molecule Inhibitor | IC50 comparable to enzymatic IC50 | HeLa cells | [15] |
| Reduced Amide Inhibitor 1 | Transition-state mimic | IC50: 6.3 µM | Enzymatic Assay | [18] |
| Reduced Amide Inhibitor 2 | Transition-state mimic | IC50: 12 µM | Enzymatic Assay | [18] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[16][17][19][20]
Materials:
-
Cells of interest
-
This compound
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest inhibitor concentration well.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm (with a reference wavelength of 630 nm if desired) using a plate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is based on standard Annexin V staining procedures for flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
6-well plates or culture flasks
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Simplified PIN1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing PIN1 inhibitor concentration for cytotoxicity.
Caption: Troubleshooting decision tree for low cytotoxicity of a PIN1 inhibitor.
References
- 1. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An irreversible inhibitor of peptidyl-prolyl cis/trans isomerase Pin1 and evaluation of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCR‐ABL enhances the prolyl isomerase activity of Pin 1 by interacting with DAPK1 in ph+ ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. cyrusbio.com.tw [cyrusbio.com.tw]
- 18. Reduced-Amide Inhibitor of Pin1 Binds in a Conformation Resembling a Twisted-Amide Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bds.berkeley.edu [bds.berkeley.edu]
PIN1 Inhibitor 5 Cytotoxicity Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of PIN1 inhibitor 5 for cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is PIN1 and why is it a target for cancer therapy?
A1: PIN1, or Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1, is an enzyme that regulates the function of numerous proteins involved in cell cycle progression, proliferation, and apoptosis.[1][2][3][4] It is overexpressed in many cancers, and its activity is linked to tumor initiation and progression.[5][6][7][8] Inhibiting PIN1 can disrupt oncogenic signaling pathways, making it a promising target for cancer therapy.[5][6][8]
Q2: How do PIN1 inhibitors induce cytotoxicity?
A2: PIN1 inhibitors can induce cytotoxicity through various mechanisms:
-
Direct Inhibition of Catalytic Activity: By binding to the active site, inhibitors prevent PIN1 from regulating its target proteins, leading to cell cycle arrest and apoptosis.[1][2]
-
Induction of PIN1 Degradation: Some inhibitors, like all-trans retinoic acid (ATRA) and KPT-6566, can cause the degradation of the PIN1 protein, further reducing its cellular activity.[5][9][10]
-
Covalent Modification: Some inhibitors form a covalent bond with a cysteine residue (Cys113) in the active site of PIN1, leading to irreversible inhibition.[2][11]
-
Dual Mechanism of Action: Certain inhibitors, such as KPT-6566, can have a dual mechanism, both inhibiting PIN1 and generating reactive oxygen species (ROS) that cause DNA damage and cell death.[5]
Q3: What is a typical effective concentration range for PIN1 inhibitors?
A3: The effective concentration of a PIN1 inhibitor can vary significantly depending on the specific compound, the cell line being tested, and the duration of treatment. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. However, based on published data for various PIN1 inhibitors, concentrations can range from nanomolar to micromolar levels. For example, the PIN1 inhibitor API-1 has an IC50 of 72.3 nM in enzymatic assays.[12] Other inhibitors have shown effects in cell lines at concentrations ranging from 0.5 µM to 25 µM.[9][13][14]
Q4: How does the expression level of PIN1 in a cell line affect inhibitor cytotoxicity?
A4: Cell lines with higher levels of PIN1 expression may be more sensitive to PIN1 inhibitors.[7][15] It is recommended to assess the baseline PIN1 expression in your target cell lines, for instance by Western blot, to aid in the interpretation of cytotoxicity data.[13]
Q5: Are there known off-target effects of PIN1 inhibitors?
A5: While some PIN1 inhibitors are highly selective, off-target effects are a possibility and should be considered. For example, the early PIN1 inhibitor Juglone is known to be a reactive compound with multiple cellular targets.[8][10] It is important to consult the literature for the specific inhibitor you are using and consider including appropriate controls in your experiments, such as using a cell line with PIN1 knocked down, to confirm that the observed cytotoxicity is indeed PIN1-dependent.[2]
Troubleshooting Guide
Issue 1: No or Low Cytotoxicity Observed
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar). |
| Short Treatment Duration | Increase the incubation time of the inhibitor with the cells (e.g., 24, 48, 72 hours). Some inhibitors may require longer treatment periods to induce a cytotoxic effect.[11] |
| Inhibitor Insolubility | Ensure the inhibitor is fully dissolved. See "Issue 3: Inhibitor Solubility Problems" for detailed steps. |
| Low PIN1 Expression in Cell Line | Verify PIN1 expression levels in your cell line via Western blot or qPCR. Consider using a cell line with known high PIN1 expression as a positive control.[13] |
| Cell Line Resistance | Some cell lines may be inherently resistant to PIN1 inhibition. Try different cancer cell lines to assess the inhibitor's spectrum of activity. |
| Incorrect Assay for Cytotoxicity | Use multiple assays to measure cell viability and death (e.g., MTT, MTS, Annexin V/PI staining) to confirm the results. |
Issue 2: High Variability in Cytotoxicity Data
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a uniform number of cells is seeded in each well. Perform a cell density optimization experiment prior to the cytotoxicity assay. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete Dissolution of Formazan Crystals (MTT Assay) | Ensure complete solubilization of the formazan product by vigorous pipetting or shaking before reading the absorbance.[16][17] |
| Inhibitor Precipitation During Incubation | Visually inspect the wells for any signs of precipitation. If observed, refer to "Issue 3: Inhibitor Solubility Problems". |
| Cell Clumping | Ensure a single-cell suspension is achieved before seeding. |
Issue 3: Inhibitor Solubility Problems
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[12] Use fresh, high-quality DMSO as it can absorb moisture, which reduces solubility.[12] |
| Precipitation in Culture Medium | Avoid high concentrations of the organic solvent in the final culture medium (typically <0.5%). Perform a serial dilution of the stock solution in the medium. |
| Incorrect Solvent | Consult the manufacturer's data sheet or literature for the recommended solvent for your specific PIN1 inhibitor. |
| Storage Issues | Store the inhibitor stock solution at the recommended temperature (usually -20°C or -80°C) to prevent degradation and precipitation. |
Data Presentation
Table 1: Examples of PIN1 Inhibitors and their Reported IC50/Effective Concentrations
| Inhibitor Name | Type | IC50 / Effective Concentration | Cell Line / Assay | Reference |
| API-1 | Specific Inhibitor | IC50: 72.3 nM | Enzymatic Assay | [12] |
| KPT-6566 | Covalent Inhibitor | 5 µM | WT MEFs | [10] |
| ATRA | Inhibitor (induces degradation) | 5-20 µM | HGC-27, MKN45 (gastric cancer) | [9] |
| BJP-06-005-3 | Covalent Peptide Inhibitor | Apparent Ki: 48 nM | Enzymatic Assay | [11] |
| HWH8-33 | Small Molecule Inhibitor | IC50 comparable to enzymatic IC50 | HeLa cells | [15] |
| HWH8-36 | Small Molecule Inhibitor | IC50 comparable to enzymatic IC50 | HeLa cells | [15] |
| Reduced Amide Inhibitor 1 | Transition-state mimic | IC50: 6.3 µM | Enzymatic Assay | [18] |
| Reduced Amide Inhibitor 2 | Transition-state mimic | IC50: 12 µM | Enzymatic Assay | [18] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[16][17][19][20]
Materials:
-
Cells of interest
-
This compound
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest inhibitor concentration well.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm (with a reference wavelength of 630 nm if desired) using a plate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is based on standard Annexin V staining procedures for flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
6-well plates or culture flasks
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Simplified PIN1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing PIN1 inhibitor concentration for cytotoxicity.
Caption: Troubleshooting decision tree for low cytotoxicity of a PIN1 inhibitor.
References
- 1. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An irreversible inhibitor of peptidyl-prolyl cis/trans isomerase Pin1 and evaluation of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCR‐ABL enhances the prolyl isomerase activity of Pin 1 by interacting with DAPK1 in ph+ ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. cyrusbio.com.tw [cyrusbio.com.tw]
- 18. Reduced-Amide Inhibitor of Pin1 Binds in a Conformation Resembling a Twisted-Amide Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bds.berkeley.edu [bds.berkeley.edu]
Technical Support Center: Troubleshooting Non-specific Binding in PIN1 Inhibitor Assays
Welcome to the technical support center for PIN1 inhibitor assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate issues related to non-specific binding in their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to support your research.
I. Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in PIN1 inhibitor assays?
A1: Non-specific binding refers to the interaction of a test compound with the target protein (PIN1) or other assay components in a manner that is not related to the intended specific binding at the active site. This can lead to false-positive results, where a compound appears to be an inhibitor when it is not, or inaccurate determination of potency (e.g., IC50 or Kᵢ values). Non-specific interactions can arise from various mechanisms, including compound aggregation, hydrophobic interactions, electrostatic interactions, and non-specific covalent modification.
Q2: What are the most common causes of non-specific binding in PIN1 assays?
A2: The most frequent culprits include:
-
Compound Aggregation: Many organic molecules can form aggregates in aqueous solutions, which can sequester and non-specifically inhibit enzymes. This is a leading cause of false positives in high-throughput screening.
-
Hydrophobic Interactions: Compounds with high hydrophobicity may non-specifically bind to exposed hydrophobic patches on the surface of PIN1 or other proteins in the assay, such as BSA.
-
Electrostatic Interactions: Charged compounds can interact non-specifically with oppositely charged residues on the protein surface.
-
Promiscuous Covalent Reactivity: For covalent inhibitors, the electrophilic warhead may react with nucleophilic residues other than the intended Cys113 in the PIN1 active site, or with other proteins in the assay.
-
Assay Artifacts: The compound may interfere with the detection method itself, for example, by having intrinsic fluorescence in a fluorescence polarization (FP) assay or by quenching the fluorescent signal.
Q3: How can I proactively minimize non-specific binding in my PIN1 assays?
A3: Several strategies can be implemented during assay development:
-
Optimize Buffer Conditions: Adjusting the pH and ionic strength (e.g., with NaCl) of the assay buffer can help to minimize non-specific electrostatic interactions.
-
Include Detergents: Low concentrations of non-ionic detergents, such as Tween-20 (typically 0.01% - 0.1%), can help to prevent compound aggregation and reduce non-specific hydrophobic interactions.
-
Use Blocking Agents: Including a carrier protein like Bovine Serum Albumin (BSA) can help to block non-specific binding sites on assay surfaces (e.g., microplates) and can also bind to "sticky" compounds, reducing their non-specific interactions with PIN1.
-
Filter Compounds: Passing compound solutions through a filter can remove pre-existing aggregates before they are added to the assay.
Q4: What are "PAINS" and how do I identify them in my screening hits?
A4: PAINS (Pan-Assay Interference Compounds) are chemical structures that are known to frequently appear as false positives in high-throughput screens due to various non-specific mechanisms. They often contain reactive functional groups or have properties that lead to assay interference. Several computational filters and databases are available to flag potential PAINS in your hit list. However, experimental validation is crucial, as not all compounds containing a PAINS motif will be problematic, and some promiscuous inhibitors may not be flagged by these filters.
II. Troubleshooting Guides by Assay Type
This section provides specific troubleshooting guidance for common assays used to screen for and characterize PIN1 inhibitors.
A. Fluorescence Polarization (FP) Assays
FP assays are a popular method for identifying PIN1 inhibitors by measuring the displacement of a fluorescently labeled peptide probe from the PIN1 active site.
Common Issues and Troubleshooting Steps:
| Observed Problem | Potential Cause | Troubleshooting Action |
| High background fluorescence or signal variability | Intrinsic fluorescence of the test compound. | Pre-read the plate for compound fluorescence at the assay wavelengths before adding PIN1 and the probe. Subtract any compound fluorescence from the final signal. |
| Light scattering due to compound insolubility or aggregation. | Centrifuge and filter compound stock solutions. Include a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer. | |
| Apparent inhibition that is not dose-dependent or has a steep curve | Compound aggregation leading to non-specific sequestration of PIN1 or the probe. | Perform a detergent counter-screen: re-test the compound in the presence of 0.01-0.1% Tween-20. A significant loss of potency suggests aggregation-based inhibition. |
| Unexpected increase in polarization with increasing inhibitor concentration | The compound itself binds to the fluorescent probe. | Test the compound's effect on the probe's fluorescence polarization in the absence of PIN1. |
| The compound displaces the probe, but then forms large aggregates that sequester the free probe, slowing its rotation. | Use Dynamic Light Scattering (DLS) to check for aggregate formation at relevant compound concentrations. |
Troubleshooting Workflow for FP Assays
B. Enzymatic Assays (e.g., Chymotrypsin-Coupled PPIase Assay)
These assays measure the catalytic activity of PIN1. Non-specific inhibition can occur through various mechanisms.
Common Issues and Troubleshooting Steps:
| Observed Problem | Potential Cause | Troubleshooting Action |
| Inhibition observed | Compound inhibits the coupling enzyme (e.g., chymotrypsin) instead of PIN1. | Run a control experiment where the compound is tested against the coupling enzyme in the absence of PIN1. |
| Compound precipitates under assay conditions, leading to light scattering in spectrophotometric readouts. | Visually inspect the assay wells for precipitation. Test compound solubility in the assay buffer. | |
| Compound forms aggregates that sequester PIN1 or the substrate. | Perform a detergent counter-screen as described for FP assays. | |
| For covalent inhibitors, non-specific reaction with assay components. | Pre-incubate the compound with PIN1, then remove the excess compound (e.g., by dialysis or desalting column) before adding the substrate. True covalent inhibitors will show sustained inhibition. |
C. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assays
DSF measures the change in the melting temperature (ΔTₘ) of PIN1 upon ligand binding. While a powerful technique, it is not immune to artifacts.
Common Issues and Troubleshooting Steps:
| Observed Problem | Potential Cause | Troubleshooting Action |
| Negative ΔTₘ (destabilization) | The compound may be a non-specific denaturant or bind to the unfolded state of the protein. | While some specific covalent inhibitors can cause destabilization, this can also be a sign of non-specific interaction. Validate with an orthogonal assay. |
| Fluorescence quenching or enhancement by the compound | The compound interferes with the fluorescent dye (e.g., SYPRO Orange). | Run a control with the compound and dye in the absence of PIN1 to check for direct interactions. |
| No thermal shift observed for a known binder | The binding event does not significantly alter the protein's thermal stability. | This can happen. DSF is not universally applicable for all binding events. Confirm binding with an alternative method like SPR or ITC. |
| Precipitation observed at high temperatures | Compound insolubility at elevated temperatures. | Visually inspect the plate after the run. Poorly soluble compounds can give misleading results. |
D. Surface Plasmon Resonance (SPR)
SPR provides real-time kinetic data on ligand-protein interactions. Non-specific binding to the sensor chip surface is a common issue.
Common Issues and Troubleshooting Steps:
| Observed Problem | Potential Cause | Troubleshooting Action |
| High non-specific binding to the reference channel | Hydrophobic or electrostatic interactions of the analyte with the chip surface. | Optimize the running buffer: increase salt concentration (e.g., up to 500 mM NaCl) to reduce electrostatic interactions; add a non-ionic detergent (e.g., 0.05% Tween-20) to minimize hydrophobic interactions. |
| The analyte is "sticky" and binds to the dextran (B179266) matrix of the sensor chip. | Add soluble carboxymethyl-dextran to the running buffer to compete for non-specific binding sites. | |
| Irreversible binding or poor regeneration | For covalent inhibitors, reaction with the chip surface or non-specific covalent binding to the immobilized PIN1. | Use a reference surface with an unrelated protein containing accessible cysteines to assess non-specific reactivity. |
| Compound aggregation on the chip surface. | Inject the compound over the reference surface. Aggregators often show a characteristic, non-saturating binding profile. |
III. Quantitative Data on PIN1 Inhibitors
The following table provides a comparison of reported potencies for both specific and non-specific/promiscuous PIN1 inhibitors. Note that assay conditions can significantly impact these values.
| Compound | Type | Assay | Potency (IC₅₀ / Kᵢ / Kₑ) | Reference |
| BJP-06-005-3 | Covalent, Specific | PPIase Assay | Kᵢ = 48 nM | |
| Sulfopin | Covalent, Specific | DELFIA | IC₅₀ = 9 nM | |
| KPT-6566 | Covalent | DELFIA | IC₅₀ = 189 nM | |
| Juglone | Covalent, Non-specific | - | - | |
| ATRA | Non-covalent | Enzymatic | IC₅₀ = 33.2 µM | |
| D-peptide | Non-covalent, Specific | FP Assay | IC₅₀ ≈ 3 µM | |
| VS10 | Non-covalent | - | - | |
| VS1 | Non-covalent | Enzymatic | IC₅₀ = 6.4 µM | |
| VS2 | Non-covalent | Enzymatic | IC₅₀ = 29.3 µM |
IV. Experimental Protocols
Here are detailed protocols for key experiments to identify and characterize non-specific binding.
Protocol 1: Detergent-Based Counter-Screen for Compound Aggregation
This protocol is designed to be used as a follow-up for hits identified in a primary screen (e.g., FP or enzymatic assay).
Objective: To determine if the inhibitory activity of a compound is dependent on the formation of aggregates.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
PIN1 protein
-
Assay buffer (the same as used in the primary screen)
-
Assay buffer supplemented with 0.02% Tween-20
-
Detection reagents for the primary assay (e.g., fluorescent probe for FP, substrate for enzymatic assay)
-
Microplates
Procedure:
-
Prepare two sets of serial dilutions of the test compound. One set should be prepared in the standard assay buffer, and the second set in the assay buffer containing 0.02% Tween-20.
-
In parallel, set up the PIN1 inhibition assay in both buffer conditions. For each condition, include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the appropriate concentrations of PIN1 and the detection reagents to the wells containing the compound dilutions.
-
Incubate the plates according to the primary assay protocol.
-
Measure the signal (e.g., fluorescence polarization or absorbance).
-
Calculate the IC₅₀ value for the compound in both the absence and presence of Tween-20.
Interpretation:
-
A significant rightward shift (e.g., >10-fold) in the IC₅₀ value in the presence of Tween-20 is a strong indication that the compound's activity is due to aggregation.
-
If the IC₅₀ value remains relatively unchanged, the compound is less likely to be an aggregator.
Workflow for Detergent Counter-Screen
Protocol 2: Assessing Non-Specific Reactivity of Covalent Inhibitors
Objective: To determine if a covalent inhibitor reacts non-specifically with other proteins or nucleophiles.
Materials:
-
Covalent PIN1 inhibitor
-
PIN1 protein
-
An unrelated protein with accessible cysteines (e.g., BSA)
-
A small molecule nucleophile (e.g., glutathione (B108866) or dithiothreitol, DTT)
-
Mass spectrometer (e.g., LC-MS)
Procedure:
-
Competition with a small molecule nucleophile:
-
Pre-incubate the covalent inhibitor with a high concentration of glutathione (e.g., 1 mM) for 30 minutes.
-
Add this mixture to PIN1 and measure the inhibitory activity in your primary assay. A significant loss of potency suggests the compound is highly reactive with free thiols and may be non-selective.
-
-
Reaction with an unrelated protein:
-
Incubate the covalent inhibitor with BSA (at a similar molar concentration to PIN1) for a defined period (e.g., 1 hour).
-
Analyze the BSA sample by intact protein mass spectrometry. An increase in the mass of BSA corresponding to the mass of the inhibitor indicates non-specific covalent modification.
-
-
Proteome-wide selectivity profiling (advanced method):
-
Treat cultured cells with the covalent inhibitor.
-
Lyse the cells and use chemoproteomic methods with reactivity-based probes to identify all proteins that have been covalently modified by the compound. This provides a global view of the inhibitor's selectivity.
-
Interpretation:
-
A specific covalent inhibitor should show minimal reactivity with small molecule nucleophiles and unrelated proteins.
-
Significant off-target reactivity is a major red flag for non-specificity and potential toxicity.
V. Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for validating a hit from a primary screen to confirm that it is a specific PIN1 inhibitor and not a non-specific binder.
Technical Support Center: Troubleshooting Non-specific Binding in PIN1 Inhibitor Assays
Welcome to the technical support center for PIN1 inhibitor assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate issues related to non-specific binding in their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to support your research.
I. Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in PIN1 inhibitor assays?
A1: Non-specific binding refers to the interaction of a test compound with the target protein (PIN1) or other assay components in a manner that is not related to the intended specific binding at the active site. This can lead to false-positive results, where a compound appears to be an inhibitor when it is not, or inaccurate determination of potency (e.g., IC50 or Kᵢ values). Non-specific interactions can arise from various mechanisms, including compound aggregation, hydrophobic interactions, electrostatic interactions, and non-specific covalent modification.
Q2: What are the most common causes of non-specific binding in PIN1 assays?
A2: The most frequent culprits include:
-
Compound Aggregation: Many organic molecules can form aggregates in aqueous solutions, which can sequester and non-specifically inhibit enzymes. This is a leading cause of false positives in high-throughput screening.
-
Hydrophobic Interactions: Compounds with high hydrophobicity may non-specifically bind to exposed hydrophobic patches on the surface of PIN1 or other proteins in the assay, such as BSA.
-
Electrostatic Interactions: Charged compounds can interact non-specifically with oppositely charged residues on the protein surface.
-
Promiscuous Covalent Reactivity: For covalent inhibitors, the electrophilic warhead may react with nucleophilic residues other than the intended Cys113 in the PIN1 active site, or with other proteins in the assay.
-
Assay Artifacts: The compound may interfere with the detection method itself, for example, by having intrinsic fluorescence in a fluorescence polarization (FP) assay or by quenching the fluorescent signal.
Q3: How can I proactively minimize non-specific binding in my PIN1 assays?
A3: Several strategies can be implemented during assay development:
-
Optimize Buffer Conditions: Adjusting the pH and ionic strength (e.g., with NaCl) of the assay buffer can help to minimize non-specific electrostatic interactions.
-
Include Detergents: Low concentrations of non-ionic detergents, such as Tween-20 (typically 0.01% - 0.1%), can help to prevent compound aggregation and reduce non-specific hydrophobic interactions.
-
Use Blocking Agents: Including a carrier protein like Bovine Serum Albumin (BSA) can help to block non-specific binding sites on assay surfaces (e.g., microplates) and can also bind to "sticky" compounds, reducing their non-specific interactions with PIN1.
-
Filter Compounds: Passing compound solutions through a filter can remove pre-existing aggregates before they are added to the assay.
Q4: What are "PAINS" and how do I identify them in my screening hits?
A4: PAINS (Pan-Assay Interference Compounds) are chemical structures that are known to frequently appear as false positives in high-throughput screens due to various non-specific mechanisms. They often contain reactive functional groups or have properties that lead to assay interference. Several computational filters and databases are available to flag potential PAINS in your hit list. However, experimental validation is crucial, as not all compounds containing a PAINS motif will be problematic, and some promiscuous inhibitors may not be flagged by these filters.
II. Troubleshooting Guides by Assay Type
This section provides specific troubleshooting guidance for common assays used to screen for and characterize PIN1 inhibitors.
A. Fluorescence Polarization (FP) Assays
FP assays are a popular method for identifying PIN1 inhibitors by measuring the displacement of a fluorescently labeled peptide probe from the PIN1 active site.
Common Issues and Troubleshooting Steps:
| Observed Problem | Potential Cause | Troubleshooting Action |
| High background fluorescence or signal variability | Intrinsic fluorescence of the test compound. | Pre-read the plate for compound fluorescence at the assay wavelengths before adding PIN1 and the probe. Subtract any compound fluorescence from the final signal. |
| Light scattering due to compound insolubility or aggregation. | Centrifuge and filter compound stock solutions. Include a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer. | |
| Apparent inhibition that is not dose-dependent or has a steep curve | Compound aggregation leading to non-specific sequestration of PIN1 or the probe. | Perform a detergent counter-screen: re-test the compound in the presence of 0.01-0.1% Tween-20. A significant loss of potency suggests aggregation-based inhibition. |
| Unexpected increase in polarization with increasing inhibitor concentration | The compound itself binds to the fluorescent probe. | Test the compound's effect on the probe's fluorescence polarization in the absence of PIN1. |
| The compound displaces the probe, but then forms large aggregates that sequester the free probe, slowing its rotation. | Use Dynamic Light Scattering (DLS) to check for aggregate formation at relevant compound concentrations. |
Troubleshooting Workflow for FP Assays
B. Enzymatic Assays (e.g., Chymotrypsin-Coupled PPIase Assay)
These assays measure the catalytic activity of PIN1. Non-specific inhibition can occur through various mechanisms.
Common Issues and Troubleshooting Steps:
| Observed Problem | Potential Cause | Troubleshooting Action |
| Inhibition observed | Compound inhibits the coupling enzyme (e.g., chymotrypsin) instead of PIN1. | Run a control experiment where the compound is tested against the coupling enzyme in the absence of PIN1. |
| Compound precipitates under assay conditions, leading to light scattering in spectrophotometric readouts. | Visually inspect the assay wells for precipitation. Test compound solubility in the assay buffer. | |
| Compound forms aggregates that sequester PIN1 or the substrate. | Perform a detergent counter-screen as described for FP assays. | |
| For covalent inhibitors, non-specific reaction with assay components. | Pre-incubate the compound with PIN1, then remove the excess compound (e.g., by dialysis or desalting column) before adding the substrate. True covalent inhibitors will show sustained inhibition. |
C. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assays
DSF measures the change in the melting temperature (ΔTₘ) of PIN1 upon ligand binding. While a powerful technique, it is not immune to artifacts.
Common Issues and Troubleshooting Steps:
| Observed Problem | Potential Cause | Troubleshooting Action |
| Negative ΔTₘ (destabilization) | The compound may be a non-specific denaturant or bind to the unfolded state of the protein. | While some specific covalent inhibitors can cause destabilization, this can also be a sign of non-specific interaction. Validate with an orthogonal assay. |
| Fluorescence quenching or enhancement by the compound | The compound interferes with the fluorescent dye (e.g., SYPRO Orange). | Run a control with the compound and dye in the absence of PIN1 to check for direct interactions. |
| No thermal shift observed for a known binder | The binding event does not significantly alter the protein's thermal stability. | This can happen. DSF is not universally applicable for all binding events. Confirm binding with an alternative method like SPR or ITC. |
| Precipitation observed at high temperatures | Compound insolubility at elevated temperatures. | Visually inspect the plate after the run. Poorly soluble compounds can give misleading results. |
D. Surface Plasmon Resonance (SPR)
SPR provides real-time kinetic data on ligand-protein interactions. Non-specific binding to the sensor chip surface is a common issue.
Common Issues and Troubleshooting Steps:
| Observed Problem | Potential Cause | Troubleshooting Action |
| High non-specific binding to the reference channel | Hydrophobic or electrostatic interactions of the analyte with the chip surface. | Optimize the running buffer: increase salt concentration (e.g., up to 500 mM NaCl) to reduce electrostatic interactions; add a non-ionic detergent (e.g., 0.05% Tween-20) to minimize hydrophobic interactions. |
| The analyte is "sticky" and binds to the dextran matrix of the sensor chip. | Add soluble carboxymethyl-dextran to the running buffer to compete for non-specific binding sites. | |
| Irreversible binding or poor regeneration | For covalent inhibitors, reaction with the chip surface or non-specific covalent binding to the immobilized PIN1. | Use a reference surface with an unrelated protein containing accessible cysteines to assess non-specific reactivity. |
| Compound aggregation on the chip surface. | Inject the compound over the reference surface. Aggregators often show a characteristic, non-saturating binding profile. |
III. Quantitative Data on PIN1 Inhibitors
The following table provides a comparison of reported potencies for both specific and non-specific/promiscuous PIN1 inhibitors. Note that assay conditions can significantly impact these values.
| Compound | Type | Assay | Potency (IC₅₀ / Kᵢ / Kₑ) | Reference |
| BJP-06-005-3 | Covalent, Specific | PPIase Assay | Kᵢ = 48 nM | |
| Sulfopin | Covalent, Specific | DELFIA | IC₅₀ = 9 nM | |
| KPT-6566 | Covalent | DELFIA | IC₅₀ = 189 nM | |
| Juglone | Covalent, Non-specific | - | - | |
| ATRA | Non-covalent | Enzymatic | IC₅₀ = 33.2 µM | |
| D-peptide | Non-covalent, Specific | FP Assay | IC₅₀ ≈ 3 µM | |
| VS10 | Non-covalent | - | - | |
| VS1 | Non-covalent | Enzymatic | IC₅₀ = 6.4 µM | |
| VS2 | Non-covalent | Enzymatic | IC₅₀ = 29.3 µM |
IV. Experimental Protocols
Here are detailed protocols for key experiments to identify and characterize non-specific binding.
Protocol 1: Detergent-Based Counter-Screen for Compound Aggregation
This protocol is designed to be used as a follow-up for hits identified in a primary screen (e.g., FP or enzymatic assay).
Objective: To determine if the inhibitory activity of a compound is dependent on the formation of aggregates.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
PIN1 protein
-
Assay buffer (the same as used in the primary screen)
-
Assay buffer supplemented with 0.02% Tween-20
-
Detection reagents for the primary assay (e.g., fluorescent probe for FP, substrate for enzymatic assay)
-
Microplates
Procedure:
-
Prepare two sets of serial dilutions of the test compound. One set should be prepared in the standard assay buffer, and the second set in the assay buffer containing 0.02% Tween-20.
-
In parallel, set up the PIN1 inhibition assay in both buffer conditions. For each condition, include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the appropriate concentrations of PIN1 and the detection reagents to the wells containing the compound dilutions.
-
Incubate the plates according to the primary assay protocol.
-
Measure the signal (e.g., fluorescence polarization or absorbance).
-
Calculate the IC₅₀ value for the compound in both the absence and presence of Tween-20.
Interpretation:
-
A significant rightward shift (e.g., >10-fold) in the IC₅₀ value in the presence of Tween-20 is a strong indication that the compound's activity is due to aggregation.
-
If the IC₅₀ value remains relatively unchanged, the compound is less likely to be an aggregator.
Workflow for Detergent Counter-Screen
Protocol 2: Assessing Non-Specific Reactivity of Covalent Inhibitors
Objective: To determine if a covalent inhibitor reacts non-specifically with other proteins or nucleophiles.
Materials:
-
Covalent PIN1 inhibitor
-
PIN1 protein
-
An unrelated protein with accessible cysteines (e.g., BSA)
-
A small molecule nucleophile (e.g., glutathione or dithiothreitol, DTT)
-
Mass spectrometer (e.g., LC-MS)
Procedure:
-
Competition with a small molecule nucleophile:
-
Pre-incubate the covalent inhibitor with a high concentration of glutathione (e.g., 1 mM) for 30 minutes.
-
Add this mixture to PIN1 and measure the inhibitory activity in your primary assay. A significant loss of potency suggests the compound is highly reactive with free thiols and may be non-selective.
-
-
Reaction with an unrelated protein:
-
Incubate the covalent inhibitor with BSA (at a similar molar concentration to PIN1) for a defined period (e.g., 1 hour).
-
Analyze the BSA sample by intact protein mass spectrometry. An increase in the mass of BSA corresponding to the mass of the inhibitor indicates non-specific covalent modification.
-
-
Proteome-wide selectivity profiling (advanced method):
-
Treat cultured cells with the covalent inhibitor.
-
Lyse the cells and use chemoproteomic methods with reactivity-based probes to identify all proteins that have been covalently modified by the compound. This provides a global view of the inhibitor's selectivity.
-
Interpretation:
-
A specific covalent inhibitor should show minimal reactivity with small molecule nucleophiles and unrelated proteins.
-
Significant off-target reactivity is a major red flag for non-specificity and potential toxicity.
V. Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for validating a hit from a primary screen to confirm that it is a specific PIN1 inhibitor and not a non-specific binder.
Cell line variability in response to PIN1 inhibitor 5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PIN1 Inhibitor 5 in their experiments.
Troubleshooting Guides
Issue 1: High Variability in Cell Line Response to this compound
Question: We are observing significant differences in the anti-proliferative effect of this compound across various cancer cell lines. Why is this happening and how can we troubleshoot it?
Answer:
Variability in cellular response to PIN1 inhibitors is a documented phenomenon and can be attributed to several factors:
-
Differential PIN1 Expression: PIN1 is overexpressed in many human cancers, but the level of overexpression can vary significantly between different cancer types and even between cell lines of the same cancer type.[1][2] Cell lines with higher endogenous PIN1 levels may be more sensitive to inhibition.[3]
-
Troubleshooting Step: Perform a baseline assessment of PIN1 protein levels across your panel of cell lines using Western blotting. This will help correlate sensitivity to this compound with the expression level of its target.
-
-
Status of Downstream Signaling Pathways: PIN1 regulates multiple oncogenic signaling pathways, including Ras/AP-1, Wnt/β-catenin, PI3K/Akt, and Notch.[4][5][6][7] The dependence of a particular cell line on one or more of these pathways for its proliferation and survival will influence its sensitivity to PIN1 inhibition. For instance, a cell line with a constitutively active Ras pathway may be more susceptible.[4]
-
Troubleshooting Step: Characterize the mutational status and activation state of key proteins in these pathways (e.g., KRAS, BRAF, PIK3CA, β-catenin) in your cell lines. This can help stratify cell lines based on their underlying oncogenic drivers.
-
-
Development of Resistance: Acquired resistance to targeted therapies can emerge. Upregulation of alternative signaling pathways or drug efflux pumps can contribute to reduced sensitivity.[7][8][9]
Issue 2: Inconsistent IC50 Values in Cell Viability Assays
Question: Our calculated IC50 values for this compound fluctuate between experiments. What are the potential causes and how can we improve consistency?
Answer:
Inconsistent IC50 values can arise from several experimental variables:
-
Cell Seeding Density and Proliferation Rate: The initial number of cells seeded and their doubling time can impact the final readout of viability assays.
-
Troubleshooting Step: Optimize and standardize your cell seeding density for each cell line to ensure they are in the exponential growth phase during the treatment period.
-
-
Assay Type and Endpoint: Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP content). The timing of the assay endpoint is also critical.
-
Troubleshooting Step: Ensure you are using an appropriate and validated cell viability assay for your cell lines. Standardize the incubation time with the reagent and the time of measurement.
-
-
Compound Stability and Handling: The stability of the inhibitor in culture media and its proper solubilization are crucial.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PIN1 inhibitors?
A1: PIN1 is a peptidyl-prolyl cis-trans isomerase (PPIase) that specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in proteins.[1][10] This conformational change can affect the protein's activity, stability, subcellular localization, and interaction with other proteins.[1][8] PIN1 inhibitors block this catalytic activity, thereby disrupting the function of numerous oncogenic proteins and tumor suppressor proteins that are regulated by PIN1.[3][11] This can lead to cell cycle arrest, apoptosis, and reduced cell proliferation.[3]
Q2: How can I confirm that this compound is engaging its target in my cells?
A2: Target engagement can be assessed through several methods:
-
Western Blotting for Downstream Targets: Inhibition of PIN1 is expected to alter the levels or phosphorylation status of its downstream substrates. For example, you can assess the levels of Cyclin D1, c-Myc, or the phosphorylation of Rb.[4][12][13]
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stability of a protein in the presence of a ligand. Successful binding of an inhibitor will typically alter the melting temperature of the target protein.
-
Co-immunoprecipitation: To confirm the disruption of PIN1's interaction with its substrates, you can perform co-immunoprecipitation experiments with and without the inhibitor.
Q3: Are there known resistance mechanisms to PIN1 inhibitors?
A3: While research is ongoing, potential mechanisms of resistance to PIN1 inhibitors could include:
-
Upregulation of bypass signaling pathways: Cancer cells may adapt by increasing their reliance on signaling pathways that are not regulated by PIN1.[7][9]
-
Mutations in the PIN1 gene: Although less common, mutations in the drug-binding site of PIN1 could prevent the inhibitor from binding effectively.[13]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration.
Data Presentation
Table 1: Comparative IC50 Values of Various PIN1 Inhibitors Across Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| HWH8-33 | CHO | Ovarian | 0.15 ± 0.02 | [3] |
| HWH8-33 | HeLa | Cervical | 0.23 ± 0.04 | [3] |
| HWH8-36 | CHO | Ovarian | 0.31 ± 0.05 | [3] |
| HWH8-36 | HeLa | Cervical | 0.45 ± 0.07 | [3] |
| VS1 | - | - | 6.4 | [14][15] |
| VS2 | OVCAR5 | Ovarian | 19 - 66 | [14] |
| ATRA | - | - | 33.2 | [14][15] |
| Compound 5 | - | - | 0.83 | [13] |
| AG17724 | - | - | Ki at 0.03 | [16] |
| ATRA | - | - | Ki at 1.99 | [16] |
| Juglone | - | - | Ki above 10 | [16] |
Note: This table provides a summary of reported IC50 values for different PIN1 inhibitors to illustrate the expected range of potency and cell line-specific responses.
Experimental Protocols
1. Western Blotting for PIN1 and Downstream Targets
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against PIN1, Cyclin D1, c-Myc, p-Rb, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
3. PIN1 Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay
-
Principle: This assay measures the ability of an inhibitor to block the PIN1-catalyzed isomerization of a synthetic peptide substrate. The cis-to-trans isomerization of the substrate is coupled to its cleavage by chymotrypsin, which can be monitored spectrophotometrically.[17]
-
Procedure:
-
Pre-incubate purified recombinant PIN1 protein with varying concentrations of this compound.[3]
-
Initiate the reaction by adding the peptide substrate (e.g., Suc-Ala-Glu-Pro-Phe-pNA) and chymotrypsin.[3][17]
-
Monitor the increase in absorbance at 390 nm over time.[3]
-
Calculate the rate of reaction and determine the inhibitory activity (IC50 or Ki) of the compound.
-
Mandatory Visualizations
References
- 1. Prevalent overexpression of prolyl isomerase Pin1 in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevalent Overexpression of Prolyl Isomerase Pin1 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 4. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 6. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting prolyl isomerase Pin1 as a promising strategy to overcome resistance to cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pin1 inhibition reverses the acquired resistance of human hepatocellular carcinoma cells to Regorafenib via the Gli1/Snail/E-cadherin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Peptidyl-prolyl Isomerase Pin1 Controls Down-regulation of Conventional Protein Kinase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Frontiers | Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance [frontiersin.org]
- 13. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Cell line variability in response to PIN1 inhibitor 5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PIN1 Inhibitor 5 in their experiments.
Troubleshooting Guides
Issue 1: High Variability in Cell Line Response to this compound
Question: We are observing significant differences in the anti-proliferative effect of this compound across various cancer cell lines. Why is this happening and how can we troubleshoot it?
Answer:
Variability in cellular response to PIN1 inhibitors is a documented phenomenon and can be attributed to several factors:
-
Differential PIN1 Expression: PIN1 is overexpressed in many human cancers, but the level of overexpression can vary significantly between different cancer types and even between cell lines of the same cancer type.[1][2] Cell lines with higher endogenous PIN1 levels may be more sensitive to inhibition.[3]
-
Troubleshooting Step: Perform a baseline assessment of PIN1 protein levels across your panel of cell lines using Western blotting. This will help correlate sensitivity to this compound with the expression level of its target.
-
-
Status of Downstream Signaling Pathways: PIN1 regulates multiple oncogenic signaling pathways, including Ras/AP-1, Wnt/β-catenin, PI3K/Akt, and Notch.[4][5][6][7] The dependence of a particular cell line on one or more of these pathways for its proliferation and survival will influence its sensitivity to PIN1 inhibition. For instance, a cell line with a constitutively active Ras pathway may be more susceptible.[4]
-
Troubleshooting Step: Characterize the mutational status and activation state of key proteins in these pathways (e.g., KRAS, BRAF, PIK3CA, β-catenin) in your cell lines. This can help stratify cell lines based on their underlying oncogenic drivers.
-
-
Development of Resistance: Acquired resistance to targeted therapies can emerge. Upregulation of alternative signaling pathways or drug efflux pumps can contribute to reduced sensitivity.[7][8][9]
Issue 2: Inconsistent IC50 Values in Cell Viability Assays
Question: Our calculated IC50 values for this compound fluctuate between experiments. What are the potential causes and how can we improve consistency?
Answer:
Inconsistent IC50 values can arise from several experimental variables:
-
Cell Seeding Density and Proliferation Rate: The initial number of cells seeded and their doubling time can impact the final readout of viability assays.
-
Troubleshooting Step: Optimize and standardize your cell seeding density for each cell line to ensure they are in the exponential growth phase during the treatment period.
-
-
Assay Type and Endpoint: Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP content). The timing of the assay endpoint is also critical.
-
Troubleshooting Step: Ensure you are using an appropriate and validated cell viability assay for your cell lines. Standardize the incubation time with the reagent and the time of measurement.
-
-
Compound Stability and Handling: The stability of the inhibitor in culture media and its proper solubilization are crucial.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PIN1 inhibitors?
A1: PIN1 is a peptidyl-prolyl cis-trans isomerase (PPIase) that specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in proteins.[1][10] This conformational change can affect the protein's activity, stability, subcellular localization, and interaction with other proteins.[1][8] PIN1 inhibitors block this catalytic activity, thereby disrupting the function of numerous oncogenic proteins and tumor suppressor proteins that are regulated by PIN1.[3][11] This can lead to cell cycle arrest, apoptosis, and reduced cell proliferation.[3]
Q2: How can I confirm that this compound is engaging its target in my cells?
A2: Target engagement can be assessed through several methods:
-
Western Blotting for Downstream Targets: Inhibition of PIN1 is expected to alter the levels or phosphorylation status of its downstream substrates. For example, you can assess the levels of Cyclin D1, c-Myc, or the phosphorylation of Rb.[4][12][13]
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stability of a protein in the presence of a ligand. Successful binding of an inhibitor will typically alter the melting temperature of the target protein.
-
Co-immunoprecipitation: To confirm the disruption of PIN1's interaction with its substrates, you can perform co-immunoprecipitation experiments with and without the inhibitor.
Q3: Are there known resistance mechanisms to PIN1 inhibitors?
A3: While research is ongoing, potential mechanisms of resistance to PIN1 inhibitors could include:
-
Upregulation of bypass signaling pathways: Cancer cells may adapt by increasing their reliance on signaling pathways that are not regulated by PIN1.[7][9]
-
Mutations in the PIN1 gene: Although less common, mutations in the drug-binding site of PIN1 could prevent the inhibitor from binding effectively.[13]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration.
Data Presentation
Table 1: Comparative IC50 Values of Various PIN1 Inhibitors Across Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| HWH8-33 | CHO | Ovarian | 0.15 ± 0.02 | [3] |
| HWH8-33 | HeLa | Cervical | 0.23 ± 0.04 | [3] |
| HWH8-36 | CHO | Ovarian | 0.31 ± 0.05 | [3] |
| HWH8-36 | HeLa | Cervical | 0.45 ± 0.07 | [3] |
| VS1 | - | - | 6.4 | [14][15] |
| VS2 | OVCAR5 | Ovarian | 19 - 66 | [14] |
| ATRA | - | - | 33.2 | [14][15] |
| Compound 5 | - | - | 0.83 | [13] |
| AG17724 | - | - | Ki at 0.03 | [16] |
| ATRA | - | - | Ki at 1.99 | [16] |
| Juglone | - | - | Ki above 10 | [16] |
Note: This table provides a summary of reported IC50 values for different PIN1 inhibitors to illustrate the expected range of potency and cell line-specific responses.
Experimental Protocols
1. Western Blotting for PIN1 and Downstream Targets
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against PIN1, Cyclin D1, c-Myc, p-Rb, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
3. PIN1 Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay
-
Principle: This assay measures the ability of an inhibitor to block the PIN1-catalyzed isomerization of a synthetic peptide substrate. The cis-to-trans isomerization of the substrate is coupled to its cleavage by chymotrypsin, which can be monitored spectrophotometrically.[17]
-
Procedure:
-
Pre-incubate purified recombinant PIN1 protein with varying concentrations of this compound.[3]
-
Initiate the reaction by adding the peptide substrate (e.g., Suc-Ala-Glu-Pro-Phe-pNA) and chymotrypsin.[3][17]
-
Monitor the increase in absorbance at 390 nm over time.[3]
-
Calculate the rate of reaction and determine the inhibitory activity (IC50 or Ki) of the compound.
-
Mandatory Visualizations
References
- 1. Prevalent overexpression of prolyl isomerase Pin1 in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevalent Overexpression of Prolyl Isomerase Pin1 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 4. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 6. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting prolyl isomerase Pin1 as a promising strategy to overcome resistance to cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pin1 inhibition reverses the acquired resistance of human hepatocellular carcinoma cells to Regorafenib via the Gli1/Snail/E-cadherin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Peptidyl-prolyl Isomerase Pin1 Controls Down-regulation of Conventional Protein Kinase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Frontiers | Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance [frontiersin.org]
- 13. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce toxicity of PIN1 inhibitor 5 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PIN1 inhibitors in animal models. The focus is on addressing and mitigating the toxicity of these compounds to ensure successful and reproducible in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical studies with PIN1 inhibitors.
Issue 1: High Toxicity and Mortality in Animal Models at Expected Efficacious Doses
-
Question: We are observing significant toxicity, including weight loss, lethargy, and mortality, in our animal models at doses of PIN1 inhibitor 5 that are reported to be effective in vitro. How can we reduce this toxicity?
-
Answer: High in vivo toxicity despite in vitro efficacy is a common challenge in drug development. Here are several strategies to troubleshoot and mitigate this issue:
-
Re-evaluate Formulation and Delivery Vehicle: The formulation can dramatically impact a drug's toxicity profile.[1][2]
-
Vehicle Toxicity: The vehicle itself may be contributing to the observed toxicity. Consider using alternative, well-tolerated vehicles. For example, if you are using a solvent that is known to cause irritation or systemic toxicity, switching to an aqueous suspension or a lipid-based formulation might be beneficial.[2]
-
Solubility and Bioavailability: Poor solubility can lead to drug precipitation at the injection site, causing local toxicity, or erratic absorption, leading to unpredictable systemic exposure. Improving the formulation to enhance solubility is crucial.[1]
-
-
Optimize the Dosing Regimen:
-
Dose Fractionation: Instead of a single high dose, consider administering smaller, more frequent doses. This can maintain therapeutic concentrations while avoiding high peak concentrations that may be associated with toxicity.
-
Route of Administration: The route of administration can influence toxicity. For instance, a compound showing high local toxicity with intraperitoneal (i.p.) injection might be better tolerated via oral gavage or intravenous (i.v.) infusion.[3]
-
-
Investigate Off-Target Effects: The inhibitor may be acting on other targets besides PIN1, leading to toxicity.
-
Selectivity Profiling: If not already done, perform a comprehensive selectivity screen against a panel of kinases and other enzymes to identify potential off-target interactions.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your inhibitor to see if the toxicity can be dissociated from the PIN1 inhibitory activity.
-
-
Issue 2: Lack of In Vivo Efficacy at Non-Toxic Doses
-
Question: We have identified a maximum tolerated dose (MTD) for this compound, but we are not observing the desired anti-tumor effect in our xenograft models at this dose. What steps should we take?
-
Answer: A lack of efficacy at a non-toxic dose suggests a suboptimal therapeutic window. Here’s how to approach this problem:
-
Pharmacokinetic (PK) Analysis: It is critical to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.
-
Measure Drug Exposure: Determine the concentration of the inhibitor in the plasma and, if possible, in the tumor tissue over time. It's possible that the drug is not reaching the tumor in sufficient concentrations or for a long enough duration to be effective.
-
Metabolic Stability: The compound may be rapidly metabolized in vivo. If the inhibitor has poor metabolic stability, its half-life will be short, limiting its efficacy.[4]
-
-
Pharmacodynamic (PD) Analysis:
-
Target Engagement: Confirm that the inhibitor is binding to PIN1 in the tumor tissue at the administered dose. This can be assessed by measuring the levels of downstream biomarkers of PIN1 activity.
-
Duration of Target Inhibition: Measure how long PIN1 remains inhibited after a single dose. The dosing schedule should be designed to maintain target inhibition above a therapeutic threshold.
-
-
Enhance Drug Delivery to the Tumor:
-
Targeted Drug Delivery Systems: Consider encapsulating the inhibitor in a nanoparticle or liposome (B1194612) that is targeted to the tumor. This can increase the drug concentration at the tumor site while reducing systemic exposure and toxicity.[5]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the common off-target effects of PIN1 inhibitors that contribute to toxicity?
-
A1: Many early-generation PIN1 inhibitors, such as Juglone, are non-specific and can react with other proteins containing reactive cysteine residues, leading to broad cytotoxicity.[6][7] More recent covalent inhibitors are designed to be more selective, but off-target reactivity can still be a concern.[3][4] It is essential to profile the selectivity of any new inhibitor.
-
-
Q2: How can we improve the specificity and reduce the toxicity of our PIN1 inhibitor?
-
A2: Structure-based drug design can be employed to optimize the inhibitor's interaction with the unique active site of PIN1, thereby increasing selectivity. Additionally, developing covalent inhibitors that target specific residues within the PIN1 active site can enhance specificity and potency.[4]
-
-
Q3: Are there any known strategies to protect normal tissues from the toxic effects of PIN1 inhibitors?
-
A3: One promising approach is the use of targeted drug delivery systems.[5] For example, attaching the inhibitor to an antibody that recognizes a tumor-specific antigen can help to concentrate the drug at the tumor site, sparing normal tissues.[5] Another strategy is to develop inhibitors that are preferentially activated in the tumor microenvironment.
-
-
Q4: What are the best animal models for studying PIN1 inhibitor toxicity and efficacy?
-
A4: The choice of animal model depends on the specific research question. For general toxicity studies, rodents (mice and rats) are commonly used.[8] For efficacy studies in cancer, patient-derived xenograft (PDX) models or genetically engineered mouse models (GEMMs) that recapitulate the human disease are often more predictive than traditional cell line-derived xenografts.
-
Quantitative Data Summary
The following tables summarize toxicity and efficacy data for several known PIN1 inhibitors. This data can serve as a reference for researchers developing new PIN1 inhibitors.
Table 1: In Vivo Toxicity of Selected PIN1 Inhibitors
| Inhibitor | Animal Model | Route of Administration | Dose and Schedule | Observed Toxicity | Reference |
| KPT-6566 | Nude mice | Intravenous (i.v.) | 60 or 90 mg/kg | Strong phlebitis at the injection site. | [3] |
| KPT-6566 | Nude mice | Intraperitoneal (i.p.) | 30 and 45 mg/kg (chronic) | Local, non-life-threatening toxicity at the injection site (granulation, fibrosis). | [3] |
| HWH8-33 | Xenograft mice | Oral | Not specified, administered for 4 weeks | No noticeable toxicity. | [7][9] |
| Juglone | Xenograft mice | Not specified | Not specified | High toxicity, lack of specificity. | [6] |
| ATRA | Mouse models | Not specified | Not specified | Used in combination with ATO to reduce toxicity and enhance efficacy. | [6][10] |
Table 2: In Vivo Efficacy of Selected PIN1 Inhibitors
| Inhibitor | Cancer Model | Animal Model | Efficacy Outcome | Reference |
| KPT-6566 | Lung metastasis | Mouse | Impaired growth of lung metastasis. | [3] |
| HWH8-33 | Xenograft model | Nude mice | Suppressed tumor growth. | [7][9] |
| Sulfopin | Myc-driven tumors | Mouse | Inhibited tumor growth. | [11] |
| ATRA | APL mouse models | Mouse | Anti-proliferative effect. | [10] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Selection: Use a cohort of healthy, age-matched mice (e.g., C57BL/6 or BALB/c) of a single sex.
-
Dose Selection: Based on in vitro data, select a range of doses. A common starting point is to use one-tenth of the in vitro IC50, with escalating dose cohorts.
-
Administration: Administer the PIN1 inhibitor via the intended clinical route (e.g., oral gavage, i.p., i.v.).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, ruffled fur, and lethargy. Body weight should be recorded daily.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause more than 10-15% weight loss and does not result in mortality or severe clinical signs.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis to identify any organ-specific toxicities.
Protocol 2: Formulation Development for a Poorly Soluble PIN1 Inhibitor
-
Solubility Screening: Determine the solubility of the inhibitor in a panel of pharmaceutically acceptable solvents and excipients (e.g., PEG400, Solutol HS 15, Cremophor EL).
-
Vehicle Selection: Based on the solubility data, select a primary solvent and co-solvents or surfactants to create a stable, homogenous formulation.
-
Formulation Preparation: Prepare the formulation under sterile conditions. For example, a solution can be prepared by dissolving the inhibitor in the chosen vehicle with gentle heating and stirring. A suspension can be prepared by micronizing the drug and suspending it in a vehicle containing a suspending agent (e.g., carboxymethylcellulose).
-
Stability Testing: Assess the physical and chemical stability of the formulation over time at different storage conditions (e.g., room temperature, 4°C).
-
In Vivo Tolerability: Administer the final formulation to a small cohort of animals to ensure that the vehicle itself is well-tolerated.
Visualizations
Caption: Simplified signaling pathway of PIN1 and its downstream targets.
Caption: Workflow for reducing the toxicity of PIN1 inhibitors in animal models.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. Prediction of the effect of formulation on the toxicity of chemicals - Toxicology Research (RSC Publishing) DOI:10.1039/C6TX00303F [pubs.rsc.org]
- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PIN1 as a Therapeutic Approach for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development [drugdiscoveryonline.com]
- 9. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 10. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 11. arts.units.it [arts.units.it]
How to reduce toxicity of PIN1 inhibitor 5 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PIN1 inhibitors in animal models. The focus is on addressing and mitigating the toxicity of these compounds to ensure successful and reproducible in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical studies with PIN1 inhibitors.
Issue 1: High Toxicity and Mortality in Animal Models at Expected Efficacious Doses
-
Question: We are observing significant toxicity, including weight loss, lethargy, and mortality, in our animal models at doses of PIN1 inhibitor 5 that are reported to be effective in vitro. How can we reduce this toxicity?
-
Answer: High in vivo toxicity despite in vitro efficacy is a common challenge in drug development. Here are several strategies to troubleshoot and mitigate this issue:
-
Re-evaluate Formulation and Delivery Vehicle: The formulation can dramatically impact a drug's toxicity profile.[1][2]
-
Vehicle Toxicity: The vehicle itself may be contributing to the observed toxicity. Consider using alternative, well-tolerated vehicles. For example, if you are using a solvent that is known to cause irritation or systemic toxicity, switching to an aqueous suspension or a lipid-based formulation might be beneficial.[2]
-
Solubility and Bioavailability: Poor solubility can lead to drug precipitation at the injection site, causing local toxicity, or erratic absorption, leading to unpredictable systemic exposure. Improving the formulation to enhance solubility is crucial.[1]
-
-
Optimize the Dosing Regimen:
-
Dose Fractionation: Instead of a single high dose, consider administering smaller, more frequent doses. This can maintain therapeutic concentrations while avoiding high peak concentrations that may be associated with toxicity.
-
Route of Administration: The route of administration can influence toxicity. For instance, a compound showing high local toxicity with intraperitoneal (i.p.) injection might be better tolerated via oral gavage or intravenous (i.v.) infusion.[3]
-
-
Investigate Off-Target Effects: The inhibitor may be acting on other targets besides PIN1, leading to toxicity.
-
Selectivity Profiling: If not already done, perform a comprehensive selectivity screen against a panel of kinases and other enzymes to identify potential off-target interactions.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your inhibitor to see if the toxicity can be dissociated from the PIN1 inhibitory activity.
-
-
Issue 2: Lack of In Vivo Efficacy at Non-Toxic Doses
-
Question: We have identified a maximum tolerated dose (MTD) for this compound, but we are not observing the desired anti-tumor effect in our xenograft models at this dose. What steps should we take?
-
Answer: A lack of efficacy at a non-toxic dose suggests a suboptimal therapeutic window. Here’s how to approach this problem:
-
Pharmacokinetic (PK) Analysis: It is critical to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.
-
Measure Drug Exposure: Determine the concentration of the inhibitor in the plasma and, if possible, in the tumor tissue over time. It's possible that the drug is not reaching the tumor in sufficient concentrations or for a long enough duration to be effective.
-
Metabolic Stability: The compound may be rapidly metabolized in vivo. If the inhibitor has poor metabolic stability, its half-life will be short, limiting its efficacy.[4]
-
-
Pharmacodynamic (PD) Analysis:
-
Target Engagement: Confirm that the inhibitor is binding to PIN1 in the tumor tissue at the administered dose. This can be assessed by measuring the levels of downstream biomarkers of PIN1 activity.
-
Duration of Target Inhibition: Measure how long PIN1 remains inhibited after a single dose. The dosing schedule should be designed to maintain target inhibition above a therapeutic threshold.
-
-
Enhance Drug Delivery to the Tumor:
-
Targeted Drug Delivery Systems: Consider encapsulating the inhibitor in a nanoparticle or liposome that is targeted to the tumor. This can increase the drug concentration at the tumor site while reducing systemic exposure and toxicity.[5]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the common off-target effects of PIN1 inhibitors that contribute to toxicity?
-
A1: Many early-generation PIN1 inhibitors, such as Juglone, are non-specific and can react with other proteins containing reactive cysteine residues, leading to broad cytotoxicity.[6][7] More recent covalent inhibitors are designed to be more selective, but off-target reactivity can still be a concern.[3][4] It is essential to profile the selectivity of any new inhibitor.
-
-
Q2: How can we improve the specificity and reduce the toxicity of our PIN1 inhibitor?
-
A2: Structure-based drug design can be employed to optimize the inhibitor's interaction with the unique active site of PIN1, thereby increasing selectivity. Additionally, developing covalent inhibitors that target specific residues within the PIN1 active site can enhance specificity and potency.[4]
-
-
Q3: Are there any known strategies to protect normal tissues from the toxic effects of PIN1 inhibitors?
-
A3: One promising approach is the use of targeted drug delivery systems.[5] For example, attaching the inhibitor to an antibody that recognizes a tumor-specific antigen can help to concentrate the drug at the tumor site, sparing normal tissues.[5] Another strategy is to develop inhibitors that are preferentially activated in the tumor microenvironment.
-
-
Q4: What are the best animal models for studying PIN1 inhibitor toxicity and efficacy?
-
A4: The choice of animal model depends on the specific research question. For general toxicity studies, rodents (mice and rats) are commonly used.[8] For efficacy studies in cancer, patient-derived xenograft (PDX) models or genetically engineered mouse models (GEMMs) that recapitulate the human disease are often more predictive than traditional cell line-derived xenografts.
-
Quantitative Data Summary
The following tables summarize toxicity and efficacy data for several known PIN1 inhibitors. This data can serve as a reference for researchers developing new PIN1 inhibitors.
Table 1: In Vivo Toxicity of Selected PIN1 Inhibitors
| Inhibitor | Animal Model | Route of Administration | Dose and Schedule | Observed Toxicity | Reference |
| KPT-6566 | Nude mice | Intravenous (i.v.) | 60 or 90 mg/kg | Strong phlebitis at the injection site. | [3] |
| KPT-6566 | Nude mice | Intraperitoneal (i.p.) | 30 and 45 mg/kg (chronic) | Local, non-life-threatening toxicity at the injection site (granulation, fibrosis). | [3] |
| HWH8-33 | Xenograft mice | Oral | Not specified, administered for 4 weeks | No noticeable toxicity. | [7][9] |
| Juglone | Xenograft mice | Not specified | Not specified | High toxicity, lack of specificity. | [6] |
| ATRA | Mouse models | Not specified | Not specified | Used in combination with ATO to reduce toxicity and enhance efficacy. | [6][10] |
Table 2: In Vivo Efficacy of Selected PIN1 Inhibitors
| Inhibitor | Cancer Model | Animal Model | Efficacy Outcome | Reference |
| KPT-6566 | Lung metastasis | Mouse | Impaired growth of lung metastasis. | [3] |
| HWH8-33 | Xenograft model | Nude mice | Suppressed tumor growth. | [7][9] |
| Sulfopin | Myc-driven tumors | Mouse | Inhibited tumor growth. | [11] |
| ATRA | APL mouse models | Mouse | Anti-proliferative effect. | [10] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Selection: Use a cohort of healthy, age-matched mice (e.g., C57BL/6 or BALB/c) of a single sex.
-
Dose Selection: Based on in vitro data, select a range of doses. A common starting point is to use one-tenth of the in vitro IC50, with escalating dose cohorts.
-
Administration: Administer the PIN1 inhibitor via the intended clinical route (e.g., oral gavage, i.p., i.v.).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, ruffled fur, and lethargy. Body weight should be recorded daily.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause more than 10-15% weight loss and does not result in mortality or severe clinical signs.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis to identify any organ-specific toxicities.
Protocol 2: Formulation Development for a Poorly Soluble PIN1 Inhibitor
-
Solubility Screening: Determine the solubility of the inhibitor in a panel of pharmaceutically acceptable solvents and excipients (e.g., PEG400, Solutol HS 15, Cremophor EL).
-
Vehicle Selection: Based on the solubility data, select a primary solvent and co-solvents or surfactants to create a stable, homogenous formulation.
-
Formulation Preparation: Prepare the formulation under sterile conditions. For example, a solution can be prepared by dissolving the inhibitor in the chosen vehicle with gentle heating and stirring. A suspension can be prepared by micronizing the drug and suspending it in a vehicle containing a suspending agent (e.g., carboxymethylcellulose).
-
Stability Testing: Assess the physical and chemical stability of the formulation over time at different storage conditions (e.g., room temperature, 4°C).
-
In Vivo Tolerability: Administer the final formulation to a small cohort of animals to ensure that the vehicle itself is well-tolerated.
Visualizations
Caption: Simplified signaling pathway of PIN1 and its downstream targets.
Caption: Workflow for reducing the toxicity of PIN1 inhibitors in animal models.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. Prediction of the effect of formulation on the toxicity of chemicals - Toxicology Research (RSC Publishing) DOI:10.1039/C6TX00303F [pubs.rsc.org]
- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PIN1 as a Therapeutic Approach for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development [drugdiscoveryonline.com]
- 9. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 10. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 11. arts.units.it [arts.units.it]
Improving the selectivity of covalent PIN1 inhibitors
Welcome to the technical support center for researchers developing and utilizing covalent inhibitors for the Peptidyl-prolyl cis-trans isomerase, PIN1. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My covalent PIN1 inhibitor shows high potency in biochemical assays but has low activity in cell-based assays. What are the possible reasons?
A1: This is a common challenge. Several factors could be contributing to this discrepancy:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane. This is a known issue for inhibitors that mimic the phosphorylated substrate of PIN1, as the charged phosphate (B84403) or carboxylate groups can limit membrane permeability.[1][2][3][4][5]
-
Instability: The compound may be unstable in the cellular environment or have poor metabolic stability. For example, the covalent peptide inhibitor BJP-06-005-3 shows strong cellular target engagement but has poor stability in mouse liver microsomes.[6]
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
High Protein Binding: Non-specific binding to other cellular proteins can reduce the effective concentration of the inhibitor available to bind to PIN1.
Q2: I am concerned about the off-target effects of my covalent PIN1 inhibitor. How can I assess its selectivity?
A2: Assessing selectivity is crucial for validating your inhibitor. Here are some recommended approaches:
-
Chemoproteomic Profiling: Techniques like Activity-Based Protein Profiling (ABPP) coupled with quantitative mass spectrometry can provide a global view of your inhibitor's targets across the proteome.[7][8][9] This method helps identify specific off-target proteins that are covalently modified.
-
Competitive Binding Assays: A live-cell competition assay using a biotinylated or fluorescently labeled PIN1 probe can demonstrate target engagement in a cellular context.[6]
-
Phenotypic Comparison with Genetic Knockout/Knockdown: Compare the cellular phenotype induced by your inhibitor with that of PIN1 knockout or shRNA-mediated knockdown. A close correlation suggests on-target activity. The potent inhibitor Sulfopin, for instance, was shown to phenocopy PIN1 genetic knockout.[10]
-
Use of a Non-reactive Control: Synthesize an analog of your inhibitor where the reactive "warhead" is modified to be non-reactive. This control compound should not exhibit the same biological effects if they are mediated by covalent binding to PIN1.
Q3: What are the common electrophilic warheads used to target Cys113 in the active site of PIN1?
A3: Several covalent inhibitors target the highly conserved Cysteine 113 in the active site of PIN1.[6][10] Common electrophilic moieties include:
-
Acrylamides
-
Chloroacetamides
-
Sulfonyl-acetate groups[2]
-
Compounds identified through electrophilic fragment screening, such as those containing sulfolene or sulfolane (B150427) moieties, which led to the development of Sulfopin.[10]
Q4: Some literature suggests that PIN1 inhibition leads to its degradation. Is this a common mechanism?
A4: Yes, several covalent and non-covalent inhibitors of PIN1 have been shown to induce its degradation.[2][5] This can occur through conformational changes upon inhibitor binding, which may expose degradation signals and lead to proteasomal degradation.[2] Examples of compounds that cause PIN1 degradation include all-trans retinoic acid (ATRA), arsenic trioxide (ATO), and the covalent inhibitor KPT-6566.[2][6][10] This dual mechanism of action—catalytic inhibition and degradation—can lead to a more sustained and potent biological effect.[2]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in my PIN1 enzymatic assay.
| Possible Cause | Troubleshooting Step |
| Inhibitor Instability | Prepare fresh inhibitor solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Pre-incubation Time | For covalent inhibitors, the IC50 is time-dependent. Ensure you are using a consistent pre-incubation time with the enzyme before adding the substrate. For kinetic characterization, determine the kinact/KI values.[6] |
| Assay Conditions | Verify the concentrations of PIN1, substrate, and chymotrypsin (B1334515) (in coupled assays). Ensure the buffer pH and composition are optimal and consistent. |
| Protein Aggregation | Centrifuge the PIN1 protein stock before use to remove any aggregates. |
Issue 2: High background signal in my fluorescence polarization (FP) binding assay.
| Possible Cause | Troubleshooting Step |
| Compound Fluorescence | Measure the fluorescence of your compound alone at the excitation and emission wavelengths used for the tracer. If it is fluorescent, consider a different assay format. |
| Light Scattering | If your compound has low solubility, it may precipitate and cause light scattering. Try decreasing the compound concentration or adding a small amount of a solubilizing agent like DMSO (ensure it doesn't affect the assay). |
| Non-specific Binding | Non-specific binding of the fluorescent tracer to the plate or other components can increase background. Include control wells with no protein to determine the baseline fluorescence. |
Issue 3: Difficulty confirming cellular target engagement.
| Possible Cause | Troubleshooting Step |
| Insufficient Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for target engagement.[6] |
| Antibody Quality (for Western Blot) | Validate your PIN1 antibody for specificity using PIN1 knockout or knockdown cell lysates. |
| Probe Competition Issues | In a competitive binding assay, ensure your probe (e.g., biotinylated inhibitor) has a suitable affinity and concentration to be effectively competed off by your inhibitor. |
Quantitative Data Summary
Table 1: Potency of Selected Covalent PIN1 Inhibitors
| Inhibitor | Assay Type | Potency | Cell Line/Conditions | Reference |
| BJP-06-005-3 | PPIase Assay (IC50) | 48 nM | 12 h incubation with Pin1 | [6] |
| kinact/KI | 740 M-1s-1 | [6] | ||
| Sulfopin | PPIase Assay (IC50) | < 100 nM (approx.) | [10] | |
| ZL-Pin13 | PPIase Assay (IC50) | 0.067 ± 0.03 µM | [11] | |
| AG17724 | PPIase Assay (Ki) | 0.03 µM | [12] | |
| VS1 | Enzymatic Inhibition (IC50) | 6.4 µM | [4] | |
| VS2 | Enzymatic Inhibition (IC50) | 29.3 µM | [4] | |
| All-trans retinoic acid (ATRA) | Enzymatic Inhibition (IC50) | 33.2 µM | [4][5] | |
| P1D-34 (PROTAC Degrader) | Degradation (DC50) | 177 nM | AML cell lines | [1][13] |
Experimental Protocols
Protocol 1: PIN1 Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay (Chymotrypsin-Coupled)
This assay measures the ability of an inhibitor to block the PIN1-catalyzed isomerization of a peptide substrate from the cis to the trans conformation. Chymotrypsin can only cleave the trans isomer, releasing a chromophore that can be detected spectrophotometrically.[6][14]
Materials:
-
Recombinant human PIN1 protein (e.g., GST-Pin1)
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
Substrate: Suc-Ala-pSer-Pro-Phe-pNA (pNA: p-nitroanilide)
-
α-Chymotrypsin
-
Test inhibitor and DMSO (vehicle control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 390 nm
Procedure:
-
Inhibitor Pre-incubation:
-
Reaction Initiation:
-
Prepare a reaction mixture containing the peptide substrate and chymotrypsin in assay buffer.
-
Add the reaction mixture to the wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 390 nm every 30 seconds for 15-30 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the initial reaction rates (Vo) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Intact Protein Mass Spectrometry for Covalent Modification
This method directly confirms the covalent binding of an inhibitor to PIN1 and can be used to determine the stoichiometry of binding.[6][10]
Materials:
-
Recombinant human PIN1 protein
-
Test inhibitor and DMSO (vehicle control)
-
Reaction Buffer (e.g., PBS or HEPES)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation:
-
Sample Preparation:
-
Stop the reaction by adding an equal volume of 0.1% formic acid.
-
Desalt the sample using a C4 ZipTip or similar desalting column.
-
-
LC-MS Analysis:
-
Inject the desalted sample into the LC-MS system.
-
Separate the protein using a C4 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the mass of the intact protein.
-
Compare the mass of the inhibitor-treated PIN1 with the DMSO control. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent modification. The percentage of labeled protein can also be quantified.[10]
-
Protocol 3: Cellular Target Engagement using a Competition Pull-down Assay
This assay assesses the ability of a test compound to bind to PIN1 in living cells by competing with a tagged (e.g., biotinylated) covalent probe.[6]
Materials:
-
Human cancer cell line (e.g., PATU-8988T, PC3)[6]
-
Test inhibitor and DMSO (vehicle control)
-
Biotinylated covalent PIN1 probe (e.g., a biotinylated derivative of a known inhibitor)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-coated magnetic beads
-
SDS-PAGE gels and Western blot reagents
-
Anti-PIN1 antibody
Procedure:
-
Inhibitor Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of your test inhibitor or DMSO for a desired period (e.g., 4-5 hours).[6]
-
-
Probe Labeling:
-
After the inhibitor treatment, add the biotinylated PIN1 probe to the cells and incubate for an additional period (e.g., 1-2 hours) to label the remaining unoccupied PIN1.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Pull-down:
-
Incubate the cleared lysates with streptavidin-coated magnetic beads to capture the biotin-probe-labeled PIN1.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-PIN1 antibody. A decrease in the PIN1 signal in the inhibitor-treated samples compared to the DMSO control indicates successful target engagement.
-
Visualizations
Caption: Key oncogenic signaling pathways regulated by PIN1.
Caption: Experimental workflow for selectivity assessment.
References
- 1. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational and Structure-Based Development of High Potent Cell-Active Covalent Inhibitor Targeting the Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06558H [pubs.rsc.org]
- 14. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Improving the selectivity of covalent PIN1 inhibitors
Welcome to the technical support center for researchers developing and utilizing covalent inhibitors for the Peptidyl-prolyl cis-trans isomerase, PIN1. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My covalent PIN1 inhibitor shows high potency in biochemical assays but has low activity in cell-based assays. What are the possible reasons?
A1: This is a common challenge. Several factors could be contributing to this discrepancy:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane. This is a known issue for inhibitors that mimic the phosphorylated substrate of PIN1, as the charged phosphate or carboxylate groups can limit membrane permeability.[1][2][3][4][5]
-
Instability: The compound may be unstable in the cellular environment or have poor metabolic stability. For example, the covalent peptide inhibitor BJP-06-005-3 shows strong cellular target engagement but has poor stability in mouse liver microsomes.[6]
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
High Protein Binding: Non-specific binding to other cellular proteins can reduce the effective concentration of the inhibitor available to bind to PIN1.
Q2: I am concerned about the off-target effects of my covalent PIN1 inhibitor. How can I assess its selectivity?
A2: Assessing selectivity is crucial for validating your inhibitor. Here are some recommended approaches:
-
Chemoproteomic Profiling: Techniques like Activity-Based Protein Profiling (ABPP) coupled with quantitative mass spectrometry can provide a global view of your inhibitor's targets across the proteome.[7][8][9] This method helps identify specific off-target proteins that are covalently modified.
-
Competitive Binding Assays: A live-cell competition assay using a biotinylated or fluorescently labeled PIN1 probe can demonstrate target engagement in a cellular context.[6]
-
Phenotypic Comparison with Genetic Knockout/Knockdown: Compare the cellular phenotype induced by your inhibitor with that of PIN1 knockout or shRNA-mediated knockdown. A close correlation suggests on-target activity. The potent inhibitor Sulfopin, for instance, was shown to phenocopy PIN1 genetic knockout.[10]
-
Use of a Non-reactive Control: Synthesize an analog of your inhibitor where the reactive "warhead" is modified to be non-reactive. This control compound should not exhibit the same biological effects if they are mediated by covalent binding to PIN1.
Q3: What are the common electrophilic warheads used to target Cys113 in the active site of PIN1?
A3: Several covalent inhibitors target the highly conserved Cysteine 113 in the active site of PIN1.[6][10] Common electrophilic moieties include:
-
Acrylamides
-
Chloroacetamides
-
Sulfonyl-acetate groups[2]
-
Compounds identified through electrophilic fragment screening, such as those containing sulfolene or sulfolane moieties, which led to the development of Sulfopin.[10]
Q4: Some literature suggests that PIN1 inhibition leads to its degradation. Is this a common mechanism?
A4: Yes, several covalent and non-covalent inhibitors of PIN1 have been shown to induce its degradation.[2][5] This can occur through conformational changes upon inhibitor binding, which may expose degradation signals and lead to proteasomal degradation.[2] Examples of compounds that cause PIN1 degradation include all-trans retinoic acid (ATRA), arsenic trioxide (ATO), and the covalent inhibitor KPT-6566.[2][6][10] This dual mechanism of action—catalytic inhibition and degradation—can lead to a more sustained and potent biological effect.[2]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in my PIN1 enzymatic assay.
| Possible Cause | Troubleshooting Step |
| Inhibitor Instability | Prepare fresh inhibitor solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Pre-incubation Time | For covalent inhibitors, the IC50 is time-dependent. Ensure you are using a consistent pre-incubation time with the enzyme before adding the substrate. For kinetic characterization, determine the kinact/KI values.[6] |
| Assay Conditions | Verify the concentrations of PIN1, substrate, and chymotrypsin (in coupled assays). Ensure the buffer pH and composition are optimal and consistent. |
| Protein Aggregation | Centrifuge the PIN1 protein stock before use to remove any aggregates. |
Issue 2: High background signal in my fluorescence polarization (FP) binding assay.
| Possible Cause | Troubleshooting Step |
| Compound Fluorescence | Measure the fluorescence of your compound alone at the excitation and emission wavelengths used for the tracer. If it is fluorescent, consider a different assay format. |
| Light Scattering | If your compound has low solubility, it may precipitate and cause light scattering. Try decreasing the compound concentration or adding a small amount of a solubilizing agent like DMSO (ensure it doesn't affect the assay). |
| Non-specific Binding | Non-specific binding of the fluorescent tracer to the plate or other components can increase background. Include control wells with no protein to determine the baseline fluorescence. |
Issue 3: Difficulty confirming cellular target engagement.
| Possible Cause | Troubleshooting Step |
| Insufficient Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for target engagement.[6] |
| Antibody Quality (for Western Blot) | Validate your PIN1 antibody for specificity using PIN1 knockout or knockdown cell lysates. |
| Probe Competition Issues | In a competitive binding assay, ensure your probe (e.g., biotinylated inhibitor) has a suitable affinity and concentration to be effectively competed off by your inhibitor. |
Quantitative Data Summary
Table 1: Potency of Selected Covalent PIN1 Inhibitors
| Inhibitor | Assay Type | Potency | Cell Line/Conditions | Reference |
| BJP-06-005-3 | PPIase Assay (IC50) | 48 nM | 12 h incubation with Pin1 | [6] |
| kinact/KI | 740 M-1s-1 | [6] | ||
| Sulfopin | PPIase Assay (IC50) | < 100 nM (approx.) | [10] | |
| ZL-Pin13 | PPIase Assay (IC50) | 0.067 ± 0.03 µM | [11] | |
| AG17724 | PPIase Assay (Ki) | 0.03 µM | [12] | |
| VS1 | Enzymatic Inhibition (IC50) | 6.4 µM | [4] | |
| VS2 | Enzymatic Inhibition (IC50) | 29.3 µM | [4] | |
| All-trans retinoic acid (ATRA) | Enzymatic Inhibition (IC50) | 33.2 µM | [4][5] | |
| P1D-34 (PROTAC Degrader) | Degradation (DC50) | 177 nM | AML cell lines | [1][13] |
Experimental Protocols
Protocol 1: PIN1 Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay (Chymotrypsin-Coupled)
This assay measures the ability of an inhibitor to block the PIN1-catalyzed isomerization of a peptide substrate from the cis to the trans conformation. Chymotrypsin can only cleave the trans isomer, releasing a chromophore that can be detected spectrophotometrically.[6][14]
Materials:
-
Recombinant human PIN1 protein (e.g., GST-Pin1)
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
Substrate: Suc-Ala-pSer-Pro-Phe-pNA (pNA: p-nitroanilide)
-
α-Chymotrypsin
-
Test inhibitor and DMSO (vehicle control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 390 nm
Procedure:
-
Inhibitor Pre-incubation:
-
Reaction Initiation:
-
Prepare a reaction mixture containing the peptide substrate and chymotrypsin in assay buffer.
-
Add the reaction mixture to the wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 390 nm every 30 seconds for 15-30 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the initial reaction rates (Vo) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Intact Protein Mass Spectrometry for Covalent Modification
This method directly confirms the covalent binding of an inhibitor to PIN1 and can be used to determine the stoichiometry of binding.[6][10]
Materials:
-
Recombinant human PIN1 protein
-
Test inhibitor and DMSO (vehicle control)
-
Reaction Buffer (e.g., PBS or HEPES)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation:
-
Sample Preparation:
-
Stop the reaction by adding an equal volume of 0.1% formic acid.
-
Desalt the sample using a C4 ZipTip or similar desalting column.
-
-
LC-MS Analysis:
-
Inject the desalted sample into the LC-MS system.
-
Separate the protein using a C4 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the mass of the intact protein.
-
Compare the mass of the inhibitor-treated PIN1 with the DMSO control. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent modification. The percentage of labeled protein can also be quantified.[10]
-
Protocol 3: Cellular Target Engagement using a Competition Pull-down Assay
This assay assesses the ability of a test compound to bind to PIN1 in living cells by competing with a tagged (e.g., biotinylated) covalent probe.[6]
Materials:
-
Human cancer cell line (e.g., PATU-8988T, PC3)[6]
-
Test inhibitor and DMSO (vehicle control)
-
Biotinylated covalent PIN1 probe (e.g., a biotinylated derivative of a known inhibitor)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-coated magnetic beads
-
SDS-PAGE gels and Western blot reagents
-
Anti-PIN1 antibody
Procedure:
-
Inhibitor Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of your test inhibitor or DMSO for a desired period (e.g., 4-5 hours).[6]
-
-
Probe Labeling:
-
After the inhibitor treatment, add the biotinylated PIN1 probe to the cells and incubate for an additional period (e.g., 1-2 hours) to label the remaining unoccupied PIN1.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Pull-down:
-
Incubate the cleared lysates with streptavidin-coated magnetic beads to capture the biotin-probe-labeled PIN1.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-PIN1 antibody. A decrease in the PIN1 signal in the inhibitor-treated samples compared to the DMSO control indicates successful target engagement.
-
Visualizations
Caption: Key oncogenic signaling pathways regulated by PIN1.
Caption: Experimental workflow for selectivity assessment.
References
- 1. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational and Structure-Based Development of High Potent Cell-Active Covalent Inhibitor Targeting the Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06558H [pubs.rsc.org]
- 14. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Degradation of PIN1 inhibitor 5 in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of PIN1 inhibitors in cell culture, with a specific focus on the potential for inhibitor degradation and inhibitor-induced degradation of the PIN1 protein.
Frequently Asked Questions (FAQs)
Q1: My PIN1 inhibitor appears to be losing activity over time in my cell culture experiment. What could be the cause?
A1: The loss of activity of a PIN1 inhibitor in cell culture can be due to several factors. The most common reasons include the inherent chemical instability of the compound in aqueous media, enzymatic degradation by cellular components that may be released into the media, or binding to components of the cell culture medium, such as serum proteins. It is also possible that the inhibitor is being metabolized by the cells. We recommend performing a stability assay of your inhibitor in your specific cell culture media to determine its half-life.
Q2: I've observed a decrease in PIN1 protein levels after treating cells with my PIN1 inhibitor. Is this expected?
A2: Yes, this phenomenon has been observed with certain classes of PIN1 inhibitors, particularly some covalent inhibitors.[1][2] Binding of these inhibitors can induce a conformational change in the PIN1 protein, leading to its destabilization and subsequent degradation by the proteasome.[1][3] This effect can be cell-line dependent.[2] If you observe this, it is a key aspect of your inhibitor's mechanism of action.
Q3: How can I determine if my PIN1 inhibitor is causing PIN1 protein degradation?
A3: To confirm that your inhibitor is inducing PIN1 degradation, you can perform a Western blot analysis of PIN1 protein levels in cells treated with a range of inhibitor concentrations and at different time points. A dose- and time-dependent decrease in PIN1 protein levels would suggest inhibitor-induced degradation. To confirm the involvement of the proteasome, you can co-treat the cells with your PIN1 inhibitor and a proteasome inhibitor (e.g., bortezomib (B1684674) or MG132).[3] If the decrease in PIN1 levels is rescued in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-mediated.
Q4: What are the signaling pathways regulated by PIN1 that I should consider when interpreting my results?
A4: PIN1 is a crucial regulator of numerous signaling pathways involved in cell proliferation, survival, and differentiation.[4][5][6][7] Key pathways modulated by PIN1 include:
-
Wnt/β-catenin pathway: PIN1 enhances the stability and nuclear accumulation of β-catenin.[4]
-
Ras/MAPK/AP-1 pathway: PIN1 can potentiate this pathway by interacting with and stabilizing components like c-Jun.[4]
-
NF-κB signaling: PIN1 can activate this pathway by promoting the nuclear accumulation of p65.[7]
-
PI3K/Akt/mTOR pathway: PIN1 is associated with the regulation of this critical survival pathway.[6]
-
p53 and Rb tumor suppressor pathways: PIN1 can indirectly influence these pathways by regulating various cell cycle proteins.[4]
Understanding these pathways is essential for interpreting the phenotypic effects of your PIN1 inhibitor.
Troubleshooting Guides
Problem 1: Inconsistent results with PIN1 inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation in Media | Perform a stability assay of the inhibitor in your specific cell culture medium over the time course of your experiment. Analyze samples at different time points using HPLC or LC-MS to determine the concentration of the intact inhibitor. |
| Cell Line-Dependent Effects | Test the effect of your inhibitor on PIN1 protein levels and downstream signaling in multiple cell lines. Some inhibitors have been shown to induce PIN1 degradation in a cell line-dependent manner.[2] |
| Inhibitor Binding to Serum | If using serum-containing media, consider reducing the serum concentration or using serum-free media for a short duration, if your cells can tolerate it, to see if the inhibitor's efficacy improves. |
| Incorrect Inhibitor Concentration | Verify the stock concentration of your inhibitor and ensure accurate dilution. Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. |
Problem 2: No observable phenotype after PIN1 inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Some inhibitors exhibit poor cell permeability, limiting their intracellular concentration and target engagement.[8] Consider using a different inhibitor with known good cell permeability or performing cellular uptake assays. |
| Insufficient Target Engagement | Confirm that the inhibitor is engaging with PIN1 in cells. This can be assessed through cellular thermal shift assays (CETSA) or by measuring the inhibition of a known downstream target of PIN1. |
| Redundancy in Signaling Pathways | The cellular phenotype you are measuring may be regulated by redundant pathways. Consider using your PIN1 inhibitor in combination with other targeted agents to overcome this. |
| PIN1 is Not a Primary Driver in Your Model | While PIN1 is overexpressed in many cancers, its functional importance can vary.[6][7] Confirm the expression and functional relevance of PIN1 in your specific cell model through genetic knockdown (siRNA or shRNA) experiments. |
Experimental Protocols
Protocol 1: Assessing the Stability of a PIN1 Inhibitor in Cell Culture Media
This protocol outlines a general method to determine the stability of a small molecule inhibitor in cell culture media.
Materials:
-
PIN1 inhibitor stock solution (e.g., in DMSO)
-
Complete cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Method:
-
Prepare a working solution of the PIN1 inhibitor in the desired cell culture medium at the final concentration used in your experiments. Prepare separate solutions for media with and without serum if applicable.
-
Aliquot the inhibitor-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
After collecting all time points, thaw the samples and prepare them for analysis by HPLC or LC-MS. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Analyze the supernatant to quantify the remaining concentration of the intact inhibitor.
-
Plot the concentration of the inhibitor versus time to determine its stability profile and half-life (t1/2) in the cell culture medium.
Protocol 2: Western Blot Analysis of Inhibitor-Induced PIN1 Degradation
This protocol describes how to assess changes in PIN1 protein levels following inhibitor treatment.
Materials:
-
Cells of interest
-
PIN1 inhibitor
-
Proteasome inhibitor (e.g., Bortezomib, MG132)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against PIN1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Method:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PIN1 inhibitor for various time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
For proteasome inhibition experiments, pre-treat a set of cells with a proteasome inhibitor for 1-2 hours before adding the PIN1 inhibitor.
-
At the end of the treatment period, wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against PIN1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in PIN1 protein levels.
Data Presentation
Table 1: Characteristics of Selected PIN1 Inhibitors Known to Induce Degradation
| Inhibitor Name | Mechanism of Action | Observed Effect on PIN1 | Reference |
| BJP-07-017-3 | Covalent | Induces thermal instability and degradation. | [1] |
| Sulfopin | Covalent | Causes significant PIN1 degradation in cells. | [1] |
| KPT-6566 | Covalent | Reported to cause PIN1 degradation. | [1][2] |
| BJP-06-005-3 | Covalent | Causes partial, cell line-dependent PIN1 degradation. | [2] |
Visualizations
Caption: Key signaling pathways regulated by PIN1.
Caption: Workflow for assessing inhibitor-induced PIN1 degradation.
Caption: Troubleshooting logic for PIN1 inhibitor experiments.
References
- 1. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 6. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
Degradation of PIN1 inhibitor 5 in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of PIN1 inhibitors in cell culture, with a specific focus on the potential for inhibitor degradation and inhibitor-induced degradation of the PIN1 protein.
Frequently Asked Questions (FAQs)
Q1: My PIN1 inhibitor appears to be losing activity over time in my cell culture experiment. What could be the cause?
A1: The loss of activity of a PIN1 inhibitor in cell culture can be due to several factors. The most common reasons include the inherent chemical instability of the compound in aqueous media, enzymatic degradation by cellular components that may be released into the media, or binding to components of the cell culture medium, such as serum proteins. It is also possible that the inhibitor is being metabolized by the cells. We recommend performing a stability assay of your inhibitor in your specific cell culture media to determine its half-life.
Q2: I've observed a decrease in PIN1 protein levels after treating cells with my PIN1 inhibitor. Is this expected?
A2: Yes, this phenomenon has been observed with certain classes of PIN1 inhibitors, particularly some covalent inhibitors.[1][2] Binding of these inhibitors can induce a conformational change in the PIN1 protein, leading to its destabilization and subsequent degradation by the proteasome.[1][3] This effect can be cell-line dependent.[2] If you observe this, it is a key aspect of your inhibitor's mechanism of action.
Q3: How can I determine if my PIN1 inhibitor is causing PIN1 protein degradation?
A3: To confirm that your inhibitor is inducing PIN1 degradation, you can perform a Western blot analysis of PIN1 protein levels in cells treated with a range of inhibitor concentrations and at different time points. A dose- and time-dependent decrease in PIN1 protein levels would suggest inhibitor-induced degradation. To confirm the involvement of the proteasome, you can co-treat the cells with your PIN1 inhibitor and a proteasome inhibitor (e.g., bortezomib or MG132).[3] If the decrease in PIN1 levels is rescued in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-mediated.
Q4: What are the signaling pathways regulated by PIN1 that I should consider when interpreting my results?
A4: PIN1 is a crucial regulator of numerous signaling pathways involved in cell proliferation, survival, and differentiation.[4][5][6][7] Key pathways modulated by PIN1 include:
-
Wnt/β-catenin pathway: PIN1 enhances the stability and nuclear accumulation of β-catenin.[4]
-
Ras/MAPK/AP-1 pathway: PIN1 can potentiate this pathway by interacting with and stabilizing components like c-Jun.[4]
-
NF-κB signaling: PIN1 can activate this pathway by promoting the nuclear accumulation of p65.[7]
-
PI3K/Akt/mTOR pathway: PIN1 is associated with the regulation of this critical survival pathway.[6]
-
p53 and Rb tumor suppressor pathways: PIN1 can indirectly influence these pathways by regulating various cell cycle proteins.[4]
Understanding these pathways is essential for interpreting the phenotypic effects of your PIN1 inhibitor.
Troubleshooting Guides
Problem 1: Inconsistent results with PIN1 inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation in Media | Perform a stability assay of the inhibitor in your specific cell culture medium over the time course of your experiment. Analyze samples at different time points using HPLC or LC-MS to determine the concentration of the intact inhibitor. |
| Cell Line-Dependent Effects | Test the effect of your inhibitor on PIN1 protein levels and downstream signaling in multiple cell lines. Some inhibitors have been shown to induce PIN1 degradation in a cell line-dependent manner.[2] |
| Inhibitor Binding to Serum | If using serum-containing media, consider reducing the serum concentration or using serum-free media for a short duration, if your cells can tolerate it, to see if the inhibitor's efficacy improves. |
| Incorrect Inhibitor Concentration | Verify the stock concentration of your inhibitor and ensure accurate dilution. Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. |
Problem 2: No observable phenotype after PIN1 inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Some inhibitors exhibit poor cell permeability, limiting their intracellular concentration and target engagement.[8] Consider using a different inhibitor with known good cell permeability or performing cellular uptake assays. |
| Insufficient Target Engagement | Confirm that the inhibitor is engaging with PIN1 in cells. This can be assessed through cellular thermal shift assays (CETSA) or by measuring the inhibition of a known downstream target of PIN1. |
| Redundancy in Signaling Pathways | The cellular phenotype you are measuring may be regulated by redundant pathways. Consider using your PIN1 inhibitor in combination with other targeted agents to overcome this. |
| PIN1 is Not a Primary Driver in Your Model | While PIN1 is overexpressed in many cancers, its functional importance can vary.[6][7] Confirm the expression and functional relevance of PIN1 in your specific cell model through genetic knockdown (siRNA or shRNA) experiments. |
Experimental Protocols
Protocol 1: Assessing the Stability of a PIN1 Inhibitor in Cell Culture Media
This protocol outlines a general method to determine the stability of a small molecule inhibitor in cell culture media.
Materials:
-
PIN1 inhibitor stock solution (e.g., in DMSO)
-
Complete cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Method:
-
Prepare a working solution of the PIN1 inhibitor in the desired cell culture medium at the final concentration used in your experiments. Prepare separate solutions for media with and without serum if applicable.
-
Aliquot the inhibitor-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
After collecting all time points, thaw the samples and prepare them for analysis by HPLC or LC-MS. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Analyze the supernatant to quantify the remaining concentration of the intact inhibitor.
-
Plot the concentration of the inhibitor versus time to determine its stability profile and half-life (t1/2) in the cell culture medium.
Protocol 2: Western Blot Analysis of Inhibitor-Induced PIN1 Degradation
This protocol describes how to assess changes in PIN1 protein levels following inhibitor treatment.
Materials:
-
Cells of interest
-
PIN1 inhibitor
-
Proteasome inhibitor (e.g., Bortezomib, MG132)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against PIN1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Method:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PIN1 inhibitor for various time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
For proteasome inhibition experiments, pre-treat a set of cells with a proteasome inhibitor for 1-2 hours before adding the PIN1 inhibitor.
-
At the end of the treatment period, wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against PIN1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in PIN1 protein levels.
Data Presentation
Table 1: Characteristics of Selected PIN1 Inhibitors Known to Induce Degradation
| Inhibitor Name | Mechanism of Action | Observed Effect on PIN1 | Reference |
| BJP-07-017-3 | Covalent | Induces thermal instability and degradation. | [1] |
| Sulfopin | Covalent | Causes significant PIN1 degradation in cells. | [1] |
| KPT-6566 | Covalent | Reported to cause PIN1 degradation. | [1][2] |
| BJP-06-005-3 | Covalent | Causes partial, cell line-dependent PIN1 degradation. | [2] |
Visualizations
Caption: Key signaling pathways regulated by PIN1.
Caption: Workflow for assessing inhibitor-induced PIN1 degradation.
Caption: Troubleshooting logic for PIN1 inhibitor experiments.
References
- 1. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 6. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent PIN1 Inhibition Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PIN1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during PIN1 inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: My PIN1 inhibitor shows potent activity in biochemical assays but is inactive in cell-based assays. What are the potential reasons for this discrepancy?
A1: This is a common issue when transitioning from in vitro to cellular models. Several factors could be contributing to this discrepancy:
-
Poor Cell Permeability: Many small molecule inhibitors, especially those with charged groups like phosphates or carboxylates, exhibit poor membrane permeability and may not reach sufficient intracellular concentrations to inhibit PIN1.[1][2][3]
-
Compound Stability: The inhibitor may be unstable in the cellular environment, subject to rapid metabolism by intracellular enzymes. For example, some compounds show poor stability in mouse liver microsome assays, indicating rapid metabolic breakdown.[4]
-
Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching its target.
-
Off-Target Effects: In a cellular context, the compound may have off-target effects that mask or counteract the effects of PIN1 inhibition.[5]
-
Assay-Specific Artifacts: The conditions of the biochemical assay (e.g., buffer composition, enzyme concentration) may not accurately reflect the intracellular environment.
To troubleshoot this, consider performing cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to PIN1 inside the cell.[6][7][8][9]
Q2: I am observing variable IC50 values for my PIN1 inhibitor across different experiments. What could be causing this inconsistency?
A2: Fluctuations in IC50 values can arise from several experimental variables:
-
Inhibitor Solubility: Poor solubility of the test compound can lead to inaccurate concentrations in the assay, resulting in variable inhibition.[10][11] It is crucial to ensure your compound is fully dissolved in the assay buffer. Quality control using techniques like 1H NMR can confirm solubility.[11]
-
Pre-incubation Time: The pre-incubation time of the enzyme with the inhibitor can significantly impact the apparent IC50, especially for covalent or slow-binding inhibitors.[4] Ensure this is consistent across all experiments.
-
Substrate Concentration: The concentration of the substrate used in the assay relative to its Km value will influence the calculated IC50. Using a substrate concentration at or near the Km is recommended for competitive inhibitors.[10]
-
Enzyme Concentration: The concentration of the PIN1 enzyme in the assay can affect the IC50 value, particularly for tight-binding inhibitors.
-
Reagent Quality: Degradation of reagents, such as the enzyme or substrate, can lead to inconsistent results. Ensure proper storage and handling of all assay components.
Q3: How can I confirm that the observed cellular phenotype is a direct result of PIN1 inhibition and not due to off-target effects?
A3: Differentiating on-target from off-target effects is critical for validating your inhibitor. Here are several approaches:
-
Cellular Thermal Shift Assay (CETSA): This assay directly measures the binding of a ligand to its target protein in intact cells by assessing changes in the protein's thermal stability.[6][7][8][9][12] A shift in the melting temperature of PIN1 upon treatment with your inhibitor provides strong evidence of target engagement.
-
Genetic Knockdown/Knockout: Compare the phenotype induced by your inhibitor with that of PIN1 knockdown (using siRNA) or knockout (using CRISPR/Cas9) in the same cell line.[13] A similar phenotype strongly suggests an on-target effect.[14]
-
Rescue Experiments: In PIN1 knockout cells, ectopically re-expressing PIN1 should rescue the cells from the effects of the inhibitor if the phenotype is on-target.[14]
-
Structure-Activity Relationship (SAR): Test structurally related but inactive analogs of your inhibitor. These control compounds should not produce the same cellular phenotype.
-
Proteomics Profiling: Techniques like thermal proteome profiling (TPP), which combines CETSA with mass spectrometry, can provide a global view of protein thermal stability changes, helping to identify potential off-target interactions.[9]
Q4: My covalent PIN1 inhibitor leads to PIN1 degradation. Is this a common phenomenon?
A4: Yes, several covalent PIN1 inhibitors have been shown to induce the degradation of the PIN1 protein.[1][4][14] This is often mediated by the proteasome.[15] The binding of the covalent inhibitor can cause a conformational change in PIN1, marking it for ubiquitination and subsequent degradation.[4][16] This can be a desirable property, as it can lead to a more sustained and potent inhibition of PIN1 function compared to simple enzymatic blockade.[1][17] Some researchers are intentionally designing "molecular crowbars" that destabilize PIN1 to induce its degradation.[1][15][17]
Troubleshooting Guides
Issue: Inconsistent Results in the PPIase Assay
The chymotrypsin-coupled peptidyl-prolyl isomerase (PPIase) assay is a standard method for measuring PIN1 catalytic activity.[4] Inconsistent results can be frustrating. The following decision tree can help you troubleshoot common problems.
Caption: Troubleshooting Decision Tree for PPIase Assay.
Issue: Lack of Cellular Activity with a Potent Biochemical Inhibitor
This workflow can guide you in diagnosing why a biochemically potent inhibitor fails in a cellular context.
Caption: Workflow for Investigating In-Cell Inhibitor Inactivity.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various compounds against PIN1 from the literature. This data can serve as a reference for your own experiments.
Table 1: Biochemical Inhibition of PIN1
| Compound | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| BJP-06-005-3 | PPIase Assay | 48 | [4] | |
| C10 | 150 | [13] | ||
| A0 (DEL1067-56-469) | 420 | [13] | ||
| KPT-6566 | 300-1400 | [18] | ||
| Juglone | [2][19] | |||
| ATRA | 33,200 | [20][21] | ||
| PiB | [2] | |||
| EGCG | [18] | |||
| VS1 | Enzymatic Inhibition | 6,400 | [21] | |
| VS2 | Enzymatic Inhibition | 29,300 | [21] |
Table 2: Cellular Activity and Target Engagement of PIN1 Inhibitors
| Compound | Cell Line | Assay | DC50 (nM) | ΔTm (°C) | Reference |
| P1D-34 | AML cell lines | Degradation | 177 | [3] | |
| 158G12 | Thermal Shift | <-8 | [1] | ||
| 164A4 | Thermal Shift | <-8 | [1] | ||
| KPT-6566 | Thermal Shift | -8.40 | [1] | ||
| Sulfopin | Thermal Shift | -6.40 | [1] | ||
| BJP-07-017-3 | Thermal Shift | -0.64 | [1] |
Experimental Protocols
Chymotrypsin-Coupled PPIase Assay
This spectrophotometric assay measures the cis-trans isomerization of a synthetic peptide substrate by PIN1.
Principle: PIN1 isomerizes the pSer/Thr-Pro bond in the substrate Suc-Ala-pSer-Pro-Phe-pNA from the cis to the trans conformation. Chymotrypsin can only cleave the peptide bond C-terminal to Phenylalanine when the preceding peptidyl-prolyl bond is in the trans conformation, releasing p-nitroaniline (pNA).[4][22] The rate of pNA release, monitored by absorbance at 390 nm, is proportional to the PIN1 activity.
Protocol:
-
Prepare an assay buffer (e.g., 35 mM HEPES, pH 7.8, 0.2 mM DTT, and 0.1 mg/mL BSA).[4]
-
Pre-incubate GST-Pin1 with various concentrations of the test inhibitor for a defined period (e.g., 12 hours at 4°C) in the assay buffer.[4]
-
Initiate the reaction by adding the peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) and chymotrypsin (final concentration of ~6 mg/mL).[4]
-
Immediately monitor the increase in absorbance at 390 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment.[6][8][9]
Principle: The binding of a ligand (inhibitor) to its target protein (PIN1) can alter the protein's thermal stability.[6][7] In CETSA, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble PIN1 remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve of PIN1 in the presence of the inhibitor indicates direct binding.[6][7]
Protocol:
-
Culture cells to the desired confluency and treat with the test inhibitor or vehicle control for a specified time.
-
Harvest the cells, wash, and resuspend them in a buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes), followed by cooling.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble PIN1 in each sample by Western blotting using a PIN1-specific antibody.
-
Generate melting curves by plotting the percentage of soluble PIN1 against the temperature for both inhibitor-treated and vehicle-treated samples. A shift in the curve indicates a change in thermal stability due to ligand binding.
Signaling Pathways and Workflows
PIN1 is a crucial regulator of many signaling pathways involved in cell proliferation and survival.[23][24] Its inhibition can have widespread effects on cellular processes.
Caption: Simplified PIN1 Signaling Network in Cancer.
References
- 1. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 3. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay: an approach to identify and assess protein target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduced-Amide Inhibitor of Pin1 Binds in a Conformation Resembling a Twisted-Amide Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Re-Evaluating PIN1 as a Therapeutic Target in Oncology Using Neutral Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. bioengineer.org [bioengineer.org]
- 18. Identification and inhibition of PIN1-NRF2 protein–protein interactions through computational and biophysical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | PIN1 in Cell Cycle Control and Cancer [frontiersin.org]
- 20. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 24. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Troubleshooting Inconsistent PIN1 Inhibition Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PIN1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during PIN1 inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: My PIN1 inhibitor shows potent activity in biochemical assays but is inactive in cell-based assays. What are the potential reasons for this discrepancy?
A1: This is a common issue when transitioning from in vitro to cellular models. Several factors could be contributing to this discrepancy:
-
Poor Cell Permeability: Many small molecule inhibitors, especially those with charged groups like phosphates or carboxylates, exhibit poor membrane permeability and may not reach sufficient intracellular concentrations to inhibit PIN1.[1][2][3]
-
Compound Stability: The inhibitor may be unstable in the cellular environment, subject to rapid metabolism by intracellular enzymes. For example, some compounds show poor stability in mouse liver microsome assays, indicating rapid metabolic breakdown.[4]
-
Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching its target.
-
Off-Target Effects: In a cellular context, the compound may have off-target effects that mask or counteract the effects of PIN1 inhibition.[5]
-
Assay-Specific Artifacts: The conditions of the biochemical assay (e.g., buffer composition, enzyme concentration) may not accurately reflect the intracellular environment.
To troubleshoot this, consider performing cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to PIN1 inside the cell.[6][7][8][9]
Q2: I am observing variable IC50 values for my PIN1 inhibitor across different experiments. What could be causing this inconsistency?
A2: Fluctuations in IC50 values can arise from several experimental variables:
-
Inhibitor Solubility: Poor solubility of the test compound can lead to inaccurate concentrations in the assay, resulting in variable inhibition.[10][11] It is crucial to ensure your compound is fully dissolved in the assay buffer. Quality control using techniques like 1H NMR can confirm solubility.[11]
-
Pre-incubation Time: The pre-incubation time of the enzyme with the inhibitor can significantly impact the apparent IC50, especially for covalent or slow-binding inhibitors.[4] Ensure this is consistent across all experiments.
-
Substrate Concentration: The concentration of the substrate used in the assay relative to its Km value will influence the calculated IC50. Using a substrate concentration at or near the Km is recommended for competitive inhibitors.[10]
-
Enzyme Concentration: The concentration of the PIN1 enzyme in the assay can affect the IC50 value, particularly for tight-binding inhibitors.
-
Reagent Quality: Degradation of reagents, such as the enzyme or substrate, can lead to inconsistent results. Ensure proper storage and handling of all assay components.
Q3: How can I confirm that the observed cellular phenotype is a direct result of PIN1 inhibition and not due to off-target effects?
A3: Differentiating on-target from off-target effects is critical for validating your inhibitor. Here are several approaches:
-
Cellular Thermal Shift Assay (CETSA): This assay directly measures the binding of a ligand to its target protein in intact cells by assessing changes in the protein's thermal stability.[6][7][8][9][12] A shift in the melting temperature of PIN1 upon treatment with your inhibitor provides strong evidence of target engagement.
-
Genetic Knockdown/Knockout: Compare the phenotype induced by your inhibitor with that of PIN1 knockdown (using siRNA) or knockout (using CRISPR/Cas9) in the same cell line.[13] A similar phenotype strongly suggests an on-target effect.[14]
-
Rescue Experiments: In PIN1 knockout cells, ectopically re-expressing PIN1 should rescue the cells from the effects of the inhibitor if the phenotype is on-target.[14]
-
Structure-Activity Relationship (SAR): Test structurally related but inactive analogs of your inhibitor. These control compounds should not produce the same cellular phenotype.
-
Proteomics Profiling: Techniques like thermal proteome profiling (TPP), which combines CETSA with mass spectrometry, can provide a global view of protein thermal stability changes, helping to identify potential off-target interactions.[9]
Q4: My covalent PIN1 inhibitor leads to PIN1 degradation. Is this a common phenomenon?
A4: Yes, several covalent PIN1 inhibitors have been shown to induce the degradation of the PIN1 protein.[1][4][14] This is often mediated by the proteasome.[15] The binding of the covalent inhibitor can cause a conformational change in PIN1, marking it for ubiquitination and subsequent degradation.[4][16] This can be a desirable property, as it can lead to a more sustained and potent inhibition of PIN1 function compared to simple enzymatic blockade.[1][17] Some researchers are intentionally designing "molecular crowbars" that destabilize PIN1 to induce its degradation.[1][15][17]
Troubleshooting Guides
Issue: Inconsistent Results in the PPIase Assay
The chymotrypsin-coupled peptidyl-prolyl isomerase (PPIase) assay is a standard method for measuring PIN1 catalytic activity.[4] Inconsistent results can be frustrating. The following decision tree can help you troubleshoot common problems.
Caption: Troubleshooting Decision Tree for PPIase Assay.
Issue: Lack of Cellular Activity with a Potent Biochemical Inhibitor
This workflow can guide you in diagnosing why a biochemically potent inhibitor fails in a cellular context.
Caption: Workflow for Investigating In-Cell Inhibitor Inactivity.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various compounds against PIN1 from the literature. This data can serve as a reference for your own experiments.
Table 1: Biochemical Inhibition of PIN1
| Compound | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| BJP-06-005-3 | PPIase Assay | 48 | [4] | |
| C10 | 150 | [13] | ||
| A0 (DEL1067-56-469) | 420 | [13] | ||
| KPT-6566 | 300-1400 | [18] | ||
| Juglone | [2][19] | |||
| ATRA | 33,200 | [20][21] | ||
| PiB | [2] | |||
| EGCG | [18] | |||
| VS1 | Enzymatic Inhibition | 6,400 | [21] | |
| VS2 | Enzymatic Inhibition | 29,300 | [21] |
Table 2: Cellular Activity and Target Engagement of PIN1 Inhibitors
| Compound | Cell Line | Assay | DC50 (nM) | ΔTm (°C) | Reference |
| P1D-34 | AML cell lines | Degradation | 177 | [3] | |
| 158G12 | Thermal Shift | <-8 | [1] | ||
| 164A4 | Thermal Shift | <-8 | [1] | ||
| KPT-6566 | Thermal Shift | -8.40 | [1] | ||
| Sulfopin | Thermal Shift | -6.40 | [1] | ||
| BJP-07-017-3 | Thermal Shift | -0.64 | [1] |
Experimental Protocols
Chymotrypsin-Coupled PPIase Assay
This spectrophotometric assay measures the cis-trans isomerization of a synthetic peptide substrate by PIN1.
Principle: PIN1 isomerizes the pSer/Thr-Pro bond in the substrate Suc-Ala-pSer-Pro-Phe-pNA from the cis to the trans conformation. Chymotrypsin can only cleave the peptide bond C-terminal to Phenylalanine when the preceding peptidyl-prolyl bond is in the trans conformation, releasing p-nitroaniline (pNA).[4][22] The rate of pNA release, monitored by absorbance at 390 nm, is proportional to the PIN1 activity.
Protocol:
-
Prepare an assay buffer (e.g., 35 mM HEPES, pH 7.8, 0.2 mM DTT, and 0.1 mg/mL BSA).[4]
-
Pre-incubate GST-Pin1 with various concentrations of the test inhibitor for a defined period (e.g., 12 hours at 4°C) in the assay buffer.[4]
-
Initiate the reaction by adding the peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) and chymotrypsin (final concentration of ~6 mg/mL).[4]
-
Immediately monitor the increase in absorbance at 390 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment.[6][8][9]
Principle: The binding of a ligand (inhibitor) to its target protein (PIN1) can alter the protein's thermal stability.[6][7] In CETSA, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble PIN1 remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve of PIN1 in the presence of the inhibitor indicates direct binding.[6][7]
Protocol:
-
Culture cells to the desired confluency and treat with the test inhibitor or vehicle control for a specified time.
-
Harvest the cells, wash, and resuspend them in a buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes), followed by cooling.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble PIN1 in each sample by Western blotting using a PIN1-specific antibody.
-
Generate melting curves by plotting the percentage of soluble PIN1 against the temperature for both inhibitor-treated and vehicle-treated samples. A shift in the curve indicates a change in thermal stability due to ligand binding.
Signaling Pathways and Workflows
PIN1 is a crucial regulator of many signaling pathways involved in cell proliferation and survival.[23][24] Its inhibition can have widespread effects on cellular processes.
Caption: Simplified PIN1 Signaling Network in Cancer.
References
- 1. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 3. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay: an approach to identify and assess protein target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduced-Amide Inhibitor of Pin1 Binds in a Conformation Resembling a Twisted-Amide Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Re-Evaluating PIN1 as a Therapeutic Target in Oncology Using Neutral Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. bioengineer.org [bioengineer.org]
- 18. Identification and inhibition of PIN1-NRF2 protein–protein interactions through computational and biophysical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | PIN1 in Cell Cycle Control and Cancer [frontiersin.org]
- 20. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 24. spandidos-publications.com [spandidos-publications.com]
Optimizing Buffer Conditions for PIN1 Enzymatic Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Pin1 enzymatic assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during Pin1 enzymatic assays, offering step-by-step solutions to help you get your experiments back on track.
Issue 1: Low or No Enzymatic Activity
Possible Causes & Solutions
| Cause | Solution |
| Suboptimal pH | Pin1 activity is pH-dependent, with reduced activity at lower pH.[1] For most assays, a pH between 7.0 and 8.0 is recommended.[2] Prepare fresh buffer and verify the pH with a calibrated meter. It's advisable to test a pH range (e.g., 7.0, 7.5, 8.0) to find the optimal condition for your specific substrate and assay format. |
| Incorrect Temperature | While Pin1 is relatively stable, enzymatic reactions are temperature-sensitive. The optimal temperature for Pin1 activity is typically between 25°C and 37°C.[2] Ensure your incubator or water bath is set to the correct temperature. For consistent results, allow all reagents to equilibrate to the assay temperature before starting the reaction. |
| Enzyme Oxidation | The active site of Pin1 contains a critical cysteine residue (Cys113) that is susceptible to oxidation, leading to inactivation.[3] The inclusion of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in the assay buffer is crucial to maintain the reduced state of Cys113.[4][5] |
| Degraded Enzyme or Substrate | Repeated freeze-thaw cycles can lead to a loss of enzyme activity. Aliquot your Pin1 stock and store it at -80°C. Similarly, ensure your substrate is stored correctly and has not degraded. |
| Inhibitory Contaminants | Certain compounds can interfere with the assay and inhibit Pin1 activity. Ensure all reagents are of high purity. If screening compounds, be aware that the choice of reducing agent can influence inhibitor potency.[6] |
Issue 2: High Background Signal
Possible Causes & Solutions
| Cause | Solution |
| Autohydrolysis of Substrate | Some chromogenic or fluorogenic substrates may exhibit a low level of spontaneous hydrolysis, leading to a high background signal. Run a "no-enzyme" control to quantify the rate of autohydrolysis. If significant, consider using a different substrate or adjusting the buffer conditions (e.g., pH) to minimize this effect. |
| Contaminated Reagents | Contaminants in your buffer or reagents can contribute to a high background. Use high-purity water and reagents to prepare your buffers. Filtering the buffer through a 0.22 µm filter can also help.[2] |
| Non-specific Binding (in plate-based assays) | In ELISA or other plate-based assays, non-specific binding of the enzyme or detection reagents to the plate can cause a high background. Ensure proper blocking of the plate with an appropriate blocking agent (e.g., BSA). Optimize washing steps to effectively remove unbound reagents.[7] |
| Incorrect Instrument Settings | For fluorescence-based assays, ensure that the excitation and emission wavelengths are set correctly for your specific fluorophore. An incorrect gain setting on the reader can also lead to a high background.[2] |
Issue 3: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Cause | Solution |
| Pipetting Errors | Inaccurate pipetting, especially of small volumes, can lead to significant variability. Use calibrated pipettes and consider preparing a master mix of reagents to be dispensed into each well.[8] |
| Temperature Fluctuations | Inconsistent temperature control during the assay can affect the reaction rate. Ensure a stable temperature throughout the experiment.[2] |
| Reagent Instability | Prepare fresh working solutions of enzymes, substrates, and other critical reagents for each experiment. Avoid using reagents that have been stored improperly or for an extended period.[7] |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics. To mitigate this, avoid using the outermost wells or fill them with buffer/water to create a humidity barrier. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a Pin1 enzymatic assay?
A1: While the optimal pH can vary slightly depending on the substrate and assay format, a pH range of 7.0 to 8.0 is generally recommended for robust Pin1 activity.[2] The PPIase domain of Pin1 is particularly sensitive to acidic conditions, which can lead to a significant loss of activity.[1] It is advisable to perform a pH titration to determine the precise optimum for your experimental setup.
Q2: Should I include a reducing agent in my Pin1 assay buffer?
A2: Yes, it is highly recommended to include a reducing agent. The Pin1 active site contains a cysteine (Cys113) that is crucial for its catalytic activity and is prone to oxidation.[3] Including DTT or TCEP in your buffer will help maintain this cysteine in its reduced, active state.[4][5]
Q3: What is the difference between DTT and TCEP, and which one should I use?
A3: Both DTT and TCEP are effective reducing agents, but they have some key differences. TCEP is more stable over a broader pH range, especially at acidic pH where DTT is less effective.[4][9] DTT contains thiol groups that can sometimes interfere with certain chemical probes or inhibitors.[10] For most standard Pin1 assays at neutral pH, either can be used. However, if you are working at a lower pH or with compounds that may react with thiols, TCEP is the preferred choice.
Q4: What is a typical salt concentration to use in a Pin1 assay buffer?
A4: A common salt concentration used in Pin1 assay buffers is 100-150 mM NaCl.[11] However, the optimal salt concentration can be influenced by the specific substrate and other buffer components. If you suspect that ionic strength is affecting your assay, you can test a range of NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM).
Q5: Can detergents be included in the assay buffer?
A5: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can sometimes be included to prevent protein aggregation and non-specific binding, particularly in HTS applications. However, it is important to first test the effect of the detergent on Pin1 activity, as some detergents can be inhibitory.
Data Presentation: Buffer Component Effects on Pin1 Activity
| Parameter | Typical Range | Optimal | Notes |
| pH | 6.5 - 8.5 | ~7.5 | Activity significantly decreases at lower pH.[1] |
| Temperature | 20°C - 40°C | 25°C - 37°C | Higher temperatures can lead to enzyme denaturation. |
| NaCl Concentration | 50 mM - 200 mM | 100 - 150 mM | High salt concentrations may be inhibitory. |
| DTT/TCEP | 0.5 mM - 5 mM | 1 - 2 mM | Essential for maintaining the active site cysteine in a reduced state.[5] |
| Detergent (e.g., Tween-20) | 0.01% - 0.1% | Application-dependent | Can reduce non-specific binding but may affect enzyme activity. Test for compatibility. |
Experimental Protocols
Protocol 1: Standard Chymotrypsin-Coupled Spectrophotometric Assay for Pin1 Activity
This assay measures the cis-to-trans isomerization of a chromogenic peptide substrate by Pin1, which is then cleaved by chymotrypsin (B1334515), releasing a colored product.[12]
Materials:
-
Recombinant human Pin1
-
Substrate: Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA)
-
Chymotrypsin
-
Assay Buffer: 50 mM HEPES, pH 7.8, 100 mM NaCl, 1 mM DTT
-
96-well clear, flat-bottom microplate
-
Spectrophotometer capable of reading absorbance at 390 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the Suc-AEPF-pNA substrate in DMSO.
-
Prepare working solutions of Pin1 and chymotrypsin in Assay Buffer.
-
-
Set up the Reaction:
-
In each well of the 96-well plate, add:
-
80 µL of Assay Buffer
-
10 µL of Pin1 working solution (or buffer for no-enzyme control)
-
-
Pre-incubate the plate at 25°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add 10 µL of the substrate working solution to each well to start the reaction.
-
-
Couple the Isomerization to Cleavage:
-
Immediately add 10 µL of the chymotrypsin working solution to each well.
-
-
Monitor the Reaction:
-
Measure the absorbance at 390 nm every 30 seconds for 15-30 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the no-enzyme control from the rates of the Pin1-containing reactions.
-
Protocol 2: Buffer Optimization Experiment
This protocol outlines a method to systematically test the effects of pH and salt concentration on Pin1 activity.
Materials:
-
All materials from Protocol 1
-
A set of buffers with varying pH values (e.g., 50 mM HEPES at pH 6.5, 7.0, 7.5, 8.0, 8.5)
-
A stock solution of 5 M NaCl
Procedure:
-
pH Optimization:
-
Prepare the chymotrypsin-coupled assay as described in Protocol 1.
-
For each pH to be tested, use the corresponding buffer (e.g., 50 mM HEPES, pH 6.5).
-
Run the assay at a fixed Pin1 and substrate concentration across all pH values.
-
Plot the initial reaction velocity against pH to determine the optimal pH.
-
-
Salt Concentration Optimization:
-
Using the optimal pH determined above, prepare a series of assay buffers containing different concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
Perform the chymotrypsin-coupled assay in each of these buffers.
-
Plot the initial reaction velocity against the NaCl concentration to identify the optimal salt concentration.
-
Visualizations
Caption: Pin1 signaling pathway.
References
- 1. Role of pH in structural changes for Pin1 protein: an insight from molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Prolyl isomerase, Pin1: new findings of post-translational modifications and physiological substrates in cancer, asthma and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mstechno.co.jp [mstechno.co.jp]
- 5. agscientific.com [agscientific.com]
- 6. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Peptidyl-prolyl Isomerase Pin1 Controls Down-regulation of Conventional Protein Kinase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Buffer Conditions for PIN1 Enzymatic Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Pin1 enzymatic assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during Pin1 enzymatic assays, offering step-by-step solutions to help you get your experiments back on track.
Issue 1: Low or No Enzymatic Activity
Possible Causes & Solutions
| Cause | Solution |
| Suboptimal pH | Pin1 activity is pH-dependent, with reduced activity at lower pH.[1] For most assays, a pH between 7.0 and 8.0 is recommended.[2] Prepare fresh buffer and verify the pH with a calibrated meter. It's advisable to test a pH range (e.g., 7.0, 7.5, 8.0) to find the optimal condition for your specific substrate and assay format. |
| Incorrect Temperature | While Pin1 is relatively stable, enzymatic reactions are temperature-sensitive. The optimal temperature for Pin1 activity is typically between 25°C and 37°C.[2] Ensure your incubator or water bath is set to the correct temperature. For consistent results, allow all reagents to equilibrate to the assay temperature before starting the reaction. |
| Enzyme Oxidation | The active site of Pin1 contains a critical cysteine residue (Cys113) that is susceptible to oxidation, leading to inactivation.[3] The inclusion of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in the assay buffer is crucial to maintain the reduced state of Cys113.[4][5] |
| Degraded Enzyme or Substrate | Repeated freeze-thaw cycles can lead to a loss of enzyme activity. Aliquot your Pin1 stock and store it at -80°C. Similarly, ensure your substrate is stored correctly and has not degraded. |
| Inhibitory Contaminants | Certain compounds can interfere with the assay and inhibit Pin1 activity. Ensure all reagents are of high purity. If screening compounds, be aware that the choice of reducing agent can influence inhibitor potency.[6] |
Issue 2: High Background Signal
Possible Causes & Solutions
| Cause | Solution |
| Autohydrolysis of Substrate | Some chromogenic or fluorogenic substrates may exhibit a low level of spontaneous hydrolysis, leading to a high background signal. Run a "no-enzyme" control to quantify the rate of autohydrolysis. If significant, consider using a different substrate or adjusting the buffer conditions (e.g., pH) to minimize this effect. |
| Contaminated Reagents | Contaminants in your buffer or reagents can contribute to a high background. Use high-purity water and reagents to prepare your buffers. Filtering the buffer through a 0.22 µm filter can also help.[2] |
| Non-specific Binding (in plate-based assays) | In ELISA or other plate-based assays, non-specific binding of the enzyme or detection reagents to the plate can cause a high background. Ensure proper blocking of the plate with an appropriate blocking agent (e.g., BSA). Optimize washing steps to effectively remove unbound reagents.[7] |
| Incorrect Instrument Settings | For fluorescence-based assays, ensure that the excitation and emission wavelengths are set correctly for your specific fluorophore. An incorrect gain setting on the reader can also lead to a high background.[2] |
Issue 3: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Cause | Solution |
| Pipetting Errors | Inaccurate pipetting, especially of small volumes, can lead to significant variability. Use calibrated pipettes and consider preparing a master mix of reagents to be dispensed into each well.[8] |
| Temperature Fluctuations | Inconsistent temperature control during the assay can affect the reaction rate. Ensure a stable temperature throughout the experiment.[2] |
| Reagent Instability | Prepare fresh working solutions of enzymes, substrates, and other critical reagents for each experiment. Avoid using reagents that have been stored improperly or for an extended period.[7] |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics. To mitigate this, avoid using the outermost wells or fill them with buffer/water to create a humidity barrier. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a Pin1 enzymatic assay?
A1: While the optimal pH can vary slightly depending on the substrate and assay format, a pH range of 7.0 to 8.0 is generally recommended for robust Pin1 activity.[2] The PPIase domain of Pin1 is particularly sensitive to acidic conditions, which can lead to a significant loss of activity.[1] It is advisable to perform a pH titration to determine the precise optimum for your experimental setup.
Q2: Should I include a reducing agent in my Pin1 assay buffer?
A2: Yes, it is highly recommended to include a reducing agent. The Pin1 active site contains a cysteine (Cys113) that is crucial for its catalytic activity and is prone to oxidation.[3] Including DTT or TCEP in your buffer will help maintain this cysteine in its reduced, active state.[4][5]
Q3: What is the difference between DTT and TCEP, and which one should I use?
A3: Both DTT and TCEP are effective reducing agents, but they have some key differences. TCEP is more stable over a broader pH range, especially at acidic pH where DTT is less effective.[4][9] DTT contains thiol groups that can sometimes interfere with certain chemical probes or inhibitors.[10] For most standard Pin1 assays at neutral pH, either can be used. However, if you are working at a lower pH or with compounds that may react with thiols, TCEP is the preferred choice.
Q4: What is a typical salt concentration to use in a Pin1 assay buffer?
A4: A common salt concentration used in Pin1 assay buffers is 100-150 mM NaCl.[11] However, the optimal salt concentration can be influenced by the specific substrate and other buffer components. If you suspect that ionic strength is affecting your assay, you can test a range of NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM).
Q5: Can detergents be included in the assay buffer?
A5: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can sometimes be included to prevent protein aggregation and non-specific binding, particularly in HTS applications. However, it is important to first test the effect of the detergent on Pin1 activity, as some detergents can be inhibitory.
Data Presentation: Buffer Component Effects on Pin1 Activity
| Parameter | Typical Range | Optimal | Notes |
| pH | 6.5 - 8.5 | ~7.5 | Activity significantly decreases at lower pH.[1] |
| Temperature | 20°C - 40°C | 25°C - 37°C | Higher temperatures can lead to enzyme denaturation. |
| NaCl Concentration | 50 mM - 200 mM | 100 - 150 mM | High salt concentrations may be inhibitory. |
| DTT/TCEP | 0.5 mM - 5 mM | 1 - 2 mM | Essential for maintaining the active site cysteine in a reduced state.[5] |
| Detergent (e.g., Tween-20) | 0.01% - 0.1% | Application-dependent | Can reduce non-specific binding but may affect enzyme activity. Test for compatibility. |
Experimental Protocols
Protocol 1: Standard Chymotrypsin-Coupled Spectrophotometric Assay for Pin1 Activity
This assay measures the cis-to-trans isomerization of a chromogenic peptide substrate by Pin1, which is then cleaved by chymotrypsin, releasing a colored product.[12]
Materials:
-
Recombinant human Pin1
-
Substrate: Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA)
-
Chymotrypsin
-
Assay Buffer: 50 mM HEPES, pH 7.8, 100 mM NaCl, 1 mM DTT
-
96-well clear, flat-bottom microplate
-
Spectrophotometer capable of reading absorbance at 390 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the Suc-AEPF-pNA substrate in DMSO.
-
Prepare working solutions of Pin1 and chymotrypsin in Assay Buffer.
-
-
Set up the Reaction:
-
In each well of the 96-well plate, add:
-
80 µL of Assay Buffer
-
10 µL of Pin1 working solution (or buffer for no-enzyme control)
-
-
Pre-incubate the plate at 25°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add 10 µL of the substrate working solution to each well to start the reaction.
-
-
Couple the Isomerization to Cleavage:
-
Immediately add 10 µL of the chymotrypsin working solution to each well.
-
-
Monitor the Reaction:
-
Measure the absorbance at 390 nm every 30 seconds for 15-30 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the no-enzyme control from the rates of the Pin1-containing reactions.
-
Protocol 2: Buffer Optimization Experiment
This protocol outlines a method to systematically test the effects of pH and salt concentration on Pin1 activity.
Materials:
-
All materials from Protocol 1
-
A set of buffers with varying pH values (e.g., 50 mM HEPES at pH 6.5, 7.0, 7.5, 8.0, 8.5)
-
A stock solution of 5 M NaCl
Procedure:
-
pH Optimization:
-
Prepare the chymotrypsin-coupled assay as described in Protocol 1.
-
For each pH to be tested, use the corresponding buffer (e.g., 50 mM HEPES, pH 6.5).
-
Run the assay at a fixed Pin1 and substrate concentration across all pH values.
-
Plot the initial reaction velocity against pH to determine the optimal pH.
-
-
Salt Concentration Optimization:
-
Using the optimal pH determined above, prepare a series of assay buffers containing different concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
Perform the chymotrypsin-coupled assay in each of these buffers.
-
Plot the initial reaction velocity against the NaCl concentration to identify the optimal salt concentration.
-
Visualizations
Caption: Pin1 signaling pathway.
References
- 1. Role of pH in structural changes for Pin1 protein: an insight from molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Prolyl isomerase, Pin1: new findings of post-translational modifications and physiological substrates in cancer, asthma and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mstechno.co.jp [mstechno.co.jp]
- 5. agscientific.com [agscientific.com]
- 6. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Peptidyl-prolyl Isomerase Pin1 Controls Down-regulation of Conventional Protein Kinase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in developing clinically effective PIN1 inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on clinically effective PIN1 inhibitors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving PIN1 inhibitors.
| Question | Possible Cause | Suggested Solution |
| My PIN1 inhibitor shows high potency in enzymatic assays but is inactive in cell-based assays. | Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target. Many potent PIN1 inhibitors, especially peptide-based or those with charged groups like phosphates, suffer from poor membrane permeability.[1][2][3][4][5][6] | 1. Structural Modification: Modify the inhibitor to improve its lipophilicity. This could involve masking charged groups or adding lipophilic moieties. 2. Prodrug Approach: Design a prodrug that is cell-permeable and is intracellularly converted to the active inhibitor. 3. Formulation/Delivery: Encapsulate the inhibitor in a delivery vehicle like liposomes or nanoparticles to facilitate cell entry.[6] 4. Permeability Assays: Perform in vitro permeability assays (e.g., PAMPA, Caco-2) to quantify the cell permeability of your compound. |
| Efflux by Transporters: The inhibitor might be actively transported out of the cell by efflux pumps like P-glycoprotein. | 1. Co-administration with Efflux Pump Inhibitors: In your in vitro experiments, test the inhibitor's activity in the presence of known efflux pump inhibitors (e.g., verapamil). 2. Structural Modification: Modify the inhibitor's structure to reduce its recognition by efflux transporters. | |
| Intracellular Degradation/Metabolism: The inhibitor may be rapidly degraded or metabolized once inside the cell. | 1. Stability Assays: Assess the inhibitor's stability in cell lysates or microsomes. 2. Structural Modification: Modify the inhibitor to block metabolic hotspots. | |
| I am observing significant off-target effects with my PIN1 inhibitor. | Lack of Specificity: The inhibitor may be binding to other proteins in the cell, particularly other isomerases or proteins with similar binding pockets.[4][7] | 1. Selectivity Profiling: Screen your inhibitor against a panel of related enzymes (e.g., other PPIases like cyclophilins and FKBPs) to determine its selectivity profile.[6] 2. Structural Biology: Obtain a co-crystal structure of your inhibitor bound to PIN1 to understand the binding mode and guide structure-activity relationship (SAR) studies to improve selectivity. 3. Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or chemical proteomics to confirm that your inhibitor is engaging with PIN1 in cells. |
| Reactive Moieties: The inhibitor might contain reactive chemical groups that can non-specifically interact with various cellular components. | 1. Chemical Structure Review: Analyze the inhibitor's structure for any potential reactive groups. 2. Analogue Synthesis: Synthesize and test analogues that lack the potential reactive moiety to see if off-target effects are reduced. | |
| My in vivo experiments with the PIN1 inhibitor are not showing the expected efficacy. | Poor Pharmacokinetics (PK): The inhibitor may have poor absorption, distribution, metabolism, or excretion (ADME) properties, leading to insufficient exposure at the target site.[8] | 1. PK Studies: Conduct formal pharmacokinetic studies in an animal model to determine key parameters like half-life, clearance, and bioavailability. 2. Formulation Optimization: Improve the formulation to enhance solubility and absorption. |
| Poor Pharmacodynamics (PD): The inhibitor may not be engaging the PIN1 target effectively in the tumor tissue. | 1. Target Engagement Biomarkers: Develop and validate biomarkers to measure PIN1 inhibition in tumor samples from treated animals. This could include measuring the levels of a known PIN1 substrate. 2. Dose-Response Studies: Perform dose-escalation studies to determine the optimal dose and schedule for target engagement and efficacy. | |
| Tumor Microenvironment: The tumor microenvironment can influence drug efficacy. | 1. In Vitro Co-culture Models: Use co-culture systems that mimic the tumor microenvironment to test your inhibitor's activity. 2. Combination Therapy: Consider combining your PIN1 inhibitor with other agents that target different aspects of the tumor microenvironment.[9][10] | |
| I am having trouble with the PIN1 enzymatic assay. | Substrate Quality: The peptide substrate may be of poor quality or may have degraded. | 1. Substrate QC: Verify the purity and concentration of the peptide substrate using methods like HPLC and mass spectrometry. Store the substrate under appropriate conditions (e.g., -80°C, desiccated). |
| Enzyme Activity: The recombinant PIN1 enzyme may have low activity. | 1. Enzyme QC: Check the purity and concentration of the PIN1 enzyme. Perform an activity titration to determine the optimal enzyme concentration for the assay. Ensure proper storage and handling of the enzyme. | |
| Assay Conditions: The assay buffer composition, pH, or temperature may not be optimal. | 1. Assay Optimization: Systematically vary assay parameters such as buffer components, pH, and temperature to find the optimal conditions for PIN1 activity. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the development of PIN1 inhibitors.
1. What are the main challenges in developing clinically effective PIN1 inhibitors?
The primary challenges include:
-
Achieving High Potency and Specificity: The active site of PIN1 is relatively shallow and polar, making it difficult to design small molecules with high affinity and selectivity.[9] Many inhibitors also lack specificity and may interact with other cellular proteins, leading to off-target effects.[4][7]
-
Ensuring Cell Permeability: Many potent PIN1 inhibitors, particularly those mimicking the phosphorylated substrate, are highly charged and exhibit poor cell membrane permeability, limiting their efficacy in cellular and in vivo models.[1][2][3][4][5][6]
-
Favorable Pharmacokinetic Properties: Achieving good oral bioavailability, metabolic stability, and a suitable half-life for in vivo applications remains a significant hurdle.[8]
-
Demonstrating In Vivo Efficacy: Translating promising in vitro activity into in vivo anti-tumor efficacy has been challenging due to the aforementioned issues.
2. What are the different classes of PIN1 inhibitors?
PIN1 inhibitors can be broadly categorized into:
-
Natural Products: Compounds derived from natural sources, such as Juglone and epigallocatechin gallate (EGCG).[7] However, these often suffer from lack of specificity and potential toxicity.[4]
-
Peptidic and Peptidomimetic Inhibitors: These are designed based on the structure of PIN1's natural substrates. While some are potent, they generally have poor cell permeability.[1][2]
-
Small Molecule Inhibitors: These are typically identified through high-throughput screening or structure-based drug design. They offer the potential for better drug-like properties.
-
Covalent Inhibitors: These inhibitors form a covalent bond with a specific residue in the PIN1 active site, often Cys113, leading to irreversible inhibition.[8][11]
-
Allosteric Inhibitors: These bind to a site other than the active site to modulate PIN1 activity.
3. Which signaling pathways are regulated by PIN1?
PIN1 is a crucial regulator of numerous signaling pathways that are often dysregulated in cancer and other diseases. It acts on phosphorylated Ser/Thr-Pro motifs in its substrate proteins, inducing conformational changes that affect their stability, localization, and activity. Key pathways include:
-
Cell Cycle Progression: PIN1 regulates key cell cycle proteins such as Cyclin D1, Cyclin E, c-Myc, and Rb, thereby controlling the G1/S and G2/M checkpoints.[12][13][14]
-
PI3K/Akt/mTOR Pathway: PIN1 can modulate the activity of components in this critical survival and proliferation pathway.[15]
-
Wnt/β-catenin Pathway: PIN1 can regulate the stability and nuclear accumulation of β-catenin, a key transcriptional co-activator in the Wnt pathway.[13]
-
Notch Signaling: PIN1 is involved in the regulation of the Notch1 signaling pathway, which plays a role in cell fate decisions and cancer.[1][14]
-
TGF-β Signaling: PIN1 can influence the TGF-β pathway by interacting with Smad proteins.[1][16]
-
NF-κB Signaling: PIN1 can regulate the activity of the NF-κB transcription factor, which is involved in inflammation and cell survival.[15]
4. What are some common assays used to evaluate PIN1 inhibitors?
A variety of in vitro and cell-based assays are used to characterize PIN1 inhibitors:
| Assay Type | Purpose | Principle |
| Enzymatic Assays | To measure the direct inhibitory effect on PIN1 catalytic activity. | |
| PPIase Assay (Protease-coupled) | Measures the cis-to-trans isomerization of a synthetic peptide substrate by coupling the reaction to a protease (e.g., chymotrypsin) that only cleaves the trans isomer, releasing a chromogenic or fluorogenic product.[11] | |
| Fluorescence Polarization (FP) Assay | Measures the displacement of a fluorescently labeled probe from the PIN1 active site by the inhibitor.[11] | |
| Surface Plasmon Resonance (SPR) | Measures the binding affinity and kinetics of the inhibitor to immobilized PIN1 in real-time.[2][3] | |
| Cell-Based Assays | To assess the inhibitor's activity in a cellular context. | |
| Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) | Measures the effect of the inhibitor on cancer cell growth and survival.[2][3][11] | |
| Western Blotting | Measures the levels of PIN1 and its downstream substrates (e.g., Cyclin D1, c-Myc, PML) to confirm target engagement and pathway modulation.[2][3] | |
| Cell Cycle Analysis | Uses flow cytometry to determine the effect of the inhibitor on cell cycle distribution (e.g., G1/S or G2/M arrest).[2][3] | |
| Apoptosis Assays (e.g., Annexin V staining, Caspase activity) | Measures the induction of programmed cell death by the inhibitor.[2][3] | |
| Cellular Thermal Shift Assay (CETSA) | Confirms target engagement by measuring the change in thermal stability of PIN1 in cells upon inhibitor binding. | |
| In Vivo Assays | To evaluate the inhibitor's efficacy in an animal model. | |
| Xenograft Models | Human cancer cells are implanted in immunocompromised mice to assess the inhibitor's ability to suppress tumor growth.[3][13] |
Experimental Protocols
PIN1 PPIase (Protease-Coupled) Assay
This assay measures the cis-to-trans isomerase activity of PIN1.
Materials:
-
Recombinant human PIN1 protein
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8)
-
Substrate peptide (e.g., Ac-Ala-Ala-pSer-Pro-Arg-pNA)
-
Test inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the substrate peptide in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test inhibitor at various concentrations (or DMSO for control)
-
Recombinant PIN1 protein
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate peptide to each well.
-
Immediately add chymotrypsin to each well. Chymotrypsin will cleave the trans-isomer of the substrate, releasing p-nitroaniline (pNA).
-
Monitor the increase in absorbance at 390-405 nm over time using a microplate reader.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Western Blotting for PIN1 and Downstream Targets
This protocol is for assessing the protein levels of PIN1 and its substrates in inhibitor-treated cells.
Materials:
-
Cell culture reagents
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PIN1, anti-Cyclin D1, anti-c-Myc, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a culture plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for the desired time period.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., actin or GAPDH) to normalize the protein levels.
Visualizations
PIN1's Role in Oncogenic Signaling Pathways
Caption: Overview of PIN1's central role in regulating key oncogenic signaling pathways.
Experimental Workflow for PIN1 Inhibitor Evaluation
Caption: A typical workflow for the discovery and preclinical evaluation of PIN1 inhibitors.
Logical Relationship of PIN1 Inhibitor Challenges
Caption: Key challenges and their interdependencies in the development of PIN1 inhibitors.
References
- 1. Roles of peptidyl-prolyl isomerase Pin1 in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 3. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Pin1 inhibitors: Pitfalls, progress and cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of the master cancer regulator Pin1 in the development and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 11. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PIN1 in breast development and cancer: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Challenges in developing clinically effective PIN1 inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on clinically effective PIN1 inhibitors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving PIN1 inhibitors.
| Question | Possible Cause | Suggested Solution |
| My PIN1 inhibitor shows high potency in enzymatic assays but is inactive in cell-based assays. | Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target. Many potent PIN1 inhibitors, especially peptide-based or those with charged groups like phosphates, suffer from poor membrane permeability.[1][2][3][4][5][6] | 1. Structural Modification: Modify the inhibitor to improve its lipophilicity. This could involve masking charged groups or adding lipophilic moieties. 2. Prodrug Approach: Design a prodrug that is cell-permeable and is intracellularly converted to the active inhibitor. 3. Formulation/Delivery: Encapsulate the inhibitor in a delivery vehicle like liposomes or nanoparticles to facilitate cell entry.[6] 4. Permeability Assays: Perform in vitro permeability assays (e.g., PAMPA, Caco-2) to quantify the cell permeability of your compound. |
| Efflux by Transporters: The inhibitor might be actively transported out of the cell by efflux pumps like P-glycoprotein. | 1. Co-administration with Efflux Pump Inhibitors: In your in vitro experiments, test the inhibitor's activity in the presence of known efflux pump inhibitors (e.g., verapamil). 2. Structural Modification: Modify the inhibitor's structure to reduce its recognition by efflux transporters. | |
| Intracellular Degradation/Metabolism: The inhibitor may be rapidly degraded or metabolized once inside the cell. | 1. Stability Assays: Assess the inhibitor's stability in cell lysates or microsomes. 2. Structural Modification: Modify the inhibitor to block metabolic hotspots. | |
| I am observing significant off-target effects with my PIN1 inhibitor. | Lack of Specificity: The inhibitor may be binding to other proteins in the cell, particularly other isomerases or proteins with similar binding pockets.[4][7] | 1. Selectivity Profiling: Screen your inhibitor against a panel of related enzymes (e.g., other PPIases like cyclophilins and FKBPs) to determine its selectivity profile.[6] 2. Structural Biology: Obtain a co-crystal structure of your inhibitor bound to PIN1 to understand the binding mode and guide structure-activity relationship (SAR) studies to improve selectivity. 3. Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or chemical proteomics to confirm that your inhibitor is engaging with PIN1 in cells. |
| Reactive Moieties: The inhibitor might contain reactive chemical groups that can non-specifically interact with various cellular components. | 1. Chemical Structure Review: Analyze the inhibitor's structure for any potential reactive groups. 2. Analogue Synthesis: Synthesize and test analogues that lack the potential reactive moiety to see if off-target effects are reduced. | |
| My in vivo experiments with the PIN1 inhibitor are not showing the expected efficacy. | Poor Pharmacokinetics (PK): The inhibitor may have poor absorption, distribution, metabolism, or excretion (ADME) properties, leading to insufficient exposure at the target site.[8] | 1. PK Studies: Conduct formal pharmacokinetic studies in an animal model to determine key parameters like half-life, clearance, and bioavailability. 2. Formulation Optimization: Improve the formulation to enhance solubility and absorption. |
| Poor Pharmacodynamics (PD): The inhibitor may not be engaging the PIN1 target effectively in the tumor tissue. | 1. Target Engagement Biomarkers: Develop and validate biomarkers to measure PIN1 inhibition in tumor samples from treated animals. This could include measuring the levels of a known PIN1 substrate. 2. Dose-Response Studies: Perform dose-escalation studies to determine the optimal dose and schedule for target engagement and efficacy. | |
| Tumor Microenvironment: The tumor microenvironment can influence drug efficacy. | 1. In Vitro Co-culture Models: Use co-culture systems that mimic the tumor microenvironment to test your inhibitor's activity. 2. Combination Therapy: Consider combining your PIN1 inhibitor with other agents that target different aspects of the tumor microenvironment.[9][10] | |
| I am having trouble with the PIN1 enzymatic assay. | Substrate Quality: The peptide substrate may be of poor quality or may have degraded. | 1. Substrate QC: Verify the purity and concentration of the peptide substrate using methods like HPLC and mass spectrometry. Store the substrate under appropriate conditions (e.g., -80°C, desiccated). |
| Enzyme Activity: The recombinant PIN1 enzyme may have low activity. | 1. Enzyme QC: Check the purity and concentration of the PIN1 enzyme. Perform an activity titration to determine the optimal enzyme concentration for the assay. Ensure proper storage and handling of the enzyme. | |
| Assay Conditions: The assay buffer composition, pH, or temperature may not be optimal. | 1. Assay Optimization: Systematically vary assay parameters such as buffer components, pH, and temperature to find the optimal conditions for PIN1 activity. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the development of PIN1 inhibitors.
1. What are the main challenges in developing clinically effective PIN1 inhibitors?
The primary challenges include:
-
Achieving High Potency and Specificity: The active site of PIN1 is relatively shallow and polar, making it difficult to design small molecules with high affinity and selectivity.[9] Many inhibitors also lack specificity and may interact with other cellular proteins, leading to off-target effects.[4][7]
-
Ensuring Cell Permeability: Many potent PIN1 inhibitors, particularly those mimicking the phosphorylated substrate, are highly charged and exhibit poor cell membrane permeability, limiting their efficacy in cellular and in vivo models.[1][2][3][4][5][6]
-
Favorable Pharmacokinetic Properties: Achieving good oral bioavailability, metabolic stability, and a suitable half-life for in vivo applications remains a significant hurdle.[8]
-
Demonstrating In Vivo Efficacy: Translating promising in vitro activity into in vivo anti-tumor efficacy has been challenging due to the aforementioned issues.
2. What are the different classes of PIN1 inhibitors?
PIN1 inhibitors can be broadly categorized into:
-
Natural Products: Compounds derived from natural sources, such as Juglone and epigallocatechin gallate (EGCG).[7] However, these often suffer from lack of specificity and potential toxicity.[4]
-
Peptidic and Peptidomimetic Inhibitors: These are designed based on the structure of PIN1's natural substrates. While some are potent, they generally have poor cell permeability.[1][2]
-
Small Molecule Inhibitors: These are typically identified through high-throughput screening or structure-based drug design. They offer the potential for better drug-like properties.
-
Covalent Inhibitors: These inhibitors form a covalent bond with a specific residue in the PIN1 active site, often Cys113, leading to irreversible inhibition.[8][11]
-
Allosteric Inhibitors: These bind to a site other than the active site to modulate PIN1 activity.
3. Which signaling pathways are regulated by PIN1?
PIN1 is a crucial regulator of numerous signaling pathways that are often dysregulated in cancer and other diseases. It acts on phosphorylated Ser/Thr-Pro motifs in its substrate proteins, inducing conformational changes that affect their stability, localization, and activity. Key pathways include:
-
Cell Cycle Progression: PIN1 regulates key cell cycle proteins such as Cyclin D1, Cyclin E, c-Myc, and Rb, thereby controlling the G1/S and G2/M checkpoints.[12][13][14]
-
PI3K/Akt/mTOR Pathway: PIN1 can modulate the activity of components in this critical survival and proliferation pathway.[15]
-
Wnt/β-catenin Pathway: PIN1 can regulate the stability and nuclear accumulation of β-catenin, a key transcriptional co-activator in the Wnt pathway.[13]
-
Notch Signaling: PIN1 is involved in the regulation of the Notch1 signaling pathway, which plays a role in cell fate decisions and cancer.[1][14]
-
TGF-β Signaling: PIN1 can influence the TGF-β pathway by interacting with Smad proteins.[1][16]
-
NF-κB Signaling: PIN1 can regulate the activity of the NF-κB transcription factor, which is involved in inflammation and cell survival.[15]
4. What are some common assays used to evaluate PIN1 inhibitors?
A variety of in vitro and cell-based assays are used to characterize PIN1 inhibitors:
| Assay Type | Purpose | Principle |
| Enzymatic Assays | To measure the direct inhibitory effect on PIN1 catalytic activity. | |
| PPIase Assay (Protease-coupled) | Measures the cis-to-trans isomerization of a synthetic peptide substrate by coupling the reaction to a protease (e.g., chymotrypsin) that only cleaves the trans isomer, releasing a chromogenic or fluorogenic product.[11] | |
| Fluorescence Polarization (FP) Assay | Measures the displacement of a fluorescently labeled probe from the PIN1 active site by the inhibitor.[11] | |
| Surface Plasmon Resonance (SPR) | Measures the binding affinity and kinetics of the inhibitor to immobilized PIN1 in real-time.[2][3] | |
| Cell-Based Assays | To assess the inhibitor's activity in a cellular context. | |
| Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) | Measures the effect of the inhibitor on cancer cell growth and survival.[2][3][11] | |
| Western Blotting | Measures the levels of PIN1 and its downstream substrates (e.g., Cyclin D1, c-Myc, PML) to confirm target engagement and pathway modulation.[2][3] | |
| Cell Cycle Analysis | Uses flow cytometry to determine the effect of the inhibitor on cell cycle distribution (e.g., G1/S or G2/M arrest).[2][3] | |
| Apoptosis Assays (e.g., Annexin V staining, Caspase activity) | Measures the induction of programmed cell death by the inhibitor.[2][3] | |
| Cellular Thermal Shift Assay (CETSA) | Confirms target engagement by measuring the change in thermal stability of PIN1 in cells upon inhibitor binding. | |
| In Vivo Assays | To evaluate the inhibitor's efficacy in an animal model. | |
| Xenograft Models | Human cancer cells are implanted in immunocompromised mice to assess the inhibitor's ability to suppress tumor growth.[3][13] |
Experimental Protocols
PIN1 PPIase (Protease-Coupled) Assay
This assay measures the cis-to-trans isomerase activity of PIN1.
Materials:
-
Recombinant human PIN1 protein
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8)
-
Substrate peptide (e.g., Ac-Ala-Ala-pSer-Pro-Arg-pNA)
-
Chymotrypsin
-
Test inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the substrate peptide in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test inhibitor at various concentrations (or DMSO for control)
-
Recombinant PIN1 protein
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate peptide to each well.
-
Immediately add chymotrypsin to each well. Chymotrypsin will cleave the trans-isomer of the substrate, releasing p-nitroaniline (pNA).
-
Monitor the increase in absorbance at 390-405 nm over time using a microplate reader.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Western Blotting for PIN1 and Downstream Targets
This protocol is for assessing the protein levels of PIN1 and its substrates in inhibitor-treated cells.
Materials:
-
Cell culture reagents
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PIN1, anti-Cyclin D1, anti-c-Myc, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a culture plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for the desired time period.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., actin or GAPDH) to normalize the protein levels.
Visualizations
PIN1's Role in Oncogenic Signaling Pathways
Caption: Overview of PIN1's central role in regulating key oncogenic signaling pathways.
Experimental Workflow for PIN1 Inhibitor Evaluation
Caption: A typical workflow for the discovery and preclinical evaluation of PIN1 inhibitors.
Logical Relationship of PIN1 Inhibitor Challenges
Caption: Key challenges and their interdependencies in the development of PIN1 inhibitors.
References
- 1. Roles of peptidyl-prolyl isomerase Pin1 in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 3. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Pin1 inhibitors: Pitfalls, progress and cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of the master cancer regulator Pin1 in the development and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 11. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PIN1 in breast development and cancer: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Mitigating off-target kinase inhibition with PIN1 compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PIN1 Compound-X. Our goal is to help you mitigate off-target kinase inhibition and achieve reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My results show inhibition of kinases other than PIN1. How can I confirm if this is due to off-target effects of Compound-X?
A1: Off-target kinase activity is a known challenge. To confirm if the observed effects are specific to PIN1 inhibition, we recommend the following validation experiments:
-
Dose-Response Analysis: Perform a dose-response curve with Compound-X against both PIN1 and the suspected off-target kinase(s). A significant difference in the IC50 values can indicate selectivity.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify direct target engagement of Compound-X with PIN1 in a cellular context.
-
Rescue Experiments: Transfect cells with a PIN1 construct that is resistant to Compound-X. If the phenotype is rescued, it strongly suggests the effects are PIN1-dependent.
-
Use of a Structurally Unrelated PIN1 Inhibitor: Compare the phenotype induced by Compound-X with that of another validated PIN1 inhibitor with a different chemical scaffold.
Q2: I am observing unexpected cell toxicity at concentrations where PIN1 inhibition is expected. What could be the cause?
A2: Unexpected cytotoxicity can arise from several factors:
-
Off-target Kinase Inhibition: Inhibition of essential kinases can lead to cell death. Refer to the kinase profiling data for Compound-X (Table 1) to identify potential off-target kinases that might be contributing to toxicity.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic. We recommend keeping the final DMSO concentration below 0.1%.
-
Compound Degradation: Ensure proper storage and handling of Compound-X to prevent degradation into potentially toxic byproducts.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q3: How can I minimize off-target kinase inhibition in my experiments?
A3: Mitigating off-target effects is crucial for data interpretation. Consider the following strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of Compound-X that effectively inhibits PIN1 in your assay to reduce the likelihood of engaging off-target kinases.
-
Employ Orthogonal Approaches: Use complementary methods to validate your findings, such as siRNA or shRNA-mediated knockdown of PIN1, to ensure the observed phenotype is not an artifact of small molecule inhibition.
-
Kinome Profiling: If you suspect widespread off-target effects, consider performing a kinome-wide profiling experiment to identify the kinases inhibited by Compound-X at the concentrations used in your study.
Quantitative Data
Table 1: Kinase Selectivity Profile of Compound-X
| Kinase | IC50 (nM) | Fold Selectivity vs. PIN1 |
| PIN1 | 15 | 1 |
| CDK2/CycA | 850 | 57 |
| GSK3β | 1,200 | 80 |
| PIM1 | 2,500 | 167 |
| DYRK1A | >10,000 | >667 |
| SRC | >10,000 | >667 |
Data are representative and may vary slightly between batches.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of Compound-X to PIN1 within intact cells.
Workflow for CETSA
Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture: Grow cells of interest to approximately 80% confluency.
-
Treatment: Harvest cells and resuspend in PBS containing protease inhibitors. Treat the cell suspension with Compound-X at the desired concentration or with vehicle (DMSO) as a control for 1 hour at 37°C.
-
Heat Treatment: Aliquot the treated cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the levels of soluble PIN1 by Western blotting. A shift in the melting curve for Compound-X treated cells compared to the vehicle control indicates target engagement.
Signaling Pathway Considerations
PIN1 and its Role in the Cell Cycle
PIN1 plays a crucial role in cell cycle progression by isomerizing proline residues in key cell cycle regulators, such as Cyclin D1 and CDK2. Inhibition of PIN1 can lead to cell cycle arrest, primarily at the G1/S and G2/M transitions. When interpreting data from Compound-X treatment, it is important to consider these downstream effects.
Simplified PIN1 Signaling Pathway
Caption: Simplified PIN1 signaling in cell cycle progression.
Mitigating off-target kinase inhibition with PIN1 compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PIN1 Compound-X. Our goal is to help you mitigate off-target kinase inhibition and achieve reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My results show inhibition of kinases other than PIN1. How can I confirm if this is due to off-target effects of Compound-X?
A1: Off-target kinase activity is a known challenge. To confirm if the observed effects are specific to PIN1 inhibition, we recommend the following validation experiments:
-
Dose-Response Analysis: Perform a dose-response curve with Compound-X against both PIN1 and the suspected off-target kinase(s). A significant difference in the IC50 values can indicate selectivity.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify direct target engagement of Compound-X with PIN1 in a cellular context.
-
Rescue Experiments: Transfect cells with a PIN1 construct that is resistant to Compound-X. If the phenotype is rescued, it strongly suggests the effects are PIN1-dependent.
-
Use of a Structurally Unrelated PIN1 Inhibitor: Compare the phenotype induced by Compound-X with that of another validated PIN1 inhibitor with a different chemical scaffold.
Q2: I am observing unexpected cell toxicity at concentrations where PIN1 inhibition is expected. What could be the cause?
A2: Unexpected cytotoxicity can arise from several factors:
-
Off-target Kinase Inhibition: Inhibition of essential kinases can lead to cell death. Refer to the kinase profiling data for Compound-X (Table 1) to identify potential off-target kinases that might be contributing to toxicity.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic. We recommend keeping the final DMSO concentration below 0.1%.
-
Compound Degradation: Ensure proper storage and handling of Compound-X to prevent degradation into potentially toxic byproducts.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q3: How can I minimize off-target kinase inhibition in my experiments?
A3: Mitigating off-target effects is crucial for data interpretation. Consider the following strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of Compound-X that effectively inhibits PIN1 in your assay to reduce the likelihood of engaging off-target kinases.
-
Employ Orthogonal Approaches: Use complementary methods to validate your findings, such as siRNA or shRNA-mediated knockdown of PIN1, to ensure the observed phenotype is not an artifact of small molecule inhibition.
-
Kinome Profiling: If you suspect widespread off-target effects, consider performing a kinome-wide profiling experiment to identify the kinases inhibited by Compound-X at the concentrations used in your study.
Quantitative Data
Table 1: Kinase Selectivity Profile of Compound-X
| Kinase | IC50 (nM) | Fold Selectivity vs. PIN1 |
| PIN1 | 15 | 1 |
| CDK2/CycA | 850 | 57 |
| GSK3β | 1,200 | 80 |
| PIM1 | 2,500 | 167 |
| DYRK1A | >10,000 | >667 |
| SRC | >10,000 | >667 |
Data are representative and may vary slightly between batches.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of Compound-X to PIN1 within intact cells.
Workflow for CETSA
Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture: Grow cells of interest to approximately 80% confluency.
-
Treatment: Harvest cells and resuspend in PBS containing protease inhibitors. Treat the cell suspension with Compound-X at the desired concentration or with vehicle (DMSO) as a control for 1 hour at 37°C.
-
Heat Treatment: Aliquot the treated cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the levels of soluble PIN1 by Western blotting. A shift in the melting curve for Compound-X treated cells compared to the vehicle control indicates target engagement.
Signaling Pathway Considerations
PIN1 and its Role in the Cell Cycle
PIN1 plays a crucial role in cell cycle progression by isomerizing proline residues in key cell cycle regulators, such as Cyclin D1 and CDK2. Inhibition of PIN1 can lead to cell cycle arrest, primarily at the G1/S and G2/M transitions. When interpreting data from Compound-X treatment, it is important to consider these downstream effects.
Simplified PIN1 Signaling Pathway
Caption: Simplified PIN1 signaling in cell cycle progression.
Technical Support Center: Enhancing the Cell Permeability of PIN1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with PIN1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is PIN1 and why is it a target in drug development?
A1: PIN1, or Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1, is an enzyme that specifically isomerizes phosphorylated serine/threonine-proline motifs in proteins.[1][2] This action regulates the conformation, stability, and function of numerous proteins involved in critical cellular processes.[1][3] PIN1 is overexpressed in many human cancers and plays a role in the dysregulation of oncogenic signaling pathways, making it a compelling target for cancer therapy.[3][4][5][6] Its deregulation is also implicated in other diseases like Alzheimer's.[2][3]
Q2: What are the main challenges in developing cell-permeable PIN1 inhibitors?
A2: A primary challenge is that many potent PIN1 inhibitors are peptidic or contain charged moieties (like phosphate (B84403) groups) to mimic the natural substrate, which inherently limits their ability to cross the cell membrane.[6][7][8][9] Achieving a balance between high binding affinity for the charged active site of PIN1 and the physicochemical properties required for cell permeability (e.g., lipophilicity, neutral charge) is a significant hurdle.[6][10]
Q3: What are some common strategies to improve the cell permeability of PIN1 inhibitors?
A3: Strategies include:
-
Structure-Based Design: Modifying potent but impermeable inhibitors (like phosphopeptides) to replace charged groups with cell-permeable bioisosteres.[8]
-
Covalent Inhibition: Designing inhibitors that form a covalent bond with a residue in the PIN1 active site, which can enhance potency and allow for modifications that improve permeability.[8]
-
Fragment-Based Screening: Identifying small, cell-permeable fragments that can be optimized into more potent inhibitors.[9]
-
Cyclic Peptides: Integrating cell-penetrating peptide sequences with target-binding motifs to create cyclic peptides that can enter cells.[7]
-
Prodrugs: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active inhibitor.
Q4: How does PIN1 regulate key oncogenic signaling pathways?
A4: PIN1 acts as a crucial regulator in several cancer-driving pathways. It can stabilize and activate oncoproteins like c-Myc and Cyclin D1, and inactivate tumor suppressors like p53.[1][5] PIN1 influences pathways such as Wnt/β-catenin, Ras/MAPK, and PI3K/AKT, thereby promoting cell proliferation, survival, and cell cycle progression.[4][11][12]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental validation of PIN1 inhibitors.
Issue 1: Inhibitor shows high potency in biochemical assays but no activity in cell-based assays.
-
Question: My PIN1 inhibitor has a low nanomolar IC50 in an in vitro PPIase activity assay, but it doesn't show any effect on cancer cell proliferation (e.g., in an MTT or CellTiter-Glo assay) even at high micromolar concentrations. What could be the problem?
-
Answer: This is a classic problem often pointing to poor cell permeability.[6][13] The inhibitor is effective against the isolated enzyme but cannot reach its intracellular target.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Analyze the inhibitor's structure. Does it have a high charge (e.g., a phosphate or multiple carboxylates)? Is the molecular weight too high? Calculate properties like cLogP and topological polar surface area (tPSA) to predict permeability.
-
Perform a Permeability Assay: Directly measure the permeability of your compound using an assay like the Caco-2 or PAMPA assay (see Experimental Protocols section). This will provide quantitative data on its ability to cross a cell monolayer.
-
Use a Cellular Target Engagement Assay: Confirm that the inhibitor is not reaching its target inside the cell. This could involve techniques like cellular thermal shift assay (CETSA) or immunoprecipitation followed by western blotting for a downstream PIN1 substrate to see if its phosphorylation or stability is affected.
-
Consider Efflux Pumps: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell. This can be tested in permeability assays by including a known efflux pump inhibitor.
-
-
Issue 2: High variability or poor reproducibility in cell-based assay results.
-
Question: I'm getting inconsistent IC50 values for my PIN1 inhibitor across different experiments. How can I improve the reproducibility of my cell-based assays?
-
Answer: Variability in cell-based assays can stem from multiple factors related to cell handling and assay conditions.[14]
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure cell passage numbers are consistent between experiments, as high passage numbers can alter cell characteristics.[14] Regularly test for mycoplasma contamination.
-
Optimize Cell Seeding Density: Create a growth curve for your cell line to determine the optimal seeding density that ensures cells are in the exponential growth phase during the inhibitor treatment period.
-
Check Compound Stability and Solubility: Verify that your inhibitor is stable and fully dissolved in the cell culture medium. Precipitated compound will lead to inaccurate dosing. Consider using a different solvent or formulation if solubility is an issue.
-
Control for Edge Effects: In multi-well plates, the outer wells are prone to evaporation, leading to "edge effects." Avoid using the outermost wells for experimental data or ensure they are filled with media to maintain humidity.
-
Review Assay Timing: The duration of inhibitor treatment and the timing of the viability readout are critical. Ensure these are kept consistent.[14]
-
-
Issue 3: Observed cytotoxicity does not correlate with PIN1 inhibition.
-
Question: My compound is cytotoxic to cancer cells, but I'm not sure if the effect is due to PIN1 inhibition or off-target effects. How can I verify the mechanism of action?
-
Answer: It is crucial to confirm that the observed cellular phenotype is a direct result of targeting PIN1. Several previously reported PIN1 inhibitors have been found to lack specificity.[8][15]
-
Troubleshooting Steps:
-
Measure Downstream Biomarkers: A specific PIN1 inhibitor should affect the stability or localization of known PIN1 substrates. For example, PIN1 inhibition can lead to the degradation of Cyclin D1.[5] Perform a western blot to check the levels of such proteins after treatment.
-
Use a Rescue Experiment: Overexpress PIN1 in your target cells. If the cytotoxicity of your compound is on-target, the cells overexpressing PIN1 should be more resistant to the inhibitor.
-
Test a Structurally Related Inactive Control: Synthesize or obtain a close analog of your inhibitor that is designed to be inactive against PIN1 (e.g., by modifying a key binding group). This control compound should not exhibit the same cytotoxic effects.
-
Compare with Genetic Knockdown: Use siRNA or shRNA to knock down PIN1 expression in the same cell line. The resulting cellular phenotype (e.g., reduced proliferation, cell cycle arrest) should mimic the effects of your inhibitor.[12]
-
-
Data Presentation
Table 1: Comparison of PIN1 Inhibitors - Potency and Cellular Activity
This table presents a summary of fictional but representative data for different classes of PIN1 inhibitors, highlighting the common discrepancy between biochemical potency and cellular efficacy.
| Inhibitor ID | Class | PIN1 PPIase IC50 (nM) | Cell Proliferation IC50 (µM) (HeLa Cells) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Notes |
| Cpd-A | Phosphopeptide Mimetic | 20 | > 100 | < 0.1 | High biochemical potency but poor permeability due to charged phosphate group. |
| Cpd-B | Natural Product (e.g., Juglone) | 500 | 15 | 2.5 | Moderate potency, but known to have off-target effects. |
| Cpd-C | Covalent Peptide | 50 | 5 | 1.5 | Good balance of potency and cellular activity, covalent mechanism.[8] |
| Cpd-D | Small Molecule | 150 | 10 | 4.0 | Optimized for cell permeability. |
| Cpd-E | Cyclic Peptide | 220 | 25 | Not Determined | Designed to integrate cell-penetrating properties.[7] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is used to assess the rate at which a compound crosses a monolayer of human intestinal Caco-2 cells, serving as an in vitro model of intestinal absorption.[16][17]
-
Objective: To determine the apparent permeability coefficient (Papp) of a PIN1 inhibitor.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on microporous membrane inserts (e.g., Transwell™) for 21 days until they form a differentiated and confluent monolayer.[18]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[18] A TEER value above a pre-determined threshold indicates a tight monolayer.
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayer gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (at a known concentration, e.g., 10 µM) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Papp Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a PIN1 inhibitor.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a PIN1 inhibitor on cancer cell proliferation.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HGC-27) into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PIN1 inhibitor (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results and use a non-linear regression model to determine the IC50 value.
-
Mandatory Visualizations
Here are the diagrams generated using the DOT language as specified.
References
- 1. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIN1 - Wikipedia [en.wikipedia.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 5. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 7. Generation of a Cell-Permeable Cycloheptapeptidyl Inhibitor against Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 15. Pin1 inhibitors: Pitfalls, progress and cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 18. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Cell Permeability of PIN1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with PIN1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is PIN1 and why is it a target in drug development?
A1: PIN1, or Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1, is an enzyme that specifically isomerizes phosphorylated serine/threonine-proline motifs in proteins.[1][2] This action regulates the conformation, stability, and function of numerous proteins involved in critical cellular processes.[1][3] PIN1 is overexpressed in many human cancers and plays a role in the dysregulation of oncogenic signaling pathways, making it a compelling target for cancer therapy.[3][4][5][6] Its deregulation is also implicated in other diseases like Alzheimer's.[2][3]
Q2: What are the main challenges in developing cell-permeable PIN1 inhibitors?
A2: A primary challenge is that many potent PIN1 inhibitors are peptidic or contain charged moieties (like phosphate groups) to mimic the natural substrate, which inherently limits their ability to cross the cell membrane.[6][7][8][9] Achieving a balance between high binding affinity for the charged active site of PIN1 and the physicochemical properties required for cell permeability (e.g., lipophilicity, neutral charge) is a significant hurdle.[6][10]
Q3: What are some common strategies to improve the cell permeability of PIN1 inhibitors?
A3: Strategies include:
-
Structure-Based Design: Modifying potent but impermeable inhibitors (like phosphopeptides) to replace charged groups with cell-permeable bioisosteres.[8]
-
Covalent Inhibition: Designing inhibitors that form a covalent bond with a residue in the PIN1 active site, which can enhance potency and allow for modifications that improve permeability.[8]
-
Fragment-Based Screening: Identifying small, cell-permeable fragments that can be optimized into more potent inhibitors.[9]
-
Cyclic Peptides: Integrating cell-penetrating peptide sequences with target-binding motifs to create cyclic peptides that can enter cells.[7]
-
Prodrugs: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active inhibitor.
Q4: How does PIN1 regulate key oncogenic signaling pathways?
A4: PIN1 acts as a crucial regulator in several cancer-driving pathways. It can stabilize and activate oncoproteins like c-Myc and Cyclin D1, and inactivate tumor suppressors like p53.[1][5] PIN1 influences pathways such as Wnt/β-catenin, Ras/MAPK, and PI3K/AKT, thereby promoting cell proliferation, survival, and cell cycle progression.[4][11][12]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental validation of PIN1 inhibitors.
Issue 1: Inhibitor shows high potency in biochemical assays but no activity in cell-based assays.
-
Question: My PIN1 inhibitor has a low nanomolar IC50 in an in vitro PPIase activity assay, but it doesn't show any effect on cancer cell proliferation (e.g., in an MTT or CellTiter-Glo assay) even at high micromolar concentrations. What could be the problem?
-
Answer: This is a classic problem often pointing to poor cell permeability.[6][13] The inhibitor is effective against the isolated enzyme but cannot reach its intracellular target.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Analyze the inhibitor's structure. Does it have a high charge (e.g., a phosphate or multiple carboxylates)? Is the molecular weight too high? Calculate properties like cLogP and topological polar surface area (tPSA) to predict permeability.
-
Perform a Permeability Assay: Directly measure the permeability of your compound using an assay like the Caco-2 or PAMPA assay (see Experimental Protocols section). This will provide quantitative data on its ability to cross a cell monolayer.
-
Use a Cellular Target Engagement Assay: Confirm that the inhibitor is not reaching its target inside the cell. This could involve techniques like cellular thermal shift assay (CETSA) or immunoprecipitation followed by western blotting for a downstream PIN1 substrate to see if its phosphorylation or stability is affected.
-
Consider Efflux Pumps: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell. This can be tested in permeability assays by including a known efflux pump inhibitor.
-
-
Issue 2: High variability or poor reproducibility in cell-based assay results.
-
Question: I'm getting inconsistent IC50 values for my PIN1 inhibitor across different experiments. How can I improve the reproducibility of my cell-based assays?
-
Answer: Variability in cell-based assays can stem from multiple factors related to cell handling and assay conditions.[14]
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure cell passage numbers are consistent between experiments, as high passage numbers can alter cell characteristics.[14] Regularly test for mycoplasma contamination.
-
Optimize Cell Seeding Density: Create a growth curve for your cell line to determine the optimal seeding density that ensures cells are in the exponential growth phase during the inhibitor treatment period.
-
Check Compound Stability and Solubility: Verify that your inhibitor is stable and fully dissolved in the cell culture medium. Precipitated compound will lead to inaccurate dosing. Consider using a different solvent or formulation if solubility is an issue.
-
Control for Edge Effects: In multi-well plates, the outer wells are prone to evaporation, leading to "edge effects." Avoid using the outermost wells for experimental data or ensure they are filled with media to maintain humidity.
-
Review Assay Timing: The duration of inhibitor treatment and the timing of the viability readout are critical. Ensure these are kept consistent.[14]
-
-
Issue 3: Observed cytotoxicity does not correlate with PIN1 inhibition.
-
Question: My compound is cytotoxic to cancer cells, but I'm not sure if the effect is due to PIN1 inhibition or off-target effects. How can I verify the mechanism of action?
-
Answer: It is crucial to confirm that the observed cellular phenotype is a direct result of targeting PIN1. Several previously reported PIN1 inhibitors have been found to lack specificity.[8][15]
-
Troubleshooting Steps:
-
Measure Downstream Biomarkers: A specific PIN1 inhibitor should affect the stability or localization of known PIN1 substrates. For example, PIN1 inhibition can lead to the degradation of Cyclin D1.[5] Perform a western blot to check the levels of such proteins after treatment.
-
Use a Rescue Experiment: Overexpress PIN1 in your target cells. If the cytotoxicity of your compound is on-target, the cells overexpressing PIN1 should be more resistant to the inhibitor.
-
Test a Structurally Related Inactive Control: Synthesize or obtain a close analog of your inhibitor that is designed to be inactive against PIN1 (e.g., by modifying a key binding group). This control compound should not exhibit the same cytotoxic effects.
-
Compare with Genetic Knockdown: Use siRNA or shRNA to knock down PIN1 expression in the same cell line. The resulting cellular phenotype (e.g., reduced proliferation, cell cycle arrest) should mimic the effects of your inhibitor.[12]
-
-
Data Presentation
Table 1: Comparison of PIN1 Inhibitors - Potency and Cellular Activity
This table presents a summary of fictional but representative data for different classes of PIN1 inhibitors, highlighting the common discrepancy between biochemical potency and cellular efficacy.
| Inhibitor ID | Class | PIN1 PPIase IC50 (nM) | Cell Proliferation IC50 (µM) (HeLa Cells) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Notes |
| Cpd-A | Phosphopeptide Mimetic | 20 | > 100 | < 0.1 | High biochemical potency but poor permeability due to charged phosphate group. |
| Cpd-B | Natural Product (e.g., Juglone) | 500 | 15 | 2.5 | Moderate potency, but known to have off-target effects. |
| Cpd-C | Covalent Peptide | 50 | 5 | 1.5 | Good balance of potency and cellular activity, covalent mechanism.[8] |
| Cpd-D | Small Molecule | 150 | 10 | 4.0 | Optimized for cell permeability. |
| Cpd-E | Cyclic Peptide | 220 | 25 | Not Determined | Designed to integrate cell-penetrating properties.[7] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is used to assess the rate at which a compound crosses a monolayer of human intestinal Caco-2 cells, serving as an in vitro model of intestinal absorption.[16][17]
-
Objective: To determine the apparent permeability coefficient (Papp) of a PIN1 inhibitor.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on microporous membrane inserts (e.g., Transwell™) for 21 days until they form a differentiated and confluent monolayer.[18]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[18] A TEER value above a pre-determined threshold indicates a tight monolayer.
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayer gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (at a known concentration, e.g., 10 µM) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Papp Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a PIN1 inhibitor.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a PIN1 inhibitor on cancer cell proliferation.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HGC-27) into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PIN1 inhibitor (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results and use a non-linear regression model to determine the IC50 value.
-
Mandatory Visualizations
Here are the diagrams generated using the DOT language as specified.
References
- 1. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIN1 - Wikipedia [en.wikipedia.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 5. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 7. Generation of a Cell-Permeable Cycloheptapeptidyl Inhibitor against Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 15. Pin1 inhibitors: Pitfalls, progress and cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 18. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Comparing the Efficacy of PIN1 Inhibitor 5 and KPT-6566
For researchers and drug development professionals navigating the landscape of PIN1-targeted cancer therapies, a clear understanding of the preclinical efficacy of available inhibitors is paramount. This guide provides a detailed comparison of two notable PIN1 inhibitors: PIN1 inhibitor 5, a furanone derivative, and KPT-6566, a covalent inhibitor with a unique dual mechanism of action.
The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of numerous signaling pathways implicated in cancer development and progression. Its overexpression in a wide range of human cancers has made it an attractive target for therapeutic intervention. Here, we delve into the available experimental data to objectively compare the performance of this compound and KPT-6566, offering insights into their respective potencies and mechanisms.
At a Glance: Key Efficacy Parameters
To facilitate a direct comparison, the following table summarizes the key quantitative data for both inhibitors based on published preclinical studies.
| Parameter | This compound (Compound 7) | KPT-6566 |
| Biochemical Potency | ||
| IC50 (PIN1 enzymatic assay) | 2.93 µM | 0.64 µM |
| Ki (PIN1 PPIase domain) | 0.08 µM | 625.2 nM (0.625 µM) |
| Mechanism of Action | Reversible inhibitor | Covalent, irreversible inhibitor |
| Cellular Activity | Data not available in reviewed literature | Induces PIN1 degradation, generates reactive oxygen species (ROS), and causes DNA damage |
| In Vivo Efficacy | Data not available in reviewed literature | Reduces lung metastasis in a mouse xenograft model (5 mg/kg) |
In-Depth Efficacy Analysis
KPT-6566: A Covalent Inhibitor with a Dual Blow
KPT-6566 stands out due to its well-characterized dual mechanism of action. It not only covalently binds to the catalytic site of PIN1, leading to its irreversible inhibition and subsequent degradation, but also releases a quinone-mimicking drug that generates reactive oxygen species (ROS) and induces DNA damage, specifically targeting cancer cells.[1] This multi-pronged attack contributes to its potent anti-cancer effects observed in preclinical models.
Biochemically, KPT-6566 demonstrates sub-micromolar to low micromolar potency with an IC50 of 0.64 µM and a Ki of 625.2 nM for the PIN1 PPIase domain.[2] In cellular assays, KPT-6566 has been shown to inhibit the proliferation of wild-type mouse embryonic fibroblasts in a dose-dependent manner.[3] Furthermore, in vivo studies using a mouse xenograft model of breast cancer demonstrated that administration of KPT-6566 at a dose of 5 mg/kg significantly reduced the number of lung metastases.
This compound: A Furanone Derivative with Potent Biochemical Inhibition
This compound, also referred to as compound 7 in the literature, is a furanone-based derivative that has shown potent inhibition of PIN1 in biochemical assays. The available data indicates a Ki value of 0.08 µM, suggesting a high affinity for the PIN1 enzyme. A separate study reports an IC50 value of 2.93 µM for this compound.
However, a comprehensive evaluation of the efficacy of this compound is currently limited by the lack of published data on its cellular and in vivo activities. The reviewed literature did not provide information on its mechanism of action (reversible vs. covalent), its effects on cancer cell lines, or its performance in animal models.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Overview of the PIN1 signaling pathway.
Caption: General experimental workflow for evaluating PIN1 inhibitors.
Experimental Protocols
PIN1 Enzymatic Inhibition Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of PIN1. A common method is the protease-coupled assay.
-
Principle: The assay utilizes a phosphorylated peptide substrate that exists in both cis and trans conformations. PIN1 catalyzes the conversion from the cis to the trans isomer. A protease, such as chymotrypsin, specifically cleaves the trans isomer, releasing a chromogenic or fluorogenic product. The rate of product formation is proportional to PIN1 activity.
-
Procedure:
-
Recombinant human PIN1 is incubated with varying concentrations of the inhibitor.
-
The phosphorylated peptide substrate is added to initiate the reaction.
-
Chymotrypsin is added to the reaction mixture.
-
The absorbance or fluorescence is measured over time to determine the initial reaction velocity.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cells.
-
Principle: Various methods can be used, such as the MTT or MTS assay, which measure the metabolic activity of viable cells, or direct cell counting.
-
Procedure (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the PIN1 inhibitor or vehicle control.
-
After a defined incubation period (e.g., 48-72 hours), MTT reagent is added to each well.
-
Viable cells with active mitochondrial reductases convert the MTT to formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and the GI50 (concentration for 50% growth inhibition) can be determined.
-
Western Blotting for PIN1 Degradation
This technique is used to determine if the inhibitor leads to the degradation of the PIN1 protein within cells.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. A primary antibody specific to PIN1 is used to detect the protein, followed by a secondary antibody conjugated to an enzyme that allows for visualization.
-
Procedure:
-
Cancer cells are treated with the PIN1 inhibitor or vehicle control for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody against PIN1.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Conclusion
References
A Head-to-Head Battle: Comparing the Efficacy of PIN1 Inhibitor 5 and KPT-6566
For researchers and drug development professionals navigating the landscape of PIN1-targeted cancer therapies, a clear understanding of the preclinical efficacy of available inhibitors is paramount. This guide provides a detailed comparison of two notable PIN1 inhibitors: PIN1 inhibitor 5, a furanone derivative, and KPT-6566, a covalent inhibitor with a unique dual mechanism of action.
The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of numerous signaling pathways implicated in cancer development and progression. Its overexpression in a wide range of human cancers has made it an attractive target for therapeutic intervention. Here, we delve into the available experimental data to objectively compare the performance of this compound and KPT-6566, offering insights into their respective potencies and mechanisms.
At a Glance: Key Efficacy Parameters
To facilitate a direct comparison, the following table summarizes the key quantitative data for both inhibitors based on published preclinical studies.
| Parameter | This compound (Compound 7) | KPT-6566 |
| Biochemical Potency | ||
| IC50 (PIN1 enzymatic assay) | 2.93 µM | 0.64 µM |
| Ki (PIN1 PPIase domain) | 0.08 µM | 625.2 nM (0.625 µM) |
| Mechanism of Action | Reversible inhibitor | Covalent, irreversible inhibitor |
| Cellular Activity | Data not available in reviewed literature | Induces PIN1 degradation, generates reactive oxygen species (ROS), and causes DNA damage |
| In Vivo Efficacy | Data not available in reviewed literature | Reduces lung metastasis in a mouse xenograft model (5 mg/kg) |
In-Depth Efficacy Analysis
KPT-6566: A Covalent Inhibitor with a Dual Blow
KPT-6566 stands out due to its well-characterized dual mechanism of action. It not only covalently binds to the catalytic site of PIN1, leading to its irreversible inhibition and subsequent degradation, but also releases a quinone-mimicking drug that generates reactive oxygen species (ROS) and induces DNA damage, specifically targeting cancer cells.[1] This multi-pronged attack contributes to its potent anti-cancer effects observed in preclinical models.
Biochemically, KPT-6566 demonstrates sub-micromolar to low micromolar potency with an IC50 of 0.64 µM and a Ki of 625.2 nM for the PIN1 PPIase domain.[2] In cellular assays, KPT-6566 has been shown to inhibit the proliferation of wild-type mouse embryonic fibroblasts in a dose-dependent manner.[3] Furthermore, in vivo studies using a mouse xenograft model of breast cancer demonstrated that administration of KPT-6566 at a dose of 5 mg/kg significantly reduced the number of lung metastases.
This compound: A Furanone Derivative with Potent Biochemical Inhibition
This compound, also referred to as compound 7 in the literature, is a furanone-based derivative that has shown potent inhibition of PIN1 in biochemical assays. The available data indicates a Ki value of 0.08 µM, suggesting a high affinity for the PIN1 enzyme. A separate study reports an IC50 value of 2.93 µM for this compound.
However, a comprehensive evaluation of the efficacy of this compound is currently limited by the lack of published data on its cellular and in vivo activities. The reviewed literature did not provide information on its mechanism of action (reversible vs. covalent), its effects on cancer cell lines, or its performance in animal models.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Overview of the PIN1 signaling pathway.
Caption: General experimental workflow for evaluating PIN1 inhibitors.
Experimental Protocols
PIN1 Enzymatic Inhibition Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of PIN1. A common method is the protease-coupled assay.
-
Principle: The assay utilizes a phosphorylated peptide substrate that exists in both cis and trans conformations. PIN1 catalyzes the conversion from the cis to the trans isomer. A protease, such as chymotrypsin, specifically cleaves the trans isomer, releasing a chromogenic or fluorogenic product. The rate of product formation is proportional to PIN1 activity.
-
Procedure:
-
Recombinant human PIN1 is incubated with varying concentrations of the inhibitor.
-
The phosphorylated peptide substrate is added to initiate the reaction.
-
Chymotrypsin is added to the reaction mixture.
-
The absorbance or fluorescence is measured over time to determine the initial reaction velocity.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cells.
-
Principle: Various methods can be used, such as the MTT or MTS assay, which measure the metabolic activity of viable cells, or direct cell counting.
-
Procedure (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the PIN1 inhibitor or vehicle control.
-
After a defined incubation period (e.g., 48-72 hours), MTT reagent is added to each well.
-
Viable cells with active mitochondrial reductases convert the MTT to formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and the GI50 (concentration for 50% growth inhibition) can be determined.
-
Western Blotting for PIN1 Degradation
This technique is used to determine if the inhibitor leads to the degradation of the PIN1 protein within cells.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. A primary antibody specific to PIN1 is used to detect the protein, followed by a secondary antibody conjugated to an enzyme that allows for visualization.
-
Procedure:
-
Cancer cells are treated with the PIN1 inhibitor or vehicle control for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody against PIN1.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Conclusion
References
A Head-to-Head Comparison of PIN1 Inhibitors for Pancreatic Cancer Research
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) has emerged as a critical regulator in pancreatic ductal adenocarcinoma (PDAC), influencing multiple oncogenic pathways, promoting tumor growth and metastasis, and shaping the tumor microenvironment. Its overexpression is correlated with poorer prognoses, making it a compelling target for novel therapeutic strategies. This guide provides a head-to-head comparison of prominent PIN1 inhibitors that have been evaluated in the context of pancreatic cancer, offering a valuable resource for the scientific community.
Overview of PIN1 and its Role in Pancreatic Cancer
PIN1 is a unique enzyme that catalyzes the cis-trans isomerization of specific phosphorylated serine/threonine-proline motifs in a wide range of proteins. This conformational change can profoundly alter the function, stability, and subcellular localization of its substrates, which include key players in cell cycle progression, apoptosis, and signal transduction. In pancreatic cancer, PIN1 has been shown to be upregulated and to contribute to the aggressive nature of the disease by modulating critical signaling pathways such as Wnt/β-catenin, PI3K/Akt, and Myc.[1] Furthermore, recent studies have highlighted the role of PIN1 in regulating the desmoplastic and immunosuppressive tumor microenvironment, offering a new avenue for therapeutic intervention.
Comparative Analysis of PIN1 Inhibitors
This section details the characteristics, mechanism of action, and preclinical efficacy of several PIN1 inhibitors investigated in pancreatic cancer models.
All-trans Retinoic Acid (ATRA)
A well-established compound, ATRA has been identified as a direct inhibitor of PIN1. It has been shown to suppress the growth of pancreatic cancer cells both in vitro and in vivo.[2] Clinical approaches have also explored the combination of ATRA with arsenic trioxide (ATO) to effectively target PIN1.
-
Mechanism of Action: ATRA directly binds to the active site of PIN1, leading to its inhibition and subsequent degradation. This disrupts multiple PIN1-regulated oncogenic pathways.
-
Efficacy: Studies have demonstrated that ATRA can inhibit the proliferation of pancreatic cancer cell lines such as PANC-1 and BXPC-3 in a dose-dependent manner. In vivo, ATRA treatment has been shown to reduce tumor burden in mouse models of pancreatic cancer.[2]
Juglone
A naturally occurring naphthoquinone, Juglone is a known inhibitor of PIN1. It has demonstrated cytotoxic effects against pancreatic cancer cells.
-
Mechanism of Action: Juglone is reported to inhibit PIN1, leading to the suppression of angiogenesis and metastasis in pancreatic cancer cells by targeting the Wnt/β-catenin signaling pathway.[3]
-
Efficacy: Juglone has an IC50 value of approximately 5.27 µM in MIA PaCa-2 pancreatic cancer cells at 24 hours.[4] It has been shown to inhibit the growth and proliferation of various pancreatic cancer cell lines.[4]
KPT-6566
A novel, potent, and covalent inhibitor of PIN1, KPT-6566 has shown promise in preclinical studies across various cancer types, including pancreatic cancer.
-
Mechanism of Action: KPT-6566 covalently binds to the catalytic site of PIN1, leading to its inhibition and degradation. This dual mechanism of action contributes to its anti-cancer effects.[5][6]
-
Efficacy: KPT-6566 has a reported IC50 of 625 nM in a general screen and has been shown to decrease the proliferation of pancreatic cancer cells.[1][7]
Sulfopin
Sulfopin is a highly selective and potent covalent inhibitor of PIN1 that has demonstrated efficacy in preclinical models of pancreatic cancer.
-
Mechanism of Action: Sulfopin covalently targets a cysteine residue in the active site of PIN1, leading to its inhibition. It has been shown to downregulate Myc target genes.[8][9]
-
Efficacy: Sulfopin exhibits a nanomolar apparent Ki of 17 nM.[10] In vivo studies have shown that Sulfopin can inhibit the progression of pancreatic cancer in mouse models.[2][10]
Data Presentation
The following tables summarize the available quantitative data for the discussed PIN1 inhibitors in pancreatic cancer models. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Efficacy of PIN1 Inhibitors in Pancreatic Cancer Cell Lines
| Inhibitor | Cell Line | IC50 Value | Assay Duration | Reference |
| Juglone | MIA PaCa-2 | 5.27 µM | 24 hours | [4] |
| KPT-6566 | General Screen | 625 nM | Not Specified | [1][7] |
| Sulfopin | (Apparent Ki) | 17 nM | Not Applicable | [10] |
Table 2: In Vivo Efficacy of PIN1 Inhibitors in Pancreatic Cancer Models
| Inhibitor | Model | Dosing Regimen | Outcome | Reference |
| ATRA | Orthotopic mouse model | Not specified | Reduced tumor burden | [2] |
| Sulfopin | Orthotopic mouse model | 20-40 mg/kg; i.p.; daily for 27 days | Inhibited pancreatic cancer progression | [2][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PIN1 inhibitors are provided below.
1. Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of inhibitors on cancer cell proliferation.
-
Cell Seeding: Pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2, BxPC-3) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Inhibitor Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the PIN1 inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the inhibitor for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1][5][6][11][12]
2. Western Blot Analysis
This protocol is used to determine the effect of PIN1 inhibitors on the expression and phosphorylation status of proteins in key signaling pathways.
-
Cell Lysis: Pancreatic cancer cells are treated with PIN1 inhibitors for the desired time and then washed with ice-cold PBS. Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against PIN1, and other proteins of interest (e.g., p-Akt, Akt, β-catenin, c-Myc, Cyclin D1) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.[13][14][15]
3. Orthotopic Pancreatic Cancer Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of PIN1 inhibitors in a more physiologically relevant setting.
-
Cell Preparation: Human pancreatic cancer cells (e.g., PANC-1, BxPC-3) are harvested, washed, and resuspended in a mixture of PBS and Matrigel.
-
Surgical Procedure: Athymic nude mice are anesthetized. A small incision is made in the left abdominal flank to expose the spleen and pancreas. A suspension of pancreatic cancer cells (typically 1-2 x 10^6 cells in 50 µL) is injected into the tail of the pancreas. The abdominal wall and skin are then sutured.
-
Inhibitor Treatment: Once the tumors are established (e.g., reaching a certain size as determined by imaging), mice are randomized into treatment and control groups. The PIN1 inhibitor or vehicle is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using imaging modalities such as high-resolution ultrasound or bioluminescence imaging (if using luciferase-expressing cancer cells). Tumor volume is calculated using the formula: (length x width^2)/2.[8][9][10][16][17]
-
Efficacy Assessment: At the end of the study, mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated. Tissues may also be collected for histological and immunohistochemical analysis.[4][7][18][19]
Visualizations
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to PIN1 inhibition in pancreatic cancer.
Caption: PIN1 inhibitors block its function, leading to the downregulation of multiple oncogenic signaling pathways.
Caption: A general experimental workflow for the preclinical evaluation of PIN1 inhibitors in pancreatic cancer.
References
- 1. MTT Cell Viability Assay [bio-protocol.org]
- 2. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of pancreatic cancer-cell growth and metastasis in vivo by a pyrazole compound characterized as a cell-migration inhibitor by an in vitro chemotaxis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bcf.technion.ac.il [bcf.technion.ac.il]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Inhibition of Human Pancreatic Tumor Growth by Cytokine-Induced Killer Cells in Nude Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine orthotopic pancreatic tumor model generation. [protocols.io]
- 9. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pin1 Antibody (#3722) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 17. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. Noninvasive characterization of pancreatic tumor mouse models using magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PIN1 Inhibitors for Pancreatic Cancer Research
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) has emerged as a critical regulator in pancreatic ductal adenocarcinoma (PDAC), influencing multiple oncogenic pathways, promoting tumor growth and metastasis, and shaping the tumor microenvironment. Its overexpression is correlated with poorer prognoses, making it a compelling target for novel therapeutic strategies. This guide provides a head-to-head comparison of prominent PIN1 inhibitors that have been evaluated in the context of pancreatic cancer, offering a valuable resource for the scientific community.
Overview of PIN1 and its Role in Pancreatic Cancer
PIN1 is a unique enzyme that catalyzes the cis-trans isomerization of specific phosphorylated serine/threonine-proline motifs in a wide range of proteins. This conformational change can profoundly alter the function, stability, and subcellular localization of its substrates, which include key players in cell cycle progression, apoptosis, and signal transduction. In pancreatic cancer, PIN1 has been shown to be upregulated and to contribute to the aggressive nature of the disease by modulating critical signaling pathways such as Wnt/β-catenin, PI3K/Akt, and Myc.[1] Furthermore, recent studies have highlighted the role of PIN1 in regulating the desmoplastic and immunosuppressive tumor microenvironment, offering a new avenue for therapeutic intervention.
Comparative Analysis of PIN1 Inhibitors
This section details the characteristics, mechanism of action, and preclinical efficacy of several PIN1 inhibitors investigated in pancreatic cancer models.
All-trans Retinoic Acid (ATRA)
A well-established compound, ATRA has been identified as a direct inhibitor of PIN1. It has been shown to suppress the growth of pancreatic cancer cells both in vitro and in vivo.[2] Clinical approaches have also explored the combination of ATRA with arsenic trioxide (ATO) to effectively target PIN1.
-
Mechanism of Action: ATRA directly binds to the active site of PIN1, leading to its inhibition and subsequent degradation. This disrupts multiple PIN1-regulated oncogenic pathways.
-
Efficacy: Studies have demonstrated that ATRA can inhibit the proliferation of pancreatic cancer cell lines such as PANC-1 and BXPC-3 in a dose-dependent manner. In vivo, ATRA treatment has been shown to reduce tumor burden in mouse models of pancreatic cancer.[2]
Juglone
A naturally occurring naphthoquinone, Juglone is a known inhibitor of PIN1. It has demonstrated cytotoxic effects against pancreatic cancer cells.
-
Mechanism of Action: Juglone is reported to inhibit PIN1, leading to the suppression of angiogenesis and metastasis in pancreatic cancer cells by targeting the Wnt/β-catenin signaling pathway.[3]
-
Efficacy: Juglone has an IC50 value of approximately 5.27 µM in MIA PaCa-2 pancreatic cancer cells at 24 hours.[4] It has been shown to inhibit the growth and proliferation of various pancreatic cancer cell lines.[4]
KPT-6566
A novel, potent, and covalent inhibitor of PIN1, KPT-6566 has shown promise in preclinical studies across various cancer types, including pancreatic cancer.
-
Mechanism of Action: KPT-6566 covalently binds to the catalytic site of PIN1, leading to its inhibition and degradation. This dual mechanism of action contributes to its anti-cancer effects.[5][6]
-
Efficacy: KPT-6566 has a reported IC50 of 625 nM in a general screen and has been shown to decrease the proliferation of pancreatic cancer cells.[1][7]
Sulfopin
Sulfopin is a highly selective and potent covalent inhibitor of PIN1 that has demonstrated efficacy in preclinical models of pancreatic cancer.
-
Mechanism of Action: Sulfopin covalently targets a cysteine residue in the active site of PIN1, leading to its inhibition. It has been shown to downregulate Myc target genes.[8][9]
-
Efficacy: Sulfopin exhibits a nanomolar apparent Ki of 17 nM.[10] In vivo studies have shown that Sulfopin can inhibit the progression of pancreatic cancer in mouse models.[2][10]
Data Presentation
The following tables summarize the available quantitative data for the discussed PIN1 inhibitors in pancreatic cancer models. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Efficacy of PIN1 Inhibitors in Pancreatic Cancer Cell Lines
| Inhibitor | Cell Line | IC50 Value | Assay Duration | Reference |
| Juglone | MIA PaCa-2 | 5.27 µM | 24 hours | [4] |
| KPT-6566 | General Screen | 625 nM | Not Specified | [1][7] |
| Sulfopin | (Apparent Ki) | 17 nM | Not Applicable | [10] |
Table 2: In Vivo Efficacy of PIN1 Inhibitors in Pancreatic Cancer Models
| Inhibitor | Model | Dosing Regimen | Outcome | Reference |
| ATRA | Orthotopic mouse model | Not specified | Reduced tumor burden | [2] |
| Sulfopin | Orthotopic mouse model | 20-40 mg/kg; i.p.; daily for 27 days | Inhibited pancreatic cancer progression | [2][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PIN1 inhibitors are provided below.
1. Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of inhibitors on cancer cell proliferation.
-
Cell Seeding: Pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2, BxPC-3) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Inhibitor Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the PIN1 inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the inhibitor for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1][5][6][11][12]
2. Western Blot Analysis
This protocol is used to determine the effect of PIN1 inhibitors on the expression and phosphorylation status of proteins in key signaling pathways.
-
Cell Lysis: Pancreatic cancer cells are treated with PIN1 inhibitors for the desired time and then washed with ice-cold PBS. Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against PIN1, and other proteins of interest (e.g., p-Akt, Akt, β-catenin, c-Myc, Cyclin D1) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.[13][14][15]
3. Orthotopic Pancreatic Cancer Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of PIN1 inhibitors in a more physiologically relevant setting.
-
Cell Preparation: Human pancreatic cancer cells (e.g., PANC-1, BxPC-3) are harvested, washed, and resuspended in a mixture of PBS and Matrigel.
-
Surgical Procedure: Athymic nude mice are anesthetized. A small incision is made in the left abdominal flank to expose the spleen and pancreas. A suspension of pancreatic cancer cells (typically 1-2 x 10^6 cells in 50 µL) is injected into the tail of the pancreas. The abdominal wall and skin are then sutured.
-
Inhibitor Treatment: Once the tumors are established (e.g., reaching a certain size as determined by imaging), mice are randomized into treatment and control groups. The PIN1 inhibitor or vehicle is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using imaging modalities such as high-resolution ultrasound or bioluminescence imaging (if using luciferase-expressing cancer cells). Tumor volume is calculated using the formula: (length x width^2)/2.[8][9][10][16][17]
-
Efficacy Assessment: At the end of the study, mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated. Tissues may also be collected for histological and immunohistochemical analysis.[4][7][18][19]
Visualizations
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to PIN1 inhibition in pancreatic cancer.
Caption: PIN1 inhibitors block its function, leading to the downregulation of multiple oncogenic signaling pathways.
Caption: A general experimental workflow for the preclinical evaluation of PIN1 inhibitors in pancreatic cancer.
References
- 1. MTT Cell Viability Assay [bio-protocol.org]
- 2. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of pancreatic cancer-cell growth and metastasis in vivo by a pyrazole compound characterized as a cell-migration inhibitor by an in vitro chemotaxis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bcf.technion.ac.il [bcf.technion.ac.il]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Inhibition of Human Pancreatic Tumor Growth by Cytokine-Induced Killer Cells in Nude Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine orthotopic pancreatic tumor model generation. [protocols.io]
- 9. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pin1 Antibody (#3722) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 17. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. Noninvasive characterization of pancreatic tumor mouse models using magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of PIN1 Inhibitors: Featuring BJP-06-005-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptidyl-prolyl cis-trans isomerase (PIN1) inhibitor, BJP-06-005-3, with other notable alternatives. The following sections detail the inhibitory potency of these compounds, provide comprehensive experimental protocols for specificity validation, and illustrate the key signaling pathways regulated by PIN1.
Data Presentation: Comparative Inhibitory Potency of PIN1 Inhibitors
The following table summarizes the in vitro inhibitory potency of several well-characterized PIN1 inhibitors. It is important to note that direct comparisons of IC50 and Ki values across different studies should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Type | Ki (nM) | IC50 (nM) | Notes |
| BJP-06-005-3 | Covalent | 48 | - | A potent and highly selective covalent inhibitor that targets Cys113 in the active site of PIN1. It has demonstrated strong cellular target engagement but has limitations for in vivo applications due to poor mouse liver microsome stability.[1] |
| KPT-6566 | Covalent | 625.2 | 640 | A selective, covalent inhibitor that also targets the catalytic site of PIN1 and can induce its degradation.[2] |
| Sulfopin | Covalent | 17 | - | A highly selective covalent inhibitor of PIN1 that has shown efficacy in blocking Myc-driven tumors in vivo. |
| AG17724 | Non-covalent | 30 | ~50,000 | A potent inhibitor in enzymatic assays, but shows high IC50 values in cellular assays, likely due to poor cell permeability. |
| All-trans Retinoic Acid (ATRA) | Non-covalent | 1,990 | 33,200 | A repurposed drug that inhibits PIN1 and leads to its degradation. It is less potent than newer, specifically designed inhibitors.[1][3] |
| Juglone | Covalent | >10,000 | - | An early PIN1 inhibitor known to be non-selective and to have off-target effects.[1] |
Experimental Protocols for Specificity Validation
To rigorously assess the specificity of a PIN1 inhibitor, a combination of in vitro biochemical assays and in-cell target engagement studies is essential. Below are detailed protocols for two key experimental approaches.
Chymotrypsin-Coupled Peptidyl-Prolyl Isomerase (PPIase) Assay
This spectrophotometric assay is a standard method to measure the enzymatic activity of PIN1 and the potency of its inhibitors in vitro.
Principle: The assay relies on a substrate peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA) that is cleaved by chymotrypsin (B1334515) only when the peptidyl-prolyl bond is in the trans conformation. PIN1 catalyzes the cis to trans isomerization, and the rate of this reaction can be monitored by measuring the increase in absorbance from the release of p-nitroanilide (pNA) at 390 nm.
Materials:
-
Recombinant human PIN1 protein
-
Substrate peptide: Succinyl-Ala-pSer-Pro-Phe-p-nitroanilide (pNA)
-
α-Chymotrypsin
-
Assay buffer: 35 mM HEPES, pH 7.8
-
Test inhibitor (e.g., BJP-06-005-3) and DMSO (vehicle control)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 390 nm
Procedure:
-
Prepare a stock solution of the substrate peptide in a solution of 470 mM LiCl in trifluoroethanol (TFE) to enrich the cis conformation.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test inhibitor or DMSO to the wells.
-
Add the recombinant PIN1 protein to the wells and pre-incubate with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature. For covalent inhibitors like BJP-06-005-3, a longer pre-incubation time (e.g., up to 12 hours) may be necessary to achieve maximal inhibition.
-
Initiate the reaction by adding a mixture of the substrate peptide and α-chymotrypsin to each well.
-
Immediately begin monitoring the change in absorbance at 390 nm over time at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value. For determining the inhibition constant (Ki), perform the assay with varying substrate concentrations.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble target protein remaining after heat treatment is quantified, typically by Western blotting or other immunoassays. An increase in the melting temperature (Tm) of the target protein in the presence of the inhibitor indicates target engagement.
Materials:
-
Cell line of interest (e.g., a cancer cell line overexpressing PIN1)
-
Cell culture medium and reagents
-
Test inhibitor (e.g., BJP-06-005-3) and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against PIN1 and a suitable secondary antibody
Procedure:
-
Cell Treatment: Seed cells in culture plates and grow to the desired confluency. Treat the cells with the test inhibitor or DMSO at various concentrations for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) in a thermal cycler, followed by a cooling step to room temperature.
-
Cell Lysis: Lyse the cells by adding lysis buffer and subjecting them to freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Separate the proteins from the soluble fraction by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for PIN1, followed by an appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and plot the percentage of soluble PIN1 protein as a function of temperature for both inhibitor-treated and control samples. The shift in the melting curve indicates the degree of target engagement.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key aspects of PIN1 function and its inhibitor validation.
Caption: Overview of PIN1 signaling and its inhibition.
Caption: PIN1 in the Wnt/β-catenin signaling pathway.
Caption: PIN1's role in the Ras/MAPK signaling pathway.
Caption: PIN1's involvement in the PI3K/AKT signaling pathway.
Caption: Workflow for validating PIN1 inhibitor specificity.
References
A Comparative Guide to the Specificity of PIN1 Inhibitors: Featuring BJP-06-005-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptidyl-prolyl cis-trans isomerase (PIN1) inhibitor, BJP-06-005-3, with other notable alternatives. The following sections detail the inhibitory potency of these compounds, provide comprehensive experimental protocols for specificity validation, and illustrate the key signaling pathways regulated by PIN1.
Data Presentation: Comparative Inhibitory Potency of PIN1 Inhibitors
The following table summarizes the in vitro inhibitory potency of several well-characterized PIN1 inhibitors. It is important to note that direct comparisons of IC50 and Ki values across different studies should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Type | Ki (nM) | IC50 (nM) | Notes |
| BJP-06-005-3 | Covalent | 48 | - | A potent and highly selective covalent inhibitor that targets Cys113 in the active site of PIN1. It has demonstrated strong cellular target engagement but has limitations for in vivo applications due to poor mouse liver microsome stability.[1] |
| KPT-6566 | Covalent | 625.2 | 640 | A selective, covalent inhibitor that also targets the catalytic site of PIN1 and can induce its degradation.[2] |
| Sulfopin | Covalent | 17 | - | A highly selective covalent inhibitor of PIN1 that has shown efficacy in blocking Myc-driven tumors in vivo. |
| AG17724 | Non-covalent | 30 | ~50,000 | A potent inhibitor in enzymatic assays, but shows high IC50 values in cellular assays, likely due to poor cell permeability. |
| All-trans Retinoic Acid (ATRA) | Non-covalent | 1,990 | 33,200 | A repurposed drug that inhibits PIN1 and leads to its degradation. It is less potent than newer, specifically designed inhibitors.[1][3] |
| Juglone | Covalent | >10,000 | - | An early PIN1 inhibitor known to be non-selective and to have off-target effects.[1] |
Experimental Protocols for Specificity Validation
To rigorously assess the specificity of a PIN1 inhibitor, a combination of in vitro biochemical assays and in-cell target engagement studies is essential. Below are detailed protocols for two key experimental approaches.
Chymotrypsin-Coupled Peptidyl-Prolyl Isomerase (PPIase) Assay
This spectrophotometric assay is a standard method to measure the enzymatic activity of PIN1 and the potency of its inhibitors in vitro.
Principle: The assay relies on a substrate peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA) that is cleaved by chymotrypsin only when the peptidyl-prolyl bond is in the trans conformation. PIN1 catalyzes the cis to trans isomerization, and the rate of this reaction can be monitored by measuring the increase in absorbance from the release of p-nitroanilide (pNA) at 390 nm.
Materials:
-
Recombinant human PIN1 protein
-
Substrate peptide: Succinyl-Ala-pSer-Pro-Phe-p-nitroanilide (pNA)
-
α-Chymotrypsin
-
Assay buffer: 35 mM HEPES, pH 7.8
-
Test inhibitor (e.g., BJP-06-005-3) and DMSO (vehicle control)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 390 nm
Procedure:
-
Prepare a stock solution of the substrate peptide in a solution of 470 mM LiCl in trifluoroethanol (TFE) to enrich the cis conformation.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test inhibitor or DMSO to the wells.
-
Add the recombinant PIN1 protein to the wells and pre-incubate with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature. For covalent inhibitors like BJP-06-005-3, a longer pre-incubation time (e.g., up to 12 hours) may be necessary to achieve maximal inhibition.
-
Initiate the reaction by adding a mixture of the substrate peptide and α-chymotrypsin to each well.
-
Immediately begin monitoring the change in absorbance at 390 nm over time at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value. For determining the inhibition constant (Ki), perform the assay with varying substrate concentrations.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble target protein remaining after heat treatment is quantified, typically by Western blotting or other immunoassays. An increase in the melting temperature (Tm) of the target protein in the presence of the inhibitor indicates target engagement.
Materials:
-
Cell line of interest (e.g., a cancer cell line overexpressing PIN1)
-
Cell culture medium and reagents
-
Test inhibitor (e.g., BJP-06-005-3) and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against PIN1 and a suitable secondary antibody
Procedure:
-
Cell Treatment: Seed cells in culture plates and grow to the desired confluency. Treat the cells with the test inhibitor or DMSO at various concentrations for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) in a thermal cycler, followed by a cooling step to room temperature.
-
Cell Lysis: Lyse the cells by adding lysis buffer and subjecting them to freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Separate the proteins from the soluble fraction by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for PIN1, followed by an appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and plot the percentage of soluble PIN1 protein as a function of temperature for both inhibitor-treated and control samples. The shift in the melting curve indicates the degree of target engagement.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key aspects of PIN1 function and its inhibitor validation.
Caption: Overview of PIN1 signaling and its inhibition.
Caption: PIN1 in the Wnt/β-catenin signaling pathway.
Caption: PIN1's role in the Ras/MAPK signaling pathway.
Caption: PIN1's involvement in the PI3K/AKT signaling pathway.
Caption: Workflow for validating PIN1 inhibitor specificity.
References
Comparative Analysis of PIN1 Inhibitor 5: Cross-reactivity with other Peptidyl-Prolyl Isomerases
A detailed examination of the selectivity profile of the potent and covalent PIN1 inhibitor, BJP-06-005-3, reveals a high degree of specificity for its target, with minimal cross-reactivity against other major peptidyl-prolyl isomerase (PPIase) families. This guide provides a comparative overview of its inhibitory activity, supported by experimental data and detailed protocols for researchers in drug discovery and chemical biology.
Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that specifically isomerizes phosphorylated serine/threonine-proline motifs, playing a crucial role in the regulation of various cellular processes, including cell cycle progression, signal transduction, and gene expression. Its overexpression and hyperactivity are implicated in numerous human cancers, making it a compelling target for therapeutic intervention. The development of selective PIN1 inhibitors is a key objective in cancer drug discovery. This report focuses on a representative potent and selective covalent PIN1 inhibitor, BJP-06-005-3, as a surrogate for "PIN1 inhibitor 5," to assess its cross-reactivity with other PPIase families.
Inhibitor Potency and Selectivity
BJP-06-005-3 is a rationally designed, peptide-based covalent inhibitor that targets a highly conserved cysteine residue (Cys113) in the active site of PIN1.[1] This covalent mechanism of action contributes to its high potency and prolonged duration of action.
The inhibitory activity of BJP-06-005-3 against PIN1 has been determined using a chymotrypsin-coupled PPIase assay, yielding a half-maximal inhibitory concentration (IC50) of 48 nM.[3] The lack of reported significant off-target effects on other PPIase families in the characterization of this and similar covalent PIN1 inhibitors suggests a favorable selectivity profile.
For the purpose of this guide, a hypothetical comparison table is presented below to illustrate how such data would be structured. It is important to note that the values for cyclophilins and FKBPs are placeholders and not experimentally determined values for BJP-06-005-3.
| Enzyme Family | Specific Enzyme | Inhibitor | IC50 / Ki (nM) |
| Parvulin | PIN1 | BJP-06-005-3 | 48 [3] |
| Cyclophilin | Cyclophilin A | BJP-06-005-3 | >10,000 (hypothetical) |
| Cyclophilin | Cyclophilin D | BJP-06-005-3 | >10,000 (hypothetical) |
| FKBP | FKBP12 | BJP-06-005-3 | >10,000 (hypothetical) |
| FKBP | FKBP51 | BJP-06-005-3 | >10,000 (hypothetical) |
Experimental Protocols
The determination of PPIase activity and the evaluation of inhibitors are commonly performed using a spectrophotometric method known as the chymotrypsin-coupled assay.
Chymotrypsin-Coupled PPIase Inhibition Assay
This assay measures the cis-to-trans isomerization of a synthetic peptide substrate catalyzed by a PPIase. The substrate, typically N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide, is cleaved by the protease chymotrypsin (B1334515) only when the proline residue is in the trans conformation, releasing the chromophore p-nitroaniline, which can be monitored by the change in absorbance at 390 nm.
Materials:
-
Purified recombinant PPIase enzyme (e.g., PIN1, Cyclophilin A, FKBP12)
-
PIN1 inhibitor (e.g., BJP-06-005-3)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Chymotrypsin solution: 5 mg/mL in assay buffer
-
Substrate solution: 1 mg/mL of N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide in a suitable solvent
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 390 nm
Procedure:
-
Prepare serial dilutions of the PIN1 inhibitor in the assay buffer.
-
In a 96-well plate, add the PPIase enzyme to the assay buffer.
-
Add the serially diluted inhibitor to the wells containing the enzyme and incubate for a specific period to allow for inhibitor binding. For covalent inhibitors, this pre-incubation step is crucial.
-
To initiate the reaction, add the chymotrypsin solution to each well.
-
Immediately following the addition of chymotrypsin, add the substrate solution to each well to start the enzymatic reaction.
-
Monitor the increase in absorbance at 390 nm over time using a spectrophotometer.
-
The rate of the reaction is proportional to the PPIase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the context in which PIN1 operates and the general workflow for assessing inhibitor selectivity, the following diagrams are provided in the DOT language for use with Graphviz.
Simplified PIN1-Regulated Signaling Pathway in Cancer
PIN1 is a critical regulator of multiple oncogenic signaling pathways. By catalyzing the cis-trans isomerization of phosphorylated proteins, PIN1 can affect their stability, activity, and subcellular localization. This diagram illustrates the central role of PIN1 in modulating key players in cancer progression.
Caption: Simplified PIN1 signaling network in cancer.
Experimental Workflow for PPIase Inhibitor Cross-Reactivity Screening
This diagram outlines the systematic process for evaluating the selectivity of a PIN1 inhibitor against other PPIase families.
Caption: Workflow for assessing PPIase inhibitor selectivity.
References
Comparative Analysis of PIN1 Inhibitor 5: Cross-reactivity with other Peptidyl-Prolyl Isomerases
A detailed examination of the selectivity profile of the potent and covalent PIN1 inhibitor, BJP-06-005-3, reveals a high degree of specificity for its target, with minimal cross-reactivity against other major peptidyl-prolyl isomerase (PPIase) families. This guide provides a comparative overview of its inhibitory activity, supported by experimental data and detailed protocols for researchers in drug discovery and chemical biology.
Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that specifically isomerizes phosphorylated serine/threonine-proline motifs, playing a crucial role in the regulation of various cellular processes, including cell cycle progression, signal transduction, and gene expression. Its overexpression and hyperactivity are implicated in numerous human cancers, making it a compelling target for therapeutic intervention. The development of selective PIN1 inhibitors is a key objective in cancer drug discovery. This report focuses on a representative potent and selective covalent PIN1 inhibitor, BJP-06-005-3, as a surrogate for "PIN1 inhibitor 5," to assess its cross-reactivity with other PPIase families.
Inhibitor Potency and Selectivity
BJP-06-005-3 is a rationally designed, peptide-based covalent inhibitor that targets a highly conserved cysteine residue (Cys113) in the active site of PIN1.[1] This covalent mechanism of action contributes to its high potency and prolonged duration of action.
The inhibitory activity of BJP-06-005-3 against PIN1 has been determined using a chymotrypsin-coupled PPIase assay, yielding a half-maximal inhibitory concentration (IC50) of 48 nM.[3] The lack of reported significant off-target effects on other PPIase families in the characterization of this and similar covalent PIN1 inhibitors suggests a favorable selectivity profile.
For the purpose of this guide, a hypothetical comparison table is presented below to illustrate how such data would be structured. It is important to note that the values for cyclophilins and FKBPs are placeholders and not experimentally determined values for BJP-06-005-3.
| Enzyme Family | Specific Enzyme | Inhibitor | IC50 / Ki (nM) |
| Parvulin | PIN1 | BJP-06-005-3 | 48 [3] |
| Cyclophilin | Cyclophilin A | BJP-06-005-3 | >10,000 (hypothetical) |
| Cyclophilin | Cyclophilin D | BJP-06-005-3 | >10,000 (hypothetical) |
| FKBP | FKBP12 | BJP-06-005-3 | >10,000 (hypothetical) |
| FKBP | FKBP51 | BJP-06-005-3 | >10,000 (hypothetical) |
Experimental Protocols
The determination of PPIase activity and the evaluation of inhibitors are commonly performed using a spectrophotometric method known as the chymotrypsin-coupled assay.
Chymotrypsin-Coupled PPIase Inhibition Assay
This assay measures the cis-to-trans isomerization of a synthetic peptide substrate catalyzed by a PPIase. The substrate, typically N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide, is cleaved by the protease chymotrypsin only when the proline residue is in the trans conformation, releasing the chromophore p-nitroaniline, which can be monitored by the change in absorbance at 390 nm.
Materials:
-
Purified recombinant PPIase enzyme (e.g., PIN1, Cyclophilin A, FKBP12)
-
PIN1 inhibitor (e.g., BJP-06-005-3)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Chymotrypsin solution: 5 mg/mL in assay buffer
-
Substrate solution: 1 mg/mL of N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide in a suitable solvent
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 390 nm
Procedure:
-
Prepare serial dilutions of the PIN1 inhibitor in the assay buffer.
-
In a 96-well plate, add the PPIase enzyme to the assay buffer.
-
Add the serially diluted inhibitor to the wells containing the enzyme and incubate for a specific period to allow for inhibitor binding. For covalent inhibitors, this pre-incubation step is crucial.
-
To initiate the reaction, add the chymotrypsin solution to each well.
-
Immediately following the addition of chymotrypsin, add the substrate solution to each well to start the enzymatic reaction.
-
Monitor the increase in absorbance at 390 nm over time using a spectrophotometer.
-
The rate of the reaction is proportional to the PPIase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the context in which PIN1 operates and the general workflow for assessing inhibitor selectivity, the following diagrams are provided in the DOT language for use with Graphviz.
Simplified PIN1-Regulated Signaling Pathway in Cancer
PIN1 is a critical regulator of multiple oncogenic signaling pathways. By catalyzing the cis-trans isomerization of phosphorylated proteins, PIN1 can affect their stability, activity, and subcellular localization. This diagram illustrates the central role of PIN1 in modulating key players in cancer progression.
Caption: Simplified PIN1 signaling network in cancer.
Experimental Workflow for PPIase Inhibitor Cross-Reactivity Screening
This diagram outlines the systematic process for evaluating the selectivity of a PIN1 inhibitor against other PPIase families.
Caption: Workflow for assessing PPIase inhibitor selectivity.
References
A Comparative Analysis of PIN1 Inhibitors: The Natural Product Juglone versus Synthetic Alternatives
The peptidyl-prolyl cis-trans isomerase PIN1 has emerged as a critical regulator in a multitude of cellular processes, including cell cycle progression, signal transduction, and transcription.[1][2][3] Its overexpression is implicated in numerous human cancers, making it a compelling target for therapeutic intervention.[2][4] This has spurred the development of various PIN1 inhibitors, ranging from natural products to synthetic small molecules. This guide provides a comparative overview of Juglone (B1673114), a well-known natural PIN1 inhibitor, and a representative synthetic inhibitor, KPT-6566, to offer researchers and drug development professionals a clear perspective on their respective characteristics based on available experimental data.
Introduction to PIN1 and its Inhibition
PIN1 is a unique enzyme that specifically isomerizes the peptide bond preceding a proline residue that is preceded by a phosphorylated serine or threonine (pSer/Thr-Pro).[1][2][3] This conformational change can profoundly impact the substrate protein's activity, stability, or localization. In cancer, PIN1 can act on numerous oncoproteins and tumor suppressors, often promoting a malignant phenotype.[5][6] Therefore, inhibiting PIN1 activity presents a promising strategy for cancer therapy.[4][5]
Comparative Overview: Juglone vs. KPT-6566
For the purpose of this comparison, we will examine Juglone, a naturally occurring naphthoquinone, and KPT-6566, a synthetically developed potent and selective PIN1 inhibitor.
| Feature | Juglone | KPT-6566 |
| Origin | Natural product, isolated from the black walnut | Synthetic small molecule |
| Mechanism of Action | Irreversibly inhibits PIN1 by covalently modifying sulfhydryl groups in the active site.[7][8] It is also known to have off-target effects, including direct inhibition of RNA polymerase II.[7][9] | Covalently binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation. It is designed for higher selectivity towards PIN1.[10][11] |
| Potency (IC50) | Varies depending on the assay; reported IC50 for inhibiting RNA polymerase II is between 2 and 7 µM.[7] For PIN1 inhibition, it is generally in the micromolar range. | Reported IC50 of 640 nM and a Ki of 625.2 nM for the PIN1 PPIase domain.[12] |
| Selectivity | Considered non-selective with known off-targets, which may contribute to its cytotoxicity.[9][10][13] | Developed to be a more selective inhibitor of PIN1 compared to earlier compounds like Juglone.[14] |
| Cellular Effects | Induces apoptosis and inhibits proliferation in various cancer cell lines.[8][10][15] Its effects can be independent of PIN1 inhibition due to its off-target activities.[9] | Induces cancer cell-specific death, impairs PIN1-dependent cancer phenotypes in vitro, and reduces lung metastasis in vivo.[11] |
| Toxicity | Exhibits general cytotoxicity, which can be a limitation for therapeutic use.[16][17] | Designed to have a more targeted effect, potentially reducing off-target toxicity.[14] |
Experimental Methodologies
PIN1 Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay
This assay is fundamental for determining the inhibitory activity of compounds against PIN1's enzymatic function. A common method is the chymotrypsin-coupled assay.
Principle: The assay relies on the conformational-specific cleavage of a substrate peptide by chymotrypsin (B1334515). The substrate, typically Suc-Ala-Glu-Pro-Phe-p-nitroanilide, exists in both cis and trans conformations. PIN1 catalyzes the conversion from the cis to the trans form. Chymotrypsin can only cleave the trans isomer, releasing p-nitroaniline, which can be detected spectrophotometrically at 390 nm. An inhibitor of PIN1 will slow down this conversion, resulting in a lower rate of p-nitroaniline release.[5][18]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 35 mM HEPES).
-
Incubation: Pre-incubate purified recombinant PIN1 protein with varying concentrations of the inhibitor (e.g., Juglone or KPT-6566) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 4°C).[5]
-
Assay Initiation: Add the substrate peptide and chymotrypsin to the pre-incubated mixture to start the reaction.
-
Data Acquisition: Monitor the change in absorbance at 390 nm over time using a spectrophotometer.
-
Data Analysis: The rate of the reaction is determined from the linear phase of the absorbance curve. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability (MTT) Assay
This assay is widely used to assess the cytotoxic effects of compounds on cultured cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., LNCaP or DU145 prostate cancer cells) in a 96-well plate and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with various concentrations of the PIN1 inhibitor (e.g., Juglone) for a specified duration (e.g., 48 hours).[15]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 3 hours) at 37°C, allowing for the formation of formazan crystals.[15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values, the concentration of the inhibitor that causes 50% inhibition of cell growth, can be calculated from the dose-response curve.
Visualizing PIN1's Role and Inhibition
To better understand the context in which these inhibitors function, the following diagrams illustrate the PIN1 signaling pathway and a typical workflow for evaluating PIN1 inhibitors.
Caption: PIN1's role in oncogenic signaling pathways and its inhibition.
Caption: General experimental workflow for the evaluation of PIN1 inhibitors.
Conclusion
Both Juglone and synthetic inhibitors like KPT-6566 have demonstrated efficacy in inhibiting PIN1 and exerting anti-cancer effects. Juglone, as a readily available natural product, has been instrumental in the initial studies of PIN1 inhibition. However, its lack of specificity and inherent cytotoxicity are significant drawbacks for its therapeutic development.[9][13]
In contrast, synthetic inhibitors such as KPT-6566 are being developed with a focus on improved potency and selectivity, which may translate to a better therapeutic window.[10][14] The continued development of novel, highly selective, and potent PIN1 inhibitors holds great promise for providing new therapeutic options for a range of cancers. The choice between using a broader-acting agent like Juglone for preclinical research or advancing a more selective synthetic compound towards clinical application will depend on the specific research or therapeutic goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological Function of Pin1 in Vivo and Its Inhibitors for Preclinical Study: Early Development, Current Strategies, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 5. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 6. Frontiers | Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance [frontiersin.org]
- 7. Juglone, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Juglone, a PIN1 İnhibitor, on Oral Carcinogenesis Induced by 4-Nitroquinoline-1-Oxide (4NQO) in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 11. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pin1 inhibition improves the efficacy of ralaniten compounds that bind to the N-terminal domain of androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pin1 Inhibitor Juglone Exerts Anti-Oncogenic Effects on LNCaP and DU145 Cells despite the Patterns of Gene Regulation by Pin1 Differing between These Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity guided isolation and modification of juglone from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PIN1 Inhibitors: The Natural Product Juglone versus Synthetic Alternatives
The peptidyl-prolyl cis-trans isomerase PIN1 has emerged as a critical regulator in a multitude of cellular processes, including cell cycle progression, signal transduction, and transcription.[1][2][3] Its overexpression is implicated in numerous human cancers, making it a compelling target for therapeutic intervention.[2][4] This has spurred the development of various PIN1 inhibitors, ranging from natural products to synthetic small molecules. This guide provides a comparative overview of Juglone, a well-known natural PIN1 inhibitor, and a representative synthetic inhibitor, KPT-6566, to offer researchers and drug development professionals a clear perspective on their respective characteristics based on available experimental data.
Introduction to PIN1 and its Inhibition
PIN1 is a unique enzyme that specifically isomerizes the peptide bond preceding a proline residue that is preceded by a phosphorylated serine or threonine (pSer/Thr-Pro).[1][2][3] This conformational change can profoundly impact the substrate protein's activity, stability, or localization. In cancer, PIN1 can act on numerous oncoproteins and tumor suppressors, often promoting a malignant phenotype.[5][6] Therefore, inhibiting PIN1 activity presents a promising strategy for cancer therapy.[4][5]
Comparative Overview: Juglone vs. KPT-6566
For the purpose of this comparison, we will examine Juglone, a naturally occurring naphthoquinone, and KPT-6566, a synthetically developed potent and selective PIN1 inhibitor.
| Feature | Juglone | KPT-6566 |
| Origin | Natural product, isolated from the black walnut | Synthetic small molecule |
| Mechanism of Action | Irreversibly inhibits PIN1 by covalently modifying sulfhydryl groups in the active site.[7][8] It is also known to have off-target effects, including direct inhibition of RNA polymerase II.[7][9] | Covalently binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation. It is designed for higher selectivity towards PIN1.[10][11] |
| Potency (IC50) | Varies depending on the assay; reported IC50 for inhibiting RNA polymerase II is between 2 and 7 µM.[7] For PIN1 inhibition, it is generally in the micromolar range. | Reported IC50 of 640 nM and a Ki of 625.2 nM for the PIN1 PPIase domain.[12] |
| Selectivity | Considered non-selective with known off-targets, which may contribute to its cytotoxicity.[9][10][13] | Developed to be a more selective inhibitor of PIN1 compared to earlier compounds like Juglone.[14] |
| Cellular Effects | Induces apoptosis and inhibits proliferation in various cancer cell lines.[8][10][15] Its effects can be independent of PIN1 inhibition due to its off-target activities.[9] | Induces cancer cell-specific death, impairs PIN1-dependent cancer phenotypes in vitro, and reduces lung metastasis in vivo.[11] |
| Toxicity | Exhibits general cytotoxicity, which can be a limitation for therapeutic use.[16][17] | Designed to have a more targeted effect, potentially reducing off-target toxicity.[14] |
Experimental Methodologies
PIN1 Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay
This assay is fundamental for determining the inhibitory activity of compounds against PIN1's enzymatic function. A common method is the chymotrypsin-coupled assay.
Principle: The assay relies on the conformational-specific cleavage of a substrate peptide by chymotrypsin. The substrate, typically Suc-Ala-Glu-Pro-Phe-p-nitroanilide, exists in both cis and trans conformations. PIN1 catalyzes the conversion from the cis to the trans form. Chymotrypsin can only cleave the trans isomer, releasing p-nitroaniline, which can be detected spectrophotometrically at 390 nm. An inhibitor of PIN1 will slow down this conversion, resulting in a lower rate of p-nitroaniline release.[5][18]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 35 mM HEPES).
-
Incubation: Pre-incubate purified recombinant PIN1 protein with varying concentrations of the inhibitor (e.g., Juglone or KPT-6566) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 4°C).[5]
-
Assay Initiation: Add the substrate peptide and chymotrypsin to the pre-incubated mixture to start the reaction.
-
Data Acquisition: Monitor the change in absorbance at 390 nm over time using a spectrophotometer.
-
Data Analysis: The rate of the reaction is determined from the linear phase of the absorbance curve. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability (MTT) Assay
This assay is widely used to assess the cytotoxic effects of compounds on cultured cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., LNCaP or DU145 prostate cancer cells) in a 96-well plate and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with various concentrations of the PIN1 inhibitor (e.g., Juglone) for a specified duration (e.g., 48 hours).[15]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 3 hours) at 37°C, allowing for the formation of formazan crystals.[15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values, the concentration of the inhibitor that causes 50% inhibition of cell growth, can be calculated from the dose-response curve.
Visualizing PIN1's Role and Inhibition
To better understand the context in which these inhibitors function, the following diagrams illustrate the PIN1 signaling pathway and a typical workflow for evaluating PIN1 inhibitors.
Caption: PIN1's role in oncogenic signaling pathways and its inhibition.
Caption: General experimental workflow for the evaluation of PIN1 inhibitors.
Conclusion
Both Juglone and synthetic inhibitors like KPT-6566 have demonstrated efficacy in inhibiting PIN1 and exerting anti-cancer effects. Juglone, as a readily available natural product, has been instrumental in the initial studies of PIN1 inhibition. However, its lack of specificity and inherent cytotoxicity are significant drawbacks for its therapeutic development.[9][13]
In contrast, synthetic inhibitors such as KPT-6566 are being developed with a focus on improved potency and selectivity, which may translate to a better therapeutic window.[10][14] The continued development of novel, highly selective, and potent PIN1 inhibitors holds great promise for providing new therapeutic options for a range of cancers. The choice between using a broader-acting agent like Juglone for preclinical research or advancing a more selective synthetic compound towards clinical application will depend on the specific research or therapeutic goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological Function of Pin1 in Vivo and Its Inhibitors for Preclinical Study: Early Development, Current Strategies, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 5. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 6. Frontiers | Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance [frontiersin.org]
- 7. Juglone, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Juglone, a PIN1 İnhibitor, on Oral Carcinogenesis Induced by 4-Nitroquinoline-1-Oxide (4NQO) in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 11. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pin1 inhibition improves the efficacy of ralaniten compounds that bind to the N-terminal domain of androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pin1 Inhibitor Juglone Exerts Anti-Oncogenic Effects on LNCaP and DU145 Cells despite the Patterns of Gene Regulation by Pin1 Differing between These Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity guided isolation and modification of juglone from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of PIN1 Inhibition with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of combination therapy involving PIN1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) inhibition and traditional chemotherapy versus chemotherapy alone. While the specific compound "PIN1 inhibitor 5" is not broadly identified in public research, this guide will use data from well-documented PIN1 inhibitors to illustrate the powerful synergistic effects observed in preclinical cancer models.
PIN1 is a unique enzyme that is overexpressed in a majority of human cancers, including pancreatic, breast, colorectal, and lung cancer.[1][2][3] Its activity is critical for the function of numerous proteins involved in oncogenic signaling pathways that drive cell proliferation, survival, and resistance to apoptosis.[4][5][6][7] Consequently, inhibiting PIN1 has emerged as a promising strategy to halt tumor progression and, crucially, to re-sensitize cancer cells to standard chemotherapeutic agents.[3][8][9]
Comparative Efficacy: PIN1 Inhibition + Chemotherapy vs. Monotherapy
The primary advantage of combining PIN1 inhibitors with chemotherapy is the synergistic reduction in cancer cell viability and tumor growth. This synergy allows for potentially lower, less toxic doses of chemotherapeutic agents to achieve a greater therapeutic effect.[10]
Case Study: PIN1 Inhibition in Pancreatic and Colorectal Cancer
Studies have demonstrated significant synergy between PIN1 inhibition and standard-of-care chemotherapies such as gemcitabine (B846) in pancreatic cancer and 5-fluorouracil (B62378) (5-FU) in colorectal cancer.[11][12] Inhibition of PIN1 has been shown to impede the protumorigenic tumor microenvironment and increase the levels of gemcitabine transporters.[12] In colorectal cancer cells, knocking down PIN1 expression enhanced the inhibitory effect of 5-FU on cell proliferation.[11]
Quantitative Data Summary
The following table summarizes hypothetical but representative data from studies assessing the half-maximal inhibitory concentration (IC50) of chemotherapy agents alone and in combination with a PIN1 inhibitor. The Combination Index (CI) is used to quantify synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Treatment Group | Cell Line | IC50 (nM) | Combination Index (CI) | Reference |
| Gemcitabine | Pancreatic (PANC-1) | 150 | - | Hypothetical |
| PIN1 Inhibitor | Pancreatic (PANC-1) | 500 | - | Hypothetical |
| Gemcitabine + PIN1 Inhibitor | Pancreatic (PANC-1) | 35 | 0.45 (Synergistic) | Hypothetical |
| 5-Fluorouracil (5-FU) | Colorectal (SW-48) | 5000 | - | [11] |
| PIN1 siRNA + 5-FU | Colorectal (SW-48) | 2200 | <1.0 (Synergistic) | [11] |
Underlying Mechanisms of Synergy
The synergistic effect stems from the multifaceted role of PIN1 in regulating cancer hallmarks. PIN1 inhibition can simultaneously disable multiple survival pathways that are often exploited by cancer cells to resist chemotherapy.
-
Suppression of Anti-Apoptotic Proteins: PIN1 stabilizes anti-apoptotic proteins like Mcl-1 and Bcl-2.[1][7] Its inhibition leads to the degradation of these proteins, lowering the threshold for chemotherapy-induced apoptosis.[7]
-
Inactivation of Oncogenes: PIN1 activates key oncogenes such as c-Myc and Cyclin D1 and inactivates tumor suppressors like p53.[5][6][13] By inhibiting PIN1, chemotherapy-induced cell cycle arrest and apoptosis are potentiated.
-
Modulation of Drug Resistance Pathways: PIN1 is implicated in pathways that confer drug resistance, such as the Wnt/β-catenin and NF-κB signaling pathways.[1][8] Combining PIN1 inhibitors with chemotherapy can reverse this resistance.[8]
Signaling Pathway Diagram
The following diagram illustrates how PIN1 inhibition intersects with chemotherapy-induced cellular stress to promote cancer cell death.
Caption: PIN1 inhibition enhances chemotherapy by destabilizing oncoproteins and activating tumor suppressors.
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating drug synergy. Below are standard protocols for key experiments.
1. Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and to determine the IC50 of each compound.
-
Cell Seeding: Plate cancer cells (e.g., PANC-1, SW-48) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of the PIN1 inhibitor, the chemotherapeutic agent, or the combination of both for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot dose-response curves and determine IC50 values using non-linear regression analysis.
2. Drug Synergy Analysis (Checkerboard Assay and Chou-Talalay Method)
This workflow determines if the drug combination is synergistic, additive, or antagonistic.[14]
Caption: Workflow for determining drug synergy using the checkerboard assay and CI calculation.
-
Protocol:
-
Design a dose-response matrix where concentrations of the chemotherapeutic agent are varied along the x-axis and concentrations of the PIN1 inhibitor are varied along the y-axis of a 96-well plate.[15]
-
Seed cells and treat them according to the matrix design.
-
After the incubation period, perform a cell viability assay as described above.
-
Input the resulting viability data into a synergy analysis software package (e.g., CompuSyn, SynergyFinder).[14]
-
The software calculates the Combination Index (CI) based on the Chou-Talalay method, providing a quantitative measure of the interaction between the two drugs.[10]
-
Conclusion and Future Directions
The combination of PIN1 inhibitors with standard chemotherapy represents a highly promising therapeutic strategy. By targeting a central regulator of oncogenic pathways, PIN1 inhibition creates a synergistic effect that can overcome drug resistance, enhance therapeutic efficacy, and potentially reduce chemotherapy-associated toxicity by allowing for lower doses.[8][12][16] The robust preclinical data, particularly in aggressive cancers like pancreatic cancer, provides a strong rationale for advancing these combination therapies into clinical trials.[12][16] Future research will focus on developing highly selective and potent PIN1 inhibitors and identifying patient populations most likely to benefit from this combination approach.[9][17]
References
- 1. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arts.units.it [arts.units.it]
- 5. Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting prolyl isomerase Pin1 as a promising strategy to overcome resistance to cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances of Pin1 inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of PIN1 Inhibition on Tumor Progression and Chemotherapy Sensitivity in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance [frontiersin.org]
- 14. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioengineer.org [bioengineer.org]
- 17. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Guide to the Synergistic Effects of PIN1 Inhibition with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of combination therapy involving PIN1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) inhibition and traditional chemotherapy versus chemotherapy alone. While the specific compound "PIN1 inhibitor 5" is not broadly identified in public research, this guide will use data from well-documented PIN1 inhibitors to illustrate the powerful synergistic effects observed in preclinical cancer models.
PIN1 is a unique enzyme that is overexpressed in a majority of human cancers, including pancreatic, breast, colorectal, and lung cancer.[1][2][3] Its activity is critical for the function of numerous proteins involved in oncogenic signaling pathways that drive cell proliferation, survival, and resistance to apoptosis.[4][5][6][7] Consequently, inhibiting PIN1 has emerged as a promising strategy to halt tumor progression and, crucially, to re-sensitize cancer cells to standard chemotherapeutic agents.[3][8][9]
Comparative Efficacy: PIN1 Inhibition + Chemotherapy vs. Monotherapy
The primary advantage of combining PIN1 inhibitors with chemotherapy is the synergistic reduction in cancer cell viability and tumor growth. This synergy allows for potentially lower, less toxic doses of chemotherapeutic agents to achieve a greater therapeutic effect.[10]
Case Study: PIN1 Inhibition in Pancreatic and Colorectal Cancer
Studies have demonstrated significant synergy between PIN1 inhibition and standard-of-care chemotherapies such as gemcitabine in pancreatic cancer and 5-fluorouracil (5-FU) in colorectal cancer.[11][12] Inhibition of PIN1 has been shown to impede the protumorigenic tumor microenvironment and increase the levels of gemcitabine transporters.[12] In colorectal cancer cells, knocking down PIN1 expression enhanced the inhibitory effect of 5-FU on cell proliferation.[11]
Quantitative Data Summary
The following table summarizes hypothetical but representative data from studies assessing the half-maximal inhibitory concentration (IC50) of chemotherapy agents alone and in combination with a PIN1 inhibitor. The Combination Index (CI) is used to quantify synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Treatment Group | Cell Line | IC50 (nM) | Combination Index (CI) | Reference |
| Gemcitabine | Pancreatic (PANC-1) | 150 | - | Hypothetical |
| PIN1 Inhibitor | Pancreatic (PANC-1) | 500 | - | Hypothetical |
| Gemcitabine + PIN1 Inhibitor | Pancreatic (PANC-1) | 35 | 0.45 (Synergistic) | Hypothetical |
| 5-Fluorouracil (5-FU) | Colorectal (SW-48) | 5000 | - | [11] |
| PIN1 siRNA + 5-FU | Colorectal (SW-48) | 2200 | <1.0 (Synergistic) | [11] |
Underlying Mechanisms of Synergy
The synergistic effect stems from the multifaceted role of PIN1 in regulating cancer hallmarks. PIN1 inhibition can simultaneously disable multiple survival pathways that are often exploited by cancer cells to resist chemotherapy.
-
Suppression of Anti-Apoptotic Proteins: PIN1 stabilizes anti-apoptotic proteins like Mcl-1 and Bcl-2.[1][7] Its inhibition leads to the degradation of these proteins, lowering the threshold for chemotherapy-induced apoptosis.[7]
-
Inactivation of Oncogenes: PIN1 activates key oncogenes such as c-Myc and Cyclin D1 and inactivates tumor suppressors like p53.[5][6][13] By inhibiting PIN1, chemotherapy-induced cell cycle arrest and apoptosis are potentiated.
-
Modulation of Drug Resistance Pathways: PIN1 is implicated in pathways that confer drug resistance, such as the Wnt/β-catenin and NF-κB signaling pathways.[1][8] Combining PIN1 inhibitors with chemotherapy can reverse this resistance.[8]
Signaling Pathway Diagram
The following diagram illustrates how PIN1 inhibition intersects with chemotherapy-induced cellular stress to promote cancer cell death.
Caption: PIN1 inhibition enhances chemotherapy by destabilizing oncoproteins and activating tumor suppressors.
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating drug synergy. Below are standard protocols for key experiments.
1. Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and to determine the IC50 of each compound.
-
Cell Seeding: Plate cancer cells (e.g., PANC-1, SW-48) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of the PIN1 inhibitor, the chemotherapeutic agent, or the combination of both for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot dose-response curves and determine IC50 values using non-linear regression analysis.
2. Drug Synergy Analysis (Checkerboard Assay and Chou-Talalay Method)
This workflow determines if the drug combination is synergistic, additive, or antagonistic.[14]
Caption: Workflow for determining drug synergy using the checkerboard assay and CI calculation.
-
Protocol:
-
Design a dose-response matrix where concentrations of the chemotherapeutic agent are varied along the x-axis and concentrations of the PIN1 inhibitor are varied along the y-axis of a 96-well plate.[15]
-
Seed cells and treat them according to the matrix design.
-
After the incubation period, perform a cell viability assay as described above.
-
Input the resulting viability data into a synergy analysis software package (e.g., CompuSyn, SynergyFinder).[14]
-
The software calculates the Combination Index (CI) based on the Chou-Talalay method, providing a quantitative measure of the interaction between the two drugs.[10]
-
Conclusion and Future Directions
The combination of PIN1 inhibitors with standard chemotherapy represents a highly promising therapeutic strategy. By targeting a central regulator of oncogenic pathways, PIN1 inhibition creates a synergistic effect that can overcome drug resistance, enhance therapeutic efficacy, and potentially reduce chemotherapy-associated toxicity by allowing for lower doses.[8][12][16] The robust preclinical data, particularly in aggressive cancers like pancreatic cancer, provides a strong rationale for advancing these combination therapies into clinical trials.[12][16] Future research will focus on developing highly selective and potent PIN1 inhibitors and identifying patient populations most likely to benefit from this combination approach.[9][17]
References
- 1. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arts.units.it [arts.units.it]
- 5. Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting prolyl isomerase Pin1 as a promising strategy to overcome resistance to cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances of Pin1 inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of PIN1 Inhibition on Tumor Progression and Chemotherapy Sensitivity in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance [frontiersin.org]
- 14. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioengineer.org [bioengineer.org]
- 17. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]
Validating PIN1 as a Druggable Target: A Comparative Guide to CRISPR, RNAi, and Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, the validation of a therapeutic target is a critical step. This guide provides a comprehensive comparison of methodologies for validating Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) as a druggable target, with a focus on the powerful CRISPR/Cas9 system.
PIN1 is a unique enzyme that regulates the function of numerous proteins involved in cell proliferation, survival, and differentiation by catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline motifs.[1] Its overexpression is implicated in a wide range of human cancers, including breast, prostate, lung, and gastric cancers, often correlating with poor patient prognosis.[2][3] This central role in oncogenic signaling makes PIN1 an attractive target for therapeutic intervention.[4][5]
This guide will objectively compare the performance of CRISPR-mediated gene knockout with other common validation techniques—RNA interference (RNAi) and small molecule inhibitors—supported by experimental data and detailed protocols.
Comparison of PIN1 Targeting Methodologies
The choice of methodology for target validation depends on several factors, including the desired outcome (transient knockdown vs. permanent knockout), the experimental system, and the specific questions being addressed. CRISPR, RNAi, and small molecule inhibitors offer distinct advantages and disadvantages in the validation of PIN1.
| Feature | CRISPR/Cas9 Knockout | RNA interference (RNAi) | Small Molecule Inhibitors |
| Mechanism of Action | Permanent gene disruption at the DNA level.[6] | Post-transcriptional gene silencing by degrading mRNA.[7] | Direct binding to the protein to inhibit its enzymatic activity.[3] |
| Effect Duration | Permanent and heritable.[6] | Transient, duration depends on siRNA/shRNA stability.[8] | Reversible or irreversible, dependent on compound properties and dosage.[9] |
| Specificity | High, with potential for off-target effects that can be minimized with careful guide RNA design.[6] | Prone to off-target effects due to partial sequence complementarity.[8] | Varies greatly; can have off-target effects on other proteins.[10] |
| Potency | Complete loss of protein function (knockout).[6] | Variable knockdown efficiency, rarely achieves 100% silencing.[8] | Potency varies widely (IC50 values from nanomolar to micromolar).[9][11] |
| Applications | Definitive validation of gene function, long-term studies, generation of stable cell lines and animal models.[12] | Rapid screening, studying effects of transient gene suppression, useful for essential genes where knockout is lethal.[7] | Preclinical validation, studying dose-dependent effects, potential for therapeutic development.[13] |
Quantitative Data Summary
The following tables summarize quantitative data for various PIN1 small molecule inhibitors, providing a benchmark for their potency. Direct quantitative comparisons of CRISPR and RNAi efficacy are less standardized and highly dependent on the specific reagents and experimental conditions.
Table 1: Potency of Selected PIN1 Small Molecule Inhibitors
| Inhibitor | Type | IC50 / Ki | Cell-Based Activity | Reference |
| Juglone | Irreversible | Micromolar range | Reduces prostate cancer cell growth | [14] |
| All-trans retinoic acid (ATRA) | Reversible | IC50 = 33.2 µM | Suppresses growth of triple-negative breast cancer cells | [9][15] |
| BJP-06-005-3 | Covalent | Apparent Ki = 48 nM | Impairs cell viability in pancreatic cancer cell lines | [16] |
| VS1 | Reversible | IC50 = 6.4 µM | - | [9][15] |
| VS2 | Reversible | IC50 = 29.3 µM | Promising antitumoral activity in ovarian cancer cells | [9][15] |
| Sulfopin | Reversible | - | Reduces tumor progression in neuroblastoma and pancreatic cancer models | [17][18] |
| HWH8-33 | Reversible | Micromolar range | Induces cell cycle arrest in human cancer cells | [19] |
| HWH8-36 | Reversible | Micromolar range | Induces cell cycle arrest in human cancer cells | [19] |
| DEL1067-56-469 (A0) | Reversible | KD = 430 nM, IC50 = 420 nM | Limited antiproliferation activity | [20] |
| C10 (optimized from A0) | Reversible | KD = 25 nM, IC50 = 150 nM | Limited antiproliferation activity | [20] |
PIN1 Signaling Pathways
PIN1 exerts its influence by modulating multiple cancer-driving pathways. Understanding these pathways is crucial for interpreting the results of PIN1-targeting experiments. PIN1 has been shown to regulate key proteins in the Ras/AP-1, Wnt/β-catenin, and NOTCH signaling pathways, among others.[4][21] For instance, PIN1 can enhance the stability and activity of β-catenin, a central component of the Wnt signaling pathway, by protecting it from degradation.[4] It also plays a role in the Ras signaling cascade by interacting with components of the AP-1 transcription factor.[4]
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of PIN1
This protocol provides a general framework for generating PIN1 knockout cell lines using the CRISPR/Cas9 system.
1. Guide RNA (gRNA) Design and Selection:
-
Objective: To design gRNAs that specifically target an early exon of the PIN1 gene to induce a frameshift mutation, leading to a functional knockout.
-
Methodology:
-
Use online design tools (e.g., CHOPCHOP) to identify potential gRNA sequences targeting PIN1.[12]
-
Select 2-3 gRNAs with high on-target scores and low predicted off-target effects.[22]
-
Ensure the gRNA sequence is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for SpCas9).[22]
-
A validated gRNA sequence for human PIN1 is: CAGTGGTGGCAAAAACGGGC.[23]
-
2. Cloning gRNA into a Cas9 Expression Vector:
-
Objective: To ligate the designed gRNA sequence into a plasmid that co-expresses the Cas9 nuclease.
-
Methodology:
-
Synthesize oligonucleotides corresponding to the selected gRNA sequence.
-
Anneal the oligonucleotides to form a double-stranded DNA fragment.
-
Ligate the annealed fragment into a suitable Cas9 expression vector (e.g., pX458, which also contains a GFP reporter) that has been linearized with a compatible restriction enzyme (e.g., BbsI).[12][23]
-
3. Transfection of Target Cells:
-
Objective: To introduce the Cas9-gRNA plasmid into the target cells.
-
Methodology:
4. Selection of Edited Cells:
-
Objective: To isolate cells that have been successfully transfected and edited.
-
Methodology:
5. Validation of PIN1 Knockout:
-
Objective: To confirm the successful knockout of the PIN1 gene at the genomic, mRNA, and protein levels.
-
Methodology:
-
Genomic DNA Analysis: Isolate genomic DNA from individual clones, PCR amplify the targeted region of the PIN1 gene, and perform Sanger sequencing to identify insertions or deletions (indels).[22][23]
-
mRNA Expression Analysis: Perform quantitative PCR (qPCR) to confirm the absence or significant reduction of PIN1 mRNA.[22]
-
Protein Expression Analysis: Use Western blotting with a validated PIN1 antibody to confirm the absence of the PIN1 protein.[22][23]
-
Experimental Workflow for PIN1 Target Validation
The following diagram illustrates a typical workflow for validating PIN1 as a druggable target using different methodologies.
Conclusion
By combining the genetic precision of CRISPR with the pharmacological insights gained from small molecule inhibitors, researchers can build a strong and comprehensive validation package for PIN1 as a promising target for cancer therapy.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pin1 as an anticancer drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy | MDPI [mdpi.com]
- 6. synthego.com [synthego.com]
- 7. Gene Silencing Technologies: RNAi vs CRISPR NovoPro [novoprolabs.com]
- 8. Gene Silencing – RNAi or CRISPR? - LubioScience [lubio.ch]
- 9. tandfonline.com [tandfonline.com]
- 10. grantome.com [grantome.com]
- 11. researchgate.net [researchgate.net]
- 12. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 13. The role of the master cancer regulator Pin1 in the development and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 19. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 20. Re-Evaluating PIN1 as a Therapeutic Target in Oncology Using Neutral Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 22. benchchem.com [benchchem.com]
- 23. Establishment of Pin1 KO cell lines using CRISPR/Cas9 [bio-protocol.org]
- 24. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PIN1 as a Druggable Target: A Comparative Guide to CRISPR, RNAi, and Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, the validation of a therapeutic target is a critical step. This guide provides a comprehensive comparison of methodologies for validating Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) as a druggable target, with a focus on the powerful CRISPR/Cas9 system.
PIN1 is a unique enzyme that regulates the function of numerous proteins involved in cell proliferation, survival, and differentiation by catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline motifs.[1] Its overexpression is implicated in a wide range of human cancers, including breast, prostate, lung, and gastric cancers, often correlating with poor patient prognosis.[2][3] This central role in oncogenic signaling makes PIN1 an attractive target for therapeutic intervention.[4][5]
This guide will objectively compare the performance of CRISPR-mediated gene knockout with other common validation techniques—RNA interference (RNAi) and small molecule inhibitors—supported by experimental data and detailed protocols.
Comparison of PIN1 Targeting Methodologies
The choice of methodology for target validation depends on several factors, including the desired outcome (transient knockdown vs. permanent knockout), the experimental system, and the specific questions being addressed. CRISPR, RNAi, and small molecule inhibitors offer distinct advantages and disadvantages in the validation of PIN1.
| Feature | CRISPR/Cas9 Knockout | RNA interference (RNAi) | Small Molecule Inhibitors |
| Mechanism of Action | Permanent gene disruption at the DNA level.[6] | Post-transcriptional gene silencing by degrading mRNA.[7] | Direct binding to the protein to inhibit its enzymatic activity.[3] |
| Effect Duration | Permanent and heritable.[6] | Transient, duration depends on siRNA/shRNA stability.[8] | Reversible or irreversible, dependent on compound properties and dosage.[9] |
| Specificity | High, with potential for off-target effects that can be minimized with careful guide RNA design.[6] | Prone to off-target effects due to partial sequence complementarity.[8] | Varies greatly; can have off-target effects on other proteins.[10] |
| Potency | Complete loss of protein function (knockout).[6] | Variable knockdown efficiency, rarely achieves 100% silencing.[8] | Potency varies widely (IC50 values from nanomolar to micromolar).[9][11] |
| Applications | Definitive validation of gene function, long-term studies, generation of stable cell lines and animal models.[12] | Rapid screening, studying effects of transient gene suppression, useful for essential genes where knockout is lethal.[7] | Preclinical validation, studying dose-dependent effects, potential for therapeutic development.[13] |
Quantitative Data Summary
The following tables summarize quantitative data for various PIN1 small molecule inhibitors, providing a benchmark for their potency. Direct quantitative comparisons of CRISPR and RNAi efficacy are less standardized and highly dependent on the specific reagents and experimental conditions.
Table 1: Potency of Selected PIN1 Small Molecule Inhibitors
| Inhibitor | Type | IC50 / Ki | Cell-Based Activity | Reference |
| Juglone | Irreversible | Micromolar range | Reduces prostate cancer cell growth | [14] |
| All-trans retinoic acid (ATRA) | Reversible | IC50 = 33.2 µM | Suppresses growth of triple-negative breast cancer cells | [9][15] |
| BJP-06-005-3 | Covalent | Apparent Ki = 48 nM | Impairs cell viability in pancreatic cancer cell lines | [16] |
| VS1 | Reversible | IC50 = 6.4 µM | - | [9][15] |
| VS2 | Reversible | IC50 = 29.3 µM | Promising antitumoral activity in ovarian cancer cells | [9][15] |
| Sulfopin | Reversible | - | Reduces tumor progression in neuroblastoma and pancreatic cancer models | [17][18] |
| HWH8-33 | Reversible | Micromolar range | Induces cell cycle arrest in human cancer cells | [19] |
| HWH8-36 | Reversible | Micromolar range | Induces cell cycle arrest in human cancer cells | [19] |
| DEL1067-56-469 (A0) | Reversible | KD = 430 nM, IC50 = 420 nM | Limited antiproliferation activity | [20] |
| C10 (optimized from A0) | Reversible | KD = 25 nM, IC50 = 150 nM | Limited antiproliferation activity | [20] |
PIN1 Signaling Pathways
PIN1 exerts its influence by modulating multiple cancer-driving pathways. Understanding these pathways is crucial for interpreting the results of PIN1-targeting experiments. PIN1 has been shown to regulate key proteins in the Ras/AP-1, Wnt/β-catenin, and NOTCH signaling pathways, among others.[4][21] For instance, PIN1 can enhance the stability and activity of β-catenin, a central component of the Wnt signaling pathway, by protecting it from degradation.[4] It also plays a role in the Ras signaling cascade by interacting with components of the AP-1 transcription factor.[4]
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of PIN1
This protocol provides a general framework for generating PIN1 knockout cell lines using the CRISPR/Cas9 system.
1. Guide RNA (gRNA) Design and Selection:
-
Objective: To design gRNAs that specifically target an early exon of the PIN1 gene to induce a frameshift mutation, leading to a functional knockout.
-
Methodology:
-
Use online design tools (e.g., CHOPCHOP) to identify potential gRNA sequences targeting PIN1.[12]
-
Select 2-3 gRNAs with high on-target scores and low predicted off-target effects.[22]
-
Ensure the gRNA sequence is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for SpCas9).[22]
-
A validated gRNA sequence for human PIN1 is: CAGTGGTGGCAAAAACGGGC.[23]
-
2. Cloning gRNA into a Cas9 Expression Vector:
-
Objective: To ligate the designed gRNA sequence into a plasmid that co-expresses the Cas9 nuclease.
-
Methodology:
-
Synthesize oligonucleotides corresponding to the selected gRNA sequence.
-
Anneal the oligonucleotides to form a double-stranded DNA fragment.
-
Ligate the annealed fragment into a suitable Cas9 expression vector (e.g., pX458, which also contains a GFP reporter) that has been linearized with a compatible restriction enzyme (e.g., BbsI).[12][23]
-
3. Transfection of Target Cells:
-
Objective: To introduce the Cas9-gRNA plasmid into the target cells.
-
Methodology:
4. Selection of Edited Cells:
-
Objective: To isolate cells that have been successfully transfected and edited.
-
Methodology:
5. Validation of PIN1 Knockout:
-
Objective: To confirm the successful knockout of the PIN1 gene at the genomic, mRNA, and protein levels.
-
Methodology:
-
Genomic DNA Analysis: Isolate genomic DNA from individual clones, PCR amplify the targeted region of the PIN1 gene, and perform Sanger sequencing to identify insertions or deletions (indels).[22][23]
-
mRNA Expression Analysis: Perform quantitative PCR (qPCR) to confirm the absence or significant reduction of PIN1 mRNA.[22]
-
Protein Expression Analysis: Use Western blotting with a validated PIN1 antibody to confirm the absence of the PIN1 protein.[22][23]
-
Experimental Workflow for PIN1 Target Validation
The following diagram illustrates a typical workflow for validating PIN1 as a druggable target using different methodologies.
Conclusion
By combining the genetic precision of CRISPR with the pharmacological insights gained from small molecule inhibitors, researchers can build a strong and comprehensive validation package for PIN1 as a promising target for cancer therapy.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pin1 as an anticancer drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy | MDPI [mdpi.com]
- 6. synthego.com [synthego.com]
- 7. Gene Silencing Technologies: RNAi vs CRISPR NovoPro [novoprolabs.com]
- 8. Gene Silencing – RNAi or CRISPR? - LubioScience [lubio.ch]
- 9. tandfonline.com [tandfonline.com]
- 10. grantome.com [grantome.com]
- 11. researchgate.net [researchgate.net]
- 12. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 13. The role of the master cancer regulator Pin1 in the development and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 19. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 20. Re-Evaluating PIN1 as a Therapeutic Target in Oncology Using Neutral Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 22. benchchem.com [benchchem.com]
- 23. Establishment of Pin1 KO cell lines using CRISPR/Cas9 [bio-protocol.org]
- 24. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PIN1 Inhibitor Binding Kinetics: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the binding kinetics of PIN1 inhibitors is crucial for the development of effective therapeutics. This guide provides a comparative analysis of various PIN1 inhibitors, presenting key binding affinity data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.
The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and Alzheimer's disease. As a therapeutic target, the development of potent and selective PIN1 inhibitors is of significant interest. A key aspect of inhibitor development is the characterization of their binding kinetics, which dictates their efficacy and duration of action. This guide summarizes the available binding data for a range of PIN1 inhibitors and provides insights into the experimental methods used for their characterization.
Quantitative Analysis of PIN1 Inhibitor Binding
The following table summarizes the binding and inhibition data for several known PIN1 inhibitors. The data has been compiled from various studies and includes dissociation constants (Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50). These parameters provide a quantitative measure of the affinity and potency of the inhibitors.
| Inhibitor | Type | Method | K_d | K_i | IC_50 | Reference |
| Peptide-Based Inhibitors | ||||||
| pCDC25c | Peptide | NMR | 6-10 µM | [1] | ||
| FFpSPR (cis-locked) | Peptide Analog | NMR | 7 µM | [1] | ||
| FFpSPR (trans-locked) | Peptide Analog | NMR | 66 µM | [1] | ||
| Pintide | Peptide | NMR | 323 µM | [2] | ||
| D-PEPTIDE | Peptide | 20 nM | [3] | |||
| Small Molecule Inhibitors (Reversible) | ||||||
| Compound 7 | Small Molecule | NMR | 2.5 mM | [2] | ||
| Compound 11 | Small Molecule | NMR | 1 mM | [2] | ||
| Compound 29 | Small Molecule | NMR | 300 µM | [2] | ||
| Compound 47 | Small Molecule | NMR | 326 µM | [2] | ||
| Compound 48 | Small Molecule | NMR | 423 µM | [2] | ||
| VS1 | Small Molecule | Enzymatic Assay | 6.4 µM | [4] | ||
| VS2 | Small Molecule | Enzymatic Assay | 29.3 µM | [4] | ||
| All-trans retinoic acid (ATRA) | Small Molecule | Enzymatic Assay | 33.2 µM | [4] | ||
| Small Molecule Inhibitors (Covalent) | ||||||
| KPT-6566 | Covalent | Enzymatic Assay | 625.2 nM | 640 nM | [5] | |
| BJP-06–005-3 | Covalent | PPIase Assay | 48 nM | [3] | ||
| (S)-2 | Covalent | Protease-coupled assay | [6] | |||
| Juglone | Covalent | [3] |
Note: This table presents a selection of publicly available data. Direct comparison between values should be made with caution due to variations in experimental conditions.
Key Signaling Pathways Involving PIN1
PIN1 exerts its influence by catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline motifs in a multitude of proteins. This post-translational modification can have profound effects on protein stability, localization, and activity, thereby impacting major signaling cascades. Below are diagrams illustrating the central role of PIN1 in key oncogenic pathways.
Experimental Methodologies for Characterizing Binding Kinetics
The determination of inhibitor binding kinetics is paramount for drug development. Several biophysical techniques are commonly employed to measure the association (k_on) and dissociation (k_off) rate constants, as well as the equilibrium dissociation constant (K_d).
Experimental Workflow: A General Overview
The following diagram outlines a typical workflow for the kinetic characterization of a PIN1 inhibitor.
Detailed Experimental Protocols
1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.
-
Immobilization of PIN1:
-
Recombinant human PIN1 is typically immobilized on a CM5 sensor chip via amine coupling.
-
The sensor surface is activated with a mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).
-
PIN1, diluted in 10 mM sodium acetate buffer (pH 4.5), is injected over the activated surface until the desired immobilization level is reached.
-
Remaining active sites are deactivated by injecting 1 M ethanolamine-HCl (pH 8.5).
-
A reference flow cell is prepared similarly but without PIN1 immobilization to subtract non-specific binding.
-
-
Kinetic Analysis:
-
A series of inhibitor concentrations, typically spanning at least a 10-fold range above and below the expected K_d, are prepared in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Each inhibitor concentration is injected over the PIN1 and reference surfaces for a defined association time, followed by a dissociation phase with running buffer.
-
The resulting sensorgrams (response units vs. time) are corrected for buffer effects and non-specific binding by subtracting the reference channel data.
-
The association (k_on) and dissociation (k_off) rate constants are determined by globally fitting the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model). The equilibrium dissociation constant (K_d) is then calculated as k_off / k_on.
-
2. Bio-Layer Interferometry (BLI)
BLI is another label-free optical technique that measures the interference pattern of white light reflected from the surface of a biosensor tip to monitor biomolecular interactions.
-
Immobilization of PIN1:
-
Biotinylated PIN1 is immobilized onto streptavidin-coated biosensors.
-
The biosensors are first hydrated in the running buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA).
-
A baseline is established by dipping the sensors in running buffer.
-
The sensors are then dipped into a solution of biotinylated PIN1 to achieve a stable loading level.
-
-
Kinetic Analysis:
-
A 96-well plate is prepared with serial dilutions of the inhibitor in running buffer.
-
The PIN1-loaded biosensors are moved through a sequence of wells:
-
Baseline: Running buffer to establish a stable baseline.
-
Association: Wells containing different inhibitor concentrations to monitor the binding phase.
-
Dissociation: Wells with running buffer to monitor the dissociation of the inhibitor.
-
-
The resulting data (wavelength shift in nm vs. time) is processed and fitted to a 1:1 binding model to determine k_on, k_off, and K_d.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed information about ligand binding at an atomic level, including the binding site and affinity. It is particularly useful for detecting weak interactions.
-
Sample Preparation:
-
Uniformly ¹⁵N-labeled PIN1 is expressed and purified.
-
The protein is buffer-exchanged into a suitable NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 6.5) in D₂O.
-
-
Titration Experiment:
-
A series of 2D ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled PIN1 are recorded.
-
A concentrated stock solution of the unlabeled inhibitor is titrated into the PIN1 sample in a stepwise manner.
-
After each addition of the inhibitor, a ¹H-¹⁵N HSQC spectrum is acquired.
-
-
Data Analysis:
-
Chemical shift perturbations (CSPs) of the backbone amide resonances of PIN1 upon inhibitor binding are monitored.
-
The magnitude of the CSPs for specific residues is plotted against the molar ratio of inhibitor to protein.
-
The dissociation constant (K_d) is determined by fitting the titration curves to a suitable binding isotherm equation.
-
For determining kinetic rates (k_on and k_off), more advanced NMR techniques such as lineshape analysis or relaxation dispersion experiments are required, which are applicable for interactions in the fast to intermediate exchange regime.
-
This guide provides a foundational understanding of the binding kinetics of PIN1 inhibitors. For researchers in this field, a thorough characterization of these kinetic parameters is essential for the rational design and optimization of novel and effective therapeutic agents targeting PIN1.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Binding Studies on a Series of Novel Pin1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arts.units.it [arts.units.it]
- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An irreversible inhibitor of peptidyl-prolyl cis/trans isomerase Pin1 and evaluation of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PIN1 Inhibitor Binding Kinetics: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the binding kinetics of PIN1 inhibitors is crucial for the development of effective therapeutics. This guide provides a comparative analysis of various PIN1 inhibitors, presenting key binding affinity data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.
The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and Alzheimer's disease. As a therapeutic target, the development of potent and selective PIN1 inhibitors is of significant interest. A key aspect of inhibitor development is the characterization of their binding kinetics, which dictates their efficacy and duration of action. This guide summarizes the available binding data for a range of PIN1 inhibitors and provides insights into the experimental methods used for their characterization.
Quantitative Analysis of PIN1 Inhibitor Binding
The following table summarizes the binding and inhibition data for several known PIN1 inhibitors. The data has been compiled from various studies and includes dissociation constants (Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50). These parameters provide a quantitative measure of the affinity and potency of the inhibitors.
| Inhibitor | Type | Method | K_d | K_i | IC_50 | Reference |
| Peptide-Based Inhibitors | ||||||
| pCDC25c | Peptide | NMR | 6-10 µM | [1] | ||
| FFpSPR (cis-locked) | Peptide Analog | NMR | 7 µM | [1] | ||
| FFpSPR (trans-locked) | Peptide Analog | NMR | 66 µM | [1] | ||
| Pintide | Peptide | NMR | 323 µM | [2] | ||
| D-PEPTIDE | Peptide | 20 nM | [3] | |||
| Small Molecule Inhibitors (Reversible) | ||||||
| Compound 7 | Small Molecule | NMR | 2.5 mM | [2] | ||
| Compound 11 | Small Molecule | NMR | 1 mM | [2] | ||
| Compound 29 | Small Molecule | NMR | 300 µM | [2] | ||
| Compound 47 | Small Molecule | NMR | 326 µM | [2] | ||
| Compound 48 | Small Molecule | NMR | 423 µM | [2] | ||
| VS1 | Small Molecule | Enzymatic Assay | 6.4 µM | [4] | ||
| VS2 | Small Molecule | Enzymatic Assay | 29.3 µM | [4] | ||
| All-trans retinoic acid (ATRA) | Small Molecule | Enzymatic Assay | 33.2 µM | [4] | ||
| Small Molecule Inhibitors (Covalent) | ||||||
| KPT-6566 | Covalent | Enzymatic Assay | 625.2 nM | 640 nM | [5] | |
| BJP-06–005-3 | Covalent | PPIase Assay | 48 nM | [3] | ||
| (S)-2 | Covalent | Protease-coupled assay | [6] | |||
| Juglone | Covalent | [3] |
Note: This table presents a selection of publicly available data. Direct comparison between values should be made with caution due to variations in experimental conditions.
Key Signaling Pathways Involving PIN1
PIN1 exerts its influence by catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline motifs in a multitude of proteins. This post-translational modification can have profound effects on protein stability, localization, and activity, thereby impacting major signaling cascades. Below are diagrams illustrating the central role of PIN1 in key oncogenic pathways.
Experimental Methodologies for Characterizing Binding Kinetics
The determination of inhibitor binding kinetics is paramount for drug development. Several biophysical techniques are commonly employed to measure the association (k_on) and dissociation (k_off) rate constants, as well as the equilibrium dissociation constant (K_d).
Experimental Workflow: A General Overview
The following diagram outlines a typical workflow for the kinetic characterization of a PIN1 inhibitor.
Detailed Experimental Protocols
1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.
-
Immobilization of PIN1:
-
Recombinant human PIN1 is typically immobilized on a CM5 sensor chip via amine coupling.
-
The sensor surface is activated with a mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 0.1 M N-hydroxysuccinimide (NHS).
-
PIN1, diluted in 10 mM sodium acetate (B1210297) buffer (pH 4.5), is injected over the activated surface until the desired immobilization level is reached.
-
Remaining active sites are deactivated by injecting 1 M ethanolamine-HCl (pH 8.5).
-
A reference flow cell is prepared similarly but without PIN1 immobilization to subtract non-specific binding.
-
-
Kinetic Analysis:
-
A series of inhibitor concentrations, typically spanning at least a 10-fold range above and below the expected K_d, are prepared in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Each inhibitor concentration is injected over the PIN1 and reference surfaces for a defined association time, followed by a dissociation phase with running buffer.
-
The resulting sensorgrams (response units vs. time) are corrected for buffer effects and non-specific binding by subtracting the reference channel data.
-
The association (k_on) and dissociation (k_off) rate constants are determined by globally fitting the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model). The equilibrium dissociation constant (K_d) is then calculated as k_off / k_on.
-
2. Bio-Layer Interferometry (BLI)
BLI is another label-free optical technique that measures the interference pattern of white light reflected from the surface of a biosensor tip to monitor biomolecular interactions.
-
Immobilization of PIN1:
-
Biotinylated PIN1 is immobilized onto streptavidin-coated biosensors.
-
The biosensors are first hydrated in the running buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA).
-
A baseline is established by dipping the sensors in running buffer.
-
The sensors are then dipped into a solution of biotinylated PIN1 to achieve a stable loading level.
-
-
Kinetic Analysis:
-
A 96-well plate is prepared with serial dilutions of the inhibitor in running buffer.
-
The PIN1-loaded biosensors are moved through a sequence of wells:
-
Baseline: Running buffer to establish a stable baseline.
-
Association: Wells containing different inhibitor concentrations to monitor the binding phase.
-
Dissociation: Wells with running buffer to monitor the dissociation of the inhibitor.
-
-
The resulting data (wavelength shift in nm vs. time) is processed and fitted to a 1:1 binding model to determine k_on, k_off, and K_d.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed information about ligand binding at an atomic level, including the binding site and affinity. It is particularly useful for detecting weak interactions.
-
Sample Preparation:
-
Uniformly ¹⁵N-labeled PIN1 is expressed and purified.
-
The protein is buffer-exchanged into a suitable NMR buffer (e.g., 50 mM phosphate (B84403) buffer, 100 mM NaCl, pH 6.5) in D₂O.
-
-
Titration Experiment:
-
A series of 2D ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled PIN1 are recorded.
-
A concentrated stock solution of the unlabeled inhibitor is titrated into the PIN1 sample in a stepwise manner.
-
After each addition of the inhibitor, a ¹H-¹⁵N HSQC spectrum is acquired.
-
-
Data Analysis:
-
Chemical shift perturbations (CSPs) of the backbone amide resonances of PIN1 upon inhibitor binding are monitored.
-
The magnitude of the CSPs for specific residues is plotted against the molar ratio of inhibitor to protein.
-
The dissociation constant (K_d) is determined by fitting the titration curves to a suitable binding isotherm equation.
-
For determining kinetic rates (k_on and k_off), more advanced NMR techniques such as lineshape analysis or relaxation dispersion experiments are required, which are applicable for interactions in the fast to intermediate exchange regime.
-
This guide provides a foundational understanding of the binding kinetics of PIN1 inhibitors. For researchers in this field, a thorough characterization of these kinetic parameters is essential for the rational design and optimization of novel and effective therapeutic agents targeting PIN1.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Binding Studies on a Series of Novel Pin1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arts.units.it [arts.units.it]
- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An irreversible inhibitor of peptidyl-prolyl cis/trans isomerase Pin1 and evaluation of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Therapeutic Resistance: A Comparative Analysis of PIN1 Inhibitors in Oncology
The emergence of drug resistance remains a formidable challenge in cancer therapy, often leading to treatment failure and disease progression. The Peptidyl-prolyl cis-trans isomerase (PIN1) has been identified as a critical driver of oncogenesis and therapeutic resistance, making it a compelling target for novel anti-cancer strategies. This guide provides a comparative overview of the efficacy of prominent PIN1 inhibitors in drug-resistant cancer models, offering valuable insights for researchers and drug development professionals.
While the specific compound "PIN1 inhibitor 5" is not identified in the current body of scientific literature, this guide will focus on a comparative analysis of several well-documented PIN1 inhibitors. This report synthesizes available preclinical data to facilitate an objective comparison of their performance and to delineate the experimental frameworks used for their evaluation.
Comparative Efficacy of PIN1 Inhibitors
The development of small molecule inhibitors targeting PIN1 has provided valuable tools to probe its function and to assess its therapeutic potential. The following table summarizes the inhibitory potency of several key PIN1 inhibitors.
| Inhibitor | Target Domain | Ki (Kₐ) Value | IC₅₀ Value | Cell Line/Model System | Reference |
| AG17724 | Catalytic | 0.03 µM | Not specified | Pancreatic Cancer (in vitro) | [1] |
| All-trans retinoic acid (ATRA) | Catalytic | 1.99 µM | Not specified | Pancreatic Cancer (in vitro) | [1][2] |
| Juglone | Catalytic | >10 µM | Not specified | Pancreatic Cancer (in vitro) | [1] |
| Sulfopin | Catalytic | Not specified | Nanomolar range | MYC-driven tumors | [3][4] |
| TME-001 | Catalytic | Not specified | 6.1 µM | HeLa cells | [3] |
| API-1 | Catalytic | Not specified | 72 nM | Hepatocellular Carcinoma | [2] |
| TAB29 | Catalytic | Not specified | 874 nM | Hepatocellular Carcinoma | [2] |
| HWH8-33 & HWH8-36 | Catalytic | Not specified | 0.15 - 32.32 µg/mL | Various cancer cell lines | [5][6] |
| VS1 & VS2 | Catalytic | Not specified | 6.4 µM & 29.3 µM | Ovarian cancer cell lines | [7] |
Performance in Drug-Resistant Cancer Models
The therapeutic value of PIN1 inhibitors is particularly evident in their ability to overcome resistance to standard-of-care chemotherapeutics and targeted agents. The table below highlights the effects of various PIN1 inhibitors in drug-resistant settings.
| Inhibitor/Strategy | Cancer Model | Resistance To | Key Findings | Reference |
| PIN1 Inhibition (General) | Breast Cancer | Tamoxifen | PIN1 upregulation confers resistance to tamoxifen.[8] | [8] |
| PIN1 Inhibition (General) | Cervical Cancer | Cisplatin (B142131) | PIN1 contributes to cisplatin resistance through upregulation of FoxM1 and Wnt/β-catenin signaling.[9] | [9] |
| PIN1 Inhibition (ATRA) | Hepatocellular Carcinoma (HCC) | Regorafenib (B1684635) | PIN1 inhibition reverses regorafenib resistance by reducing EMT, migration, and metastasis.[10] | [10] |
| PIN1 Inhibition (ATRA) | Acute Promyelocytic Leukemia (APL) | Not applicable | ATRA induces degradation of the PML-RARA oncoprotein, which is driven by PIN1, leading to therapeutic efficacy.[2][11] | [2][11] |
| PIN1 Inhibition (ATRA) | Triple-Negative Breast Cancer (TNBC) | Not applicable | ATRA-induced PIN1 ablation shows potent anticancer activity.[11] | [11] |
| PIN1 Degradation (P1D-34) | Acute Myeloid Leukemia (AML) | ABT-199 (Bcl-2 inhibitor) | P1D-34, a PIN1 degrader, sensitizes Bcl-2 inhibitor-resistant AML cells to ABT-199.[4] | [4] |
Experimental Protocols
A standardized approach is crucial for the evaluation and comparison of PIN1 inhibitors. Below is a generalized protocol for assessing the efficacy of a novel PIN1 inhibitor in a drug-resistant cancer model.
1. Cell Viability and Proliferation Assays:
-
Objective: To determine the cytotoxic and anti-proliferative effects of the PIN1 inhibitor, alone and in combination with the drug to which the cancer cells are resistant.
-
Method: Drug-resistant cancer cell lines are seeded in 96-well plates and treated with a dose range of the PIN1 inhibitor, the chemotherapeutic agent, or a combination of both. Cell viability is assessed after 48-72 hours using assays such as MTT, MTS, or CellTiter-Glo. The IC₅₀ values are calculated to determine the concentration required to inhibit 50% of cell growth.
2. Western Blot Analysis:
-
Objective: To confirm target engagement by assessing the expression levels of PIN1 and its downstream substrates.
-
Method: Drug-resistant cells are treated with the PIN1 inhibitor for a specified duration. Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against PIN1, and key signaling proteins such as Cyclin D1, c-Myc, NF-κB (p65), and markers of epithelial-mesenchymal transition (EMT) like E-cadherin and Snail.[10]
3. In Vivo Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy of the PIN1 inhibitor in a living organism.
-
Method: Immunocompromised mice are subcutaneously injected with drug-resistant cancer cells. Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, PIN1 inhibitor, chemotherapeutic agent, combination therapy). Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.[2]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the role of PIN1 in drug resistance and the process of evaluating inhibitors, the following diagrams are provided.
Caption: PIN1-Mediated Signaling in Drug Resistance.
Caption: Workflow for PIN1 Inhibitor Evaluation.
Conclusion
The overexpression of PIN1 is a significant factor in the development of resistance to a variety of cancer therapies.[12] The inhibition of PIN1 presents a promising strategy to resensitize resistant tumors to treatment and to directly inhibit tumor growth. While a direct comparison with an uncharacterized "this compound" is not possible, the data presented for inhibitors such as ATRA, Sulfopin, and others highlight the potential of this therapeutic approach. Continued research and development of potent and specific PIN1 inhibitors are crucial for translating these preclinical findings into effective clinical treatments for patients with drug-resistant cancers.
References
- 1. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 6. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arts.units.it [arts.units.it]
- 8. arts.units.it [arts.units.it]
- 9. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pin1 inhibition reverses the acquired resistance of human hepatocellular carcinoma cells to Regorafenib via the Gli1/Snail/E-cadherin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grantome.com [grantome.com]
- 12. Targeting prolyl isomerase Pin1 as a promising strategy to overcome resistance to cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Therapeutic Resistance: A Comparative Analysis of PIN1 Inhibitors in Oncology
The emergence of drug resistance remains a formidable challenge in cancer therapy, often leading to treatment failure and disease progression. The Peptidyl-prolyl cis-trans isomerase (PIN1) has been identified as a critical driver of oncogenesis and therapeutic resistance, making it a compelling target for novel anti-cancer strategies. This guide provides a comparative overview of the efficacy of prominent PIN1 inhibitors in drug-resistant cancer models, offering valuable insights for researchers and drug development professionals.
While the specific compound "PIN1 inhibitor 5" is not identified in the current body of scientific literature, this guide will focus on a comparative analysis of several well-documented PIN1 inhibitors. This report synthesizes available preclinical data to facilitate an objective comparison of their performance and to delineate the experimental frameworks used for their evaluation.
Comparative Efficacy of PIN1 Inhibitors
The development of small molecule inhibitors targeting PIN1 has provided valuable tools to probe its function and to assess its therapeutic potential. The following table summarizes the inhibitory potency of several key PIN1 inhibitors.
| Inhibitor | Target Domain | Ki (Kₐ) Value | IC₅₀ Value | Cell Line/Model System | Reference |
| AG17724 | Catalytic | 0.03 µM | Not specified | Pancreatic Cancer (in vitro) | [1] |
| All-trans retinoic acid (ATRA) | Catalytic | 1.99 µM | Not specified | Pancreatic Cancer (in vitro) | [1][2] |
| Juglone | Catalytic | >10 µM | Not specified | Pancreatic Cancer (in vitro) | [1] |
| Sulfopin | Catalytic | Not specified | Nanomolar range | MYC-driven tumors | [3][4] |
| TME-001 | Catalytic | Not specified | 6.1 µM | HeLa cells | [3] |
| API-1 | Catalytic | Not specified | 72 nM | Hepatocellular Carcinoma | [2] |
| TAB29 | Catalytic | Not specified | 874 nM | Hepatocellular Carcinoma | [2] |
| HWH8-33 & HWH8-36 | Catalytic | Not specified | 0.15 - 32.32 µg/mL | Various cancer cell lines | [5][6] |
| VS1 & VS2 | Catalytic | Not specified | 6.4 µM & 29.3 µM | Ovarian cancer cell lines | [7] |
Performance in Drug-Resistant Cancer Models
The therapeutic value of PIN1 inhibitors is particularly evident in their ability to overcome resistance to standard-of-care chemotherapeutics and targeted agents. The table below highlights the effects of various PIN1 inhibitors in drug-resistant settings.
| Inhibitor/Strategy | Cancer Model | Resistance To | Key Findings | Reference |
| PIN1 Inhibition (General) | Breast Cancer | Tamoxifen | PIN1 upregulation confers resistance to tamoxifen.[8] | [8] |
| PIN1 Inhibition (General) | Cervical Cancer | Cisplatin | PIN1 contributes to cisplatin resistance through upregulation of FoxM1 and Wnt/β-catenin signaling.[9] | [9] |
| PIN1 Inhibition (ATRA) | Hepatocellular Carcinoma (HCC) | Regorafenib | PIN1 inhibition reverses regorafenib resistance by reducing EMT, migration, and metastasis.[10] | [10] |
| PIN1 Inhibition (ATRA) | Acute Promyelocytic Leukemia (APL) | Not applicable | ATRA induces degradation of the PML-RARA oncoprotein, which is driven by PIN1, leading to therapeutic efficacy.[2][11] | [2][11] |
| PIN1 Inhibition (ATRA) | Triple-Negative Breast Cancer (TNBC) | Not applicable | ATRA-induced PIN1 ablation shows potent anticancer activity.[11] | [11] |
| PIN1 Degradation (P1D-34) | Acute Myeloid Leukemia (AML) | ABT-199 (Bcl-2 inhibitor) | P1D-34, a PIN1 degrader, sensitizes Bcl-2 inhibitor-resistant AML cells to ABT-199.[4] | [4] |
Experimental Protocols
A standardized approach is crucial for the evaluation and comparison of PIN1 inhibitors. Below is a generalized protocol for assessing the efficacy of a novel PIN1 inhibitor in a drug-resistant cancer model.
1. Cell Viability and Proliferation Assays:
-
Objective: To determine the cytotoxic and anti-proliferative effects of the PIN1 inhibitor, alone and in combination with the drug to which the cancer cells are resistant.
-
Method: Drug-resistant cancer cell lines are seeded in 96-well plates and treated with a dose range of the PIN1 inhibitor, the chemotherapeutic agent, or a combination of both. Cell viability is assessed after 48-72 hours using assays such as MTT, MTS, or CellTiter-Glo. The IC₅₀ values are calculated to determine the concentration required to inhibit 50% of cell growth.
2. Western Blot Analysis:
-
Objective: To confirm target engagement by assessing the expression levels of PIN1 and its downstream substrates.
-
Method: Drug-resistant cells are treated with the PIN1 inhibitor for a specified duration. Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against PIN1, and key signaling proteins such as Cyclin D1, c-Myc, NF-κB (p65), and markers of epithelial-mesenchymal transition (EMT) like E-cadherin and Snail.[10]
3. In Vivo Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy of the PIN1 inhibitor in a living organism.
-
Method: Immunocompromised mice are subcutaneously injected with drug-resistant cancer cells. Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, PIN1 inhibitor, chemotherapeutic agent, combination therapy). Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.[2]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the role of PIN1 in drug resistance and the process of evaluating inhibitors, the following diagrams are provided.
Caption: PIN1-Mediated Signaling in Drug Resistance.
Caption: Workflow for PIN1 Inhibitor Evaluation.
Conclusion
The overexpression of PIN1 is a significant factor in the development of resistance to a variety of cancer therapies.[12] The inhibition of PIN1 presents a promising strategy to resensitize resistant tumors to treatment and to directly inhibit tumor growth. While a direct comparison with an uncharacterized "this compound" is not possible, the data presented for inhibitors such as ATRA, Sulfopin, and others highlight the potential of this therapeutic approach. Continued research and development of potent and specific PIN1 inhibitors are crucial for translating these preclinical findings into effective clinical treatments for patients with drug-resistant cancers.
References
- 1. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 6. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arts.units.it [arts.units.it]
- 8. arts.units.it [arts.units.it]
- 9. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pin1 inhibition reverses the acquired resistance of human hepatocellular carcinoma cells to Regorafenib via the Gli1/Snail/E-cadherin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grantome.com [grantome.com]
- 12. Targeting prolyl isomerase Pin1 as a promising strategy to overcome resistance to cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Window of PIN1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) has emerged as a critical regulator in a multitude of cellular processes, including cell cycle progression, signal transduction, and gene expression. Its overexpression is a hallmark of many human cancers, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of various PIN1 inhibitors, focusing on their therapeutic window, supported by experimental data.
Quantitative Assessment of PIN1 Inhibitors
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the concentration that produces a therapeutic effect and the concentration that elicits toxicity. For PIN1 inhibitors, this is often assessed by comparing their inhibitory activity against PIN1 and their cytotoxic effects on cancer cells versus normal, non-cancerous cells.
| Inhibitor | Type | PIN1 Inhibition (IC50/Ki) | Cancer Cell Proliferation Inhibition (IC50) | Cytotoxicity in Normal Cells (IC50) | Selectivity Index (SI) | In Vivo Efficacy | Noted Toxicity |
| Juglone | Natural Product, Irreversible | ~1 µM (IC50) | Varies by cell line (µM range) | Toxic to normal cells | Low | - | High, non-specific toxicity, off-target effects |
| All-trans retinoic acid (ATRA) | Repurposed Drug | ~2-5 µM (IC50) | Varies by cell line (µM range) | Lower toxicity than Juglone | Moderate | Reduces tumor growth in some models | Generally well-tolerated at therapeutic doses |
| KPT-6566 | Covalent Inhibitor | 625 nM (IC50) | Better anti-proliferative effect on cancer cells than normal cells | Less toxic to normal cells | High | Decreases lung metastasis in breast cancer mouse models | Preclinical stage, detailed toxicology pending |
| HWH8-33 | Small Molecule | Micromolar range | Inhibits cancer cell proliferation | - | - | Suppressed tumor growth in xenograft mice | No noticeable toxicity in xenograft mice |
| HWH8-36 | Small Molecule | Micromolar range | Inhibits cancer cell proliferation | - | - | - | - |
| BJP-06-005-3 | Covalent Peptide | 48 nM (Ki) | Diminished cell viability over 8-day treatment | Largely non-toxic in short-term (4-day) treatment | High | - | Poor mouse liver microsome stability |
| Sulfopin | Covalent Inhibitor | - | Modest effect on cancer cell line viability | Limited toxicity | High | Reduced tumor progression in neuroblastoma and pancreatic cancer models | Well-tolerated in animal models |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. The Selectivity Index (SI) is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells; a higher SI indicates greater selectivity for cancer cells. Data is compiled from multiple sources and may vary depending on the specific cell lines and experimental conditions used.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PIN1 inhibitors. Below are protocols for key experiments cited in this guide.
Peptidyl-Prolyl Isomerase (PPIase) Activity Assay (Protease-Coupled Assay)
This assay measures the ability of an inhibitor to block the catalytic activity of PIN1.
Principle: The assay relies on the conformation-specific cleavage of a synthetic peptide substrate by a protease (e.g., chymotrypsin). The substrate, typically Suc-Ala-Ala-Pro-Phe-pNA, exists in both cis and trans conformations. The protease can only cleave the trans isomer, releasing p-nitroaniline (pNA), which can be detected spectrophotometrically at 390 nm. PIN1 catalyzes the conversion of the cis to the trans isomer, thus accelerating the rate of pNA release. An inhibitor will slow down this rate.
Materials:
-
Recombinant human PIN1 enzyme
-
Substrate: Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Protease: α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
In a 96-well plate, add the assay buffer.
-
Add the test inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known PIN1 inhibitor).
-
Add the recombinant PIN1 enzyme to all wells except the negative control (no enzyme).
-
Pre-incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately add the α-chymotrypsin solution to all wells.
-
Monitor the increase in absorbance at 390 nm over time using a spectrophotometer. The rate of the reaction is proportional to the PIN1 activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess the cytotoxic effects of PIN1 inhibitors on cancer and normal cells.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test inhibitors
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the PIN1 inhibitor. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
After the MTT incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15-30 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
PIN1 exerts its oncogenic effects by regulating a complex network of signaling pathways. Understanding these pathways is crucial for the rational design and application of PIN1 inhibitors.
PIN1 and Key Oncogenic Signaling Pathways
PIN1 is a critical regulator of multiple signaling pathways that are frequently dysregulated in cancer. It functions by catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline motifs in its substrate proteins, thereby altering their conformation, stability, and activity.
Caption: PIN1's role in major oncogenic signaling pathways.
Experimental Workflow for Assessing PIN1 Inhibitors
The evaluation of a potential PIN1 inhibitor follows a structured workflow, from initial screening to in vivo validation.
Caption: A typical workflow for PIN1 inhibitor discovery.
Logical Relationship of PIN1 Inhibition and Cellular Outcomes
The inhibition of PIN1 leads to a cascade of events at the cellular level, ultimately resulting in anti-cancer effects.
Caption: The anti-cancer mechanism of PIN1 inhibitors.
A Comparative Guide to the Therapeutic Window of PIN1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) has emerged as a critical regulator in a multitude of cellular processes, including cell cycle progression, signal transduction, and gene expression. Its overexpression is a hallmark of many human cancers, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of various PIN1 inhibitors, focusing on their therapeutic window, supported by experimental data.
Quantitative Assessment of PIN1 Inhibitors
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the concentration that produces a therapeutic effect and the concentration that elicits toxicity. For PIN1 inhibitors, this is often assessed by comparing their inhibitory activity against PIN1 and their cytotoxic effects on cancer cells versus normal, non-cancerous cells.
| Inhibitor | Type | PIN1 Inhibition (IC50/Ki) | Cancer Cell Proliferation Inhibition (IC50) | Cytotoxicity in Normal Cells (IC50) | Selectivity Index (SI) | In Vivo Efficacy | Noted Toxicity |
| Juglone | Natural Product, Irreversible | ~1 µM (IC50) | Varies by cell line (µM range) | Toxic to normal cells | Low | - | High, non-specific toxicity, off-target effects |
| All-trans retinoic acid (ATRA) | Repurposed Drug | ~2-5 µM (IC50) | Varies by cell line (µM range) | Lower toxicity than Juglone | Moderate | Reduces tumor growth in some models | Generally well-tolerated at therapeutic doses |
| KPT-6566 | Covalent Inhibitor | 625 nM (IC50) | Better anti-proliferative effect on cancer cells than normal cells | Less toxic to normal cells | High | Decreases lung metastasis in breast cancer mouse models | Preclinical stage, detailed toxicology pending |
| HWH8-33 | Small Molecule | Micromolar range | Inhibits cancer cell proliferation | - | - | Suppressed tumor growth in xenograft mice | No noticeable toxicity in xenograft mice |
| HWH8-36 | Small Molecule | Micromolar range | Inhibits cancer cell proliferation | - | - | - | - |
| BJP-06-005-3 | Covalent Peptide | 48 nM (Ki) | Diminished cell viability over 8-day treatment | Largely non-toxic in short-term (4-day) treatment | High | - | Poor mouse liver microsome stability |
| Sulfopin | Covalent Inhibitor | - | Modest effect on cancer cell line viability | Limited toxicity | High | Reduced tumor progression in neuroblastoma and pancreatic cancer models | Well-tolerated in animal models |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. The Selectivity Index (SI) is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells; a higher SI indicates greater selectivity for cancer cells. Data is compiled from multiple sources and may vary depending on the specific cell lines and experimental conditions used.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PIN1 inhibitors. Below are protocols for key experiments cited in this guide.
Peptidyl-Prolyl Isomerase (PPIase) Activity Assay (Protease-Coupled Assay)
This assay measures the ability of an inhibitor to block the catalytic activity of PIN1.
Principle: The assay relies on the conformation-specific cleavage of a synthetic peptide substrate by a protease (e.g., chymotrypsin). The substrate, typically Suc-Ala-Ala-Pro-Phe-pNA, exists in both cis and trans conformations. The protease can only cleave the trans isomer, releasing p-nitroaniline (pNA), which can be detected spectrophotometrically at 390 nm. PIN1 catalyzes the conversion of the cis to the trans isomer, thus accelerating the rate of pNA release. An inhibitor will slow down this rate.
Materials:
-
Recombinant human PIN1 enzyme
-
Substrate: Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Protease: α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
In a 96-well plate, add the assay buffer.
-
Add the test inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known PIN1 inhibitor).
-
Add the recombinant PIN1 enzyme to all wells except the negative control (no enzyme).
-
Pre-incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately add the α-chymotrypsin solution to all wells.
-
Monitor the increase in absorbance at 390 nm over time using a spectrophotometer. The rate of the reaction is proportional to the PIN1 activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess the cytotoxic effects of PIN1 inhibitors on cancer and normal cells.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test inhibitors
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the PIN1 inhibitor. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
After the MTT incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15-30 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
PIN1 exerts its oncogenic effects by regulating a complex network of signaling pathways. Understanding these pathways is crucial for the rational design and application of PIN1 inhibitors.
PIN1 and Key Oncogenic Signaling Pathways
PIN1 is a critical regulator of multiple signaling pathways that are frequently dysregulated in cancer. It functions by catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline motifs in its substrate proteins, thereby altering their conformation, stability, and activity.
Caption: PIN1's role in major oncogenic signaling pathways.
Experimental Workflow for Assessing PIN1 Inhibitors
The evaluation of a potential PIN1 inhibitor follows a structured workflow, from initial screening to in vivo validation.
Caption: A typical workflow for PIN1 inhibitor discovery.
Logical Relationship of PIN1 Inhibition and Cellular Outcomes
The inhibition of PIN1 leads to a cascade of events at the cellular level, ultimately resulting in anti-cancer effects.
Caption: The anti-cancer mechanism of PIN1 inhibitors.
Validation of a Novel Phosphoproteomic Signature for Predicting Response to PIN1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of numerous oncogenic signaling pathways.[1][2] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis and resistance to therapy.[3][4] As a molecular switch that controls the function of a multitude of phosphorylated proteins, PIN1 has emerged as a promising therapeutic target.[5][6] The development of potent and specific PIN1 inhibitors, such as Sulfopin and BJP-06-005-3, has created a need for robust predictive biomarkers to identify patients most likely to benefit from these novel therapies.[7][8]
This guide provides a comparative analysis of a novel phosphoproteomic signature against traditional biomarker approaches for predicting response to PIN1 inhibitors. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying biological and experimental frameworks.
Comparative Analysis of Biomarker Strategies
The clinical development of targeted therapies is critically dependent on the co-development of predictive biomarkers. For PIN1 inhibitors, several strategies can be envisioned. Here, we compare a novel, multi-dimensional approach—a phosphoproteomic signature—with more conventional, single-analyte biomarkers.
| Biomarker Strategy | Description | Advantages | Disadvantages |
| Novel: Phosphoproteomic Signature | A multi-protein signature based on the quantification of changes in the phosphorylation status of specific PIN1 substrates and downstream effectors upon inhibitor treatment.[9][10] | - High Specificity: Directly measures the activity of the PIN1 signaling network. - Mechanistic Insight: Provides information on the specific pathways being modulated by the inhibitor. - Potentially Higher Predictive Power: Integrates information from multiple nodes in the signaling cascade.[11][12] | - Technically Complex: Requires advanced mass spectrometry and bioinformatics capabilities.[1][2][4] - Higher Cost: Global phosphoproteomics is more expensive than single-protein assays. - Longer Turnaround Time: Data acquisition and analysis are time-consuming. |
| Alternative 1: PIN1 Protein Expression | Measurement of total PIN1 protein levels in tumor tissue, typically by immunohistochemistry (IHC).[3] | - Technically Simple: IHC is a routine pathological technique. - Cost-Effective: Relatively inexpensive to perform. - Established Prognostic Value: High PIN1 expression is correlated with poor outcomes in many cancers.[3] | - Limited Predictive Power: PIN1 expression does not always correlate with its activity or dependence. - Does not capture pathway activity: High expression does not guarantee that the pathway is the primary driver of the tumor. |
| Alternative 2: Status of Key Downstream Effectors (e.g., c-Myc, Cyclin D1) | Measurement of the expression levels of individual PIN1-regulated oncoproteins.[13][14] | - More specific than PIN1 expression alone: Focuses on known oncogenic drivers regulated by PIN1. - Technically feasible: Can be assessed by IHC or Western blot. | - Indirect Measure: Does not directly assess PIN1 activity. - Redundancy and Bypass Mechanisms: Tumors may have alternative mechanisms to regulate these proteins. |
| Alternative 3: Genomic Context (e.g., KRAS/p53 Mutation Status) | Analysis of the mutation status of key oncogenes and tumor suppressors that interact with the PIN1 pathway.[15][16][17][18] | - Provides important context: The efficacy of PIN1 inhibition may be dependent on the status of other key cancer genes. - Actionable Information: Can help in patient stratification for combination therapies. | - Not a direct biomarker of PIN1 activity: The link between these mutations and PIN1 inhibitor sensitivity is still under investigation. - Complex Interactions: The interplay between different mutations and PIN1 signaling can be highly variable. |
Experimental Data Summary
The following tables summarize hypothetical but plausible data from a preclinical study validating the phosphoproteomic signature in a panel of cancer cell lines treated with a PIN1 inhibitor.
Table 1: In Vitro Sensitivity to PIN1 Inhibitor
| Cell Line | Cancer Type | PIN1 Expression (Normalized) | KRAS Status | p53 Status | IC50 (µM) of PIN1 Inhibitor |
| Cell Line A | Pancreatic | 2.5 | Mutant | Mutant | 0.5 |
| Cell Line B | Pancreatic | 2.8 | Mutant | Wild-Type | 1.2 |
| Cell Line C | Breast | 3.1 | Wild-Type | Mutant | 0.8 |
| Cell Line D | Breast | 1.5 | Wild-Type | Wild-Type | 8.5 |
| Cell Line E | Lung | 2.2 | Mutant | Mutant | 1.5 |
| Cell Line F | Lung | 1.8 | Wild-Type | Mutant | 7.9 |
Table 2: Performance of Predictive Biomarkers
| Biomarker | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Area Under the Curve (AUC) |
| Phosphoproteomic Signature | 0.92 | 0.88 | 0.85 | 0.94 | 0.95 |
| PIN1 Expression (>2.0) | 0.75 | 0.65 | 0.68 | 0.72 | 0.70 |
| c-Myc Expression (>1.5) | 0.68 | 0.70 | 0.65 | 0.73 | 0.69 |
| KRAS/p53 Mutant Status | 0.80 | 0.55 | 0.62 | 0.75 | 0.68 |
Signaling Pathways and Experimental Workflows
PIN1 Signaling Pathway
The following diagram illustrates the central role of PIN1 in regulating key oncogenic pathways. PIN1 acts on phosphorylated proteins (p-Substrate) to induce conformational changes that can lead to their activation or stabilization, promoting cell proliferation and survival, and inhibiting apoptosis.
Caption: PIN1 integrates signals from upstream kinases to regulate downstream effectors, promoting cancer cell proliferation and survival.
Experimental Workflow for Biomarker Validation
The validation of a phosphoproteomic signature involves a multi-step process, from sample preparation to bioinformatics analysis and clinical correlation.
Caption: A streamlined workflow for the discovery and validation of a phosphoproteomic biomarker for PIN1 inhibitor response.
Experimental Protocols
Quantitative Phosphoproteomics Analysis
This protocol outlines a general workflow for the label-free quantitative phosphoproteomic analysis of cancer cells treated with a PIN1 inhibitor.
a. Cell Culture and Treatment:
-
Seed cancer cell lines in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with the PIN1 inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
b. Cell Lysis and Protein Digestion:
-
Wash cells with ice-cold PBS and lyse in a urea-based lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Determine protein concentration using a BCA assay.
-
Reduce proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
c. Phosphopeptide Enrichment:
-
Acidify the peptide solution with trifluoroacetic acid (TFA).
-
Enrich phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) beads.
-
Wash the beads extensively to remove non-phosphorylated peptides.
-
Elute phosphopeptides using an ammonia-based elution buffer.
d. LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
e. Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer for peptide identification and quantification.
-
Perform statistical analysis to identify phosphosites that are significantly regulated upon PIN1 inhibitor treatment.
-
Use bioinformatics tools for pathway and kinase enrichment analysis to build the phosphoproteomic signature.
Western Blotting for Phosphorylated Proteins
This protocol is for the validation of changes in the phosphorylation of specific proteins identified in the phosphoproteomics screen.
-
Sample Preparation: Prepare cell lysates as described in the phosphoproteomics protocol.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause background signal.[1]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated protein of interest.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for protein loading.
Cell Viability Assay (MTT Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the PIN1 inhibitor.[9][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the PIN1 inhibitor for 72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the cell viability against the drug concentration and calculate the IC50 value using non-linear regression.
Immunohistochemistry (IHC) for PIN1 Expression
This protocol is for assessing the expression level of PIN1 in tumor tissue.[5][12]
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a protein block solution.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against PIN1 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the staining with a DAB chromogen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Scoring: Score the intensity and percentage of positive tumor cells.
Alternative and Combination Therapeutic Strategies
While PIN1 inhibition is a promising therapeutic avenue, it is important to consider it within the broader landscape of cancer treatment.
-
Combination with PARP Inhibitors: PIN1 has been implicated in the regulation of DNA damage repair pathways.[4] Inhibition of PIN1 may induce a "BRCAness" phenotype in some tumors, rendering them more susceptible to PARP inhibitors.[13][19][20] This suggests a powerful combination strategy for certain cancer types.
-
Overcoming Chemotherapy Resistance: PIN1 is known to contribute to resistance to various chemotherapeutic agents.[1] Combining PIN1 inhibitors with standard-of-care chemotherapy could potentially re-sensitize resistant tumors and improve clinical outcomes.
-
Targeting Tumors with Specific Genomic Contexts: The efficacy of PIN1 inhibitors may be enhanced in tumors with specific genetic backgrounds, such as those with mutant p53 or KRAS.[14][15][16][17][18][21][22][23][24] For example, PIN1 can potentiate the oncogenic activity of mutant p53, suggesting that tumors with this mutation may be particularly dependent on PIN1 activity.[15][16][17][18]
Conclusion
The validation of a predictive biomarker is a critical step in the clinical development of any targeted therapy. For PIN1 inhibitors, a phosphoproteomic signature represents a novel and potentially powerful approach to patient selection. While technically more demanding than traditional single-analyte biomarkers, the richness of the data it provides—offering a direct readout of the on-target effects of the drug on the PIN1 signaling network—may lead to a more accurate prediction of clinical response. Further studies are warranted to validate such signatures in larger preclinical and clinical cohorts and to compare their predictive performance head-to-head with other biomarker strategies. The integration of phosphoproteomic data with genomic and other omics data will likely provide the most comprehensive framework for personalizing PIN1-targeted therapies.
References
- 1. How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools - Creative Proteomics [creative-proteomics.com]
- 2. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Phosphoprotein-based biomarkers as predictors for cancer therapy" by Angela M. Carter, Chunfeng Tan et al. [digitalscholar.lsuhsc.edu]
- 4. Mass spectrometry-based phosphoproteomics in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols | Broad Institute [broadinstitute.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Phosphoprotein-based biomarkers as predictors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphoprotein-based biomarkers as predictors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wild-Type KRAS Allele Effects on Druggable Targets in KRAS Mutant Lung Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The amplifier effect: how Pin1 empowers mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Pin1/mutant p53 axis promotes aggressiveness in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PARP inhibitors as single agents and in combination therapy: the most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 21. Ras-mutant cancers are sensitive to small molecule inhibition of V-type ATPases in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of lncRNA PART1 Chemosensitizes Wild Type but Not KRAS Mutant NSCLC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. e-century.us [e-century.us]
- 24. researchgate.net [researchgate.net]
Validation of a Novel Phosphoproteomic Signature for Predicting Response to PIN1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of numerous oncogenic signaling pathways.[1][2] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis and resistance to therapy.[3][4] As a molecular switch that controls the function of a multitude of phosphorylated proteins, PIN1 has emerged as a promising therapeutic target.[5][6] The development of potent and specific PIN1 inhibitors, such as Sulfopin and BJP-06-005-3, has created a need for robust predictive biomarkers to identify patients most likely to benefit from these novel therapies.[7][8]
This guide provides a comparative analysis of a novel phosphoproteomic signature against traditional biomarker approaches for predicting response to PIN1 inhibitors. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying biological and experimental frameworks.
Comparative Analysis of Biomarker Strategies
The clinical development of targeted therapies is critically dependent on the co-development of predictive biomarkers. For PIN1 inhibitors, several strategies can be envisioned. Here, we compare a novel, multi-dimensional approach—a phosphoproteomic signature—with more conventional, single-analyte biomarkers.
| Biomarker Strategy | Description | Advantages | Disadvantages |
| Novel: Phosphoproteomic Signature | A multi-protein signature based on the quantification of changes in the phosphorylation status of specific PIN1 substrates and downstream effectors upon inhibitor treatment.[9][10] | - High Specificity: Directly measures the activity of the PIN1 signaling network. - Mechanistic Insight: Provides information on the specific pathways being modulated by the inhibitor. - Potentially Higher Predictive Power: Integrates information from multiple nodes in the signaling cascade.[11][12] | - Technically Complex: Requires advanced mass spectrometry and bioinformatics capabilities.[1][2][4] - Higher Cost: Global phosphoproteomics is more expensive than single-protein assays. - Longer Turnaround Time: Data acquisition and analysis are time-consuming. |
| Alternative 1: PIN1 Protein Expression | Measurement of total PIN1 protein levels in tumor tissue, typically by immunohistochemistry (IHC).[3] | - Technically Simple: IHC is a routine pathological technique. - Cost-Effective: Relatively inexpensive to perform. - Established Prognostic Value: High PIN1 expression is correlated with poor outcomes in many cancers.[3] | - Limited Predictive Power: PIN1 expression does not always correlate with its activity or dependence. - Does not capture pathway activity: High expression does not guarantee that the pathway is the primary driver of the tumor. |
| Alternative 2: Status of Key Downstream Effectors (e.g., c-Myc, Cyclin D1) | Measurement of the expression levels of individual PIN1-regulated oncoproteins.[13][14] | - More specific than PIN1 expression alone: Focuses on known oncogenic drivers regulated by PIN1. - Technically feasible: Can be assessed by IHC or Western blot. | - Indirect Measure: Does not directly assess PIN1 activity. - Redundancy and Bypass Mechanisms: Tumors may have alternative mechanisms to regulate these proteins. |
| Alternative 3: Genomic Context (e.g., KRAS/p53 Mutation Status) | Analysis of the mutation status of key oncogenes and tumor suppressors that interact with the PIN1 pathway.[15][16][17][18] | - Provides important context: The efficacy of PIN1 inhibition may be dependent on the status of other key cancer genes. - Actionable Information: Can help in patient stratification for combination therapies. | - Not a direct biomarker of PIN1 activity: The link between these mutations and PIN1 inhibitor sensitivity is still under investigation. - Complex Interactions: The interplay between different mutations and PIN1 signaling can be highly variable. |
Experimental Data Summary
The following tables summarize hypothetical but plausible data from a preclinical study validating the phosphoproteomic signature in a panel of cancer cell lines treated with a PIN1 inhibitor.
Table 1: In Vitro Sensitivity to PIN1 Inhibitor
| Cell Line | Cancer Type | PIN1 Expression (Normalized) | KRAS Status | p53 Status | IC50 (µM) of PIN1 Inhibitor |
| Cell Line A | Pancreatic | 2.5 | Mutant | Mutant | 0.5 |
| Cell Line B | Pancreatic | 2.8 | Mutant | Wild-Type | 1.2 |
| Cell Line C | Breast | 3.1 | Wild-Type | Mutant | 0.8 |
| Cell Line D | Breast | 1.5 | Wild-Type | Wild-Type | 8.5 |
| Cell Line E | Lung | 2.2 | Mutant | Mutant | 1.5 |
| Cell Line F | Lung | 1.8 | Wild-Type | Mutant | 7.9 |
Table 2: Performance of Predictive Biomarkers
| Biomarker | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Area Under the Curve (AUC) |
| Phosphoproteomic Signature | 0.92 | 0.88 | 0.85 | 0.94 | 0.95 |
| PIN1 Expression (>2.0) | 0.75 | 0.65 | 0.68 | 0.72 | 0.70 |
| c-Myc Expression (>1.5) | 0.68 | 0.70 | 0.65 | 0.73 | 0.69 |
| KRAS/p53 Mutant Status | 0.80 | 0.55 | 0.62 | 0.75 | 0.68 |
Signaling Pathways and Experimental Workflows
PIN1 Signaling Pathway
The following diagram illustrates the central role of PIN1 in regulating key oncogenic pathways. PIN1 acts on phosphorylated proteins (p-Substrate) to induce conformational changes that can lead to their activation or stabilization, promoting cell proliferation and survival, and inhibiting apoptosis.
Caption: PIN1 integrates signals from upstream kinases to regulate downstream effectors, promoting cancer cell proliferation and survival.
Experimental Workflow for Biomarker Validation
The validation of a phosphoproteomic signature involves a multi-step process, from sample preparation to bioinformatics analysis and clinical correlation.
Caption: A streamlined workflow for the discovery and validation of a phosphoproteomic biomarker for PIN1 inhibitor response.
Experimental Protocols
Quantitative Phosphoproteomics Analysis
This protocol outlines a general workflow for the label-free quantitative phosphoproteomic analysis of cancer cells treated with a PIN1 inhibitor.
a. Cell Culture and Treatment:
-
Seed cancer cell lines in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with the PIN1 inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
b. Cell Lysis and Protein Digestion:
-
Wash cells with ice-cold PBS and lyse in a urea-based lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Determine protein concentration using a BCA assay.
-
Reduce proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
c. Phosphopeptide Enrichment:
-
Acidify the peptide solution with trifluoroacetic acid (TFA).
-
Enrich phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) beads.
-
Wash the beads extensively to remove non-phosphorylated peptides.
-
Elute phosphopeptides using an ammonia-based elution buffer.
d. LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
e. Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer for peptide identification and quantification.
-
Perform statistical analysis to identify phosphosites that are significantly regulated upon PIN1 inhibitor treatment.
-
Use bioinformatics tools for pathway and kinase enrichment analysis to build the phosphoproteomic signature.
Western Blotting for Phosphorylated Proteins
This protocol is for the validation of changes in the phosphorylation of specific proteins identified in the phosphoproteomics screen.
-
Sample Preparation: Prepare cell lysates as described in the phosphoproteomics protocol.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause background signal.[1]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated protein of interest.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for protein loading.
Cell Viability Assay (MTT Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the PIN1 inhibitor.[9][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the PIN1 inhibitor for 72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the cell viability against the drug concentration and calculate the IC50 value using non-linear regression.
Immunohistochemistry (IHC) for PIN1 Expression
This protocol is for assessing the expression level of PIN1 in tumor tissue.[5][12]
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a protein block solution.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against PIN1 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the staining with a DAB chromogen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Scoring: Score the intensity and percentage of positive tumor cells.
Alternative and Combination Therapeutic Strategies
While PIN1 inhibition is a promising therapeutic avenue, it is important to consider it within the broader landscape of cancer treatment.
-
Combination with PARP Inhibitors: PIN1 has been implicated in the regulation of DNA damage repair pathways.[4] Inhibition of PIN1 may induce a "BRCAness" phenotype in some tumors, rendering them more susceptible to PARP inhibitors.[13][19][20] This suggests a powerful combination strategy for certain cancer types.
-
Overcoming Chemotherapy Resistance: PIN1 is known to contribute to resistance to various chemotherapeutic agents.[1] Combining PIN1 inhibitors with standard-of-care chemotherapy could potentially re-sensitize resistant tumors and improve clinical outcomes.
-
Targeting Tumors with Specific Genomic Contexts: The efficacy of PIN1 inhibitors may be enhanced in tumors with specific genetic backgrounds, such as those with mutant p53 or KRAS.[14][15][16][17][18][21][22][23][24] For example, PIN1 can potentiate the oncogenic activity of mutant p53, suggesting that tumors with this mutation may be particularly dependent on PIN1 activity.[15][16][17][18]
Conclusion
The validation of a predictive biomarker is a critical step in the clinical development of any targeted therapy. For PIN1 inhibitors, a phosphoproteomic signature represents a novel and potentially powerful approach to patient selection. While technically more demanding than traditional single-analyte biomarkers, the richness of the data it provides—offering a direct readout of the on-target effects of the drug on the PIN1 signaling network—may lead to a more accurate prediction of clinical response. Further studies are warranted to validate such signatures in larger preclinical and clinical cohorts and to compare their predictive performance head-to-head with other biomarker strategies. The integration of phosphoproteomic data with genomic and other omics data will likely provide the most comprehensive framework for personalizing PIN1-targeted therapies.
References
- 1. How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools - Creative Proteomics [creative-proteomics.com]
- 2. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Phosphoprotein-based biomarkers as predictors for cancer therapy" by Angela M. Carter, Chunfeng Tan et al. [digitalscholar.lsuhsc.edu]
- 4. Mass spectrometry-based phosphoproteomics in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols | Broad Institute [broadinstitute.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Phosphoprotein-based biomarkers as predictors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphoprotein-based biomarkers as predictors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wild-Type KRAS Allele Effects on Druggable Targets in KRAS Mutant Lung Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The amplifier effect: how Pin1 empowers mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Pin1/mutant p53 axis promotes aggressiveness in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PARP inhibitors as single agents and in combination therapy: the most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 21. Ras-mutant cancers are sensitive to small molecule inhibition of V-type ATPases in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of lncRNA PART1 Chemosensitizes Wild Type but Not KRAS Mutant NSCLC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. e-century.us [e-century.us]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to PIN1 Inhibitors: Unraveling Their Impact on the Cellular Proteome
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of various PIN1 inhibitors, supported by experimental data from recent proteomic and phosphoproteomic studies. We delve into the distinct cellular responses elicited by these inhibitors, providing a framework for selecting the appropriate tool for basic research and therapeutic development.
The peptidyl-prolyl isomerase PIN1 is a critical regulator of numerous cellular processes, and its dysregulation is implicated in a range of diseases, including cancer and neurodegenerative disorders.[1][2][3] As a result, there is significant interest in the development of potent and specific PIN1 inhibitors. This guide provides a comparative analysis of several key PIN1 inhibitors, focusing on their effects on the cellular proteome as revealed by mass spectrometry-based studies.
Overview of PIN1 Inhibitors
A variety of small molecules have been identified as PIN1 inhibitors, each with distinct mechanisms of action and selectivity profiles. Early inhibitors like Juglone , a natural compound from black walnuts, and all-trans retinoic acid (ATRA) , a vitamin A derivative, have been instrumental in initial studies but are known to have off-target effects.[4][5][6][7] More recently, rationally designed covalent inhibitors such as KPT-6566 and Sulfopin , as well as other small molecules like API-1 , have been developed to offer improved potency and selectivity.[1][2][4][7][8][9][10]
Comparative Proteomic and Phosphoproteomic Analysis
The advent of high-resolution mass spectrometry has enabled a global view of the cellular changes induced by PIN1 inhibition. These studies typically involve treating cells with a specific inhibitor and then quantifying changes in protein abundance (proteomics) or protein phosphorylation (phosphoproteomics).
Sulfopin: A Deep Dive into the Phosphoproteome
A recent study utilizing SILAC-based mass spectrometry provided a comprehensive analysis of the phosphoproteome of human osteosarcoma U2-OS cells treated with Sulfopin, a highly selective covalent PIN1 inhibitor.[1][2]
Key Findings:
-
Sulfopin treatment led to significant changes in the phosphorylation of 803 phosphosites.[1][2]
-
The affected phosphosites were found on proteins involved in a wide array of fundamental cellular processes.[1][2]
-
Analysis of the altered phosphosites revealed enrichment for substrates of several key kinases, including protein kinase B (AKT1), aurora kinase A (AURKA), cyclin-dependent kinase (CDK)1, and CK2.[1][2]
| Protein Kinase | Number of Substrates with Altered Phosphorylation | Key Cellular Processes |
| AKT1 | Undisclosed | Cell Survival, Proliferation, Metabolism |
| AURKA | Undisclosed | Mitosis, Cell Cycle Control |
| CDK1 | Undisclosed | Mitosis, Cell Cycle Progression |
| CK2 | Undisclosed | Transcription, DNA Repair, Cell Proliferation |
Table 1: Kinase substrate motifs enriched among proteins with altered phosphorylation upon Sulfopin treatment. Data extracted from phosphoproteomic analysis of U2-OS cells.[1][2]
KPT-6566: Targeting PIN1 for Degradation and Affecting Key Cancer Pathways
KPT-6566 is a covalent inhibitor that binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation.[8][9][11] Proteomic and targeted protein analyses have shed light on its downstream effects.
Key Findings:
-
Treatment with KPT-6566 results in the downregulation of known PIN1 client proteins.[11]
-
The inhibitor affects the levels of key cell cycle regulators, including hyperphosphorylated pRB and Cyclin D1.[8][9]
-
KPT-6566 has been shown to inhibit oncogenic pathways driven by mutant p53, NOTCH1, and NRF2.[8]
-
Notably, KPT-6566 can induce DNA damage, as evidenced by increased H2AX phosphorylation, a response not observed with other inhibitors like ATRA, PiB, and Juglone at similar concentrations.[8]
| PIN1 Inhibitor | Effect on PIN1 Protein Levels | Downstream Effects on Key Proteins/Pathways | Induction of DNA Damage (γH2AX) |
| KPT-6566 | Promotes degradation[9][11] | Downregulation of pRB (hyperphosphorylated), Cyclin D1, mut-p53, NOTCH1, NRF2 pathways[8][9] | Yes[8] |
| ATRA | Promotes degradation[12][13] | Downregulation of PML-RARα, Cyclin D1[12][13] | No (at similar concentrations to KPT-6566)[8] |
| Juglone | Not specified to cause degradation | Downregulation of Cyclin D1, D2, D3, CDK4, CDK6, β-catenin | No (at similar concentrations to KPT-6566)[8] |
Table 2: Comparative effects of different PIN1 inhibitors on PIN1 protein levels and downstream cellular pathways.
All-Trans Retinoic Acid (ATRA): A PIN1 Degrader with Broad Anticancer Activity
ATRA has been identified as a direct inhibitor of PIN1 that also induces its degradation.[12][13][14] This dual mechanism of action contributes to its potent anticancer effects.
Key Findings:
-
ATRA directly binds to the active site of PIN1, leading to its inhibition and subsequent proteasomal degradation.[12][13]
-
By inducing PIN1 ablation, ATRA leads to the degradation of the fusion oncogene PML-RARα, a key driver in acute promyelocytic leukemia (APL).[13][14]
-
ATRA has also been shown to inhibit the growth of triple-negative breast cancer by simultaneously affecting multiple PIN1-regulated oncogenes and tumor suppressors.[13][14]
-
In the context of tamoxifen-resistant breast cancer, ATRA-mediated PIN1 inhibition promotes the degradation of estrogen receptor alpha (ERα) and suppresses the activation of the ERK1/2 and AKT signaling pathways.[15]
Juglone: An Irreversible Inhibitor with Broader Specificity
Juglone is an early, irreversible inhibitor of PIN1 that has been widely used to probe PIN1 function.[5][6] However, it is known to be less specific than newer compounds and can directly inhibit other cellular processes, such as transcription.[6][16]
Key Findings:
-
Juglone treatment in Caco-2 cells leads to a time-dependent decrease in the expression of key cell cycle proteins, including Cyclins D1, D2, and D3, as well as CDK4 and CDK6.[5]
-
It also downregulates the levels of β-catenin, a key component of the Wnt signaling pathway.[5]
API-1: A Specific Inhibitor Targeting miRNA Biogenesis
API-1 is a specific PIN1 inhibitor that has been shown to suppress the development of hepatocellular carcinoma (HCC).[10][17] Its mechanism of action involves the regulation of microRNA (miRNA) biogenesis.
Key Findings:
-
API-1 directly binds to the peptidyl-prolyl isomerase (PPIase) domain of PIN1, inhibiting its catalytic activity.[10][17][18]
-
By inhibiting PIN1, API-1 maintains the active conformation of phosphorylated exportin-5 (XPO5), a key protein involved in the nuclear export of precursor miRNAs.[10]
-
This leads to an upregulation of anticancer miRNA biogenesis, suppressing HCC cell proliferation and migration.[10]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of proteomic data, it is crucial to follow well-defined experimental protocols. Below is a generalized methodology for the comparative proteomic analysis of cells treated with different PIN1 inhibitors.
1. Cell Culture and SILAC Labeling (for quantitative proteomics):
-
Human osteosarcoma (U2-OS) cells, or other relevant cell lines, are cultured in DMEM supplemented with 10% dialyzed fetal bovine serum.
-
For SILAC (Stable Isotope Labeling by Amino acids in Cell culture), cells are grown for at least six doublings in media containing either "light" (L-arginine and L-lysine), "medium" (L-arginine-[¹³C₆] and L-lysine-[²H₄]), or "heavy" (L-arginine-[¹³C₆¹⁵N₄] and L-lysine-[¹³C₆¹⁵N₂]) amino acids.
2. PIN1 Inhibitor Treatment:
-
Cells are treated with the respective PIN1 inhibitors (e.g., Sulfopin, KPT-6566, ATRA, Juglone, API-1) at specified concentrations and for various durations (e.g., 24, 48, 72 hours). A DMSO-treated control is included.
3. Cell Lysis and Protein Extraction:
-
Cells are harvested and lysed in a urea-based buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 75 mM NaCl) containing phosphatase and protease inhibitors.
-
Protein concentration is determined using a BCA assay.
4. Protein Digestion:
-
Proteins are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide.
-
Proteins are then digested overnight at 37°C with sequencing-grade trypsin.
5. Phosphopeptide Enrichment (for phosphoproteomics):
-
Digested peptides are acidified, and phosphopeptides are enriched using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).
6. Mass Spectrometry Analysis:
-
Peptides or phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).
7. Data Analysis:
-
Raw mass spectrometry data is processed using software like MaxQuant.
-
Peptide and protein identification is performed by searching the spectra against a human protein database (e.g., UniProt).
-
Relative protein or phosphosite quantification is determined from SILAC ratios.
-
Statistical analysis is performed to identify proteins or phosphosites with significant changes in abundance.
-
Bioinformatic analysis (e.g., pathway analysis, kinase substrate enrichment analysis) is used to interpret the biological significance of the observed changes.
Visualizing the Impact of PIN1 Inhibition
To better understand the mechanisms and workflows described, the following diagrams have been generated using the DOT language.
Caption: General signaling pathway of PIN1 and its inhibition.
Caption: Experimental workflow for comparative proteomics of PIN1 inhibitor-treated cells.
Caption: Logical relationship between PIN1 inhibitors and their cellular effects.
Conclusion
The comparative analysis of proteomic and phosphoproteomic data from cells treated with different PIN1 inhibitors reveals both common and distinct mechanisms of action. While all inhibitors aim to disrupt PIN1's function, their downstream consequences on the cellular proteome can vary significantly. Newer, more selective inhibitors like Sulfopin and KPT-6566 provide more precise tools to dissect PIN1-specific pathways, while multi-faceted inhibitors like ATRA demonstrate the therapeutic potential of targeting PIN1 to simultaneously disrupt multiple oncogenic signaling cascades. This guide provides a foundational understanding for researchers to navigate the selection and application of PIN1 inhibitors in their specific research contexts.
References
- 1. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 4. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Pin1 by inhibitor API-1 regulates microRNA biogenesis and suppresses hepatocellular carcinoma development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. Targeting Pin1 by All-Trans Retinoic Acid (ATRA) Overcomes Tamoxifen Resistance in Breast Cancer via Multifactorial Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Juglone, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
A Comparative Guide to PIN1 Inhibitors: Unraveling Their Impact on the Cellular Proteome
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of various PIN1 inhibitors, supported by experimental data from recent proteomic and phosphoproteomic studies. We delve into the distinct cellular responses elicited by these inhibitors, providing a framework for selecting the appropriate tool for basic research and therapeutic development.
The peptidyl-prolyl isomerase PIN1 is a critical regulator of numerous cellular processes, and its dysregulation is implicated in a range of diseases, including cancer and neurodegenerative disorders.[1][2][3] As a result, there is significant interest in the development of potent and specific PIN1 inhibitors. This guide provides a comparative analysis of several key PIN1 inhibitors, focusing on their effects on the cellular proteome as revealed by mass spectrometry-based studies.
Overview of PIN1 Inhibitors
A variety of small molecules have been identified as PIN1 inhibitors, each with distinct mechanisms of action and selectivity profiles. Early inhibitors like Juglone , a natural compound from black walnuts, and all-trans retinoic acid (ATRA) , a vitamin A derivative, have been instrumental in initial studies but are known to have off-target effects.[4][5][6][7] More recently, rationally designed covalent inhibitors such as KPT-6566 and Sulfopin , as well as other small molecules like API-1 , have been developed to offer improved potency and selectivity.[1][2][4][7][8][9][10]
Comparative Proteomic and Phosphoproteomic Analysis
The advent of high-resolution mass spectrometry has enabled a global view of the cellular changes induced by PIN1 inhibition. These studies typically involve treating cells with a specific inhibitor and then quantifying changes in protein abundance (proteomics) or protein phosphorylation (phosphoproteomics).
Sulfopin: A Deep Dive into the Phosphoproteome
A recent study utilizing SILAC-based mass spectrometry provided a comprehensive analysis of the phosphoproteome of human osteosarcoma U2-OS cells treated with Sulfopin, a highly selective covalent PIN1 inhibitor.[1][2]
Key Findings:
-
Sulfopin treatment led to significant changes in the phosphorylation of 803 phosphosites.[1][2]
-
The affected phosphosites were found on proteins involved in a wide array of fundamental cellular processes.[1][2]
-
Analysis of the altered phosphosites revealed enrichment for substrates of several key kinases, including protein kinase B (AKT1), aurora kinase A (AURKA), cyclin-dependent kinase (CDK)1, and CK2.[1][2]
| Protein Kinase | Number of Substrates with Altered Phosphorylation | Key Cellular Processes |
| AKT1 | Undisclosed | Cell Survival, Proliferation, Metabolism |
| AURKA | Undisclosed | Mitosis, Cell Cycle Control |
| CDK1 | Undisclosed | Mitosis, Cell Cycle Progression |
| CK2 | Undisclosed | Transcription, DNA Repair, Cell Proliferation |
Table 1: Kinase substrate motifs enriched among proteins with altered phosphorylation upon Sulfopin treatment. Data extracted from phosphoproteomic analysis of U2-OS cells.[1][2]
KPT-6566: Targeting PIN1 for Degradation and Affecting Key Cancer Pathways
KPT-6566 is a covalent inhibitor that binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation.[8][9][11] Proteomic and targeted protein analyses have shed light on its downstream effects.
Key Findings:
-
Treatment with KPT-6566 results in the downregulation of known PIN1 client proteins.[11]
-
The inhibitor affects the levels of key cell cycle regulators, including hyperphosphorylated pRB and Cyclin D1.[8][9]
-
KPT-6566 has been shown to inhibit oncogenic pathways driven by mutant p53, NOTCH1, and NRF2.[8]
-
Notably, KPT-6566 can induce DNA damage, as evidenced by increased H2AX phosphorylation, a response not observed with other inhibitors like ATRA, PiB, and Juglone at similar concentrations.[8]
| PIN1 Inhibitor | Effect on PIN1 Protein Levels | Downstream Effects on Key Proteins/Pathways | Induction of DNA Damage (γH2AX) |
| KPT-6566 | Promotes degradation[9][11] | Downregulation of pRB (hyperphosphorylated), Cyclin D1, mut-p53, NOTCH1, NRF2 pathways[8][9] | Yes[8] |
| ATRA | Promotes degradation[12][13] | Downregulation of PML-RARα, Cyclin D1[12][13] | No (at similar concentrations to KPT-6566)[8] |
| Juglone | Not specified to cause degradation | Downregulation of Cyclin D1, D2, D3, CDK4, CDK6, β-catenin | No (at similar concentrations to KPT-6566)[8] |
Table 2: Comparative effects of different PIN1 inhibitors on PIN1 protein levels and downstream cellular pathways.
All-Trans Retinoic Acid (ATRA): A PIN1 Degrader with Broad Anticancer Activity
ATRA has been identified as a direct inhibitor of PIN1 that also induces its degradation.[12][13][14] This dual mechanism of action contributes to its potent anticancer effects.
Key Findings:
-
ATRA directly binds to the active site of PIN1, leading to its inhibition and subsequent proteasomal degradation.[12][13]
-
By inducing PIN1 ablation, ATRA leads to the degradation of the fusion oncogene PML-RARα, a key driver in acute promyelocytic leukemia (APL).[13][14]
-
ATRA has also been shown to inhibit the growth of triple-negative breast cancer by simultaneously affecting multiple PIN1-regulated oncogenes and tumor suppressors.[13][14]
-
In the context of tamoxifen-resistant breast cancer, ATRA-mediated PIN1 inhibition promotes the degradation of estrogen receptor alpha (ERα) and suppresses the activation of the ERK1/2 and AKT signaling pathways.[15]
Juglone: An Irreversible Inhibitor with Broader Specificity
Juglone is an early, irreversible inhibitor of PIN1 that has been widely used to probe PIN1 function.[5][6] However, it is known to be less specific than newer compounds and can directly inhibit other cellular processes, such as transcription.[6][16]
Key Findings:
-
Juglone treatment in Caco-2 cells leads to a time-dependent decrease in the expression of key cell cycle proteins, including Cyclins D1, D2, and D3, as well as CDK4 and CDK6.[5]
-
It also downregulates the levels of β-catenin, a key component of the Wnt signaling pathway.[5]
API-1: A Specific Inhibitor Targeting miRNA Biogenesis
API-1 is a specific PIN1 inhibitor that has been shown to suppress the development of hepatocellular carcinoma (HCC).[10][17] Its mechanism of action involves the regulation of microRNA (miRNA) biogenesis.
Key Findings:
-
API-1 directly binds to the peptidyl-prolyl isomerase (PPIase) domain of PIN1, inhibiting its catalytic activity.[10][17][18]
-
By inhibiting PIN1, API-1 maintains the active conformation of phosphorylated exportin-5 (XPO5), a key protein involved in the nuclear export of precursor miRNAs.[10]
-
This leads to an upregulation of anticancer miRNA biogenesis, suppressing HCC cell proliferation and migration.[10]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of proteomic data, it is crucial to follow well-defined experimental protocols. Below is a generalized methodology for the comparative proteomic analysis of cells treated with different PIN1 inhibitors.
1. Cell Culture and SILAC Labeling (for quantitative proteomics):
-
Human osteosarcoma (U2-OS) cells, or other relevant cell lines, are cultured in DMEM supplemented with 10% dialyzed fetal bovine serum.
-
For SILAC (Stable Isotope Labeling by Amino acids in Cell culture), cells are grown for at least six doublings in media containing either "light" (L-arginine and L-lysine), "medium" (L-arginine-[¹³C₆] and L-lysine-[²H₄]), or "heavy" (L-arginine-[¹³C₆¹⁵N₄] and L-lysine-[¹³C₆¹⁵N₂]) amino acids.
2. PIN1 Inhibitor Treatment:
-
Cells are treated with the respective PIN1 inhibitors (e.g., Sulfopin, KPT-6566, ATRA, Juglone, API-1) at specified concentrations and for various durations (e.g., 24, 48, 72 hours). A DMSO-treated control is included.
3. Cell Lysis and Protein Extraction:
-
Cells are harvested and lysed in a urea-based buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 75 mM NaCl) containing phosphatase and protease inhibitors.
-
Protein concentration is determined using a BCA assay.
4. Protein Digestion:
-
Proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide.
-
Proteins are then digested overnight at 37°C with sequencing-grade trypsin.
5. Phosphopeptide Enrichment (for phosphoproteomics):
-
Digested peptides are acidified, and phosphopeptides are enriched using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).
6. Mass Spectrometry Analysis:
-
Peptides or phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).
7. Data Analysis:
-
Raw mass spectrometry data is processed using software like MaxQuant.
-
Peptide and protein identification is performed by searching the spectra against a human protein database (e.g., UniProt).
-
Relative protein or phosphosite quantification is determined from SILAC ratios.
-
Statistical analysis is performed to identify proteins or phosphosites with significant changes in abundance.
-
Bioinformatic analysis (e.g., pathway analysis, kinase substrate enrichment analysis) is used to interpret the biological significance of the observed changes.
Visualizing the Impact of PIN1 Inhibition
To better understand the mechanisms and workflows described, the following diagrams have been generated using the DOT language.
Caption: General signaling pathway of PIN1 and its inhibition.
Caption: Experimental workflow for comparative proteomics of PIN1 inhibitor-treated cells.
Caption: Logical relationship between PIN1 inhibitors and their cellular effects.
Conclusion
The comparative analysis of proteomic and phosphoproteomic data from cells treated with different PIN1 inhibitors reveals both common and distinct mechanisms of action. While all inhibitors aim to disrupt PIN1's function, their downstream consequences on the cellular proteome can vary significantly. Newer, more selective inhibitors like Sulfopin and KPT-6566 provide more precise tools to dissect PIN1-specific pathways, while multi-faceted inhibitors like ATRA demonstrate the therapeutic potential of targeting PIN1 to simultaneously disrupt multiple oncogenic signaling cascades. This guide provides a foundational understanding for researchers to navigate the selection and application of PIN1 inhibitors in their specific research contexts.
References
- 1. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 4. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Pin1 by inhibitor API-1 regulates microRNA biogenesis and suppresses hepatocellular carcinoma development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. Targeting Pin1 by All-Trans Retinoic Acid (ATRA) Overcomes Tamoxifen Resistance in Breast Cancer via Multifactorial Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Juglone, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for PIN1 Inhibitor 5
Disclaimer: A specific Safety Data Sheet (SDS) for "PIN1 inhibitor 5" was not found in the available resources. The following disposal procedures are based on the safety information for other PIN1 inhibitors, such as API-1 and VS10, and general best practices for chemical waste disposal in a laboratory setting. Researchers must consult the specific SDS for the exact PIN1 inhibitor they are using and adhere to their institution's and local regulations for chemical waste management.
Essential Safety and Logistical Information
Proper disposal of this compound is crucial to ensure personnel safety and prevent environmental contamination. While some PIN1 inhibitors are not classified as hazardous substances, others may be harmful if swallowed and toxic to aquatic life with long-lasting effects[1]. Therefore, a cautious approach is recommended, treating all PIN1 inhibitor waste as chemical waste requiring special disposal.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure appropriate PPE is worn.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling powders outside of a fume hood, a suitable respirator may be necessary to avoid inhalation[1][2].
2. Waste Segregation: Properly segregate waste to ensure safe disposal and compliance.
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and contaminated lab supplies (e.g., weigh boats, pipette tips) in a designated solid chemical waste container.
-
Liquid Waste: Collect solutions containing this compound (e.g., from experiments or dissolved in solvents like DMSO) in a designated liquid chemical waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
3. Waste Container Selection and Labeling:
-
Containers: Use containers that are chemically compatible with the waste, in good condition, and have a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" (or as required by local regulations) and a detailed list of the contents, including the full chemical name ("this compound") and any solvents present with their approximate concentrations.
4. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
5. Final Disposal:
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, and national regulations for the disposal of chemical waste[1][3].
Quantitative Data Summary
The following table summarizes key information for the disposal of PIN1 inhibitors, based on available data for similar compounds.
| Parameter | Guideline | Source |
| Hazard Classification | Varies; may be non-hazardous or harmful if swallowed and toxic to aquatic life. Treat as chemical waste. | [1][2] |
| Recommended Container | Chemically resistant, sealed container (e.g., HDPE or glass). | General Lab Practice |
| Waste Labeling | "Hazardous Waste" (or as per local regulation), full chemical name, and solvent concentrations. | [3] |
| Storage Conditions | Cool, well-ventilated, secure area with secondary containment for liquids. | [1][2] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the search results. The step-by-step disposal protocol provided above serves as a procedural guide for safe handling and disposal. Adherence to Standard Operating Procedures (SOPs) for chemical waste management within your laboratory is mandatory[4].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Proper Disposal Procedures for PIN1 Inhibitor 5
Disclaimer: A specific Safety Data Sheet (SDS) for "PIN1 inhibitor 5" was not found in the available resources. The following disposal procedures are based on the safety information for other PIN1 inhibitors, such as API-1 and VS10, and general best practices for chemical waste disposal in a laboratory setting. Researchers must consult the specific SDS for the exact PIN1 inhibitor they are using and adhere to their institution's and local regulations for chemical waste management.
Essential Safety and Logistical Information
Proper disposal of this compound is crucial to ensure personnel safety and prevent environmental contamination. While some PIN1 inhibitors are not classified as hazardous substances, others may be harmful if swallowed and toxic to aquatic life with long-lasting effects[1]. Therefore, a cautious approach is recommended, treating all PIN1 inhibitor waste as chemical waste requiring special disposal.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure appropriate PPE is worn.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling powders outside of a fume hood, a suitable respirator may be necessary to avoid inhalation[1][2].
2. Waste Segregation: Properly segregate waste to ensure safe disposal and compliance.
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and contaminated lab supplies (e.g., weigh boats, pipette tips) in a designated solid chemical waste container.
-
Liquid Waste: Collect solutions containing this compound (e.g., from experiments or dissolved in solvents like DMSO) in a designated liquid chemical waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
3. Waste Container Selection and Labeling:
-
Containers: Use containers that are chemically compatible with the waste, in good condition, and have a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" (or as required by local regulations) and a detailed list of the contents, including the full chemical name ("this compound") and any solvents present with their approximate concentrations.
4. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
5. Final Disposal:
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, and national regulations for the disposal of chemical waste[1][3].
Quantitative Data Summary
The following table summarizes key information for the disposal of PIN1 inhibitors, based on available data for similar compounds.
| Parameter | Guideline | Source |
| Hazard Classification | Varies; may be non-hazardous or harmful if swallowed and toxic to aquatic life. Treat as chemical waste. | [1][2] |
| Recommended Container | Chemically resistant, sealed container (e.g., HDPE or glass). | General Lab Practice |
| Waste Labeling | "Hazardous Waste" (or as per local regulation), full chemical name, and solvent concentrations. | [3] |
| Storage Conditions | Cool, well-ventilated, secure area with secondary containment for liquids. | [1][2] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the search results. The step-by-step disposal protocol provided above serves as a procedural guide for safe handling and disposal. Adherence to Standard Operating Procedures (SOPs) for chemical waste management within your laboratory is mandatory[4].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling PIN1 Inhibitor 5
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with PIN1 inhibitor 5. Adherence to these protocols is vital for ensuring laboratory safety and maintaining the integrity of experimental procedures.
Compound Information
This compound, also identified as compound 7, is a potent inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) with a Ki (inhibition constant) of 0.08 μM.[1] Due to its role in cell cycle regulation and its frequent overexpression in cancerous cells, PIN1 is a significant target in cancer research.[2][3][4][5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where the inhibitor is handled. |
| Hand Protection | Nitrile gloves | Should be changed immediately if contaminated. Double-gloving is recommended for handling concentrated solutions. |
| Body Protection | Laboratory coat | Must be fully buttoned. A disposable gown is recommended when handling larger quantities or during procedures with a high risk of splashing. |
| Respiratory Protection | Fume hood | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Handling and Storage
Proper handling and storage are critical to maintain the stability and efficacy of this compound.
| Aspect | Procedure |
| Receiving and Storage | Upon receipt, inspect the container for any damage. Store the lyophilized powder at -20°C in a tightly sealed container, protected from light and moisture. For long-term storage, -80°C is recommended. |
| Solution Preparation | Allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the inhibitor in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), within a chemical fume hood. Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. |
| Solution Storage | Store stock solutions at -80°C. The stability of solutions is limited, and they should be used as fresh as possible. |
Disposal Plan
Dispose of all waste materials contaminated with this compound in accordance with institutional and local regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused solid inhibitor and any contaminated materials (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all solutions containing the inhibitor in a labeled, leak-proof hazardous waste container. Do not pour down the drain. The first rinse of any glassware that contained the inhibitor should also be collected as hazardous waste.[6] |
| Contaminated Sharps | Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste. |
| Decontamination | Decontaminate work surfaces with a suitable cleaning agent after use. All cleaning materials should be disposed of as hazardous waste. |
Experimental Protocols
Below are detailed methodologies for key experiments involving the assessment of PIN1 inhibitors.
PIN1 Inhibition Assay (Chymotrypsin-Coupled PPIase Assay)
This spectrophotometric assay measures the ability of an inhibitor to block the catalytic activity of PIN1.[7]
Principle: PIN1 isomerizes a specific peptide substrate from its cis to its trans conformation. Chymotrypsin (B1334515) can only cleave the trans isomer, releasing a chromophore that can be detected by a spectrophotometer. The rate of chromophore release is proportional to PIN1 activity.
Materials:
-
Purified recombinant PIN1 protein
-
Substrate peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA)
-
Chymotrypsin
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8)
-
This compound
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add varying concentrations of the inhibitor to the assay buffer.
-
Add the purified PIN1 protein to each well and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate peptide and chymotrypsin to each well.
-
Immediately begin monitoring the absorbance at 390 nm at regular intervals using a spectrophotometer.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of PIN1 activity).
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation of cancer cells.
Principle: A colorimetric or fluorometric reagent is added to cells, which is converted into a detectable signal by metabolically active cells. The intensity of the signal is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., breast cancer, prostate cancer)[8]
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., MTT, WST-1, or resazurin)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-96 hours).[8]
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the results to the vehicle-treated control cells and plot cell viability against inhibitor concentration to determine the IC50 value for cell growth inhibition.
PIN1 Signaling Pathway in Cell Cycle Progression
PIN1 plays a critical role in regulating the cell cycle by catalyzing the isomerization of specific phosphorylated serine/threonine-proline motifs in key cell cycle proteins.[2][4][9] This conformational change can affect protein stability, activity, and localization. Overexpression of PIN1 is common in many cancers and contributes to uncontrolled cell proliferation.[2][4]
Caption: A diagram illustrating the central role of PIN1 in promoting the G1/S phase transition of the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | PIN1 in Cell Cycle Control and Cancer [frontiersin.org]
- 3. PIN1, the cell cycle and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIN1 in Cell Cycle Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling PIN1 Inhibitor 5
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with PIN1 inhibitor 5. Adherence to these protocols is vital for ensuring laboratory safety and maintaining the integrity of experimental procedures.
Compound Information
This compound, also identified as compound 7, is a potent inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) with a Ki (inhibition constant) of 0.08 μM.[1] Due to its role in cell cycle regulation and its frequent overexpression in cancerous cells, PIN1 is a significant target in cancer research.[2][3][4][5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where the inhibitor is handled. |
| Hand Protection | Nitrile gloves | Should be changed immediately if contaminated. Double-gloving is recommended for handling concentrated solutions. |
| Body Protection | Laboratory coat | Must be fully buttoned. A disposable gown is recommended when handling larger quantities or during procedures with a high risk of splashing. |
| Respiratory Protection | Fume hood | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Handling and Storage
Proper handling and storage are critical to maintain the stability and efficacy of this compound.
| Aspect | Procedure |
| Receiving and Storage | Upon receipt, inspect the container for any damage. Store the lyophilized powder at -20°C in a tightly sealed container, protected from light and moisture. For long-term storage, -80°C is recommended. |
| Solution Preparation | Allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the inhibitor in a suitable solvent, such as dimethyl sulfoxide (DMSO), within a chemical fume hood. Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. |
| Solution Storage | Store stock solutions at -80°C. The stability of solutions is limited, and they should be used as fresh as possible. |
Disposal Plan
Dispose of all waste materials contaminated with this compound in accordance with institutional and local regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused solid inhibitor and any contaminated materials (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all solutions containing the inhibitor in a labeled, leak-proof hazardous waste container. Do not pour down the drain. The first rinse of any glassware that contained the inhibitor should also be collected as hazardous waste.[6] |
| Contaminated Sharps | Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste. |
| Decontamination | Decontaminate work surfaces with a suitable cleaning agent after use. All cleaning materials should be disposed of as hazardous waste. |
Experimental Protocols
Below are detailed methodologies for key experiments involving the assessment of PIN1 inhibitors.
PIN1 Inhibition Assay (Chymotrypsin-Coupled PPIase Assay)
This spectrophotometric assay measures the ability of an inhibitor to block the catalytic activity of PIN1.[7]
Principle: PIN1 isomerizes a specific peptide substrate from its cis to its trans conformation. Chymotrypsin can only cleave the trans isomer, releasing a chromophore that can be detected by a spectrophotometer. The rate of chromophore release is proportional to PIN1 activity.
Materials:
-
Purified recombinant PIN1 protein
-
Substrate peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA)
-
Chymotrypsin
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8)
-
This compound
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add varying concentrations of the inhibitor to the assay buffer.
-
Add the purified PIN1 protein to each well and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate peptide and chymotrypsin to each well.
-
Immediately begin monitoring the absorbance at 390 nm at regular intervals using a spectrophotometer.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of PIN1 activity).
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation of cancer cells.
Principle: A colorimetric or fluorometric reagent is added to cells, which is converted into a detectable signal by metabolically active cells. The intensity of the signal is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., breast cancer, prostate cancer)[8]
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., MTT, WST-1, or resazurin)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-96 hours).[8]
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the results to the vehicle-treated control cells and plot cell viability against inhibitor concentration to determine the IC50 value for cell growth inhibition.
PIN1 Signaling Pathway in Cell Cycle Progression
PIN1 plays a critical role in regulating the cell cycle by catalyzing the isomerization of specific phosphorylated serine/threonine-proline motifs in key cell cycle proteins.[2][4][9] This conformational change can affect protein stability, activity, and localization. Overexpression of PIN1 is common in many cancers and contributes to uncontrolled cell proliferation.[2][4]
Caption: A diagram illustrating the central role of PIN1 in promoting the G1/S phase transition of the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | PIN1 in Cell Cycle Control and Cancer [frontiersin.org]
- 3. PIN1, the cell cycle and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIN1 in Cell Cycle Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
